3,4,8-Trichloro-1,7-naphthyridine
Description
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Properties
IUPAC Name |
3,4,8-trichloro-1,7-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl3N2/c9-5-3-13-7-4(6(5)10)1-2-12-8(7)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHPZTLZDZFQAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=NC=C(C(=C21)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10735093 | |
| Record name | 3,4,8-Trichloro-1,7-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313738-65-6 | |
| Record name | 1,7-Naphthyridine, 3,4,8-trichloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1313738-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,8-Trichloro-1,7-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3,4,8-Trichloro-1,7-naphthyridine: A Technical Guide to a Versatile Heterocyclic Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 1,7-Naphthyridine Core and the Influence of Polychlorination
Naphthyridines, a class of diazanaphthalenes, represent a privileged scaffold in medicinal chemistry and materials science.[1][2] Their rigid, planar structure and the presence of nitrogen atoms offer unique opportunities for molecular recognition and electronic tuning. Among the various isomers, the 1,7-naphthyridine framework is a key structural motif in a range of biologically active compounds, including phosphodiesterase type 4 (PDE4) inhibitors.[3][4]
The introduction of multiple chlorine substituents onto the 1,7-naphthyridine core, as in 3,4,8-trichloro-1,7-naphthyridine, dramatically alters its chemical properties and opens up a vast chemical space for derivatization. The electron-withdrawing nature of the chlorine atoms and the nitrogen heteroatoms creates a highly electron-deficient aromatic system, making it an excellent substrate for a variety of chemical transformations. This guide provides an in-depth analysis of the predicted chemical properties, synthesis, and reactivity of this compound, offering a roadmap for its utilization in research and development.
Predicted Physicochemical and Spectroscopic Properties
While experimental data for this compound is not extensively reported in public literature, its properties can be reliably predicted based on the analysis of analogous chlorinated nitrogen heterocycles.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C8H3Cl3N2 | Based on the chemical structure. |
| Molecular Weight | 233.48 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to off-white solid | Typical for chlorinated N-heterocycles. |
| Melting Point | >150 °C | Polychlorination and the planar aromatic system are expected to lead to strong intermolecular interactions and a relatively high melting point. |
| Solubility | Soluble in chlorinated solvents (DCM, chloroform), ethers (THF, dioxane), and some polar aprotic solvents (DMF, DMSO). Sparingly soluble in non-polar solvents and water. | The polar nature of the C-Cl and C-N bonds suggests solubility in polar aprotic and chlorinated solvents. |
| 1H NMR | Three aromatic protons are expected in the downfield region (δ 7.5-9.0 ppm). The precise chemical shifts will be influenced by the positions of the chlorine atoms and the nitrogen atoms, leading to deshielding. | The electron-withdrawing effects of the chlorine and nitrogen atoms will cause the aromatic protons to resonate at lower fields. |
| 13C NMR | Eight distinct carbon signals are expected. Carbons bearing chlorine atoms will be significantly deshielded. | Similar to proton NMR, the electron-withdrawing groups will shift the carbon signals to lower fields. |
| Mass Spectrometry | A characteristic isotopic pattern for three chlorine atoms (M, M+2, M+4, M+6) will be observed for the molecular ion peak. | The natural abundance of 35Cl and 37Cl isotopes will produce a distinct pattern. |
| IR Spectroscopy | Characteristic peaks for C=C and C=N stretching in the aromatic region (1400-1600 cm-1) and C-Cl stretching in the fingerprint region (600-800 cm-1). | These are standard vibrational modes for this class of compounds. |
Synthesis of the this compound Scaffold
A plausible synthetic route to this compound can be envisioned starting from a substituted pyridine precursor, culminating in the construction of the second fused ring, followed by chlorination.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway to this compound.
Step-by-Step Methodology (Hypothetical Protocol)
-
Ring Cyclization: A substituted 3-aminopyridine could be reacted with a suitable three-carbon component, such as diethyl malonate, in a Gould-Jacobs type reaction to construct the 1,7-naphthyridin-4-one core.[5]
-
Hydroxylation/Oxidation: The resulting naphthyridinone intermediate would then require further functionalization to introduce hydroxyl groups at the 3 and 4 positions. This could potentially be achieved through a series of oxidation and rearrangement reactions.
-
Chlorination: The final and crucial step would be the exhaustive chlorination of the dihydroxy-1,7-naphthyridine intermediate. Treatment with a strong chlorinating agent like phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) at elevated temperatures would be expected to convert the hydroxyl groups to chlorides and also chlorinate the 8-position of the electron-rich pyridine ring.
Chemical Reactivity: A Hub for Molecular Diversification
The three chlorine atoms on the this compound scaffold are not chemically equivalent. Their reactivity towards nucleophilic substitution and cross-coupling reactions is dictated by the electronic effects of the two nitrogen atoms within the bicyclic system.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the 1,7-naphthyridine ring system makes it highly susceptible to nucleophilic aromatic substitution (SNAr).[6][7][8] The chlorine atoms at positions 4 and 8 are predicted to be the most reactive due to activation by the adjacent nitrogen atoms, which can stabilize the negatively charged Meisenheimer intermediate.
Predicted Reactivity Order: C4-Cl > C8-Cl > C3-Cl
-
C4-Cl: This position is para to N7 and ortho to N1, receiving strong electronic activation from both nitrogen atoms. It is expected to be the most labile chlorine atom.
-
C8-Cl: This position is ortho to N7, making it highly activated towards nucleophilic attack.
-
C3-Cl: The chlorine at the C3 position is meta to both nitrogen atoms and is therefore the least activated towards SNAr.
This differential reactivity allows for the sequential and regioselective introduction of various nucleophiles, such as amines, alcohols, and thiols, providing a powerful tool for generating diverse libraries of substituted 1,7-naphthyridines.[5][9]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, are indispensable tools in modern organic synthesis.[10][11] Chlorinated N-heterocycles are known to be challenging substrates for these reactions compared to their bromo or iodo counterparts. However, with the development of advanced catalyst systems, efficient coupling at C-Cl bonds is achievable.[3][4]
Predicted Reactivity Order: C4-Cl ≈ C8-Cl > C3-Cl
The reactivity in palladium-catalyzed cross-coupling reactions is primarily governed by the ease of oxidative addition of the C-Cl bond to the palladium(0) catalyst. The electronic activation by the nitrogen atoms also plays a significant role here. Similar to SNAr, the chlorine atoms at C4 and C8 are expected to be more reactive than the one at C3. This regioselectivity can be exploited for the stepwise introduction of different aryl, alkyl, or amino groups.[12]
Caption: Predicted regioselectivity of this compound in key chemical transformations.
Potential Applications in Drug Discovery and Materials Science
The 1,7-naphthyridine scaffold is a component of various biologically active molecules. The ability to introduce three points of diversity on the this compound core makes it a highly attractive starting material for the synthesis of novel compounds with potential therapeutic applications.
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted nitrogen heterocycle as the core scaffold. The diverse functionalization of this compound could lead to the discovery of new and potent inhibitors of various kinases implicated in cancer and inflammatory diseases.
-
PDE4 Inhibitors: Given that substituted 1,7-naphthyridines have been identified as potent PDE4 inhibitors, this trichlorinated precursor serves as an excellent starting point for the development of novel anti-inflammatory agents for respiratory diseases like asthma and COPD.[3][4]
-
Organic Electronics: Polysubstituted, electron-deficient aromatic systems are of interest in the field of organic electronics. Derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).
Conclusion
This compound, while not extensively characterized in the literature, represents a molecule of significant synthetic potential. Based on established principles of heterocyclic chemistry, it is predicted to be a versatile building block for the creation of complex and diverse molecular architectures. Its differential reactivity at the three chlorine positions offers a powerful handle for regioselective functionalization through both nucleophilic substitution and palladium-catalyzed cross-coupling reactions. This technical guide provides a foundational understanding for researchers and scientists to unlock the potential of this intriguing scaffold in the pursuit of novel therapeutics and advanced materials.
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- Gantner, F., et al. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry, 43(4), 675-82.
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An In-Depth Technical Guide to 3,4,8-Trichloro-1,7-naphthyridine: A Versatile Scaffold for Modern Drug Discovery
This technical guide provides a comprehensive overview of 3,4,8-trichloro-1,7-naphthyridine, a key heterocyclic compound poised for significant applications in medicinal chemistry and drug development. Targeted at researchers, scientists, and professionals in the pharmaceutical industry, this document delves into the core chemical principles, synthetic strategies, and potential therapeutic applications of this versatile molecule.
Introduction: The Strategic Importance of the Naphthyridine Core
The 1,7-naphthyridine skeleton, a nitrogen-containing heterocyclic system, is a privileged scaffold in medicinal chemistry. The strategic placement of nitrogen atoms within the fused bicyclic structure imparts unique electronic properties and hydrogen bonding capabilities, making it a frequent constituent of biologically active molecules. The introduction of multiple chlorine substituents, as in this compound, further enhances its utility as a synthetic intermediate. These chloro groups serve as versatile handles for a variety of cross-coupling and nucleophilic substitution reactions, allowing for the systematic and regioselective introduction of diverse functional groups. This capability is paramount in the construction of compound libraries for high-throughput screening and in the fine-tuning of pharmacokinetic and pharmacodynamic properties during lead optimization.
Physicochemical and Structural Properties
The foundational step in leveraging a chemical entity for drug discovery is a thorough understanding of its intrinsic properties. The key identifiers and physicochemical characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1313738-65-6 | [1] |
| Molecular Formula | C₈H₃Cl₃N₂ | Calculated |
| Molecular Weight | 233.48 g/mol | Calculated |
| Appearance | Solid (predicted) | [Sigma-Aldrich] |
| SMILES String | ClC1=NC=CC2=C(Cl)C(Cl)=CN=C21 | [Sigma-Aldrich] |
| Boiling Point | 336.3±37.0 °C (predicted) | [ChemicalBook] |
| Density | 1.601 g/cm³ (predicted) | [ChemicalBook] |
Note: Some physical properties are predicted based on computational models due to the limited availability of experimental data for this specific compound.
Synthesis and Mechanistic Considerations
A potential synthetic pathway is outlined below, starting from readily available nicotinic acid derivatives. This proposed route is designed to be self-validating, with each step being a well-established transformation in heterocyclic chemistry.
Proposed Synthetic Protocol
Step 1: Synthesis of a Substituted 4-Hydroxynicotinic Acid Derivative
This initial step involves creating a suitably substituted pyridine ring which will form one half of the final naphthyridine structure.
Step 2: Cyclization to form the 1,7-Naphthyridinone Core
The substituted nicotinic acid derivative can undergo cyclization with an appropriate three-carbon unit, such as a malonic ester derivative, under basic conditions to form the bicyclic naphthyridinone system.
Step 3: Chlorination of the Naphthyridinone Core
The final and critical step is the conversion of the hydroxyl and any other susceptible positions to chloro groups. This is typically achieved using a potent chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base.
Caption: Proposed synthetic workflow for this compound.
Reactivity and Application in Medicinal Chemistry
The true value of this compound as a building block lies in the differential reactivity of its three chlorine atoms. This allows for sequential and site-selective functionalization, a highly desirable feature in the synthesis of complex molecules. The reactivity is governed by the electronic effects of the two nitrogen atoms within the aromatic system, which activate the chloro-substituted positions towards nucleophilic aromatic substitution (SₙAr).[2][3][4][5]
Predicted Reactivity Profile
The positions on the naphthyridine ring are not electronically equivalent. The nitrogen atoms are strongly electron-withdrawing, which depletes electron density at the α and γ positions (ortho and para) relative to them. This makes the carbon atoms at these positions more electrophilic and thus more susceptible to attack by nucleophiles.
-
C4 and C8 Positions: The chlorine atoms at the C4 and C8 positions are ortho and para, respectively, to the nitrogen at position 7 (N7), and the C8 chloro is also ortho to N1. These positions are expected to be the most reactive towards nucleophilic substitution.
-
C3 Position: The chlorine at the C3 position is meta to N7, and while still activated, it is expected to be less reactive than the C4 and C8 positions.
This differential reactivity can be exploited to achieve selective substitution by carefully controlling reaction conditions such as temperature, solvent, and the nature of the nucleophile.
Caption: Predicted reactivity hierarchy for nucleophilic substitution on this compound.
Experimental Protocol: Benchmark Nucleophilic Substitution
To empirically validate the predicted reactivity, a benchmark experiment using a common nucleophile such as morpholine can be performed.
-
Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., N,N-Dimethylformamide or Dioxane), add morpholine (1.1 eq).
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Analysis: It is anticipated that under these mild conditions, substitution will occur preferentially at one of the more activated positions (C4 or C8).
-
Further Reactivity: To achieve disubstitution, the reaction temperature can be increased, and an additional equivalent of the nucleophile can be added. Substitution at the C3 position will likely require more forcing conditions.
This systematic approach allows for the controlled synthesis of mono-, di-, and tri-substituted 1,7-naphthyridine derivatives, which can then be evaluated for their biological activity.
Therapeutic Potential and Future Directions
The broader family of naphthyridine derivatives has demonstrated a wide array of biological activities, including but not limited to:
-
Anticancer: Various substituted naphthyridines have been investigated as inhibitors of protein kinases, topoisomerases, and other targets relevant to oncology.[6][7][8]
-
Antibacterial and Antiviral: The naphthyridine scaffold is a core component of several antibacterial agents.[7][9][10] More recently, derivatives have been explored for their antiviral properties, including against HIV.[11]
-
Neurological Disorders: Certain naphthyridines have shown potential in the treatment of neurodegenerative diseases like Alzheimer's.[7]
This compound represents a key starting material for the rapid generation of novel chemical entities based on this privileged scaffold. The ability to selectively functionalize the three chloro positions provides a powerful tool for structure-activity relationship (SAR) studies, enabling the optimization of potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties of drug candidates.
Conclusion
This compound is a high-potential building block for the discovery of next-generation therapeutics. Its predictable, tiered reactivity in nucleophilic substitution reactions allows for a rational and efficient approach to the synthesis of diverse compound libraries. This guide provides the foundational knowledge and actionable protocols for researchers to begin exploring the vast chemical space and therapeutic potential unlocked by this versatile scaffold.
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An In-Depth Technical Guide to 3,4,8-Trichloro-1,7-naphthyridine: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the Naphthyridine Scaffold in Medicinal Chemistry
The 1,7-naphthyridine core, a nitrogen-containing heterocyclic scaffold, is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] Naphthyridine derivatives have garnered significant attention due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2] The strategic placement of nitrogen atoms within the bicyclic system influences the molecule's electronic distribution, hydrogen bonding capacity, and overall three-dimensional shape, allowing for fine-tuning of its interaction with biological targets.[2][3] The introduction of halogen atoms, particularly chlorine, to the naphthyridine ring system further modulates its physicochemical properties, such as lipophilicity and metabolic stability, and can introduce new vectors for chemical modification.[4] This guide provides a comprehensive technical overview of a specific polychlorinated derivative, 3,4,8-Trichloro-1,7-naphthyridine, focusing on its chemical identity, synthesis, predicted reactivity, and potential applications in drug discovery and development.
PART 1: Core Directive - Unveiling this compound
IUPAC Nomenclature and Chemical Structure
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound with the chemical formula C₈H₃Cl₃N₂ is This compound .[5] Its structure consists of a 1,7-naphthyridine core substituted with chlorine atoms at the 3, 4, and 8 positions.
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties (Predicted)
Due to the scarcity of experimentally determined data for this compound, its physicochemical properties are largely predicted based on its structure.
| Property | Predicted Value |
| Molecular Formula | C₈H₃Cl₃N₂ |
| Molecular Weight | 233.48 g/mol |
| CAS Number | 1313738-65-6 |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to have low solubility in water and good solubility in organic solvents like DMSO and DMF |
| LogP | Predicted to be in the range of 2.5-3.5 |
PART 2: SCIENTIFIC INTEGRITY & LOGIC - Synthesis and Reactivity
Synthetic Strategies: A Pathway to Polychlorinated Naphthyridines
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of this compound.
Experimental Protocol (Hypothetical):
A potential synthetic approach could start from a suitable 3-aminopyridine derivative, which undergoes a condensation reaction with a malonic ester derivative, followed by thermal cyclization to form a dihydroxy-1,7-naphthyridine intermediate.[1] Subsequent treatment with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), would then be employed to replace the hydroxyl groups with chlorine atoms.[6] Achieving the specific 3,4,8-trichloro substitution pattern might require a multi-step process with careful control of reaction conditions or the use of a precursor already bearing some of the desired chloro-substituents. A patent for the synthesis of 8-chloro-1,7-naphthyridine-3-formaldehyde describes a multi-step process starting from 2-methoxy-3-aminopyridine, involving protection, hydroformylation, deprotection, cyclization, and chlorination.[7] This highlights the complexity often involved in the regioselective synthesis of substituted naphthyridines.
Chemical Reactivity and Potential for Derivatization
The reactivity of this compound is dictated by the electron-deficient nature of the naphthyridine ring and the presence of three chlorine atoms, which are susceptible to nucleophilic aromatic substitution (SNAr). The positions of the chlorine atoms relative to the ring nitrogens will influence their relative reactivity. Generally, chlorine atoms at positions ortho or para to a ring nitrogen are more activated towards nucleophilic attack.
Potential Derivatization Reactions:
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms can be displaced by a variety of nucleophiles, such as amines, alcohols, and thiols, to introduce diverse functional groups. This is a key strategy for building libraries of analogues for structure-activity relationship (SAR) studies.[6]
-
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki, Stille, and Buchwald-Hartwig couplings can be employed to form carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of aryl, heteroaryl, and amino moieties. The differential reactivity of the three chlorine atoms could potentially allow for selective, sequential couplings.[4]
-
Reduction: The chloro-substituents can be removed via catalytic hydrogenation, providing access to less chlorinated naphthyridine derivatives.
PART 3: VISUALIZATION & FORMATTING - Spectroscopic Characterization and Applications
Predicted Spectroscopic Data
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Key Features |
| ¹H NMR | Aromatic region (δ 7.0-9.0 ppm) would show signals for the remaining three protons on the naphthyridine core. The exact chemical shifts and coupling patterns would depend on the electronic effects of the chlorine atoms and nitrogen atoms. |
| ¹³C NMR | Aromatic region (δ 110-160 ppm) would display eight distinct signals for the carbon atoms of the naphthyridine ring. The carbons attached to chlorine atoms would likely appear in the more downfield region of the aromatic spectrum. |
| Mass Spectrometry (EI) | The mass spectrum would show a molecular ion peak (M⁺) with a characteristic isotopic cluster pattern for three chlorine atoms (M⁺, M⁺+2, M⁺+4, M⁺+6). Fragmentation would likely involve the loss of chlorine atoms and potentially the pyridine or benzene ring.[8] |
| Infrared (IR) Spectroscopy | Characteristic peaks would include C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region, aromatic C-H stretching above 3000 cm⁻¹, and C-Cl stretching in the fingerprint region (typically below 800 cm⁻¹). |
Potential Applications in Drug Development
The 1,7-naphthyridine scaffold is a component of compounds with a wide range of biological activities, making this compound a valuable starting point for the development of novel therapeutics.
Potential Therapeutic Areas:
-
Oncology: Naphthyridine derivatives have shown promise as anticancer agents by targeting various kinases and signaling pathways.[1][9] The trichloro-substitution pattern of this molecule could offer unique interactions with target proteins.
-
Inflammatory Diseases: Certain 1,7-naphthyridine derivatives have demonstrated anti-inflammatory properties.[1]
-
Infectious Diseases: The broader naphthyridine class of compounds has a well-established history in the development of antibacterial agents.[10]
Workflow for Drug Discovery and Development:
Caption: A typical drug discovery workflow starting from this compound.
Conclusion
This compound is a fascinating, yet underexplored, molecule with significant potential as a versatile building block in medicinal chemistry. Its polychlorinated nature offers multiple avenues for chemical modification, enabling the synthesis of diverse libraries of compounds for biological screening. While specific experimental data for this compound remains scarce, this guide provides a solid foundation for researchers by outlining its chemical identity, proposing logical synthetic strategies, predicting its reactivity and spectroscopic signatures, and highlighting its potential in the development of novel therapeutics. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully unlock its therapeutic potential.
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The Enigmatic Potential of Trichloronaphthyridines: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The naphthyridine scaffold, a nitrogen-containing heterocyclic system, has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a broad spectrum of pharmacological activities.[1] Among these, the halogenated naphthyridines, and specifically the trichloronaphthyridine core, represent a compelling yet underexplored chemical space. This technical guide provides a comprehensive overview of the potential biological activities of trichloronaphthyridines, drawing upon established principles of medicinal chemistry and the known bioactivities of related chloro-substituted heterocyclic compounds. We will delve into the synthetic rationale, potential anticancer and antimicrobial mechanisms, and provide detailed, actionable experimental protocols for the evaluation of these promising molecules.
Introduction: The Naphthyridine Core and the Influence of Halogenation
Naphthyridines are a class of bicyclic heteroaromatic compounds composed of two fused pyridine rings.[1] The arrangement of the nitrogen atoms within the rings gives rise to six possible isomers, each with a unique electronic distribution and three-dimensional shape.[1] This structural diversity has been exploited by medicinal chemists to develop a wide array of biologically active molecules, including anticancer, antimicrobial, and anti-inflammatory agents.[2]
The introduction of chlorine atoms to the naphthyridine scaffold can profoundly influence its physicochemical and pharmacological properties. The high electronegativity and moderate size of chlorine can modulate:
-
Lipophilicity: Affecting cell membrane permeability and target engagement.
-
Electronic Profile: Influencing interactions with biological targets through altered charge distribution.
-
Metabolic Stability: Blocking sites of metabolic degradation, thereby prolonging the compound's half-life.
-
Binding Interactions: Participating in halogen bonding, a non-covalent interaction that can enhance binding affinity to protein targets.
While specific data on trichloronaphthyridines is limited, the well-documented activities of monochloro- and dichloro-naphthyridine derivatives provide a strong rationale for investigating their trichlorinated counterparts.
Synthetic Strategies for Trichloronaphthyridines: A Proposed Approach
The synthesis of trichloronaphthyridines, while not extensively documented, can be logically approached through multi-step sequences involving the construction of the naphthyridine core followed by chlorination. A plausible synthetic route could involve the Vilsmeier-Haack reaction, a powerful tool for the synthesis of chloro-aldehydes, which can then be further manipulated.
A proposed synthetic pathway for a generic trichloronaphthyridine is outlined below. It is important to note that the specific reagents and conditions would need to be optimized for the desired isomer.
Proposed Synthetic Protocol: A General Framework
-
Naphthyridinone Formation: Condensation of a suitable aminopyridine with a β-ketoester to form a hydroxynaphthyridinone intermediate.
-
Chlorination using Phosphorus Oxychloride (POCl₃): Treatment of the hydroxynaphthyridinone with excess POCl₃ to effect chlorination. This is a common method for converting hydroxyl groups on nitrogen-containing heterocycles to chlorides.[3]
-
Further Chlorination: Depending on the reactivity of the naphthyridine core, additional chlorination steps may be required using reagents such as N-chlorosuccinimide (NCS) to achieve the desired trichloro-substitution pattern.[4]
-
Purification: Purification of the final trichloronaphthyridine product would be achieved through standard techniques such as column chromatography on silica gel.
The following diagram illustrates a conceptual workflow for the synthesis of a trichloronaphthyridine derivative.
Caption: Conceptual workflow for the synthesis of a trichloronaphthyridine.
Potential Anticancer Activity of Trichloronaphthyridines
Naphthyridine derivatives have shown significant promise as anticancer agents, with some compounds progressing to clinical trials.[5] Their mechanisms of action are often multifaceted and can include the inhibition of key enzymes involved in DNA replication and cell division, as well as the modulation of critical signaling pathways.
Mechanistic Insights: Targeting the Machinery of Cell Proliferation
Several naphthyridine derivatives have been identified as potent inhibitors of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation.[5] By stabilizing the covalent enzyme-DNA cleavage complex, these inhibitors lead to the accumulation of double-strand breaks and ultimately trigger apoptosis. It is highly plausible that trichloronaphthyridines could also function as topoisomerase II inhibitors, with the chlorine substituents potentially enhancing binding to the enzyme's active site.
The following diagram illustrates the proposed mechanism of topoisomerase II inhibition.
Caption: Simplified NF-κB signaling pathway with a potential point of inhibition. [2][6]
Caption: Simplified STAT3 signaling pathway with a potential point of inhibition. [7][8]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Trichloronaphthyridine compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the trichloronaphthyridine compounds (typically ranging from 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the treated cells for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the compound concentration.
Potential Antimicrobial Activity of Trichloronaphthyridines
The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the discovery of new antimicrobial agents. Naphthyridine derivatives, particularly those related to nalidixic acid, have a long history as effective antibacterial agents. [9]
Mechanistic Insights: Targeting Bacterial Replication
Bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV are essential enzymes for bacterial DNA replication and are the primary targets of quinolone antibiotics. [10]These enzymes are responsible for introducing negative supercoils into DNA and decatenating daughter chromosomes, respectively. Inhibition of these enzymes leads to a disruption of DNA replication and ultimately bacterial cell death. Given the structural similarities to known quinolone antibiotics, it is highly probable that trichloronaphthyridines could exhibit antibacterial activity through the inhibition of DNA gyrase and/or topoisomerase IV.
The following diagram illustrates the proposed mechanism of bacterial DNA gyrase inhibition.
Caption: Proposed mechanism of DNA gyrase inhibition by trichloronaphthyridines.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton broth (MHB)
-
Trichloronaphthyridine compounds dissolved in DMSO
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of the trichloronaphthyridine compounds in MHB in a 96-well plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.
Quantitative Data Summary (Hypothetical)
As specific experimental data for trichloronaphthyridines is not yet available in the public domain, the following table presents hypothetical data to illustrate how the results of the proposed assays could be presented.
| Compound ID | Target Cancer Cell Line | IC₅₀ (µM) | Target Bacterial Strain | MIC (µg/mL) |
| TCN-1 | MCF-7 | 1.5 | S. aureus | 4 |
| TCN-1 | A549 | 2.8 | E. coli | 8 |
| TCN-2 | MCF-7 | 0.9 | S. aureus | 2 |
| TCN-2 | A549 | 1.2 | E. coli | 4 |
Conclusion and Future Directions
Trichloronaphthyridines represent a promising, yet largely unexplored, class of heterocyclic compounds with significant potential as both anticancer and antimicrobial agents. The logical extrapolation from the known biological activities of other halogenated naphthyridines provides a strong impetus for their synthesis and biological evaluation. The experimental protocols detailed in this guide offer a clear and actionable framework for researchers to begin to unlock the therapeutic potential of these enigmatic molecules. Future research should focus on the systematic synthesis of a library of trichloronaphthyridine isomers and derivatives, followed by comprehensive screening to establish structure-activity relationships and identify lead compounds for further preclinical development.
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Discovery and Synthesis of Novel Naphthyridine Derivatives: A Guide to a Privileged Scaffold
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The naphthyridine framework, a bicyclic aromatic heterocycle composed of two fused pyridine rings, represents a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its six isomers (1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-) provide a versatile three-dimensional architecture for interacting with a multitude of biological targets.[3] Consequently, naphthyridine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[4][5][6] This guide provides an in-depth exploration of the discovery and synthesis of novel naphthyridine derivatives, focusing on both classical and contemporary synthetic methodologies. We will dissect the causality behind experimental choices, present self-validating protocols, and offer insights into the structure-activity relationships that drive modern drug discovery efforts in this field.
The Naphthyridine Core: Isomers and Significance
The unique arrangement of two nitrogen atoms within the fused pyridine ring system defines the six possible naphthyridine isomers. This structural variation is not trivial; it profoundly influences the molecule's electronic properties, hydrogen bonding capabilities, and overall spatial conformation, which in turn dictates its pharmacological profile. The 1,8-naphthyridine scaffold, for instance, is a cornerstone of many therapeutic agents due to its versatile synthesis and broad biological activity.[5][7]
Caption: The six structural isomers of naphthyridine.
The therapeutic potential of this scaffold is extensive, with derivatives demonstrating efficacy across numerous disease areas. This wide-ranging activity underscores the importance of developing robust and flexible synthetic strategies to access novel analogues for biological screening.
| Naphthyridine Scaffold | Primary Associated Biological Activities | Representative Citations |
| 1,5-Naphthyridine | Anticancer, Anti-inflammatory, Ligands for Metal Complexes | [8][9] |
| 1,6-Naphthyridine | Anticancer (e.g., FGFR4 inhibitors), Antiviral (HIV) | [10][11] |
| 1,8-Naphthyridine | Antimicrobial, Anticancer, Antiviral, Anti-inflammatory, CNS disorders | [4][5][6][12] |
| 2,7-Naphthyridine | Antitumor, Antimicrobial, Analgesic, Anticonvulsant | [13] |
Foundational Synthetic Strategies: Building the Core
The construction of the naphthyridine ring system has been achieved through several classical named reactions, originally developed for quinoline synthesis and subsequently adapted. Understanding these foundational methods provides critical insight into the chemical logic of forming the bicyclic scaffold.
The Friedländer Annulation
The Friedländer synthesis is arguably one of the most direct and versatile methods for constructing naphthyridine rings.[14] It involves the base- or acid-catalyzed condensation of a 2-aminopyridine-3-carbaldehyde (or ketone) with a compound containing a reactive α-methylene group (e.g., a ketone, ester, or nitrile).[15]
Causality of the Reaction: The core principle is a sequence of condensation followed by cyclodehydration. The catalyst's role is crucial: a base (like KOH or piperidine) deprotonates the α-methylene compound to form a nucleophilic enolate, while an acid catalyst protonates the carbonyl of the aminopyridine, rendering it more electrophilic. Modern iterations focus on greener, more efficient catalysts like CeCl₃·7H₂O or reusable ionic liquids to improve yields and simplify workup.[14][15]
Caption: Generalized workflow of the Friedländer Annulation.
Other Classical Approaches
Several other named reactions provide reliable, albeit sometimes harsh, routes to the naphthyridine core.
-
Skraup Reaction: This method constructs the second ring onto an aminopyridine using glycerol, an acid (typically H₂SO₄), and an oxidizing agent.[3][16] The reaction proceeds via the in situ formation of acrolein (an α,β-unsaturated aldehyde) from the dehydration of glycerol, which then undergoes a Michael addition with the aminopyridine, followed by cyclization and oxidation.[3]
-
Combes Synthesis: This reaction condenses an aminopyridine with a β-diketone under acidic conditions.[17][18] The mechanism involves the initial formation of a Schiff base (enamine) intermediate, which then undergoes acid-catalyzed electrophilic cyclization onto the pyridine ring, followed by dehydration to yield the aromatic naphthyridine.[17][19]
-
Doebner-von Miller Reaction: A modification of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones, which can be formed in situ from the aldol condensation of two carbonyl compounds.[20][21] It offers more flexibility in the substitution pattern of the final product compared to the Skraup reaction.[22]
Modern Synthetic Innovations: Efficiency and Diversity
While classical methods are robust, they often require harsh conditions and offer limited scope for diversification. Modern organic synthesis has introduced powerful techniques to overcome these limitations.
Multicomponent Reactions (MCRs)
MCRs are a paradigm of efficiency, combining three or more reactants in a single pot to form a complex product in a highly atom-economical fashion.[23][24] This strategy is exceptionally well-suited for building libraries of diverse naphthyridine derivatives for high-throughput screening. A common MCR approach involves the one-pot reaction of a 2-aminopyridine, various aldehydes, and a C-H activated compound like malononitrile or a cyanoacetate, often under mild, catalyzed conditions.[25][26]
Trustworthiness of the Protocol: The power of MCRs lies in their convergent nature. By simply varying the individual starting components (the aminopyridine, the aldehyde, the active methylene compound), a vast chemical space can be explored rapidly from a small set of precursors. The reactions are typically high-yielding and procedurally simple, making them highly reliable and scalable.
Caption: Workflow for generating a naphthyridine library via MCR.
Detailed Experimental Protocol: Catalytic Friedländer Synthesis of a 1,8-Naphthyridine Derivative
This protocol describes a reliable and efficient synthesis of a substituted 1,8-naphthyridine using a reusable ionic liquid as both the solvent and catalyst, showcasing a modern, greener approach.[14]
Objective: To synthesize 2,3-diphenyl-1,8-naphthyridine from 2-amino-3-pyridinecarboxaldehyde and deoxybenzoin.
Materials & Equipment:
-
2-amino-3-pyridinecarboxaldehyde (1.0 mmol, 122.1 mg)
-
Deoxybenzoin (1.0 mmol, 196.2 mg)
-
[Bmmim][Im] (1-butyl-3-methylimidazolium imidazolide) ionic liquid (2.0 mL)
-
Schlenk reaction flask with magnetic stir bar
-
Rotary evaporator
-
Ethyl ether, deionized water, petroleum ether
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup (Self-Validation): To a 25 mL Schlenk flask, add 2-amino-3-pyridinecarboxaldehyde (1.0 mmol), deoxybenzoin (1.0 mmol), and the ionic liquid [Bmmim][Im] (2.0 mL). The ionic liquid acts as a basic catalyst to facilitate the initial condensation and as a non-volatile, recyclable solvent, which is a key aspect of green chemistry.[14]
-
Reaction Execution: Place the flask in an oil bath pre-heated to 80 °C. Stir the mixture magnetically. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl ether and petroleum ether. The reaction is typically complete within 2-3 hours.
-
Workup and Extraction: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Add 10 mL of deionized water and 10 mL of ethyl ether to the flask. Stir vigorously for 5 minutes. The desired product is organic-soluble, while the ionic liquid and any inorganic impurities will partition into the aqueous phase.
-
Isolation of Crude Product: Transfer the mixture to a separatory funnel. Collect the organic (ethyl ether) phase. Extract the aqueous phase two more times with 10 mL of ethyl ether to ensure complete recovery of the product. Combine all organic extracts.
-
Purification: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product as a solid.
-
Column Chromatography (Self-Validation): The crude product is purified by silica gel column chromatography. The purpose of this step is to separate the desired naphthyridine derivative from any unreacted starting materials or minor side products. Elute the column with a gradient of petroleum ether and ethyl ether. The pure fractions, as identified by TLC, are combined and the solvent is evaporated to yield 2,3-diphenyl-1,8-naphthyridine as a pure solid.[14] The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
The naphthyridine scaffold continues to be a fertile ground for the discovery of novel therapeutics. A thorough understanding of both classical and modern synthetic methodologies is essential for any researcher in this field. Classical routes like the Friedländer annulation provide a logical foundation for ring construction, while modern techniques such as multicomponent reactions offer unparalleled efficiency and speed for generating chemical diversity. By carefully selecting the synthetic strategy and understanding the underlying mechanisms, scientists can effectively design and synthesize novel naphthyridine derivatives poised for biological evaluation, accelerating the journey from laboratory synthesis to potential clinical application.
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An In-depth Technical Guide to the Physicochemical Properties of Chlorinated Naphthyridines
Abstract
Chlorinated naphthyridines represent a pivotal class of heterocyclic compounds, serving as crucial intermediates and foundational scaffolds in the landscape of modern drug discovery and materials science. Their utility is profoundly influenced by their intrinsic physicochemical properties, which dictate their reactivity, solubility, bioavailability, and spectroscopic signatures. This technical guide provides a comprehensive exploration of these properties for researchers, scientists, and drug development professionals. We delve into the synthesis, structural characteristics, and the nuanced interplay of electronic and steric effects imparted by chlorine substitution on the naphthyridine core. This document synthesizes experimental data with established theoretical principles to offer a holistic understanding of this important class of molecules.
Introduction: The Significance of Chlorinated Naphthyridines
Naphthyridines, bicyclic heteroaromatic compounds containing two nitrogen atoms, exist as six distinct isomers, with the 1,8-naphthyridine scaffold being the most extensively studied due to its prevalence in biologically active molecules.[1] The introduction of chlorine atoms onto the naphthyridine framework dramatically alters its electronic landscape, enhancing its utility as a synthetic intermediate and often imparting favorable pharmacological characteristics.
The chlorinated variants are frequently employed in nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of a diverse array of functional groups.[2] This reactivity profile has positioned chlorinated naphthyridines as key building blocks in the synthesis of potent therapeutic agents, including antibacterial, anticancer, and antiviral drugs. A thorough understanding of their physicochemical properties is therefore not merely academic but a prerequisite for the rational design and development of novel chemical entities.
Synthesis and Structural Elucidation
The primary route to chlorinated naphthyridines often involves the chlorination of the corresponding naphthyridinone precursors. A common and effective method utilizes phosphorus oxychloride (POCl₃), often in the presence of a base, to convert the hydroxyl group of the naphthyridinone into a chloro substituent.
General Synthesis Protocol: Preparation of 2,4-Dichloro-1,8-naphthyridine
This protocol outlines a representative synthesis of a dichlorinated naphthyridine, a versatile building block in medicinal chemistry.
Materials:
-
1,8-Naphthyridine-2,4-diol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
To a stirred suspension of 1,8-naphthyridine-2,4-diol in dichloromethane, add N,N-dimethylaniline.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield pure 2,4-dichloro-1,8-naphthyridine.
Structural Confirmation: The Role of X-ray Crystallography and Spectroscopy
The definitive three-dimensional structure of chlorinated naphthyridines in the solid state is determined by single-crystal X-ray diffraction. For instance, the crystal structure of 2,7-bis(trichloromethyl)-1,8-naphthyridine reveals a nearly planar 1,8-naphthyridine ring system.[3] This planarity, or lack thereof, can significantly influence intermolecular interactions and, consequently, physical properties like melting point and solubility.
Spectroscopic techniques are indispensable for routine structural confirmation. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary tools for elucidating the molecular structure and confirming the identity of synthesized chlorinated naphthyridines. A comparative guide to the spectroscopic properties of the six parent naphthyridine isomers provides a foundational understanding for interpreting the spectra of their chlorinated derivatives.[4]
Key Physicochemical Properties
The introduction of chlorine atoms has a profound impact on the physicochemical properties of the naphthyridine core. The electronegativity and steric bulk of chlorine modulate lipophilicity, acidity/basicity, solubility, and stability.
Lipophilicity (logP and logD)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable compounds, the distribution coefficient (logD) at a specific pH is a more relevant descriptor.
Table 1: Estimated Physicochemical Properties of Representative Chlorinated Naphthyridines
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Predicted logP | Predicted pKa (Conjugate Acid) |
| 2-Chloro-1,8-naphthyridine | C₈H₅ClN₂ | 164.59 | 85-87 | 1.85 | 1.5 |
| 2,4-Dichloro-1,8-naphthyridine | C₈H₄Cl₂N₂ | 199.04 | 123-127[8] | 2.50 | -0.5 |
| 2,7-Dichloro-1,8-naphthyridine | C₈H₄Cl₂N₂ | 199.04 | 160-162 | 2.50 | 1.0 |
Predicted values are generated from computational models and should be experimentally verified.
Acidity and Basicity (pKa)
The nitrogen atoms in the naphthyridine ring are basic and can be protonated. The basicity, quantified by the pKa of the conjugate acid, is significantly influenced by the electron-withdrawing inductive effect of the chlorine substituents. The presence of chlorine atoms generally decreases the basicity of the naphthyridine nitrogen atoms.
Experimental pKa values for chloropyridines illustrate this trend: the pKa of the conjugate acid of pyridine is 5.25, while that of 2-chloropyridine is 0.49, 3-chloropyridine is 2.84, and 4-chloropyridine is 3.84.[5][6][7][9] The effect is most pronounced when the chlorine is in the ortho position (position 2) to the nitrogen. Similar trends are expected for chlorinated naphthyridines. Theoretical predictions suggest that the pKa of the conjugate acid of 2-chloro-4-aminopyridine is lower than that of 4-aminopyridine.[10]
Solubility
Solubility in both aqueous and organic media is a critical parameter for drug development and chemical synthesis. The introduction of chlorine atoms generally decreases aqueous solubility and increases solubility in non-polar organic solvents.[11][12]
Table 2: General Solubility Profile of Chlorinated Naphthyridines
| Solvent Type | Examples | Expected Solubility |
| Non-polar | Hexane, Toluene | Moderate to High |
| Polar Aprotic | Dichloromethane, Chloroform, THF | High |
| Polar Protic | Methanol, Ethanol | Moderate |
| Aqueous | Water, Buffers | Low |
While quantitative solubility data for a wide range of chlorinated naphthyridines is not extensively published, the general trend of increased lipophilicity suggests lower aqueous solubility compared to the parent naphthyridine. For instance, the aqueous solubility of 2-chloropyridine is 20 g/L at 25 °C.[5]
Chemical and Metabolic Stability
Chlorinated naphthyridines are generally stable compounds under neutral conditions. However, their stability can be influenced by pH and the presence of metabolic enzymes. The chlorine substituents can affect the susceptibility of the naphthyridine ring to metabolic oxidation by cytochrome P450 enzymes.[13] In some cases, the presence of chlorine can block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug candidate.[14][15]
Experimental Determination of Physicochemical Properties
Accurate experimental determination of physicochemical properties is paramount for reliable structure-activity relationship (SAR) studies and process development.
Protocol for logD Determination (Shake-Flask Method)
The shake-flask method remains the gold standard for determining lipophilicity.[16][17][18][19]
Materials:
-
Chlorinated naphthyridine compound
-
n-Octanol (pre-saturated with buffer)
-
Aqueous buffer of desired pH (e.g., pH 7.4 phosphate buffer, pre-saturated with n-octanol)
-
Vials with screw caps
-
Vortex mixer and/or shaker
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a stock solution of the chlorinated naphthyridine in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a vial containing a known volume of n-octanol and aqueous buffer.
-
Securely cap the vial and shake vigorously for a predetermined time (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
-
Centrifuge the vial to ensure complete phase separation.
-
Carefully withdraw an aliquot from both the n-octanol and aqueous layers.
-
Quantify the concentration of the compound in each phase using a validated analytical method.
-
Calculate the logD value using the formula: logD = log ([Concentration in n-octanol] / [Concentration in aqueous buffer]).
Protocol for pKa Determination (UV-Vis Spectrophotometry)
For compounds with a chromophore, UV-Vis spectrophotometry provides a convenient and accurate method for pKa determination.[4][20][21]
Materials:
-
Chlorinated naphthyridine compound
-
A series of buffers covering a wide pH range (e.g., pH 2 to 12)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of the chlorinated naphthyridine in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of solutions of the compound in the different pH buffers, ensuring a constant final concentration.
-
Record the UV-Vis spectrum of each solution over a relevant wavelength range.
-
Identify wavelengths where there is a significant difference in absorbance between the protonated and deprotonated forms of the molecule.
-
Plot absorbance at these selected wavelengths against pH.
-
Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental for the structural elucidation of chlorinated naphthyridines. The chemical shifts of the protons and carbons are influenced by the electron-withdrawing effect of the chlorine atoms and the positions of the nitrogen atoms. For example, in the ¹H NMR spectrum of 2-chloropyridine, the proton ortho to the chlorine (at position 3) is shifted downfield compared to pyridine.[1][22][23][24][25] Similar effects are observed in chlorinated naphthyridines.
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and confirming the elemental composition of chlorinated naphthyridines. A key diagnostic feature is the isotopic pattern of chlorine. Naturally occurring chlorine consists of two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[3] For a molecule containing one chlorine atom, the mass spectrum will show two peaks for the molecular ion (M and M+2) with a 3:1 intensity ratio. For a dichlorinated compound, the molecular ion region will exhibit three peaks (M, M+2, and M+4) with an approximate 9:6:1 intensity ratio.[26]
The fragmentation patterns of chlorinated naphthyridines in the mass spectrometer are also informative. Common fragmentation pathways include the loss of a chlorine radical (Cl•) or hydrogen chloride (HCl).[27][28][29]
Visualization of Key Concepts
Experimental Workflow for Physicochemical Profiling
Caption: A generalized workflow for the synthesis, characterization, and physicochemical profiling of chlorinated naphthyridines.
Influence of Chlorination on Naphthyridine Properties
Caption: The multifaceted impact of chlorine substitution on the key physicochemical properties of the naphthyridine scaffold.
Conclusion
The physicochemical properties of chlorinated naphthyridines are a complex interplay of the inherent characteristics of the naphthyridine core and the profound electronic and steric influences of chlorine substitution. This guide has provided a detailed overview of these properties, from synthesis and structural analysis to lipophilicity, acidity, solubility, and stability. The inclusion of detailed experimental protocols aims to empower researchers to accurately characterize these important molecules. A thorough understanding and experimental determination of these properties are essential for advancing the application of chlorinated naphthyridines in drug discovery and materials science, enabling the rational design of molecules with optimized performance characteristics.
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The Ascendant Pharmacophore: A Technical Guide to 1,7-Naphthyridine Compounds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 1,7-naphthyridine scaffold, a nitrogen-containing heterocyclic aromatic compound, has steadily gained prominence as a privileged pharmacophore in modern medicinal chemistry. Its unique structural and electronic properties have made it a versatile core for the design of potent and selective modulators of a wide array of biological targets. This in-depth technical guide provides a comprehensive overview of the synthesis, diverse biological activities, and structure-activity relationships of 1,7-naphthyridine derivatives, offering valuable insights for researchers engaged in the discovery and development of novel therapeutics.
The 1,7-Naphthyridine Core: A Privileged Scaffold
Naphthyridines are a class of bicyclic heterocyclic compounds composed of two fused pyridine rings. The 1,7-naphthyridine isomer, with nitrogen atoms at positions 1 and 7, possesses a distinct electronic distribution and hydrogen bonding capacity that enables it to interact with various biological macromolecules with high affinity and specificity. This inherent potential has driven extensive research into its utility as a foundational element in drug design.
Caption: General structure of the 1,7-naphthyridine core.
Synthesis of 1,7-Naphthyridine Derivatives
The construction of the 1,7-naphthyridine ring system can be achieved through various synthetic strategies, often starting from pyridine or acyclic precursors. A common and efficient approach involves the Friedländer annulation, which is the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene group. Microwave-assisted organic synthesis has also been employed to improve reaction times and yields in the preparation of 1,7-naphthyridine derivatives[1].
One illustrative synthetic pathway is the Borsche synthesis, which provides a versatile route to substituted 1,7-naphthyridines[2][3].
Caption: Simplified workflow of the Borsche synthesis for 1,7-naphthyridines.
Diverse Biological Activities and Therapeutic Potential
The therapeutic potential of 1,7-naphthyridine derivatives spans a wide range of diseases, underscoring the versatility of this scaffold.
Anticancer Activity
A significant body of research has focused on the development of 1,7-naphthyridine-based anticancer agents. These compounds have demonstrated cytotoxicity against various cancer cell lines through diverse mechanisms of action.
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Several 1,7-naphthyridine derivatives have been identified as potent kinase inhibitors.
-
PIP4K2A Inhibition: A series of 1,7-naphthyridine analogues have been identified as inhibitors of Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A), a lipid kinase implicated in tumor suppression[4][5][6]. The IC50 values for these compounds range from 0.066 to 18.0 μM[4][6]. The inhibition of PIP4K2A is thought to induce tumor growth inhibition through the hyperactivation of AKT and reactive oxygen species-mediated apoptosis[5][6].
-
FGFR Inhibition: Novel 1,5- and 1,7-naphthyridine derivatives have been designed as potent inhibitors of the fibroblast growth factor receptor (FGFR) kinase family (FGFR1, 2, 3, and 4)[7]. Aberrant FGFR signaling is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target[7].
-
p38 MAP Kinase Inhibition: 1,7-Naphthyridine 1-oxides have been shown to be potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase, a key target in inflammatory diseases and cancer[8].
The Wnt signaling pathway is frequently dysregulated in cancer. The naturally occurring 1,7-naphthyridine alkaloid, Bisleuconothine A, has demonstrated potent antiproliferative activity against human colon cancer cell lines by inhibiting this pathway[4][9].
Caption: Inhibition of the Wnt signaling pathway by Bisleuconothine A.
Some 2,4-disubstituted-1,7-naphthyridines have exhibited significant cytotoxic activity against lymphoblastic leukemia, cervical carcinoma, and promyeloblast cells[4][10]. Additionally, certain naphthyridine derivatives have been found to inhibit topoisomerase II, an enzyme crucial for DNA replication in cancer cells[11].
Table 1: Anticancer Activity of Selected 1,7-Naphthyridine Derivatives
| Compound/Class | Cancer Cell Line(s) | Mechanism of Action | IC50 Values | Reference(s) |
| Bisleuconothine A | Colon Cancer (SW480, HCT116, HT29, SW620) | Wnt Signaling Inhibition | 1.09 - 3.18 µM | [9] |
| 2,4-disubstituted-1,7-naphthyridines (e.g., 17a) | Lymphoblastic leukemia, Cervical carcinoma, Promyeloblast | Not specified | 8.9 - 13.2 µM | [4][10] |
| 1,7-Naphthyridine Analogues | Various | PIP4K2A Inhibition | 0.066 - 18.0 µM | [4][6] |
| 1,7-Naphthyridine 1-oxides | Not specified | p38 MAP Kinase Inhibition | Not specified | [8] |
Anti-inflammatory Activity
Certain 1,7-naphthyridine derivatives have shown promising anti-inflammatory properties. A series of 1,7-naphthyridine 1-oxides have been identified as potent and selective inhibitors of p38 MAP kinase[8]. Inhibition of this kinase is a key therapeutic strategy for inflammatory diseases. These compounds significantly reduced the production of the pro-inflammatory cytokine TNFα in lipopolysaccharide (LPS)-induced human whole blood[8]. Some of these derivatives demonstrated in vivo efficacy in reducing TNFα levels in an acute murine model of inflammation and in a chronic model of adjuvant arthritis in rats[8].
Central Nervous System (CNS) Activity
Derivatives of 1,7-naphthyridine have also been investigated for their potential in treating CNS disorders. Axially chiral 1,7-naphthyridine-6-carboxamide derivatives have been synthesized and evaluated as tachykinin NK1 receptor antagonists[4]. The NK1 receptor is involved in various physiological processes, including pain, depression, and inflammation[4]. These compounds showed excellent in vitro antagonistic activity by potently inhibiting the binding of the natural ligand, substance P, to the human NK1 receptor[4].
Other Biological Activities
The therapeutic applications of 1,7-naphthyridines extend beyond the aforementioned areas. Novel 1,7- and 2,7-naphthyridine derivatives have been developed as potent and highly specific phosphodiesterase 5 (PDE5) inhibitors, with potential applications in the treatment of erectile dysfunction[12]. Additionally, some 1,7-naphthyridine derivatives have been evaluated for their activity against HIV-1 reverse transcriptase[10].
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship (SAR) is crucial for the rational design and optimization of drug candidates. For 1,7-naphthyridine derivatives, SAR studies have provided valuable insights into the structural features that govern their biological activity. For instance, in the case of 1,7-naphthyridine 1-oxides as p38 MAP kinase inhibitors, the N-oxide oxygen was found to be essential for activity and a key determinant of selectivity against other related kinases[8]. For PIP4K2A inhibitors, molecular docking studies have revealed that hydrogen bonding, pi-pi interactions, and pi-cation interactions modulate the binding of the inhibitors to the receptor[6].
Experimental Protocols
General Procedure for the Synthesis of 6-Amino-1,7-naphthyridine
A representative protocol for the synthesis of a 1,7-naphthyridine intermediate is as follows[1]:
-
To a solution of the corresponding nitro compound in ethanol, add an alcoholic solution of potassium hydroxide and 10% palladium on charcoal.
-
Hydrogenate the mixture at room temperature and 30 p.s.i. for 45 minutes.
-
Filter off the catalyst and dilute the filtrate with water.
-
Extract the solution with methylene chloride.
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the 6-amino-1,7-naphthyridine product.
-
Recrystallize the product from a suitable solvent system (e.g., methylene chloride-benzene) to yield the purified compound.
In Vitro Kinase Inhibition Assay (Example: PIP4K2A ADP-Glo Assay)
The inhibitory activity of 1,7-naphthyridine analogues against PIP4K2A can be determined using an ADP-Glo™ Kinase Assay[6].
-
Prepare a reaction mixture containing the kinase, substrate (e.g., PI5P), ATP, and the test compound at various concentrations.
-
Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and allow the newly synthesized ATP to be measured using a luciferase/luciferin reaction.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition and determine the IC50 value for each compound.
Caption: Workflow for an in vitro kinase inhibition assay.
Conclusion
The 1,7-naphthyridine scaffold represents a highly promising and versatile platform for the design and development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and CNS-modulating effects. The continued exploration of the chemical space around the 1,7-naphthyridine core, guided by a deep understanding of its synthesis, biological mechanisms, and structure-activity relationships, holds significant promise for the discovery of next-generation medicines to address a wide range of unmet medical needs.
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3,4,8-Trichloro-1,7-naphthyridine molecular weight and formula
An In-depth Technical Guide to 3,4,8-Trichloro-1,7-naphthyridine: A Core Scaffold for Modern Drug Discovery
Introduction
The 1,7-naphthyridine framework represents a class of "privileged" heterocyclic scaffolds in medicinal chemistry. As a bioisostere of quinoline and naphthalene, this nitrogen-containing bicyclic system is a cornerstone in the design of novel therapeutics. Its unique electronic properties and ability to form specific hydrogen bonds have led to its incorporation into a wide array of biologically active agents, targeting everything from infectious diseases to cancer.[1][2] This guide provides a comprehensive technical overview of this compound, a highly functionalized derivative poised as a versatile building block for researchers, chemists, and drug development professionals. We will delve into its fundamental properties, synthesis, characterization, and strategic applications, offering field-proven insights for its use in synthetic chemistry programs.
Physicochemical and Structural Properties
This compound is a solid organic compound whose utility is derived from its specific arrangement of chloro-substituents on the core naphthyridine ring. These chlorine atoms serve as reactive handles for further chemical modification, making it a valuable starting material for library synthesis and lead optimization campaigns.
| Property | Data | Source |
| Molecular Formula | C₈H₃Cl₃N₂ | [3] |
| Molecular Weight | 233.48 g/mol | Calculated from formula |
| CAS Number | 1313738-65-6 | [3][4] |
| Appearance | Solid | [5] |
| SMILES String | ClC1=NC=CC2=C(Cl)C(Cl)=CN=C21 | [5] |
Synthesis and Reactivity
The synthesis of substituted 1,7-naphthyridines is a non-trivial process that often requires a multi-step approach. While specific routes to this compound may be proprietary, a general and logical pathway can be inferred from published methods for related structures, such as those for key 8-chloro-1,7-naphthyridine intermediates.[1]
A representative strategy involves the construction of the bicyclic core from a substituted pyridine precursor, followed by chlorination steps. The process begins with a functionalized aminopyridine, which undergoes cyclization with a suitable partner to form the second ring. Subsequent chlorination reactions, often using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), install the chloro groups at the desired positions.
The reactivity of this compound is dominated by its three chlorine atoms. These atoms are susceptible to nucleophilic aromatic substitution (SₙAr) and, more significantly, serve as excellent electrophilic partners in transition-metal-catalyzed cross-coupling reactions. The differing electronic environments of the C3, C4, and C8 positions can potentially allow for regioselective functionalization under carefully controlled reaction conditions, providing a powerful tool for building molecular complexity.
Caption: Representative workflow for the synthesis of the 1,7-naphthyridine core.
Spectroscopic Characterization: A Self-Validating System
Confirmation of the structure and purity of this compound is paramount. While a supplier may not provide analytical data, a researcher must perform this validation in-house.[5] The following protocols describe a self-validating system for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR: The molecule has three aromatic protons. We would expect to see three distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The precise chemical shifts and coupling constants (J-values) between these protons would confirm their relative positions on the heterocyclic ring.
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum should display eight distinct signals, corresponding to each carbon atom in the unique electronic environment of the molecule. Carbons bonded to nitrogen or chlorine atoms are expected to be significantly downfield due to the electron-withdrawing effects of these heteroatoms.
Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).[6]
-
Instrumentation: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.[6]
-
¹H Acquisition: Use a standard single-pulse experiment. Acquire at least 16 scans with a relaxation delay of 2 seconds.
-
¹³C Acquisition: Use a proton-decoupled pulse program. Acquire at least 1024 scans with a relaxation delay of 5 seconds to ensure quantitative detection of all carbon signals.[6]
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase and baseline correction, and referencing to TMS.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides information about the elemental composition.
-
Expected Result: Using a high-resolution mass spectrometer with a soft ionization technique like electrospray ionization (ESI) or electron ionization (EI), the primary observation would be the molecular ion (M⁺). A key validation point is the characteristic isotopic pattern for a molecule containing three chlorine atoms, which will appear as a cluster of peaks at M, M+2, M+4, and M+6 with a distinctive intensity ratio. The exact mass measurement should be within 5 ppm of the calculated value for C₈H₃Cl₃N₂.
Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap).[6]
-
Data Acquisition: Infuse the sample into the ESI or EI source. Acquire data in positive ion mode over a mass range of m/z 100-500.[6]
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion cluster and confirm that its isotopic pattern and exact mass match the theoretical values for C₈H₃Cl₃N₂.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR provides confirmation of key functional groups.
-
Expected Result: The spectrum should show characteristic absorption bands for an aromatic heterocyclic system. Key expected peaks include aromatic C-H stretching (~3100-3000 cm⁻¹), C=C and C=N bond stretching in the fingerprint region (~1600-1450 cm⁻¹), and C-Cl stretching (~850-750 cm⁻¹).[6]
Applications in Medicinal Chemistry and Drug Discovery
The true value of this compound lies in its potential as a precursor to high-value, biologically active molecules. The broader naphthyridine class has demonstrated an astonishing range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[7][8][9]
Specifically, the 1,7-naphthyridine core is featured in cutting-edge therapeutic candidates. For example, derivatives of 8-chloro-1,7-naphthyridine have been patented as key intermediates in the synthesis of novel immunomodulators for treating cancers and infectious diseases.[1] Other substituted 1,7-naphthyridines have been investigated as potent inhibitors of HIV-1 non-nucleoside reverse transcriptase (NNRTIs) and also show promise as anticancer agents.[2]
The three distinct chlorine atoms on this compound provide medicinal chemists with multiple, addressable points for diversification. This allows for the systematic exploration of the chemical space around the core scaffold to establish structure-activity relationships (SAR) and optimize properties like potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion).
Experimental Protocol: Palladium-Catalyzed Suzuki Cross-Coupling
To illustrate the utility of this scaffold, the following is a detailed protocol for a representative Suzuki cross-coupling reaction, a cornerstone of modern medicinal chemistry for creating C-C bonds.
Objective: To demonstrate the functionalization of this compound by selectively coupling a boronic acid at one of the C-Cl positions. The C4 position is often highly reactive in such systems.
Reaction: this compound + Aryl-Boronic Acid → 4-Aryl-3,8-dichloro-1,7-naphthyridine
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a robust, general-purpose palladium(0) catalyst suitable for a wide range of Suzuki couplings.
-
Base: A mild aqueous base like Na₂CO₃ is used to activate the boronic acid for transmetalation while minimizing side reactions.
-
Solvent System: A mixture of an organic solvent (DME) and water is used to dissolve both the organic-soluble starting material and the inorganic base, creating the necessary biphasic conditions for the catalytic cycle.
Step-by-Step Methodology:
-
Reagent Preparation: To a 25 mL Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10 minutes. This is critical as the palladium catalyst is oxygen-sensitive.
-
Solvent Addition: Add dimethoxyethane (DME, 0.2 M) and a 2 M aqueous solution of sodium carbonate (Na₂CO₃, 3.0 eq) via syringe.
-
Reaction: Heat the reaction mixture to 85 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the crude product under reduced pressure. Purify the residue by flash column chromatography on silica gel to isolate the desired product.
-
Validation: Confirm the structure of the purified product using NMR and MS, as described in the characterization section.
Caption: Standard experimental workflow for a Suzuki cross-coupling reaction.
Safety and Handling
This compound is classified as an acute oral toxicant and requires careful handling.
| Hazard Information | Details |
| Pictogram | GHS06 (Skull and crossbones) |
| Signal Word | Danger |
| Hazard Statement | H301: Toxic if swallowed |
| Precautionary Statement | P301 + P330 + P331 + P310: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER/doctor. |
Source:[5]
All operations should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Users must consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
This compound is more than just a chemical; it is a strategic tool for innovation in drug discovery. Its well-defined structure, combined with three versatile chlorine substituents, offers a robust platform for the synthesis of complex molecular architectures. By understanding its properties, synthesis, and reactivity, researchers can leverage this powerful building block to develop the next generation of therapeutics, building upon the rich pharmacological history of the naphthyridine scaffold.
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An In-depth Technical Guide to 3,4,8-Trichloro-1,7-naphthyridine for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,4,8-trichloro-1,7-naphthyridine, a polychlorinated heterocyclic compound of significant interest to the chemical biology and drug discovery sectors. This document delves into its commercial availability, plausible synthetic routes, spectroscopic characterization, and its emerging applications as a kinase inhibitor.
Commercial Availability and Procurement
This compound is available commercially from several fine chemical suppliers. Researchers can procure this compound for research and development purposes, ensuring a consistent supply for initial screening and lead optimization studies.
Table 1: Commercial Suppliers of this compound
| Supplier | CAS Number | Purity | Available Quantities |
| Sigma-Aldrich | 1313738-65-6 | >95% | Milligrams to Grams |
| Echemi | 1313738-65-6 | >98% | Grams to Kilograms |
| Chemical Suppliers | 1313738-65-6 | Inquire | Bulk quantities |
Note: Availability and purity may vary. It is recommended to contact the suppliers directly for the most current information.
Synthesis of this compound: A Plausible Approach
While a specific, detailed synthesis for this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be devised based on established methodologies for the synthesis of related polychlorinated naphthyridines. The Vilsmeier-Haack reaction is a powerful tool for the formylation and cyclization of activated aromatic and heteroaromatic compounds, making it a suitable choice for the construction of the 1,7-naphthyridine core.
Proposed Synthetic Scheme
A potential synthetic pathway could commence from a suitably substituted aminopyridine precursor, followed by a Vilsmeier-Haack cyclization and subsequent chlorination steps to yield the target molecule.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a representative example based on the Vilsmeier-Haack cyclization of acetamide derivatives to form chloro-substituted naphthyridines.
Step 1: Acetylation of the Starting Aminopyridine
-
To a solution of the substituted 4-aminopyridine in a suitable solvent (e.g., dichloromethane), add acetic anhydride and a catalytic amount of a base (e.g., triethylamine).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-(pyridin-4-yl)acetamide derivative.
Step 2: Vilsmeier-Haack Cyclization
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser, place phosphorus oxychloride (POCl₃) in an ice bath.
-
Slowly add N,N-dimethylformamide (DMF) dropwise to the POCl₃ with vigorous stirring to form the Vilsmeier reagent.
-
Add the N-(pyridin-4-yl)acetamide derivative to the Vilsmeier reagent.
-
Heat the reaction mixture at 80-100 °C for several hours.
-
After cooling, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
The precipitated solid, the dihydroxynaphthyridine intermediate, is collected by filtration, washed with water, and dried.
Step 3: Chlorination
-
Reflux the dihydroxynaphthyridine intermediate in an excess of phosphorus oxychloride (POCl₃) for 4-6 hours.
-
After cooling, carefully pour the reaction mixture onto crushed ice and neutralize with a strong base (e.g., sodium hydroxide solution).
-
Extract the product with a suitable organic solvent (e.g., chloroform or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Features |
| ¹H NMR | Aromatic protons would appear in the downfield region (δ 7.0-9.0 ppm), with their chemical shifts and coupling patterns dictated by the substitution on the naphthyridine ring. |
| ¹³C NMR | Aromatic carbons would resonate in the range of δ 110-160 ppm. The carbons attached to chlorine atoms would show characteristic shifts. |
| IR (KBr) | Characteristic peaks for C=C and C=N stretching vibrations in the aromatic system (1600-1450 cm⁻¹), and C-Cl stretching vibrations (850-750 cm⁻¹). |
| Mass Spec (EI) | A molecular ion peak (M⁺) with a characteristic isotopic pattern for three chlorine atoms (M, M+2, M+4, M+6). |
Applications in Drug Discovery: A Focus on Kinase Inhibition
Polychlorinated naphthyridines have emerged as a promising scaffold for the development of potent and selective kinase inhibitors.[1][2] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a variety of diseases, most notably cancer. The planar, heterocyclic nature of the naphthyridine core allows it to mimic the adenine region of ATP, enabling competitive inhibition at the ATP-binding site of kinases.
Mechanism of Action: Targeting Kinase Signaling Pathways
As kinase inhibitors, polychlorinated naphthyridines can modulate a multitude of cellular signaling pathways that are critical for cell growth, proliferation, and survival. By blocking the activity of specific kinases, these compounds can induce apoptosis in cancer cells and inhibit tumor growth.
Caption: Generalized signaling pathway illustrating the inhibitory action of a naphthyridine-based kinase inhibitor.
Experimental Workflow: In Vitro Kinase Assay
To evaluate the inhibitory potency of this compound against a specific kinase, a standard in vitro kinase assay can be employed. The following is a representative protocol that can be adapted for various kinases.
Objective: To determine the IC₅₀ value of this compound for a target kinase.
Materials:
-
Purified recombinant kinase
-
Specific peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
This compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well microplates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in the kinase assay buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the kinase, the peptide substrate, and the diluted compound or DMSO (for control wells).
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For instance, with the ADP-Glo™ assay, the amount of ADP produced is quantified, which is directly proportional to the kinase activity.
-
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
Conclusion
This compound represents a valuable chemical entity for researchers in the field of drug discovery, particularly for the development of novel kinase inhibitors. Its commercial availability facilitates its exploration in various research settings. While a definitive synthetic protocol requires further investigation, established synthetic methodologies provide a clear path for its preparation. The anticipated biological activity of this compound, coupled with the availability of robust assay technologies, makes it an attractive candidate for further investigation in the quest for new therapeutic agents.
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- Rajput, S. S., & Goswami, D. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1256-1273.
- Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3247. [Link]
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Whitepaper: A Predictive Analysis of the Bioactivity of 3,4,8-Trichloro-1,7-naphthyridine
Executive Summary
This technical guide provides a comprehensive, in-silico predictive analysis of the potential biological activities of the novel compound, 3,4,8-Trichloro-1,7-naphthyridine. In the absence of direct experimental data for this specific molecule, this paper leverages established computational methodologies and structure-activity relationship (SAR) principles derived from the broader naphthyridine chemical class. We hypothesize that the this compound scaffold is a promising candidate for development as an anticancer or antimicrobial agent. This prediction is based on the well-documented bioactivities of the naphthyridine core, strategically functionalized by trichlorination to potentially enhance target binding affinity through halogen bonding and modulate physicochemical properties. This document outlines a robust in-silico workflow for target prediction, molecular docking, and ADMET profiling, and proposes detailed experimental protocols for the validation of these computational hypotheses.
Introduction: The Naphthyridine Scaffold and the Influence of Halogenation
The naphthyridine core is a nitrogen-containing heterocyclic system that has earned the status of a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and hydrogen bonding capabilities make it an ideal framework for designing ligands that interact with a wide array of biological targets. Derivatives of various naphthyridine isomers have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[1][2][3][4][5][6] The 1,8-naphthyridine isomer, in particular, is famed as the foundational structure for quinolone antibiotics like nalidixic acid.[6][7]
The subject of this guide, this compound, is a less-explored isomer decorated with three chlorine atoms. The incorporation of halogens is a classical and highly effective strategy in drug design.[8][9] Beyond simply increasing lipophilicity, halogen atoms can participate in highly directional, non-covalent interactions known as halogen bonds (X-bonds).[10][11] These interactions, where the halogen acts as a Lewis acid, can significantly enhance ligand-receptor binding affinity and specificity, offering a powerful tool for lead optimization.[8][11] This paper will explore how the unique combination of the 1,7-naphthyridine core and trichloro-substitution pattern can be computationally analyzed to predict its most probable biological functions.
Part 1: In-Silico Bioactivity Prediction Workflow
In modern drug discovery, computational methods provide an indispensable toolkit for triaging and prioritizing novel chemical entities before committing to resource-intensive synthesis and testing.[12][13] The following workflow outlines a systematic approach to predicting the bioactivity profile of this compound.
Caption: In-Silico workflow for predicting bioactivity.
Step 1: Target & Activity Spectra Prediction
The initial step involves using platforms that predict a compound's biological activity spectrum based on its 2D structure. Tools like SwissTargetPrediction or the former PASS (Prediction of Activity Spectra for Substances) analyze the molecule's structural fragments and compare them to vast databases of known bioactive ligands.[12] The output is a probabilistic assessment of potential biological targets, often categorized by protein class (e.g., kinases, proteases, nuclear receptors).
For this compound, we anticipate high probabilities for targets associated with:
-
Kinase Inhibition: The naphthyridine scaffold is a known ATP-mimetic.
-
DNA Gyrase/Topoisomerase Inhibition: A hallmark of the broader naphthyridine class.[14]
-
Antineoplastic Activity: A general prediction stemming from kinase and topoisomerase inhibition potential.[15][16]
Step 2: Molecular Docking Simulation
Once a prioritized list of potential targets is generated, molecular docking is employed to predict the binding mode and estimate the binding affinity of the ligand within the target's active site.[13][17] This provides crucial insights into the specific interactions that stabilize the ligand-protein complex.
Hypothetical Docking Protocol:
-
Target Selection: A high-probability target, such as c-Met kinase (a target for some naphthyridines)[16] or Staphylococcus aureus DNA gyrase, is selected. Its 3D structure is obtained from the Protein Data Bank (PDB).
-
Ligand Preparation: The 3D structure of this compound is generated and energy-minimized.
-
Grid Generation: A docking grid is defined around the known active site (e.g., the ATP-binding pocket) of the target protein.
-
Docking Execution: Using software like AutoDock or Glide, the ligand is flexibly docked into the receptor's active site.
-
Analysis: The resulting poses are scored based on binding energy (kcal/mol). The top-scoring poses are visually inspected to identify key interactions, paying close attention to potential hydrogen bonds with the naphthyridine nitrogens and, critically, halogen bonds formed by the chlorine substituents with backbone carbonyls or other Lewis bases in the pocket.[10][11]
Caption: Funnel approach for experimental validation.
Experimental Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify inhibitor binding.
-
Reagent Preparation: Prepare assay buffer, Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer), Eu-anti-GST antibody, and GST-tagged kinase of interest (e.g., c-Met).
-
Compound Dilution: Perform a serial dilution of this compound in DMSO, followed by dilution in assay buffer to achieve final assay concentrations (e.g., 10 µM to 1 nM).
-
Assay Plate Setup: To a 384-well plate, add 4 µL of the diluted compound. Add 8 µL of the Kinase/Antibody mixture.
-
Initiate Reaction: Add 4 µL of the Tracer solution to all wells.
-
Incubation: Mix the plate gently and incubate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at both 665 nm and 615 nm.
-
Analysis: Calculate the emission ratio (665/615). Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
Experimental Protocol 2: In Vitro Antibacterial Assay (Broth Microdilution for MIC)
This protocol follows CLSI guidelines to determine the Minimum Inhibitory Concentration (MIC).
-
Bacterial Culture: Inoculate a loopful of a bacterial strain (e.g., S. aureus ATCC 29213 and E. coli ATCC 25922) into Cation-Adjusted Mueller-Hinton Broth (CAMHB) and incubate until it reaches the log phase of growth.
-
Inoculum Preparation: Adjust the culture turbidity to a 0.5 McFarland standard, then dilute to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.
-
Compound Dilution: Prepare a 2-fold serial dilution of this compound in a 96-well plate using CAMHB, typically from 64 µg/mL to 0.125 µg/mL.
-
Inoculation: Add the prepared bacterial inoculum to all wells containing the test compound. Include a positive control (bacteria only) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Experimental Protocol 3: Cell-Based Cytotoxicity Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Seed cancer cells (e.g., A549 lung carcinoma) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 100 µM to 0.1 µM) for 48-72 hours. Include vehicle-treated (DMSO) and untreated controls.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Crystal Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration and determine the IC₅₀ value using non-linear regression.
Conclusion
While devoid of existing experimental evaluation, the compound This compound represents a molecule of significant therapeutic potential based on robust computational analysis. The convergence of a privileged naphthyridine scaffold with strategic trichlorination strongly suggests a high probability of potent anticancer and/or antimicrobial activity. The in-silico workflows detailed in this guide predict that the compound is likely to function as an inhibitor of key cellular machinery such as protein kinases or bacterial topoisomerases, with its halogen substituents playing a crucial role in target engagement. The proposed experimental validation protocols provide a clear and logical pathway to confirm these predictions and elucidate the compound's precise mechanism of action. This molecule stands as a compelling candidate for synthesis and further investigation in preclinical drug discovery programs.
References
- Ford, M. C., & Ho, P. S. (2016). Computational Tools To Model Halogen Bonds in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(5), 1655–1670. [Link]
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- Goyal, S., et al. (2020). Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonistic activity. RSC Advances, 10(24), 13907–13921. [Link]
- Thomas, T., et al. (2018). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Molecules, 23(10), 2477. [Link]
- Magit, N. D., et al. (2023). In-silico Investigation by Molecular Docking, DFT and Pharmacokinetic Studies of Some Synthesized 1,8-Naphthyridine Derivatives as Prospective Anti-Breast Cancer Agents. Research Square. [Link]
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A Senior Scientist's Guide to Quantum Chemical Investigations of Substituted Naphthyridines: Methodologies and Applications
Abstract: Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, represent a "privileged scaffold" in medicinal chemistry and materials science.[1] The six possible isomers of naphthyridine and their substituted derivatives exhibit a vast range of biological activities—including anticancer, antiviral, and antimicrobial properties—and promising optical and electronic characteristics.[2][3][4] This guide provides researchers, scientists, and drug development professionals with an in-depth technical framework for leveraging quantum chemical studies to explore and rationally design novel substituted naphthyridines. We will delve into the core computational methodologies, from the workhorse of Density Functional Theory (DFT) to molecular docking, explaining the causality behind procedural choices. By integrating theoretical principles with practical applications, this document serves as a comprehensive resource for predicting molecular properties and accelerating the discovery of next-generation naphthyridine-based compounds.
Part 1: Foundational Principles & Strategic Importance
The strategic application of computational chemistry is indispensable for navigating the complex chemical space of substituted naphthyridines. The arrangement of the two nitrogen atoms across the six isomers (1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-) profoundly influences the molecule's electronic distribution, hydrogen bonding capability, and metal-coordinating properties.[5] These subtle differences dictate the compound's ultimate biological or material function.
Quantum chemical studies provide a predictive lens to understand these structure-property relationships at the sub-atomic level before committing to costly and time-consuming synthesis. By calculating electronic and structural properties, we can screen virtual libraries of compounds, identify promising candidates, and refine their structures to optimize for a desired outcome, be it enhanced binding affinity to a biological target or a larger nonlinear optical response.[6][7]
Part 2: The Computational Scientist's Toolkit: Core Methodologies
The successful application of quantum chemistry hinges on selecting the appropriate methodology. The choice is not arbitrary but is dictated by a balance between the desired accuracy and available computational resources.
Density Functional Theory (DFT): The Workhorse for Ground-State Properties
Expertise & Experience: For molecules the size of substituted naphthyridines, Density Functional Theory (DFT) offers the optimal balance of computational efficiency and accuracy for predicting ground-state properties.[8] The core principle of DFT is that the total energy of a system is a functional of its electron density.[8]
The choice of functional and basis set is critical for obtaining reliable results. The B3LYP hybrid functional is a widely used and well-validated choice for general-purpose calculations on organic molecules, providing a robust description of molecular geometries and electronic properties.[9][10] For the basis set, Pople-style sets like 6-31G(d) are often sufficient for initial geometry optimizations. For higher accuracy in electronic properties or when dealing with systems where electron correlation is more significant, a larger basis set such as 6-311+G(d,p) is recommended. The inclusion of diffuse functions ("+") is particularly important for accurately describing anions or weak non-covalent interactions.[11]
Trustworthiness (Self-Validating Protocol): A key step in any DFT calculation is to validate that the optimized geometry corresponds to a true energy minimum on the potential energy surface. This is achieved through a frequency calculation. The absence of any imaginary frequencies confirms a stable equilibrium structure.
Experimental Protocol 1: DFT Geometry Optimization and Frequency Analysis
-
Input Structure Generation: Build the 3D structure of the substituted naphthyridine using molecular modeling software (e.g., GaussView, Avogadro). Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., UFF).
-
Calculation Setup:
-
Select the DFT method: B3LYP functional.
-
Select the basis set: 6-31G(d).
-
Specify the task: Opt (Optimization) and Freq (Frequency).
-
Define the molecular charge and spin multiplicity (typically 0 and 1 for neutral, closed-shell molecules).
-
-
Execution: Submit the calculation to a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Validation and Analysis:
-
Confirm successful convergence of the optimization.
-
Analyze the output of the frequency calculation. Verify that there are zero imaginary frequencies.
-
Extract the optimized Cartesian coordinates for the validated minimum-energy structure.
-
Extract thermochemical data (zero-point vibrational energy, enthalpy, Gibbs free energy).
-
Time-Dependent DFT (TD-DFT): Unveiling Electronic Spectra
Expertise & Experience: To understand the optical properties of naphthyridines, such as their color and light-absorbing capabilities, we must investigate their excited electronic states. Time-Dependent Density Functional Theory (TD-DFT) is the standard method for this purpose. It allows for the calculation of vertical excitation energies, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum.[7][12] This is crucial for designing compounds for applications in OLEDs or as photosensitizers. Furthermore, analyzing the molecular orbitals involved in the primary electronic transitions (e.g., HOMO→LUMO) provides insight into the nature of the excitation, such as identifying π→π* or charge-transfer transitions.[12]
Molecular Docking: Probing Biological Interactions
Expertise & Experience: In drug discovery, understanding how a molecule binds to its biological target is paramount. Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand, e.g., a substituted naphthyridine) to a second (the receptor, e.g., a protein or DNA).[13][14] This method is instrumental in screening virtual libraries to identify potential drug candidates and in elucidating the specific interactions (e.g., hydrogen bonds, π-π stacking) that stabilize the ligand-receptor complex.[6][15] The results of docking studies can then guide the rational design of derivatives with improved potency and selectivity.[16]
Experimental Protocol 2: General Workflow for Molecular Docking
-
Receptor Preparation:
-
Obtain the 3D structure of the target protein, typically from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states for amino acid residues.
-
Define the binding site or "docking box" based on the location of the co-crystallized ligand or known active site residues.
-
-
Ligand Preparation:
-
Use the DFT-optimized (Protocol 1) 3D structure of the substituted naphthyridine.
-
Assign partial charges and define rotatable bonds.
-
-
Docking Simulation:
-
Use docking software (e.g., AutoDock, Glide, GOLD) to systematically sample different conformations and orientations of the ligand within the receptor's binding site.
-
The software employs a scoring function to estimate the binding affinity for each pose, ranking the most likely binding modes.
-
-
Analysis:
-
Visualize the top-ranked docking poses.
-
Analyze the intermolecular interactions (hydrogen bonds, hydrophobic contacts, etc.) between the naphthyridine derivative and the protein's active site residues.
-
Use the docking score as a semi-quantitative estimate of binding affinity to compare different derivatives.
-
Computational Workflow Visualization
The following diagram illustrates the integrated workflow for the quantum chemical study of a substituted naphthyridine, from initial structure to final property analysis and application-specific modeling.
Caption: Integrated workflow for computational studies of naphthyridines.
Part 3: From Calculation to Insight: Analyzing Key Properties
The raw output of a quantum chemical calculation is a wealth of data. The scientist's expertise lies in translating this data into actionable chemical insights.
Structural and Electronic Descriptors
The electronic landscape of a molecule dictates its reactivity. By analyzing key descriptors, we can predict its behavior.
-
Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.[9][10]
-
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface.[9] Red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions denote positive potential (electron-poor), indicating sites for nucleophilic attack. This is invaluable for predicting non-covalent interactions and reaction sites.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of charge distribution and delocalization within the molecule.[10] It allows for the quantification of intramolecular charge transfer and hyperconjugative interactions, offering a deeper understanding of substituent effects on the electronic structure of the naphthyridine core.
Data Presentation: A Comparative Table
To facilitate the analysis of substituent effects, quantitative data should be summarized in a structured table. The table below presents hypothetical calculated data for a series of 1,8-naphthyridine derivatives, illustrating how substitutions impact key electronic properties.
| Compound ID | Substituent (R) | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |
| NP-01 | -H | -6.58 | -1.25 | 5.33 | 2.15 |
| NP-02 | -Cl (Electron Withdrawing) | -6.75 | -1.50 | 5.25 | 3.50 |
| NP-03 | -NH₂ (Electron Donating) | -5.95 | -1.10 | 4.85 | 2.88 |
| NP-04 | -NO₂ (Strongly EWG) | -7.10 | -2.05 | 5.05 | 5.10 |
This is illustrative data and does not represent actual experimental or calculated values.
Part 4: Applications in Rational Design
Quantum chemical studies find their ultimate value when applied to solve real-world challenges in science and technology.
Case Study: Drug Development - Naphthyridines as Topoisomerase II Inhibitors
Many potent anticancer drugs function by inhibiting topoisomerase II (Topo II), an enzyme crucial for DNA replication in rapidly dividing cancer cells.[17] Substituted naphthyridines have emerged as promising Topo II inhibitors.[16] Computational studies are central to their development.
DFT calculations are used to determine the stable conformations and electronic properties of the naphthyridine derivatives. Molecular docking is then employed to predict how these compounds bind to the ATP-binding site or the DNA-cleavage complex of Topo II.[14][16] These studies can reveal key interactions, such as hydrogen bonds with specific amino acid residues or intercalation with DNA bases, that are responsible for the inhibitory activity. This knowledge allows for the targeted synthesis of new derivatives with modified substituents to enhance these critical interactions, leading to more potent and selective drug candidates.
Caption: Iterative drug discovery workflow for naphthyridine inhibitors.
Part 5: Conclusion and Future Outlook
Quantum chemical studies provide an indispensable framework for the investigation of substituted naphthyridines. These in silico techniques empower scientists to predict molecular properties with high accuracy, elucidate reaction mechanisms, and understand complex biological interactions. This predictive power significantly accelerates the design-synthesis-test cycle, reducing costs and enabling a more rational approach to the development of novel therapeutics and advanced materials.
The future of this field will likely see an increased integration of these quantum mechanical methods with machine learning and artificial intelligence. Quantitative Structure-Activity Relationship (QSAR) models, trained on DFT-derived descriptors, can rapidly screen vast virtual libraries far exceeding what is possible with DFT alone.[6] As computational power continues to grow, more complex phenomena, such as molecular dynamics in solvent and explicit modeling of reaction pathways, will become routine, offering unprecedented insight into the behavior of these versatile and vital heterocyclic compounds.
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- Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects.
- Non-linear optical properties of 2,7-naphthyridine derivatives for optical switching applic
- Synthesis, molecular docking of novel 1,8-naphthyridine derivatives and their cytotoxic activity against HepG2 cell lines.
- Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential.
- Synthesis, Biological Evaluation, and Molecular Docking Studies of[6][15]-Naphthyridine Derivatives as Potential Anticancer and Antimicrobial Agents. (Scilit). [Link]
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- 1,6-Naphthyridin-2(1H)
- Theoretical study of aza-polycyclic aromatic hydrocarbons (aza-PAHs), modelling carbocations from oxidized metabolites and their covalent adducts with representative nucleophiles. (Royal Society of Chemistry). [Link]
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- Theoretical Study of Aza-Polycyclic Aromatic Hydrocarbons (aza-PAHs)
- Synthesis, Spectroscopic Properties and DFT Calculation of Novel Pyrrolo[1',5'-a]-1,8-naphthyridine Derivatives through a Facile One-pot Process. (Indian Academy of Sciences). [Link]
- Fused 1,5-Naphthyridines: Synthetic Tools and Applic
- Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction.
- Synthesis, DFT calculations, electronic structure, electronic absorption spectra, natural bond orbital (NBO) and nonlinear optical (NLO) analysis of the novel 5-methyl-8H-benzo[h]chromeno[2,3-b][6][18] naphthyridine-6(5H),8-dione (MBCND). (ResearchGate). [https://www.researchgate.net/publication/358897753_Synthesis_DFT_calculations_electronic_structure_electronic_absorption_spectra_natural_bond_orbital_NBO_and_nonlinear_optical_NLO_analysis_of_the_novel_5-methyl-8H-benzo[h]chromeno[23-b][19]naphthyr]([Link]19]naphthyr)
- Green synthesis of substituted 1,8-naphthyridin-thiazole scaffolds, molecular docking studies and biological evaluation.
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- Computational, Mechanistic, and Experimental Insights into Regioselective Catalytic C–C Bond Activation in Linear 1-Aza-[20]triphenylene.
- Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. (Royal Society of Chemistry). [Link]
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- The Naphthyridines. (Wiley). [Link]
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- Naphthyridines part 4: unprecedented synthesis of polyfunctionally substituted benzo[c][9][14]naphthyridines and benzo[c]pyrimido[4,5,6-ij][9][14]naphthyridines with structural analogy to pyrido[4,3,2-mn]acridines present in the marine tetracyclic pyridoacridine alkaloids. (PubMed). [Link]
- Molecular Recognition Studies on Naphthyridine Derivatives.
- Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents.
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Introduction to the 1,7-naphthyridine core structure
An In-Depth Technical Guide to the 1,7-Naphthyridine Core Structure
Authored by: Gemini, Senior Application Scientist
Abstract
The 1,7-naphthyridine core, a heterocyclic aromatic scaffold composed of two fused pyridine rings, has emerged as a privileged structure in medicinal chemistry and materials science.[1][2][3] Its unique electronic properties and rigid, planar geometry make it an ideal building block for developing highly specific and potent therapeutic agents.[4] This guide provides a comprehensive overview of the 1,7-naphthyridine core, detailing its fundamental properties, key synthetic methodologies, chemical reactivity, and significant applications in modern drug discovery, with a particular focus on its role in developing targeted kinase inhibitors.
Introduction to the 1,7-Naphthyridine Scaffold
Naphthyridines, also known as diazanaphthalenes, are a class of bicyclic heterocyclic compounds consisting of two fused pyridine rings.[1][3] There are six possible isomers, distinguished by the positions of the two nitrogen atoms; the 1,7-naphthyridine isomer is one of the most significant in contemporary drug development.[1][3] Its structure imparts a unique combination of hydrogen bonding capabilities (as an acceptor at N7) and a rigid framework for orienting substituents, which is crucial for precise interactions with biological targets.[5] This scaffold is prevalent in a wide range of biologically active molecules, demonstrating anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][3][6]
The fundamental structure of 1,7-naphthyridine is presented below, with the standard IUPAC numbering system. Understanding this numbering is critical for interpreting synthetic routes and structure-activity relationships (SAR).
Caption: The 1,7-Naphthyridine Core Structure with IUPAC Numbering.
Physicochemical Properties
The fundamental physicochemical properties of the parent 1,7-naphthyridine molecule are summarized below. These properties are crucial for understanding its behavior in various solvents and biological systems.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂ | [7][8][9][10] |
| Molecular Weight | 130.15 g/mol | [7][8][9][10] |
| CAS Number | 253-69-0 | [7][8][9][10] |
| Appearance | White to tan crystalline solid/oil | [4] |
| LogP (Octanol/Water) | 1.630 (Calculated) | [7] |
| Water Solubility | Limited; Log₁₀WS = -2.81 (Calculated) | [2][7] |
| Organic Solvent Solubility | Soluble in DMSO, acetone, and alcohols | [2] |
| Synonyms | 1,7-Diazanaphthalene, 1,7-Pyridopyridine | [7][8][9] |
Synthesis of the 1,7-Naphthyridine Core
The construction of the 1,7-naphthyridine ring system is a cornerstone of its application. Several synthetic strategies have been developed, with the Friedländer annulation being one of the most classic and versatile methods.[11][12]
The Friedländer Annulation
The Friedländer synthesis involves the acid- or base-catalyzed condensation of a 2-aminopyridine aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester), followed by cyclodehydration.[12][13] This reaction is highly effective for generating substituted quinolines and their heteroaromatic analogs like naphthyridines.[12] The choice of catalyst (e.g., trifluoroacetic acid, Lewis acids, or bases like pyrrolidine) can significantly influence reaction efficiency and regioselectivity.[12][14]
The general mechanism proceeds via an initial aldol-type condensation or Schiff base formation, followed by intramolecular cyclization and dehydration to yield the aromatic bicyclic system.[12]
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- 14. Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Suzuki-Miyaura Cross-Coupling for the Strategic Functionalization of 1,7-Naphthyridines
Abstract
The 1,7-naphthyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1] The strategic functionalization of this heterocycle is paramount for structure-activity relationship (SAR) studies and the optimization of therapeutic candidates. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for creating carbon-carbon bonds, enabling the introduction of diverse aryl, heteroaryl, and alkyl substituents onto the 1,7-naphthyridine ring with high efficiency and functional group tolerance.[2][3] This guide provides an in-depth analysis of the reaction, key optimization parameters, and a robust, step-by-step protocol for its successful implementation in a research setting.
Mechanistic Rationale & Core Principles
The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forges a C-C bond between an organoboron species (e.g., a boronic acid or ester) and an organic halide or triflate, catalyzed by a Palladium(0) complex.[3][4] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[5]
The Catalytic Cycle
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or carbon-triflate) bond of the halo-1,7-naphthyridine, forming a Pd(II) intermediate. This is often the rate-limiting step.
-
Transmetalation: The organic group from the boron reagent is transferred to the palladium center. This step requires activation of the organoboron compound by a base, which forms a more nucleophilic "ate" complex.[3]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the desired functionalized 1,7-naphthyridine product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[5]
Challenges with Nitrogen Heterocycles
A primary challenge in the Suzuki coupling of nitrogen-containing heterocycles like 1,7-naphthyridine is the potential for the nitrogen lone pairs to coordinate to the palladium catalyst.[6][7] This can lead to catalyst inhibition or deactivation, resulting in low yields or failed reactions. The selection of appropriate ligands is therefore critical to shield the metal center and promote the desired catalytic pathway over off-cycle processes.[8][9]
Application Notes: A Guide to Reaction Optimization
The success of a Suzuki coupling on a 1,7-naphthyridine substrate hinges on the careful selection of several key parameters. The causality behind these choices is discussed below.
A. Substrate: The Halide Leaving Group
The choice of the leaving group on the 1,7-naphthyridine ring dictates the ease of the oxidative addition step.
-
Reactivity Order: The typical reactivity trend is I > Br > OTf (triflate) >> Cl.[10]
-
Strategic Choice: This predictable reactivity allows for selective, sequential couplings. For instance, on a bromo-chloro-1,7-naphthyridine, the bromo position can be functionalized first under conditions that leave the chloro position untouched. Iodo-naphthyridines are highly reactive but can be less stable, while chloro-naphthyridines are often more economical but require more active catalyst systems to react.[3]
B. Catalyst & Ligand: The Heart of the Reaction
The combination of the palladium precursor and the phosphine ligand is the most critical factor for success with heteroaromatic substrates.
-
Palladium Precursors: Common choices include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂. Pre-formed catalyst complexes like Pd(dppf)Cl₂ are also widely used for their air and moisture stability.
-
Ligand Selection: Standard triarylphosphine ligands (e.g., PPh₃) are often insufficient for challenging substrates like 1,7-naphthyridine. The use of bulky and electron-rich dialkylbiaryl phosphine ligands is highly recommended.[5]
-
Rationale: These ligands, such as SPhos, XPhos, and RuPhos, promote the formation of a monoligated Pd(0) species, which is highly active in oxidative addition.[11][12] Their steric bulk accelerates the final reductive elimination step and prevents the formation of inactive palladium dimers or coordination by the naphthyridine nitrogen.[5][11]
-
C. Base: The Activator
The base plays a crucial role in the transmetalation step by activating the boronic acid.
-
Mechanism of Action: The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex, facilitating the transfer of the organic moiety to the palladium center.[3]
-
Common Choices:
-
Inorganic Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): Often used in aqueous solvent mixtures. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and can be effective in anhydrous conditions.
-
Phosphates (K₃PO₄): A strong base that is particularly effective for coupling with less reactive aryl chlorides and for reactions involving sensitive functional groups.[7][10]
-
Fluorides (KF, CsF): Can be used, especially if the substrate contains base-labile groups like esters, though reaction rates may be slower.[13]
-
D. Solvent System: The Reaction Medium
The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if present).
-
Two-Phase Systems: A mixture of an organic solvent (e.g., Toluene, Dioxane, 1,2-dimethoxyethane (DME)) and an aqueous base solution is classic. The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.
-
Anhydrous Systems: Solvents like DMF or THF can be used with organic-soluble bases (e.g., Cs₂CO₃, K₃PO₄). This can be advantageous for substrates that are sensitive to water.
Optimization Summary Table
The following table summarizes recommended starting conditions for the Suzuki coupling of a hypothetical 2-bromo-1,7-naphthyridine with phenylboronic acid.
| Parameter | Condition A (Standard) | Condition B (For Challenging Substrates) | Rationale |
| Pd Source | Pd(PPh₃)₄ (3-5 mol%) | Pd₂(dba)₃ (2 mol%) | Standard vs. more active precursor for in-situ catalyst generation. |
| Ligand | - | SPhos (4.5 mol%) | SPhos is a bulky, electron-rich ligand ideal for difficult heteroaryl couplings.[11][12] |
| Base | 2M aq. Na₂CO₃ (2-3 equiv.) | K₃PO₄ (2-3 equiv.) | K₃PO₄ is a stronger base, often better for less reactive partners.[7] |
| Solvent | Toluene/H₂O (4:1) | Dioxane | Dioxane is a good solvent for a wide range of substrates. |
| Temperature | 90-100 °C | 100-110 °C | Higher temperatures may be needed for less reactive substrates or aryl chlorides. |
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and organic solvents can be hazardous. Consult Safety Data Sheets (SDS) for all reagents before use.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Bromo-1,7-Naphthyridine
This protocol describes a representative reaction to couple 2-bromo-1,7-naphthyridine with an arylboronic acid using a modern catalyst system.
Reagents & Equipment:
-
2-Bromo-1,7-naphthyridine (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Pd₂(dba)₃ (0.02 equiv., 2 mol%)
-
SPhos (0.045 equiv., 4.5 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv.)
-
1,4-Dioxane, anhydrous
-
Round-bottom flask or microwave vial with a stir bar
-
Condenser and inert gas line (Argon or Nitrogen)
-
Standard glassware for work-up and purification
-
TLC plates and LC-MS for reaction monitoring
Step-by-Step Methodology:
-
Flask Preparation: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add 2-bromo-1,7-naphthyridine (e.g., 208 mg, 1.0 mmol), the arylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous K₃PO₄ (637 mg, 3.0 mmol).
-
Catalyst Addition: In a separate vial, briefly weigh out Pd₂(dba)₃ (18 mg, 0.02 mmol) and SPhos (18.5 mg, 0.045 mmol) and add them to the reaction flask. Note: Perform this step quickly to minimize air exposure, though this catalyst system is relatively air-stable.
-
Degassing: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 5 mL) via a syringe.
-
Reaction: Place the flask in a pre-heated oil bath at 100 °C. Stir the mixture vigorously for 4-16 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots for analysis by TLC or LC-MS to check for the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter the mixture through a pad of Celite® to remove the palladium black and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure functionalized 1,7-naphthyridine product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst. 2. Insufficiently degassed system. 3. Poor quality boronic acid. 4. Base not effective. | 1. Switch to a more robust ligand (e.g., SPhos, XPhos) or a pre-catalyst. 2. Ensure proper degassing technique (freeze-pump-thaw for sensitive reactions).[10] 3. Use fresh boronic acid or convert it to the more stable pinacol ester. 4. Try a stronger base like K₃PO₄ or Cs₂CO₃. |
| Dehalogenation of Starting Material | 1. Presence of water/protons. 2. Boronic acid decomposition. | 1. Use anhydrous conditions and a freshly dried solvent. 2. Add the boronic acid in portions or use a more stable boronate ester. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. High catalyst loading or temperature. | 1. Rigorously exclude air from the reaction. 2. Reduce catalyst loading or reaction temperature once the reaction has initiated. |
| Difficulty with Purification | 1. Boronic acid/ester residue. 2. Persistent palladium contamination. | 1. During work-up, wash the organic layer with 1M NaOH to remove acidic boron species. 2. Filter the crude product through a pad of Celite® or use a palladium scavenger. |
Conclusion
The Suzuki-Miyaura cross-coupling is an indispensable reaction for the functionalization of the 1,7-naphthyridine scaffold. By understanding the underlying mechanism and the critical role of each component—particularly the choice of a bulky, electron-rich phosphine ligand—researchers can overcome the inherent challenges of working with nitrogen-rich heterocycles. The protocol and optimization guidelines presented here provide a robust framework for successfully synthesizing diverse libraries of 1,7-naphthyridine derivatives, thereby accelerating progress in medicinal chemistry and drug discovery.
References
- Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
- Chahal, K., et al. (2025).
- Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2011).
- Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
- Chahal, K., et al. (2025).
- Chahal, K., et al. (2026). Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials.
- Saeed, A., et al. (2025). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. PubMed Central. [Link]
- Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles.
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Goswami, S., et al. (2025). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines.
- El-Sayed, N. N. E., et al. (2019). A flexible synthesis of naphthyridine derivatives through diazotization, triflation, and Suzuki reaction.
- Mohammed, S., & Maher, K. A. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction.
- Various Authors. (2018). Why can't I achieve good yields for this Suzuki reaction?
- Barder, T. E., et al. (2025). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.
- Magano, J., & Dunetz, J. R. (2025). Suzuki–Miyaura (hetero-)
- Various Authors. (2014). How can I solve my problem with Suzuki coupling?
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Various Authors. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PubMed Central. [Link]
- Barder, T. E., et al. (2006). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Semantic Scholar. [Link]
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- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: Selective Buchwald-Hartwig Amination of 2,4,7-Trichloronaphthyridine
Introduction: The Strategic Importance of Aminonaphthyridines
The naphthyridine scaffold is a privileged heterocyclic motif, forming the core of numerous pharmacologically active compounds, particularly in the realm of kinase inhibitors and other targeted therapies. The specific substitution pattern of amino groups on this framework is critical for modulating target affinity, selectivity, and pharmacokinetic properties. However, the synthesis of precisely functionalized aminonaphthyridines, especially from polychlorinated precursors, presents a significant synthetic challenge. Traditional nucleophilic aromatic substitution (SNAr) reactions often lack regioselectivity and require harsh conditions, limiting functional group tolerance.
The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][2] Its broad substrate scope, functional group tolerance, and generally mild reaction conditions make it an ideal strategy for the selective functionalization of electron-deficient heteroaromatic systems like trichloronaphthyridine. This document provides a detailed guide to the application of this reaction, focusing on achieving regioselective mono-amination.
Pillar 1: Mechanistic Insights & Rationale for Component Selection
A deep understanding of the reaction mechanism is paramount for rational protocol design and troubleshooting. The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states.[1][3]
The Catalytic Cycle
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond of the trichloronaphthyridine. This is often the rate-determining step, particularly for less reactive aryl chlorides.[1][4] The electron-deficient nature of the naphthyridine ring facilitates this step.
-
Amine Coordination & Deprotonation: The amine substrate coordinates to the resulting Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.[3]
-
Reductive Elimination: The desired C-N bond is formed as the aminated product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[1][3] Bulky, electron-rich ligands are crucial for promoting this final, product-forming step and preventing competing side reactions like β-hydride elimination.[4][5]
Sources
Application Notes and Protocols for the Synthesis of 3,4,8-Trichloro-1,7-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,7-naphthyridine scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential applications as kinase inhibitors and anti-cancer agents. The strategic placement of halogen atoms on this scaffold can profoundly influence its physicochemical properties and biological target interactions, making polychlorinated derivatives like 3,4,8-trichloro-1,7-naphthyridine valuable intermediates for the synthesis of novel pharmaceutical candidates.
This document provides a comprehensive, research-grade guide to the synthesis of this compound. As no direct, published protocol for this specific molecule is readily available, the following procedure is a robust, two-stage synthetic strategy derived from well-established and analogous reactions in heterocyclic chemistry. This approach is designed to be reproducible and scalable for research and development purposes. The core of this synthetic route involves the initial construction of a di-oxo-1,7-naphthyridine precursor, followed by a comprehensive chlorination to yield the target compound.
Synthetic Strategy Overview
The synthesis of this compound is proposed to proceed via a two-stage process:
-
Stage 1: Synthesis of the Precursor - 1,7-Naphthyridine-4,8(1H,7H)-dione. This stage will utilize a Gould-Jacobs type reaction, a classic and reliable method for the formation of 4-hydroxyquinoline and related heterocyclic systems.[1] The reaction will involve the condensation of a suitably substituted aminopyridine with a malonic ester derivative, followed by a high-temperature intramolecular cyclization.
-
Stage 2: Chlorination of the Precursor. The di-oxo precursor will then be subjected to exhaustive chlorination using a potent chlorinating agent, such as phosphorus oxychloride (POCl₃), to convert the oxo groups to chloro groups and achieve chlorination on the pyridine ring, yielding the final product, this compound. This is a standard and widely used method for the conversion of hydroxy- and oxo-azaheterocycles to their chloro-derivatives.[2]
Visualized Synthetic Workflow
Caption: Proposed two-stage synthesis of this compound.
Quantitative Data Summary
| Parameter | Stage 1: Precursor Synthesis | Stage 2: Chlorination |
| Starting Material | 3-Amino-2-hydroxypyridine | 1,7-Naphthyridine-4,8(1H,7H)-dione |
| Key Reagents | Diethyl malonate, High-boiling point solvent (e.g., Dowtherm A) | Phosphorus oxychloride (POCl₃) |
| Reaction Temperature | Condensation: 140-160 °C; Cyclization: 240-260 °C | Reflux (approx. 105 °C) |
| Reaction Time | Condensation: 1-2 hours; Cyclization: 30-60 minutes | 4-6 hours |
| Expected Product | 1,7-Naphthyridine-4,8(1H,7H)-dione | This compound |
| Typical Yield | 60-70% | 70-80% |
Experimental Protocols
Stage 1: Synthesis of 1,7-Naphthyridine-4,8(1H,7H)-dione
This procedure is adapted from the well-established Gould-Jacobs reaction for the synthesis of 4-hydroxyquinolines and related heterocycles.[1][3]
Materials:
-
3-Amino-2-hydroxypyridine
-
Diethyl malonate
-
High-boiling point solvent (e.g., Dowtherm A or diphenyl ether)
-
Ethanol
-
Hexane
-
Standard laboratory glassware for high-temperature reactions
Procedure:
-
Condensation: In a round-bottom flask equipped with a condenser and a magnetic stirrer, combine 3-amino-2-hydroxypyridine (1.0 eq) and diethyl malonate (1.5 eq).
-
Heat the mixture with stirring to 140-160 °C for 1-2 hours. The reaction mixture will become a thick syrup as ethanol is evolved.
-
Cyclization: To the hot reaction mixture, carefully add a high-boiling point solvent such as Dowtherm A (3-4 times the weight of the initial reactants).
-
Increase the temperature of the oil bath to 240-260 °C and maintain this temperature for 30-60 minutes. The cyclization reaction will cause the solution to become darker.
-
Allow the reaction mixture to cool to below 100 °C.
-
Work-up and Purification: While still warm, pour the reaction mixture into a beaker containing hexane (10 volumes) to precipitate the product.
-
Stir the suspension for 30 minutes and then collect the precipitate by vacuum filtration.
-
Wash the solid product with copious amounts of hot ethanol to remove any unreacted starting materials and byproducts.
-
Dry the resulting solid in a vacuum oven to yield 1,7-naphthyridine-4,8(1H,7H)-dione as a solid.
Stage 2: Synthesis of this compound
This chlorination protocol is based on standard procedures for the conversion of dihydroxynaphthyridines and related azaheterocycles to their corresponding dichloro derivatives.[2][4]
Materials:
-
1,7-Naphthyridine-4,8(1H,7H)-dione
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane or Chloroform
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for reactions with corrosive and moisture-sensitive reagents
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place 1,7-naphthyridine-4,8(1H,7H)-dione (1.0 eq).
-
Carefully add an excess of phosphorus oxychloride (POCl₃, 10-15 eq) to the flask. The reaction should be performed in a well-ventilated fume hood.
-
Chlorination: Heat the reaction mixture to reflux (approximately 105 °C) with stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice in a large beaker with constant stirring. This step is highly exothermic and should be performed with caution.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
Extraction and Purification: Extract the aqueous mixture with dichloromethane or chloroform (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.
Characterization of this compound
The identity and purity of the synthesized this compound (CAS 1313738-65-6) should be confirmed by standard analytical techniques.[5][6][7][8][9]
-
Appearance: Off-white to pale yellow solid.
-
Molecular Formula: C₈H₃Cl₃N₂
-
Molecular Weight: 233.48 g/mol
-
¹H NMR (CDCl₃, 400 MHz): Expected signals in the aromatic region, consistent with the substituted naphthyridine core.
-
¹³C NMR (CDCl₃, 100 MHz): Expected signals for the eight carbon atoms of the trichloronaphthyridine skeleton.
-
Mass Spectrometry (EI-MS): A characteristic molecular ion cluster corresponding to the presence of three chlorine atoms (M+, M+2, M+4, M+6).
Safety Precautions
-
Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
The quenching of the chlorination reaction mixture with ice/water is highly exothermic and should be performed slowly and with caution in a large, open vessel.
-
High-temperature reactions in Stage 1 should be conducted with care, using a suitable heating mantle and ensuring that the glassware is free of defects.
References
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- Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252.
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- Al-Ostoot, F. H., et al. (2023).
- Al-romaizan, A. N., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Letters in Drug Design & Discovery, 17(1), 943-954.
- Justia Patents. (1998). Process for the purification of phosphorus oxychloride.
- Google Patents. (n.d.). CN114455557A - Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound.
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Application Notes and Protocols: Biochemical Kinase Inhibition Assays for 1,7-Naphthyridine Derivatives
Introduction: The Rise of 1,7-Naphthyridines in Kinase-Targeted Drug Discovery
The 1,7-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities.[1] Notably, derivatives of this heterocyclic system have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular processes.[2][3][4] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[5][6] The development of 1,7-naphthyridine-based inhibitors against kinases such as p38 MAP kinase, Fibroblast Growth Factor Receptors (FGFRs), and Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A) underscores the therapeutic potential of this compound class.[2][4][7]
This technical guide provides detailed protocols for the in vitro characterization of 1,7-naphthyridine derivatives as kinase inhibitors. We will delve into three widely adopted assay formats: the traditional radiometric assay, a luminescence-based assay, and a fluorescence-based assay. Each protocol is accompanied by expert insights to explain the rationale behind the experimental choices, ensuring robust and reproducible results. Furthermore, we will cover essential data analysis and quality control measures, including the determination of IC50 values and the calculation of the Z'-factor for assay validation.
Core Principles of Kinase Inhibition Assays
The fundamental principle of a kinase assay is to measure the enzymatic activity of a kinase, which catalyzes the transfer of a phosphate group from a donor molecule, typically ATP, to a substrate (e.g., a peptide or protein).[8] The inhibitory potential of a compound, such as a 1,7-naphthyridine derivative, is then quantified by its ability to reduce this enzymatic activity. The choice of assay technology depends on various factors, including the specific kinase-substrate pair, throughput requirements, and laboratory equipment.
Protocol 1: Radiometric Kinase Assay using [γ-³²P]ATP
The radiometric assay is considered the "gold standard" for its direct and sensitive measurement of phosphate incorporation into a substrate.[9][10][11] This method is particularly useful for validating hits from high-throughput screens and for detailed mechanistic studies.
Expert Insights: Why Choose a Radiometric Assay?
This assay directly measures the transfer of the radiolabeled phosphate from [γ-³²P]ATP to the substrate, providing a highly sensitive and unambiguous readout of kinase activity.[9][12] It is less prone to interference from colored or fluorescent compounds, a common issue in other assay formats. However, it requires specialized handling of radioactive materials and has a lower throughput compared to other methods.
Experimental Workflow
Caption: Workflow for the Kinase-Glo® luminescent kinase assay.
Step-by-Step Methodology
-
Compound Plating:
-
In a suitable microplate (e.g., white, opaque 96- or 384-well plate), add the serially diluted 1,7-naphthyridine derivatives. Include wells for positive control (no kinase or a known inhibitor) and negative control (DMSO vehicle).
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the appropriate buffer.
-
Add the kinase reaction mixture to each well of the microplate to start the reaction.
-
Incubate the plate at room temperature for the optimized reaction time.
-
-
Luminescence Detection:
-
Reconstitute the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of the Kinase-Glo® reagent equal to the volume of the kinase reaction in each well. [8][13] * Mix briefly on a plate shaker.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
Protocol 3: Fluorescence-Based Kinase Assay (e.g., Fluorescence Polarization)
Fluorescence-based assays offer a non-radioactive alternative for measuring kinase activity and are amenable to HTS. [12][14]Fluorescence Polarization (FP) is a common format that measures the change in the rotational speed of a fluorescently labeled peptide substrate upon phosphorylation. [15]
Expert Insights: The Elegance of Fluorescence Polarization
The FP assay is based on a clever principle: a small, fluorescently labeled peptide tumbles rapidly in solution, resulting in low polarization. [15]When the kinase phosphorylates the peptide, it can be bound by a large, specific antibody. This large complex tumbles much more slowly, leading to a high polarization signal. The change in polarization is directly proportional to the extent of phosphorylation. This homogeneous format requires no separation steps, making it fast and efficient.
Experimental Workflow
Caption: Workflow of a fluorescence polarization kinase assay.
Step-by-Step Methodology
-
Compound Plating:
-
Dispense serially diluted 1,7-naphthyridine derivatives into a suitable microplate (e.g., black, low-binding 384-well plate). Include appropriate controls.
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase, a fluorescently labeled peptide substrate, and ATP in the assay buffer.
-
Add the reaction mixture to the wells containing the inhibitors.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time. [14]
-
-
Detection:
-
Prepare a stop/detection mixture containing a phosphospecific antibody in a suitable buffer.
-
Add the stop/detection mixture to each well to terminate the kinase reaction and initiate antibody binding.
-
Incubate for the recommended time to allow the antibody to bind to the phosphorylated peptide.
-
Measure the fluorescence polarization using a plate reader equipped with the necessary filters and polarizers. [15]
-
Data Analysis and Quality Control
IC50 Determination
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of an inhibitor. [5]It is the concentration of the 1,7-naphthyridine derivative required to inhibit 50% of the kinase activity.
-
Data Normalization:
-
The raw data (e.g., CPM, RLU, mP) is converted to percent inhibition.
-
The signal from the negative control (DMSO, no inhibitor) is set as 0% inhibition.
-
The signal from the positive control (no enzyme or a potent inhibitor) is set as 100% inhibition.
-
-
Dose-Response Curve Fitting:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model, typically a four-parameter logistic equation, to generate a sigmoidal dose-response curve.
-
The IC50 value is determined from the fitted curve. [16]
-
Assay Quality Control: The Z'-Factor
For HTS, it is crucial to assess the quality and reliability of the assay. The Z'-factor is a statistical parameter used for this purpose. [17][18][19][20]
-
Calculation: Z' = 1 - [(3 * (σp + σn)) / |μp - μn|]
Where:
-
σp = standard deviation of the positive control
-
σn = standard deviation of the negative control
-
μp = mean of the positive control
-
μn = mean of the negative control
-
-
Interpretation: [18][20] * Z' > 0.5: An excellent assay, suitable for HTS.
-
0 < Z' ≤ 0.5: A marginal assay, may require optimization.
-
Z' < 0: A poor assay, not suitable for screening.
-
A Z'-factor is typically calculated from at least 8-16 replicates of the positive and negative controls to ensure statistical significance. [19]
Summary of Assay Characteristics
| Assay Type | Principle | Advantages | Disadvantages | Best For |
| Radiometric | Measures direct incorporation of [γ-³²P] into a substrate. [9][12] | Gold standard, high sensitivity, low interference. [9] | Requires handling of radioisotopes, low throughput, generates radioactive waste. | Hit validation, detailed kinetic studies, mechanism of action studies. |
| Luminescence | Measures ATP depletion via a luciferase-coupled reaction. [8][21] | Homogeneous, high-throughput, high sensitivity, stable signal. [22] | Indirect measurement, potential for ATP-competitive compound interference. | High-throughput screening (HTS), primary screening of large libraries. |
| Fluorescence | Measures changes in fluorescence properties (e.g., polarization) upon phosphorylation. [15][14] | Non-radioactive, homogeneous, amenable to HTS. [12] | Potential for interference from colored or fluorescent compounds. | HTS, orthogonal screening to confirm hits from other assays. |
Conclusion
The successful characterization of 1,7-naphthyridine derivatives as kinase inhibitors relies on the selection and execution of robust and appropriate in vitro assays. This guide provides detailed, field-proven protocols for radiometric, luminescence, and fluorescence-based kinase assays. By understanding the principles behind each method, implementing rigorous quality control measures like the Z'-factor, and correctly analyzing the dose-response data to determine IC50 values, researchers can confidently and accurately assess the inhibitory potential of their compounds. This systematic approach is fundamental to advancing the development of novel 1,7-naphthyridine-based kinase inhibitors from the bench to potential clinical applications.
References
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- Hastie, C. J. (2011). Assay of protein kinases using radiolabeled ATP: a protocol. Methods in Molecular Biology, 795, 13-21. [Link]
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- Wortmann, L., et al. (2021). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of Medicinal Chemistry, 64(21), 16066-16091. [Link]
- Idris, B., et al. (2022). Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. Scientific Reports, 12(1), 19934. [Link]
- GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. [Link]
- Ah-Young, A. P., & Lemmon, M. A. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments, (123), 55769. [Link]
- Ah-Young, A. P., & Lemmon, M. A. (2015). A high-throughput radiometric kinase assay. Methods in Molecular Biology, 1269, 1-10. [Link]
- PunnettSquare Tools. (2025).
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- Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8758. [Link]
- Lab Hacks. (2020, July 23).
- Križanović, B., et al. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]
- Robert, A., et al. (2019). Determination of the IC50 values of a panel of CDK9 inhibitors against CDK10/CycM. [Link]
- BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? [Link]
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- Wortmann, L., et al. (2021). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of Medicinal Chemistry. [Link]
- Ferguson, F. M., et al. (2023). Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2. ACS Medicinal Chemistry Letters. [Link]
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Application Notes and Protocols for In Vitro Cytotoxicity Testing of 3,4,8-Trichloro-1,7-naphthyridine
Introduction: Rationale for Cytotoxicity Profiling of 3,4,8-Trichloro-1,7-naphthyridine
This compound is a halogenated heterocyclic compound. The inclusion of chlorine atoms in such structures can significantly influence their biological activity, often enhancing their potential as cytotoxic agents.[1][2] Naphthyridine derivatives, a class of compounds to which this compound belongs, have been investigated for their anticancer properties, with some demonstrating potent cytotoxic effects against various cancer cell lines.[3][4] The mechanism of action for some naphthyridines involves the inhibition of critical cellular enzymes like topoisomerase II.[3] Therefore, a comprehensive in vitro cytotoxicity assessment of this compound is a critical first step in evaluating its potential as a therapeutic agent or understanding its toxicological profile.
This guide provides a multi-faceted approach to characterizing the cytotoxic effects of this compound, employing a panel of well-established in vitro assays. By measuring different cellular endpoints—metabolic activity, membrane integrity, and apoptosis induction—researchers can gain a holistic understanding of the compound's cytotoxic mechanism.[5][6]
Strategic Selection of In Vitro Assays
A single cytotoxicity assay provides a limited perspective. Therefore, a panel of assays is recommended to build a comprehensive cytotoxicity profile for this compound. This multi-parametric approach enhances the reliability of the findings and provides insights into the potential mechanism of cell death.[7]
-
Metabolic Activity Assessment (MTT Assay): This assay is a primary indicator of cell viability, measuring the metabolic activity of a cell population. A reduction in metabolic activity can signify either cell death or a cytostatic effect (inhibition of proliferation).[8]
-
Cell Membrane Integrity Assessment (LDH Assay): This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon plasma membrane damage. It is a reliable marker for necrosis or late-stage apoptosis.[9]
-
Apoptosis Detection (Caspase-3/7 Assay): This assay specifically measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway. Detecting their activation provides evidence of programmed cell death.[10][11]
Experimental Design and Workflow
A logical and systematic workflow is crucial for obtaining reproducible and meaningful data. The following diagram illustrates the general experimental pipeline for assessing the cytotoxicity of this compound.
Caption: General experimental workflow for in vitro cytotoxicity testing.
PART 1: Cell Line Selection and Culture
Rationale for Cell Line Selection
The choice of cell line is a critical parameter that can significantly influence the outcome of cytotoxicity studies.[12][13] For an initial broad-spectrum analysis of this compound, a panel of human cancer cell lines from different tissue origins is recommended. This approach can help identify potential tissue-specific cytotoxicity.[14]
Recommended Cell Lines:
-
A549 (Human Lung Carcinoma): A commonly used cell line for general cytotoxicity screening.
-
MCF-7 (Human Breast Adenocarcinoma): Represents a hormone-dependent breast cancer model.
-
HeLa (Human Cervical Adenocarcinoma): A robust and widely characterized cell line.[3]
-
HL-60 (Human Promyelocytic Leukemia): A suspension cell line model for hematological malignancies.[3]
-
A normal, non-cancerous cell line (e.g., hTERT Gingival Fibroblasts): To assess the selectivity of the compound for cancer cells versus normal cells.[12]
Cell Culture Protocol
-
Culture Conditions: Maintain cell lines in their respective recommended culture media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: Passage cells upon reaching 80-90% confluency to maintain exponential growth. Use Trypsin-EDTA for adherent cells.
-
Cell Viability and Counting: Prior to each experiment, assess cell viability using the Trypan Blue exclusion method. Ensure viability is >95%. Count cells using a hemocytometer or an automated cell counter.
PART 2: Cytotoxicity Assay Protocols
Protocol 1: MTT Assay for Metabolic Activity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[15]
Materials:
-
MTT solution (5 mg/mL in PBS)[16]
-
Dimethyl sulfoxide (DMSO)
-
Complete culture medium
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate. Incubate overnight to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of DMSO used for the compound) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[8]
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[16]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[15]
Data Analysis:
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).
Protocol 2: LDH Assay for Membrane Integrity
Principle: The Lactate Dehydrogenase (LDH) assay is a colorimetric method that measures the activity of LDH released from cells with damaged plasma membranes.[9] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, which is quantifiable by spectrophotometry.[17]
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (follow the manufacturer's instructions)[9]
-
96-well flat-bottom plates
-
Lysis buffer (provided in the kit)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Controls: Include the following controls:
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes.[9] Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[9]
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Read the absorbance at 490 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
Protocol 3: Caspase-3/7 Assay for Apoptosis
Principle: The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspase-3 and -7.[10] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by activated caspase-3/7 to release aminoluciferin, a substrate for luciferase that generates a luminescent signal.[10]
Materials:
-
Commercially available Caspase-Glo® 3/7 Assay Kit (e.g., from Promega)[10]
-
White-walled 96-well plates suitable for luminescence measurements
-
Positive control for apoptosis induction (e.g., Staurosporine)
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate as described for the MTT assay.
-
Compound Treatment: Treat cells with serial dilutions of this compound and incubate for the desired time points. Include a positive control for apoptosis.
-
Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol. Add 100 µL of the reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking on a plate shaker. Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
Data Analysis:
The luminescent signal is proportional to the amount of caspase activity. Results are typically expressed as fold change in caspase activity compared to the untreated control.
Data Presentation and Interpretation
Summarize the quantitative data from the cytotoxicity assays in a clear and structured table for easy comparison of the IC50 values across different cell lines and time points.
Table 1: Summary of In Vitro Cytotoxicity of this compound
| Assay | Cell Line | Treatment Duration (hours) | IC50 (µM) | Maximum Inhibition (%) |
| MTT | A549 | 24 | ||
| MTT | A549 | 48 | ||
| MTT | A549 | 72 | ||
| MTT | MCF-7 | 48 | ||
| MTT | HeLa | 48 | ||
| MTT | HL-60 | 48 | ||
| MTT | hTERT Fibroblasts | 48 | ||
| LDH | A549 | 48 | ||
| Caspase-3/7 | A549 | 24 |
Note: The table should be populated with experimental data.
Visualizing Potential Mechanisms of Action
Based on the results from the panel of assays, a hypothetical signaling pathway for cytotoxicity can be proposed. For instance, if this compound induces a significant increase in caspase-3/7 activity, it suggests an apoptotic mechanism of cell death.
Caption: Hypothetical apoptotic signaling pathway induced by the compound.
Trustworthiness and Self-Validation
To ensure the reliability and validity of the experimental results, the following practices are essential:
-
Positive and Negative Controls: Always include appropriate positive and negative controls in each assay to validate the assay's performance and the cellular response.
-
Dose-Response and Time-Course Studies: Evaluating the compound over a range of concentrations and multiple time points provides a more complete picture of its cytotoxic effects.
-
Replicate Experiments: Perform each experiment with at least three biological replicates to ensure the reproducibility of the results.
-
Adherence to Guidelines: Follow established guidelines for in vitro cytotoxicity testing, such as those from the OECD, where applicable, to ensure data quality and comparability.[18][19]
By adhering to these principles and protocols, researchers can generate a robust and reliable in vitro cytotoxicity profile for this compound, providing a solid foundation for further preclinical development or toxicological assessment.
References
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- Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential. PubMed. (URL: https://pubmed.ncbi.nlm.nih.gov/27038753/)
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Application Notes and Protocols for Cell-Based Assays of 1,7-Naphthyridine Compounds
Introduction: The Therapeutic Promise of the 1,7-Naphthyridine Scaffold
The 1,7-naphthyridine core, a nitrogen-containing heterocyclic scaffold, has garnered significant attention in medicinal chemistry and drug discovery due to its versatile biological activities.[1] Derivatives of this scaffold have demonstrated considerable potential as anticancer agents, operating through diverse mechanisms of action that include the inhibition of critical cellular signaling pathways and enzymes involved in DNA repair and replication.[1][2] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing detailed application notes and protocols for a suite of cell-based assays to characterize the biological effects of 1,7-naphthyridine compounds.
As a Senior Application Scientist, the following guide is structured not as a rigid template, but as a logical workflow that mirrors the preclinical investigation of a novel compound series. We will first establish the foundational cytotoxic potential of the compounds and then delve into more mechanistic assays to elucidate their specific molecular targets and cellular consequences. This approach ensures a thorough and scientifically rigorous evaluation, from broad phenotypic effects to specific target engagement.
I. Foundational Analysis: Assessing Cytotoxicity and Cell Viability
The initial step in characterizing any potential anticancer agent is to determine its cytotoxic and anti-proliferative effects. Cell viability assays are fundamental for establishing a dose-response relationship and calculating key parameters such as the half-maximal inhibitory concentration (IC50).
Scientific Rationale
These assays measure the metabolic activity of cells, which serves as a proxy for cell viability.[3] A reduction in metabolic activity in the presence of a 1,7-naphthyridine compound indicates either a cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effect. The two most common and reliable methods for this are the MTT and XTT assays.[3][4]
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for MTT/XTT cell viability assays.
Protocol 1: MTT Cell Viability Assay
This protocol is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[4][5]
Materials:
-
Cancer cell line of interest (e.g., HCT116, A549, MCF-7)
-
Complete culture medium
-
96-well flat-bottom plates
-
1,7-Naphthyridine compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the 1,7-naphthyridine compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[3]
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[6]
Protocol 2: XTT Cell Viability Assay
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is an alternative where the product is a water-soluble formazan, eliminating the need for a solubilization step and simplifying the protocol.[3][7]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
1,7-Naphthyridine compounds (dissolved in DMSO)
-
XTT labeling reagent and electron-coupling reagent (commercially available kits)
-
Microplate spectrophotometer
Procedure:
-
Follow steps 1-4 of the MTT protocol.
-
Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
Add 50 µL of the freshly prepared XTT labeling mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
Measure the absorbance at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm can be used for background subtraction.[4]
Data Presentation: Cytotoxicity of 1,7-Naphthyridine Analogs
| Compound | Cell Line | IC50 (µM) at 48h |
| 1,7-Naphthyridine-A | HCT116 (Colon) | 8.9 ± 1.2 |
| 1,7-Naphthyridine-A | A549 (Lung) | 15.3 ± 2.5 |
| 1,7-Naphthyridine-A | MCF-7 (Breast) | 11.7 ± 1.9 |
| 1,7-Naphthyridine-B | HCT116 (Colon) | 1.2 ± 0.3 |
| 1,7-Naphthyridine-B | A549 (Lung) | 3.5 ± 0.8 |
| 1,7-Naphthyridine-B | MCF-7 (Breast) | 2.8 ± 0.6 |
| Doxorubicin (Control) | HCT116 (Colon) | 0.5 ± 0.1 |
II. Mechanistic Deep Dive: Identifying the Molecular Target
Once the cytotoxic potential of the 1,7-naphthyridine compounds is established, the next critical step is to identify their molecular target(s). This is crucial for understanding their mechanism of action and for further rational drug design. Several key enzyme families, often dysregulated in cancer, are known targets for naphthyridine-based compounds.
A. Kinase Inhibition Assays
Many 1,7-naphthyridine derivatives function as kinase inhibitors.[1][8] Kinases are a large family of enzymes that play central roles in cell signaling, and their aberrant activity is a hallmark of many cancers. Specifically, 1,7-naphthyridine analogs have been identified as potent inhibitors of PIP4K2A, a lipid kinase implicated in tumor inhibition.[9]
Cell-based kinase assays are essential to confirm that a compound inhibits its target kinase within a physiological context, accounting for factors like cell permeability and competition with high intracellular ATP concentrations.[8][10] These assays typically measure the phosphorylation of a known substrate of the target kinase.
Caption: Workflow for assessing cellular kinase inhibition.
CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular environment.[11] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[11]
Materials:
-
Cancer cell line expressing the target kinase
-
PBS with protease inhibitors
-
1,7-Naphthyridine compound
-
Thermal cycler
-
Reagents for cell lysis (e.g., freeze-thaw cycles)
-
Antibodies for the target protein (for Western Blot or ELISA)
-
SDS-PAGE and Western blotting equipment or ELISA plates and reader
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with the 1,7-naphthyridine compound or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes in a thermal cycler across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by three rapid freeze-thaw cycles.
-
Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble target protein in each sample by Western Blot or ELISA.
-
Plot the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.[11][12]
B. PARP Inhibition and DNA Damage Response Assays
Poly(ADP-ribose) polymerase (PARP) is a key enzyme in the repair of single-strand DNA breaks.[10][13] PARP inhibitors have emerged as a successful class of anticancer drugs, particularly for cancers with deficiencies in homologous recombination repair (e.g., BRCA mutations).[13][14] Some 1,7-naphthyridine derivatives have been investigated as potential PARP inhibitors.
Inhibition of PARP leads to the accumulation of single-strand breaks, which are converted to more lethal double-strand breaks during DNA replication.[13] This can be exploited to selectively kill cancer cells. Cell-based assays can measure both the direct inhibition of PARP activity and the downstream consequences, such as the accumulation of DNA damage.
The phosphorylation of histone H2AX to form γH2AX is one of the earliest events in the DNA damage response to double-strand breaks.[15][16] Visualizing γH2AX foci by immunofluorescence is a sensitive method to quantify DNA damage.[15][17]
Materials:
-
Cancer cell line
-
Culture slides or coverslips
-
1,7-Naphthyridine compound
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a multi-well plate and allow them to attach overnight.
-
Treat the cells with the 1,7-naphthyridine compound for the desired time.
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[17]
-
Wash three times with PBS.
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature, protected from light.[17]
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides using antifade mounting medium containing DAPI.
-
Visualize the cells using a fluorescence microscope. Count the number of γH2AX foci per nucleus. An increase in foci indicates the induction of DNA double-strand breaks.
C. Topoisomerase Inhibition Assays
Topoisomerases are essential enzymes that resolve topological problems in DNA during replication and transcription.[18][19] They are validated targets for cancer therapy, and some naphthyridine derivatives have been shown to act as topoisomerase inhibitors.[5][17]
Topoisomerase inhibitors can act as "poisons" by stabilizing the transient covalent complex between the enzyme and DNA, leading to DNA strand breaks.[18][20] The in vivo complex of enzyme (ICE) assay is a cell-based method to quantify these stabilized topoisomerase-DNA covalent complexes.[18]
This assay allows for the quantification of covalent protein-DNA complexes in cells, providing a direct measure of topoisomerase poisoning.
Materials:
-
Cancer cell line
-
1,7-Naphthyridine compound
-
Lysis buffer
-
Cesium chloride (CsCl) gradient solutions
-
Ultracentrifuge
-
Equipment for slot blotting and immunodetection with anti-topoisomerase antibodies
Procedure:
-
Treat cells with the 1,7-Naphthyridine compound or a known topoisomerase inhibitor (e.g., camptothecin) for a short period (e.g., 30-60 minutes).
-
Lyse the cells directly on the plate with a lysis buffer containing a denaturant to trap the covalent complexes.
-
Layer the cell lysate onto a pre-formed CsCl gradient.
-
Perform ultracentrifugation to separate proteins from DNA. Free proteins will remain at the top of the gradient, while DNA and covalently bound proteins will pellet at the bottom.
-
Fractionate the gradient and transfer the fractions to a nitrocellulose membrane using a slot-blot apparatus.
-
Detect the amount of topoisomerase in each fraction using a specific antibody. An increase in the topoisomerase signal in the DNA-containing fractions of compound-treated cells indicates the stabilization of covalent complexes.
D. Wnt Signaling Pathway Inhibition
The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis, and its aberrant activation is a driver in many cancers, particularly colorectal cancer.[13][19] Some natural 1,7-naphthyridine alkaloids, such as Bisleuconothine A, have been shown to inhibit this pathway.[2]
A common method to measure the activity of the canonical Wnt pathway is the TOP/FOP-Flash reporter assay.[7] This assay utilizes a luciferase reporter gene under the control of TCF/LEF transcription factors, which are activated by β-catenin. A decrease in luciferase activity upon treatment with a compound indicates inhibition of the pathway.
Materials:
-
Cancer cell line with an active Wnt pathway (e.g., HCT116) or HEK293T cells
-
TOP-Flash and FOP-Flash reporter plasmids
-
Transfection reagent
-
Wnt3a-conditioned medium (or recombinant Wnt3a) to stimulate the pathway
-
1,7-Naphthyridine compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfect cells with the TOP-Flash (containing wild-type TCF/LEF binding sites) or FOP-Flash (containing mutated binding sites, as a negative control) reporter plasmids. A Renilla luciferase plasmid can be co-transfected for normalization.
-
After 24 hours, treat the cells with Wnt3a-conditioned medium to activate the Wnt pathway, in the presence of various concentrations of the 1,7-naphthyridine compound.
-
Incubate for another 24 hours.
-
Lyse the cells and measure both Firefly (from TOP/FOP-Flash) and Renilla luciferase activities using a luminometer.
-
Normalize the TOP-Flash and FOP-Flash luciferase activities to the Renilla luciferase activity. A dose-dependent decrease in the normalized TOP-Flash activity indicates inhibition of the Wnt signaling pathway.
III. Cellular Consequences: Apoptosis and Cell Cycle Arrest
Inhibition of key cellular targets by 1,7-naphthyridine compounds is expected to lead to downstream cellular events such as apoptosis (programmed cell death) and cell cycle arrest. Characterizing these effects provides further insight into the compound's mechanism of action.
A. Apoptosis Assays
Apoptosis is a key mechanism by which cytotoxic agents eliminate cancer cells. It can be detected by measuring the activity of executioner caspases (caspase-3 and -7) or by detecting the externalization of phosphatidylserine (PS) on the cell surface using Annexin V.
Protocol 7: Caspase-Glo 3/7 Assay
This is a simple, plate-based luminescent assay that measures the activity of caspases-3 and -7.
Materials:
-
Cancer cell line
-
White-walled 96-well plates
-
1,7-Naphthyridine compound
-
Caspase-Glo® 3/7 Reagent (commercially available)
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with the compound as described for the viability assays.
-
At the end of the treatment period, add an equal volume of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently and incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate reader. An increase in luminescence is proportional to the amount of caspase-3/7 activity.
Protocol 8: Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line
-
6-well plates
-
1,7-Naphthyridine compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in the Annexin V binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
B. Cell Cycle Analysis
DNA damage or inhibition of key cell cycle kinases often leads to cell cycle arrest at specific checkpoints (G1, S, or G2/M). Analyzing the cell cycle distribution of a cell population after compound treatment can reveal these effects.
Protocol 9: Propidium Iodide (PI) Staining for Cell Cycle Analysis
PI is a fluorescent dye that binds stoichiometrically to DNA, allowing for the quantification of DNA content and thus the determination of the cell cycle phase.
Materials:
-
Cancer cell line
-
6-well plates
-
1,7-Naphthyridine compound
-
Cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the compound for 24-48 hours.
-
Harvest the cells, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9]
IV. Summary and Concluding Remarks
The 1,7-naphthyridine scaffold represents a promising starting point for the development of novel anticancer therapeutics. The comprehensive suite of cell-based assays detailed in these application notes provides a robust framework for the characterization of 1,7-naphthyridine derivatives. By systematically evaluating their cytotoxicity, identifying their molecular targets, and elucidating their downstream cellular effects, researchers can gain a deep understanding of their mechanism of action. This knowledge is indispensable for lead optimization and for advancing the most promising compounds into further preclinical and clinical development.
References
- Profacgen. Cell-based Kinase Assays.
- Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service.
- Creative Biolabs Antibody. Protocol of Cell Cycle Staining Flow Cytometry.
- UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry.
- Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of Medicinal Chemistry.
- Bio-protocol. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers.
- Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. PMC - NIH.
- Topoisomerase Assays. PMC - NIH.
- Topoisomerase Assays. PMC - NIH.
- Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
- Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. ResearchGate.
- BPS Bioscience. PARP Assays.
- A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
- Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. PUBDB.
- Modulating the wnt signaling pathway with small molecules. PMC - NIH.
- Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf - NIH.
- A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. PubMed Central.
- DNA cleavage assay for the identification of topoisomerase I inhibitors. PMC - NIH.
- Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. SciSpace.
- Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle. Springer Nature Experiments.
- Biological Activity of Naturally Derived Naphthyridines. PMC - PubMed Central.
- Cambridge Bioscience. PARP assay kits.
- PARP assay for inhibitors. BMG LABTECH.
- Apoptosis Marker Assays for HTS. Assay Guidance Manual - NCBI Bookshelf - NIH.
- DNA cleavage assay for the identification of topoisomerase I inhibitors. ResearchGate.
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
- Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI.
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Application Notes and Protocols for the Antimicrobial Screening of Chlorinated Naphthyridines
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Novel Antimicrobial Agents
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action. Naphthyridines, a class of nitrogen-containing heterocyclic compounds, have long been a promising scaffold in the design of antibacterial agents.[1][2] The prototypical naphthyridine, nalidixic acid, laid the groundwork for the development of the highly successful fluoroquinolone class of antibiotics.[1][2] These compounds primarily exert their antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair.[1]
This application note provides a comprehensive guide for the antimicrobial screening of a specific subclass of these compounds: chlorinated naphthyridines. The introduction of chlorine atoms to the naphthyridine scaffold can significantly modulate the compound's physicochemical properties, including lipophilicity and electronic distribution, which in turn can influence its antimicrobial potency, spectrum of activity, and pharmacokinetic profile.[1][3] We will delve into the rationale behind experimental design, provide detailed, step-by-step protocols for robust in vitro screening, and offer guidance on data interpretation and presentation.
Mechanism of Action: Targeting Bacterial DNA Replication
The primary mechanism of action for most antimicrobial naphthyridine derivatives is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.
-
DNA Gyrase: Primarily responsible for introducing negative supercoils into bacterial DNA, a process essential for the initiation of replication. In many Gram-negative bacteria, DNA gyrase is the primary target.
-
Topoisomerase IV: Responsible for decatenating (unlinking) daughter chromosomes after replication. It is the main target in many Gram-positive bacteria.
Chlorinated naphthyridines, like their fluoroquinolone cousins, stabilize the covalent complex formed between these enzymes and the bacterial DNA. This stabilization leads to the accumulation of double-strand DNA breaks, ultimately triggering cell death.
Caption: Mechanism of action of chlorinated naphthyridines.
Structure-Activity Relationship (SAR) of Chlorinated Naphthyridines
The antimicrobial activity of naphthyridine derivatives is highly dependent on the nature and position of various substituents. While extensive research has been conducted on fluoroquinolones, the principles can be extrapolated to chlorinated analogs.
| Position | Substituent | General Impact on Antimicrobial Activity |
| C-2 | Halogen (e.g., Chlorine), Methoxy, Cyano | Can be tolerated for optimal antibacterial activity and spectrum.[4] |
| C-6 | Halogen (Fluorine, Chlorine) | Generally enhances antibacterial activity. Introduction of a halogen at this position can increase penetration into the bacterial cell.[1][3] |
| C-7 | Piperazinyl, Pyrrolidinyl, Azetidinyl groups | Crucial for antibacterial potency and spectrum. Different substituents can modulate activity against Gram-positive versus Gram-negative bacteria.[5] |
| N-1 | Cyclopropyl, Ethyl, Substituted Phenyl | Significantly influences overall antibacterial, pharmacokinetic, and physicochemical properties.[1] |
| Attached Phenyl Ring | 4-Chloro substituent | The presence of a 4-chloro substituent on a phenyl ring attached to the naphthyridine core has been shown to result in high activity against a range of bacteria and fungi.[1] |
Experimental Protocols: A Step-by-Step Guide
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is considered the gold standard for determining the MIC of a novel antimicrobial agent and is recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7]
Causality Behind Experimental Choices: The broth microdilution method is favored for its quantitative results, reproducibility, and the ability to test multiple compounds and bacterial strains simultaneously in a 96-well plate format, making it efficient for screening.
-
Chlorinated naphthyridine derivatives
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[8]
-
Sterile 96-well flat-bottom microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or densitometer
-
Micropipettes and sterile tips
-
Incubator (35-37°C)
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done visually or with a spectrophotometer.
-
Within 15 minutes of preparation, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each chlorinated naphthyridine derivative in sterile DMSO. A concentration of 10 mg/mL is a common starting point.
-
In a 96-well plate, perform serial two-fold dilutions of the compounds in CAMHB. The final concentration of DMSO should not exceed 1% to avoid solvent-induced toxicity.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Controls are critical for a self-validating system:
-
Positive Control: Bacteria with no compound.
-
Negative Control (Sterility Control): Broth medium only.
-
Solvent Control: Bacteria with the highest concentration of DMSO used.
-
-
Seal the plate and incubate at 35-37°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Caption: Workflow for Broth Microdilution Assay.
Agar Well Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity and is useful for initial screening.
Causality Behind Experimental Choices: The agar well diffusion method is a simpler and less expensive alternative to broth microdilution for initial screening. It provides a clear visual indication of antimicrobial activity (the zone of inhibition).
-
Mueller-Hinton Agar (MHA) plates[8]
-
Bacterial strains and inoculum prepared as in the broth microdilution method
-
Sterile cork borer (6-8 mm diameter)
-
Chlorinated naphthyridine derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic discs (e.g., ciprofloxacin)
-
Negative control (solvent only)
-
Micropipettes and sterile tips
-
Incubator (35-37°C)
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized bacterial suspension (0.5 McFarland).
-
Streak the swab evenly across the entire surface of the MHA plate to ensure a confluent lawn of growth. Rotate the plate approximately 60 degrees between streaks to ensure even coverage.
-
Allow the plate to dry for 5-15 minutes.
-
-
Well Creation and Compound Addition:
-
Use a sterile cork borer to create wells in the agar.
-
Add a defined volume (e.g., 50-100 µL) of the chlorinated naphthyridine solution into each well.
-
Add the solvent alone to one well as a negative control.
-
Place a standard antibiotic disc on the agar surface as a positive control.
-
-
Incubation and Measurement:
-
Incubate the plates at 35-37°C for 16-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
-
Cytotoxicity Screening: MTT Assay
It is crucial to assess the toxicity of novel antimicrobial compounds against mammalian cells to determine their therapeutic potential.[9] The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.
Causality Behind Experimental Choices: The MTT assay is a widely used, reliable, and relatively simple method for assessing the potential cytotoxicity of a compound. It provides a quantitative measure of cell viability, allowing for the determination of the concentration at which the compound becomes toxic to mammalian cells.
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well flat-bottom plates
-
Chlorinated naphthyridine derivatives
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a suitable density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the chlorinated naphthyridine derivatives in the cell culture medium.
-
Remove the old medium from the cells and add the diluted compounds.
-
Include untreated cells as a negative control and a vehicle control (cells treated with the solvent).
-
Incubate for a specified exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the MTT-containing medium and add a solubilizing agent to dissolve the formazan crystals.
-
Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Presentation and Interpretation
MIC Data Summary
Summarize the MIC values in a clear and concise table.
| Compound | S. aureus ATCC 29213 MIC (µg/mL) | E. coli ATCC 25922 MIC (µg/mL) | P. aeruginosa ATCC 27853 MIC (µg/mL) |
| Chlorinated Naphthyridine 1 | 2 | 8 | 32 |
| Chlorinated Naphthyridine 2 | 0.5 | 4 | 16 |
| Ciprofloxacin (Control) | 0.25 | 0.015 | 0.5 |
Agar Well Diffusion Data
Present the zone of inhibition data in a similar tabular format.
| Compound (Concentration) | S. aureus ATCC 29213 Zone of Inhibition (mm) | E. coli ATCC 25922 Zone of Inhibition (mm) | P. aeruginosa ATCC 27853 Zone of Inhibition (mm) |
| Chlorinated Naphthyridine 1 (1 mg/mL) | 18 | 15 | 10 |
| Chlorinated Naphthyridine 2 (1 mg/mL) | 22 | 18 | 14 |
| Ciprofloxacin (5 µg disc) | 25 | 30 | 28 |
| DMSO (Solvent Control) | 0 | 0 | 0 |
Cytotoxicity Data
Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) from the MTT assay data. A higher IC₅₀ value indicates lower cytotoxicity.
Self-Validating System: Quality Control
To ensure the accuracy and reproducibility of your results, it is imperative to include quality control (QC) strains in each assay run. The CLSI provides expected MIC ranges for reference strains against various antimicrobial agents. For fluoroquinolones, which are structurally related to naphthyridines, the following QC ranges can be used as a benchmark.
| QC Strain | Antibiotic | Expected MIC Range (µg/mL) |
| S. aureus ATCC 29213 | Ciprofloxacin | 0.12 - 0.5 |
| E. coli ATCC 25922 | Ciprofloxacin | 0.004 - 0.016 |
| P. aeruginosa ATCC 27853 | Ciprofloxacin | 0.25 - 1 |
Note: These ranges are subject to change and the latest CLSI M100 document should be consulted for the most current information.[10][11]
Special Considerations for Hydrophobic Compounds
Naphthyridine derivatives can sometimes exhibit poor solubility in aqueous media. If you encounter this issue, consider the following modifications to the standard protocols, but be aware that any deviation from the reference method must be scientifically justified.[6][7][12][13]
-
Use of a co-solvent: While DMSO is standard, other solvents may be explored. However, their potential for antimicrobial activity and cytotoxicity must be carefully evaluated.
-
Addition of surfactants: Non-ionic surfactants like Tween 80 can be added to the broth medium at low concentrations (e.g., 0.002%) to improve the solubility of hydrophobic compounds. The effect of the surfactant on bacterial growth must be assessed.
Conclusion
The protocols and guidelines presented in this application note provide a robust framework for the initial in vitro screening of chlorinated naphthyridines as potential antimicrobial agents. By adhering to standardized methodologies, incorporating appropriate controls, and carefully considering the physicochemical properties of the test compounds, researchers can generate reliable and reproducible data to guide the drug discovery and development process. The exploration of chlorinated naphthyridines represents a promising avenue in the ongoing search for novel therapeutics to combat the global threat of antimicrobial resistance.
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- Sachdeva, S., et al. (2015). Synthesis, Evaluation and in silico studies of 1,8-Naphthyridine derivatives against antimicrobial activity. Journal of Applied Pharmaceutical Science, 5(07), 053-059. [Link]
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- Singh, S. B., et al. (2015). Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4). Bioorganic & Medicinal Chemistry Letters, 25(11), 2409–2415. [Link]
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- Egawa, H., et al. (1987). Synthesis and structure-activity relationships of new arylfluoronaphthyridine antibacterial agents. Journal of Medicinal Chemistry, 30(10), 1873–1876. [Link]
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- Simner, P. J., et al. (2019). Don't Get Wound Up: Revised Fluoroquinolone Breakpoints for Enterobacteriaceae and Pseudomonas aeruginosa. Journal of Clinical Microbiology, 57(5), e00282-19. [Link]
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- CLSI. (2019). Fluoroquinolone Breakpoints for Enterobacteriaceae and Pseudomonas aeruginosa.
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- Scilit. (n.d.).
- CLSI. (2019). MR02 | Fluoroquinolone Breakpoints for Enterobacteriaceae and Pseudomonas aeruginosa. [Link]
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Application Notes and Protocols: 3,4,8-Trichloro-1,7-naphthyridine as a Versatile Fragment for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach relies on the identification of low-molecular-weight fragments that bind to biological targets with high ligand efficiency.[1][2] This guide focuses on the potential of 3,4,8-trichloro-1,7-naphthyridine , a halogen-enriched heterocyclic compound, as a valuable fragment for screening and subsequent lead optimization. The 1,7-naphthyridine core is a recognized privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including kinase inhibition and anticancer properties.[3][4][5][6] The strategic placement of three chlorine atoms on this scaffold offers multiple vectors for chemical modification and can facilitate potent interactions with target proteins through halogen bonding.[7][8] This document provides a comprehensive overview of the rationale for using this fragment, a proposed synthetic route, and detailed protocols for its application in FBDD campaigns.
Introduction: The Strategic Advantage of the 1,7-Naphthyridine Scaffold
The 1,7-naphthyridine ring system, a bicyclic heteroaromatic structure containing two nitrogen atoms, is a key pharmacophore found in numerous biologically active compounds.[3][9][10] Its rigid structure provides a well-defined orientation for appended functional groups, while the nitrogen atoms can act as hydrogen bond acceptors, contributing to target binding. Derivatives of the broader naphthyridine family have been reported to exhibit a wide array of pharmacological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[11][12][13][14]
The introduction of chlorine atoms to this scaffold serves a dual purpose. Firstly, halogens are known to enhance binding affinity through the formation of halogen bonds, a non-covalent interaction between the electrophilic region of the halogen and a nucleophilic site on the protein.[7][8] Secondly, the chlorine atoms act as versatile synthetic handles, allowing for regioselective modification through various cross-coupling reactions. This enables the exploration of chemical space around the core fragment to improve potency and selectivity.[15]
Key Attributes of this compound:
-
Fragment-like Properties: With an estimated molecular weight under 300 Da, it adheres to the "Rule of Three" often applied in fragment library design.[1]
-
Halogen-Enriched: The three chlorine atoms provide opportunities for halogen bonding and serve as points for chemical elaboration.[7][8][16][17]
-
Privileged Scaffold: The 1,7-naphthyridine core is a known biologically active motif.[3][5][9]
-
Synthetic Tractability: The differential reactivity of the chlorine atoms can potentially allow for selective functionalization.
Synthesis and Characterization
While the synthesis of this compound is not explicitly detailed in the current literature, a plausible synthetic route can be proposed based on established naphthyridine chemistry. A potential approach could involve the construction of a substituted pyridine ring followed by cyclization to form the naphthyridine core, and subsequent chlorination steps.
Proposed Synthetic Pathway:
A potential synthetic strategy could start from a suitably substituted aminopyridine derivative, followed by cyclization and chlorination reactions. For example, a multi-step synthesis could be envisioned, similar to methods used for other chlorinated naphthyridines.[18]
Caption: Proposed high-level synthetic workflow for this compound.
Characterization:
Upon successful synthesis, the compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and atom connectivity.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
X-ray Crystallography: To unambiguously determine the three-dimensional structure of the molecule.[19]
Application in Fragment-Based Drug Discovery: Protocols
The primary application of this compound is as a screening fragment to identify novel starting points for drug discovery programs, particularly targeting ATP-binding sites in kinases due to the scaffold's known activity.[4][5][20]
Primary Screening using Biophysical Methods
Given that fragments typically exhibit weak binding affinities (in the micromolar to millimolar range), sensitive biophysical techniques are required for initial screening.[1][21]
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to detect binding events in real-time.[22]
-
Immobilization: Covalently immobilize the target protein on a sensor chip (e.g., CM5 chip) via amine coupling.
-
Fragment Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a dilution series in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO) to final concentrations ranging from 1 µM to 1 mM.
-
Binding Analysis: Inject the fragment solutions over the immobilized protein surface and a reference surface (without protein).
-
Data Analysis: Subtract the reference channel signal from the active channel signal. Analyze the resulting sensorgrams to determine the equilibrium dissociation constant (KD).
| Parameter | Typical Value |
| Fragment Concentration | 1 µM - 1 mM |
| Association Time | 60 - 120 seconds |
| Dissociation Time | 60 - 300 seconds |
| Flow Rate | 30 µL/min |
NMR-based methods are powerful for detecting weak binding and can provide structural information about the binding site.[1][][24] Ligand-observed NMR experiments such as Saturation Transfer Difference (STD) are well-suited for fragment screening.
-
Sample Preparation: Prepare a solution of the target protein (10-50 µM) in a deuterated buffer. Add this compound to a final concentration of 100-500 µM.
-
NMR Data Acquisition: Acquire a ¹H NMR spectrum of the mixture. Then, acquire an STD-NMR spectrum by selectively saturating the protein resonances.
-
Data Analysis: A positive STD signal for the fragment indicates binding to the target protein. The relative intensities of the signals can provide information on which parts of the fragment are in closest proximity to the protein.
Hit Validation and Structural Characterization
Fragments that demonstrate binding in primary screens should be validated using orthogonal methods and their binding mode determined, ideally through X-ray crystallography.
Determining the crystal structure of the fragment bound to the target protein provides invaluable information for structure-based drug design.[19][25]
-
Crystallization: Obtain crystals of the target protein.
-
Soaking or Co-crystallization:
-
Soaking: Transfer the protein crystals to a solution containing 1-10 mM of this compound and incubate for a period ranging from minutes to hours.
-
Co-crystallization: Mix the protein with a molar excess of the fragment prior to setting up the crystallization trial.
-
-
Data Collection and Structure Determination: Collect X-ray diffraction data from the crystals and solve the structure to visualize the binding mode of the fragment.
Caption: Workflow for fragment-based drug discovery using this compound.
Fragment Elaboration: Leveraging the Chlorine Substituents
The three chlorine atoms on the 1,7-naphthyridine scaffold provide distinct vectors for chemical modification. The differential reactivity of chlorine atoms at various positions on the ring allows for selective functionalization through reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This enables the systematic exploration of the surrounding chemical space to improve binding affinity and selectivity.[25][26] Bioisosteric replacement of the chlorine atoms with other functional groups can also be explored to fine-tune the physicochemical properties of the evolving lead compound.[27][28][29]
Conclusion
This compound represents a promising, albeit currently underexplored, fragment for drug discovery. Its combination of a privileged heterocyclic core and multiple, synthetically tractable halogen substituents makes it an attractive starting point for FBDD campaigns targeting a variety of protein classes, particularly kinases. The protocols outlined in this guide provide a framework for researchers to incorporate this and similar halogenated fragments into their screening libraries and to progress the resulting hits into viable lead compounds.
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- Vennerstrom, J. L., et al. (2005). Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents. Journal of Medicinal Chemistry, 48(13), 4464-4470. [Link]
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- Mortenson, P. N., & Murray, C. W. (2021). Fragment-based drug discovery: opportunities for organic synthesis. RSC Medicinal Chemistry, 12(6), 875-899. [Link]
- Álvarez-Pérez, M., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3252. [Link]
- Micahel, D. (2024). Recent Advances in Fragment-Based Drug Design: Applications in Medicinal Chemistry. Research and Reviews: Journal of Medicinal and Organic Chemistry, 11(1), 9. [Link]
- Fun, H.-K., et al. (2010). 2,7-Bis(trichloromethyl)-1,8-naphthyridine. Acta Crystallographica Section E: Structure Reports Online, 66(5), o1122. [Link]
- CN110964011B. (2020). Synthetic method of 8-chloro-1, 7-naphthyridine-3-formaldehyde.
- Deschamps, J. R. (2007). X-Ray Crystallography of Chemical Compounds. Current Protocols in Chemical Biology, 1(1), 1-20. [Link]
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- Kumar, A., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14(32), 22965-22983. [Link]
- Rakesh, K. P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 159-199. [Link]
- Carbery, D. (2025). Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. YouTube. [Link]
- Nielsen, T. E., et al. (2011). A Three-Component Reaction Forming Naphthyridones – Synthesis of Lophocladine Analogs. Organic Letters, 13(10), 2598-2601. [Link]
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Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 3,4,8-Trichloro-1,7-naphthyridine
Abstract
This application note provides a comprehensive guide for the purification of 3,4,8-Trichloro-1,7-naphthyridine using High-Performance Liquid Chromatography (HPLC). The described method is tailored for researchers, scientists, and drug development professionals engaged in the synthesis and purification of heterocyclic compounds. This document outlines a systematic approach to method development, including column and solvent selection, and provides a detailed protocol for efficient purification. The causality behind experimental choices is explained to empower users to adapt and troubleshoot the method for similar compounds.
Introduction
The 1,7-naphthyridine scaffold is a significant heterocyclic motif present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties.[1] The introduction of halogen atoms, such as chlorine, to this core structure can profoundly influence the molecule's physicochemical and pharmacological characteristics, including its lipophilicity, metabolic stability, and receptor binding affinity. This compound is a key intermediate in the synthesis of more complex molecules in drug discovery and materials science.
Achieving high purity of such intermediates is paramount for the integrity of subsequent synthetic steps and for accurate biological evaluation. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of synthetic compounds, offering high resolution and efficiency.[2][3] This application note details a robust reversed-phase HPLC (RP-HPLC) method for the purification of this compound.
Physicochemical Properties and Methodological Rationale
A comprehensive understanding of the analyte's properties is crucial for developing an effective HPLC method.
2.1. Structural Analysis and Polarity Estimation
This compound possesses a rigid, aromatic naphthyridine core with three chlorine substituents. The presence of the electron-withdrawing chlorine atoms and the nitrogen atoms in the heterocyclic system influences the molecule's polarity. It is anticipated to be a relatively nonpolar compound, making it an ideal candidate for reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase.[4]
2.2. UV-Vis Absorbance Characteristics
Naphthyridine derivatives and other conjugated aromatic systems typically exhibit strong UV absorbance.[5] The extended π-system of the 1,7-naphthyridine core is expected to result in significant absorbance in the UV region. For initial method development, a common wavelength for aromatic compounds, such as 254 nm, is a suitable starting point. A full UV-Vis scan of the crude material is recommended to determine the optimal wavelength for detection (λmax) where the compound of interest shows maximum absorbance and impurities have minimal interference.
HPLC Method Development
A systematic approach to method development ensures the establishment of a robust and efficient purification protocol.
Column Selection
For the separation of relatively nonpolar compounds like this compound, a C18 (octadecylsilane) column is the recommended starting point.[6] C18 columns provide excellent hydrophobic retention for a wide range of organic molecules.
| Parameter | Recommendation | Rationale |
| Stationary Phase | C18 (Octadecylsilane) | Provides strong hydrophobic interactions suitable for retaining the nonpolar analyte. |
| Particle Size | 5 µm | Offers a good balance between efficiency and backpressure for preparative purification. |
| Column Dimensions | Analytical: 4.6 x 150 mm | For initial method development and scouting. |
| Preparative: 21.2 x 150 mm | For scaling up the purification of larger quantities. |
Mobile Phase Selection and Optimization
The choice of mobile phase is critical for achieving the desired separation.[7] A mixture of an organic solvent and water is typically used in reversed-phase HPLC.
-
Organic Solvents: Acetonitrile and methanol are the most common organic modifiers.[8] Acetonitrile generally provides lower backpressure and better UV transparency at lower wavelengths.[9] Methanol can offer different selectivity and is a more cost-effective option.[10]
-
Aqueous Phase: HPLC-grade water is used as the weak solvent. Buffers are generally not necessary for neutral compounds but can be considered if peak shape is poor due to interactions with residual silanols on the stationary phase. A low concentration of an acid modifier like trifluoroacetic acid (TFA) or formic acid (0.05-0.1%) can improve peak shape for basic compounds by suppressing silanol interactions.[11]
The following workflow outlines the process of mobile phase optimization:
Caption: Workflow for HPLC Method Development.
Detailed Protocols
4.1. Materials and Reagents
-
This compound (crude synthetic mixture)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent for sample preparation
4.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Gradient pump
-
Autosampler or manual injector
-
UV-Vis or Diode Array Detector (DAD)
-
Fraction collector (for preparative scale)
-
-
Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Preparative C18 column (e.g., 21.2 x 150 mm, 5 µm)
4.3. Protocol 1: Analytical Method Development
-
Sample Preparation: Prepare a stock solution of the crude this compound in a suitable solvent (e.g., DMSO) at a concentration of approximately 1 mg/mL.
-
Mobile Phase Preparation:
-
Mobile Phase A: HPLC-grade water with 0.1% TFA.
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% TFA.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or optimal λmax determined by DAD)
-
Column Temperature: Ambient (or controlled at 25 °C for better reproducibility)
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 50% B
-
19-25 min: 50% B (re-equilibration)
-
-
-
Data Analysis: Analyze the resulting chromatogram to determine the retention time of the target compound and the resolution from impurities. Adjust the gradient profile as needed to optimize the separation.
4.4. Protocol 2: Preparative HPLC Purification
-
Sample Preparation: Dissolve the crude material in the minimum amount of a strong solvent (e.g., DMSO or the initial mobile phase composition). Filter the solution through a 0.45 µm syringe filter before injection.
-
Mobile Phase Preparation: Prepare sufficient volumes of Mobile Phase A and B as determined in the analytical method.
-
Chromatographic Conditions:
-
Column: C18, 21.2 x 150 mm, 5 µm
-
Flow Rate: 20 mL/min (adjust based on column dimensions and manufacturer's recommendations)
-
Injection Volume: Varies based on sample concentration and column loading capacity. Perform a loading study to determine the maximum injectable volume without compromising resolution.
-
Detection Wavelength: 254 nm (or optimal λmax)
-
Column Temperature: Ambient
-
Gradient Program: Use the optimized gradient from the analytical method, adjusting the time segments proportionally to the change in flow rate.
-
-
Fraction Collection: Collect fractions corresponding to the peak of the purified this compound.
-
Post-Purification: Analyze the collected fractions by analytical HPLC to confirm purity. Combine the pure fractions and remove the solvent under reduced pressure (e.g., rotary evaporation).
Data Presentation
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% TFA | Water + 0.1% TFA |
| Mobile Phase B | Acetonitrile + 0.1% TFA | Acetonitrile + 0.1% TFA |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Detection | 254 nm | 254 nm |
| Gradient | 50-95% B over 13 min | 50-95% B over 13 min |
| Typical Retention Time | ~ 10-12 min (example) | ~ 10-12 min (example) |
| Injection Volume | 10 µL | Up to several mL |
Troubleshooting
| Problem | Potential Cause | Solution |
| Poor Peak Shape (Tailing) | Silanol interactions; column overload. | Add 0.1% TFA or formic acid to the mobile phase; reduce sample load. |
| Poor Resolution | Inappropriate mobile phase composition or gradient. | Optimize the gradient slope; try methanol instead of acetonitrile to alter selectivity. |
| High Backpressure | Blockage in the system or column; high mobile phase viscosity. | Filter sample and mobile phases; check for system blockages; reduce flow rate.[12] |
| No/Low Recovery | Compound precipitation on the column; compound instability. | Ensure sample is fully dissolved in the injection solvent; check for compound stability under acidic conditions. |
Conclusion
The reversed-phase HPLC method detailed in this application note provides a robust and efficient strategy for the purification of this compound. By following a systematic approach to method development, researchers can achieve high purity of this important synthetic intermediate. The principles and protocols outlined herein are broadly applicable to the purification of other halogenated heterocyclic compounds, empowering scientists in their drug discovery and development endeavors.
References
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- Brown, D. J. (2008). The Naphthyridines. John Wiley & Sons.
- Chirality. (2011). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid.
- Drawell. (n.d.). Strategies for Method Development and Optimization in HPLC.
- IOSR Journal of Pharmacy (IOSRPHR). (2025). An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy.
- Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
- Mason Technology. (2024). Acetonitrile vs. Methanol in Reverse Phase Chromatography (RPC).
- Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success.
- Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
- ResearchGate. (2019). UV-vis absorption spectra (a) and fluorescence emission spectra (b) of 1g in different solvents.
- Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column.
- Shimadzu. (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile.
- Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize.
- YMC Co., Ltd. (n.d.). Strategy of method development for isolation/purification.
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Application Notes and Protocols for In Vivo Experimental Design of Naphthyridine-Based Compounds
Introduction: The Promise and Challenge of Naphthyridines
Naphthyridines are a class of heterocyclic aromatic compounds composed of two fused pyridine rings.[1][2][3] This structural motif imparts a wide spectrum of pharmacological activities, making them a privileged scaffold in drug discovery.[3][4] Naphthyridine derivatives have been investigated for their potential as antimicrobial, anticancer, and neurological agents.[1][3][4][5] For instance, the antibacterial agent nalidixic acid, a 1,8-naphthyridine derivative, functions by inhibiting the A subunit of bacterial DNA gyrase, thereby blocking DNA replication.[1]
While in vitro studies provide the initial proof-of-concept for the therapeutic potential of novel naphthyridine-based compounds, the transition to in vivo models is a critical and complex phase in preclinical drug development.[6][7][8] In vivo studies are indispensable for evaluating the safety, efficacy, and pharmacokinetic profile of a drug candidate in a whole living organism, providing data that cannot be replicated by in vitro assays.[7][8][9] This guide provides a comprehensive framework for the design and execution of in vivo experiments for naphthyridine-based compounds, with a focus on scientific integrity, ethical considerations, and translational relevance.
I. Foundational Principles of In Vivo Experimental Design
A well-designed in vivo study is crucial for generating robust and reproducible data. The following principles should be considered before embarking on any animal experimentation.
A. Ethical Considerations and Regulatory Compliance
All animal experiments must be conducted in strict adherence to ethical guidelines and regulations. In the United States, this includes obtaining approval from an Institutional Animal Care and Use Committee (IACUC).[10][11] The IACUC ensures that the proposed research is scientifically justified, minimizes animal pain and distress, and uses the minimum number of animals necessary to obtain statistically significant results.[11][12][13] Furthermore, preclinical safety studies intended for regulatory submission to the U.S. Food and Drug Administration (FDA) must be conducted under Good Laboratory Practice (GLP) regulations (21 CFR Part 58).[14][15]
B. The "3Rs" of Animal Research
The principles of the "3Rs" – Replacement, Reduction, and Refinement – are fundamental to the ethical use of animals in research:
-
Replacement: Using non-animal methods whenever possible.
-
Reduction: Using the minimum number of animals required to obtain scientifically valid data.
-
Refinement: Minimizing any potential pain, suffering, or distress to the animals.
C. Animal Model Selection
The choice of animal model is a critical determinant of the study's translational potential.[16] The selected species should mimic the human condition in terms of anatomy, physiology, and the specific disease pathology being studied.[14][16] While rodent models (mice and rats) are commonly used due to their genetic tractability, shorter lifespan, and lower cost, larger animal models may be more appropriate for certain studies, such as those evaluating cardiovascular or neurological endpoints.[17][18]
II. Pharmacokinetic and Pharmacodynamic (PK/PD) Studies
Understanding the PK/PD relationship of a naphthyridine-based compound is essential for optimizing its dosing regimen and predicting its therapeutic window.
A. Pharmacokinetics (PK): What the Body Does to the Drug
PK studies characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug.[19] A comprehensive PK profile is crucial for determining the bioavailability, half-life, and potential for drug accumulation.
Table 1: Key Pharmacokinetic Parameters
| Parameter | Description | Importance |
| Cmax | Maximum plasma concentration | Indicates the peak exposure to the drug. |
| Tmax | Time to reach Cmax | Reflects the rate of drug absorption. |
| AUC | Area under the plasma concentration-time curve | Represents the total drug exposure over time. |
| t1/2 | Half-life | The time it takes for the plasma concentration to decrease by half. |
| Bioavailability (F%) | The fraction of an administered dose that reaches the systemic circulation | Crucial for determining the oral dosing regimen. |
Protocol 1: Single-Dose Pharmacokinetic Study in Rodents
Objective: To determine the basic pharmacokinetic profile of a naphthyridine-based compound following a single intravenous (IV) and oral (PO) dose.
Materials:
-
Naphthyridine-based compound
-
Vehicle for IV and PO administration (e.g., saline, 5% DMSO in corn oil)
-
Male and female rodents (e.g., Sprague-Dawley rats or C57BL/6 mice), 8-10 weeks old
-
Syringes and needles (appropriate gauge for the route of administration)
-
Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimation: Acclimate animals to the housing facility for at least one week prior to the study.
-
Dose Preparation: Prepare the dosing solutions in the appropriate vehicle at the desired concentrations.
-
Dosing:
-
IV Administration: Administer the compound via a single bolus injection into the tail vein (mice) or jugular vein (rats).
-
PO Administration: Administer the compound via oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) from a suitable site (e.g., saphenous vein, submandibular vein) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
-
Bioanalysis: Quantify the concentration of the naphthyridine compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).
B. Pharmacodynamics (PD): What the Drug Does to the Body
PD studies investigate the relationship between drug concentration and the observed pharmacological effect. This can involve measuring target engagement, downstream signaling pathway modulation, or a physiological response.
III. Toxicology and Safety Pharmacology
Toxicology studies are essential for identifying potential adverse effects and determining a safe starting dose for human clinical trials.[9][20][21]
A. Acute Toxicity Studies
Acute toxicity studies evaluate the effects of a single, high dose of the compound. These studies help to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.
Protocol 2: Acute Oral Toxicity Study in Rodents (Up-and-Down Procedure)
Objective: To estimate the acute oral lethal dose (LD50) of a naphthyridine-based compound.
Materials:
-
Naphthyridine-based compound
-
Vehicle for oral administration
-
Female rodents (e.g., Wistar rats), 8-12 weeks old
-
Oral gavage needles
Procedure:
-
Dosing: Administer a single oral dose of the compound to one animal.
-
Observation: Observe the animal for signs of toxicity for up to 14 days.
-
Dose Adjustment:
-
If the animal survives, the next animal is dosed at a higher dose.
-
If the animal dies, the next animal is dosed at a lower dose.
-
-
Endpoint: The study is complete when a sufficient number of reversals in outcome (survival/death) have been observed to allow for statistical calculation of the LD50.
-
Necropsy: Perform a gross necropsy on all animals at the end of the study to examine for any abnormalities.
B. Repeat-Dose Toxicity Studies
Repeat-dose toxicity studies assess the effects of repeated administration of the compound over a longer period (e.g., 14 or 28 days). These studies provide information on potential cumulative toxicity and help to identify a no-observed-adverse-effect level (NOAEL).
IV. Efficacy Studies in Relevant Disease Models
Efficacy studies are designed to evaluate the therapeutic potential of the naphthyridine-based compound in a relevant animal model of the target disease.[8][22]
A. Anticancer Efficacy Models
For naphthyridine compounds with potential anticancer activity, xenograft models are commonly used.[6][7]
Protocol 3: Human Tumor Xenograft Model in Immunocompromised Mice
Objective: To evaluate the antitumor efficacy of a naphthyridine-based compound in a human tumor xenograft model.
Materials:
-
Human cancer cell line of interest
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Matrigel (optional)
-
Naphthyridine-based compound
-
Vehicle for administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.
-
Randomization: When the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment: Administer the naphthyridine compound or vehicle to the respective groups according to the predetermined dosing schedule and route of administration.
-
Endpoint: Continue treatment for a specified period or until the tumors in the control group reach a predetermined endpoint size.
-
Data Collection:
-
Measure tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
-
Data Analysis: Compare the tumor growth inhibition in the treatment groups to the control group.
B. Antimicrobial Efficacy Models
For naphthyridine compounds with potential antimicrobial activity, murine infection models are widely used.[17]
Protocol 4: Murine Sepsis Model
Objective: To evaluate the efficacy of a naphthyridine-based compound in a systemic bacterial infection model.
Materials:
-
Bacterial strain of interest (e.g., Methicillin-resistant Staphylococcus aureus - MRSA)
-
Mice (e.g., BALB/c)
-
Naphthyridine-based compound
-
Vehicle for administration
-
Positive control antibiotic (e.g., vancomycin)
Procedure:
-
Infection: Induce a systemic infection by intraperitoneally injecting a lethal or sub-lethal dose of the bacterial suspension.
-
Treatment: Administer the naphthyridine compound, vehicle, or positive control antibiotic at a specified time post-infection (e.g., 1 hour).
-
Monitoring: Monitor the mice for signs of illness and survival for a predetermined period (e.g., 7 days).
-
Bacterial Load Determination (optional): At specific time points, a subset of animals can be euthanized to determine the bacterial load in blood and organs (e.g., spleen, liver).[17]
C. Neurodegenerative Disease Models
Animal models for neurodegenerative diseases are complex and often aim to recapitulate specific aspects of the human pathology.[23][24] For example, transgenic mouse models that overexpress disease-associated proteins are commonly used.[23]
V. Visualization of Experimental Workflows
Clear visualization of experimental workflows is essential for planning and communication.
Diagram 1: General In Vivo Drug Development Workflow
Caption: High-level workflow for preclinical and clinical drug development.
Diagram 2: Decision Tree for Anticancer Efficacy Model Selection
Caption: Decision-making process for selecting an appropriate in vivo cancer model.
VI. Conclusion
The in vivo evaluation of naphthyridine-based compounds is a multifaceted process that requires careful planning, meticulous execution, and a deep understanding of the underlying biology. By adhering to the principles of ethical animal use, employing robust experimental designs, and selecting appropriate animal models, researchers can generate high-quality data to support the advancement of promising new therapies. This guide provides a foundational framework for these endeavors, but it is crucial to recognize that each compound and therapeutic area will present unique challenges and require tailored experimental approaches.
VII. References
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BenchChem. (n.d.). Application Notes and Protocols: In Vivo Efficacy Testing of a Novel Antibacterial Agent. Retrieved from
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UC Davis Office of Research. (n.d.). IACUC Policies and Guidelines. Retrieved from
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La Spada, A. R., & Morrison, R. S. (2018). Animal Models of Neurodegenerative Diseases. PMC - NIH. Retrieved from
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Creative Biolabs. (n.d.). Efficacy Models. Retrieved from
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Sebastian, R., et al. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. Retrieved from
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Gala, D., et al. (n.d.). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Bentham Science. Retrieved from
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Ioannidis, J. P. (2018). All (animal) models (of neurodegeneration) are wrong. Are they also useful?. Annals of Neurology. Retrieved from
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Ocana, A., et al. (2013). Preclinical Predictors of Anticancer Drug Efficacy: Critical Assessment with Emphasis on Whether Nanomolar Potency Should Be Required of Candidate Agents. PMC - NIH. Retrieved from
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Drug Target Review. (2018). Animal model of Huntington's offers advantages for testing treatments. Retrieved from
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NAMSA. (2025). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. Retrieved from
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Alfa Cytology. (n.d.). In Vivo Efficacy Evaluation for Cancer Therapy. Retrieved from
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Sharma, S., et al. (2024). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. Toxicology Reports. Retrieved from
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Washington State University. (n.d.). Master List of IACUC Policies, Guidelines and SOPS. Retrieved from
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Daemen University. (2024). Institutional Animal Care and Use Committee (IACUC) – Animal Subjects Research Policy. Retrieved from
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P., S., et al. (2022). A Review on Neurodegenerative Diseases with their Suitable Animal Models. Biosciences Biotechnology Research Asia. Retrieved from
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Sharma, S., et al. (2025). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. ResearchGate. Retrieved from
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University of Washington. (n.d.). Policies and Guidelines – Office of Animal Welfare. Retrieved from
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BenchChem. (n.d.). Application Notes and Protocols for Assessing the Pharmacokinetics of Benzo[c]naphthyridine Compounds. Retrieved from
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McElvany, K. D. (2009). FDA Requirements for Preclinical Studies. Frontiers of Neurology and Neuroscience. Retrieved from
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AMSbiopharma. (2025). Preclinical research strategies for drug development. Retrieved from
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NIH Grants and Funding. (n.d.). Institutional Animal Care and Use Committee Guidebook. Retrieved from
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Gulewicz, P., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. MDPI. Retrieved from
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Gulewicz, P., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. PubMed. Retrieved from
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FDA. (2018). Step 2: Preclinical Research. Retrieved from
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FDA. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from
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Al-Romaizan, A. N., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. Retrieved from
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MDPI. (2022). In Vitro and In Vivo Antimicrobial Activity of the Novel Peptide OMN6 against Multidrug-Resistant Acinetobacter baumannii. Retrieved from
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MDPI. (n.d.). Designing an In Vivo Preclinical Research Study. Retrieved from
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Open Access Pub. (2018). Drug Design Progress of In silico, In vitro and In vivo Researches. Retrieved from
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YouTube. (2022). Webinar: Designing Your In Vivo Studies. Retrieved from
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MDPI. (2024). Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors. Retrieved from
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Vivotecnia. (n.d.). In vivo toxicology studies. Retrieved from
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YouTube. (2023). in vivo general toxicology studies. Retrieved from
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ResearchGate. (n.d.). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Retrieved from
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PMC - PubMed Central. (n.d.). Biological Activity of Naturally Derived Naphthyridines. Retrieved from
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Application Note: A Validated Molecular Docking Workflow for 1,7-Naphthyridine Ligands
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,7-naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting key protein families, particularly kinases.[1][2] Molecular docking is an indispensable computational tool for predicting the binding orientation of these ligands, thereby accelerating structure-activity relationship (SAR) studies and hit-to-lead optimization. This guide provides a detailed, field-proven protocol for performing and validating a molecular docking workflow for 1,7-naphthyridine derivatives, using the Phosphatidylinositol-5-Phosphate 4-Kinase Type-2 Alpha (PIP4K2A) as an exemplary target. We emphasize a validation-centric approach to ensure the scientific integrity and predictive power of the generated models.
Introduction: The Significance of 1,7-Naphthyridines
Naphthyridines are heterocyclic aromatic compounds composed of two fused pyridine rings, with six possible isomers based on the nitrogen atom placement.[3][4] The 1,7-naphthyridine core, in particular, has been identified in a wide range of biologically active molecules, demonstrating antitumor, antimicrobial, and enzyme inhibitory activities.[2][5][6] Their ability to form specific hydrogen bonds and pi-stacking interactions makes them ideal candidates for kinase inhibitors.[1][7] For instance, 1,7-naphthyridine analogues have been successfully developed as potent inhibitors of PIP4K2A, a lipid kinase implicated in tumor inhibition, making it an excellent system for this tutorial.[1][8][9]
Molecular docking predicts how a small molecule (ligand) binds to a macromolecular target (receptor) by exploring various binding poses and ranking them using a scoring function.[10][11] This process provides critical insights into the atomic-level interactions that drive binding affinity, guiding the design of more potent and selective compounds.
Overall Docking Workflow
A robust molecular docking study is a multi-stage process that begins with careful preparation of the biological system and culminates in a rigorous analysis of the results. The entire workflow is predicated on a crucial validation step to ensure the chosen computational protocol is reliable for the specific target.
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Application Notes and Protocols: A Deep Dive into the Structure-Activity Relationship (SAR) of 1,7-Naphthyridines
Introduction: The Versatility of the 1,7-Naphthyridine Scaffold in Drug Discovery
The 1,7-naphthyridine core, a bicyclic heteroaromatic system composed of two fused pyridine rings, represents a privileged scaffold in medicinal chemistry.[1] Its rigid structure and the specific arrangement of nitrogen atoms provide a unique three-dimensional framework for interacting with various biological targets.[2] This has led to the discovery of 1,7-naphthyridine derivatives with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and central nervous system (CNS) effects.[3][4] Furthermore, these compounds have been investigated as potent and selective inhibitors of various kinases, such as spleen tyrosine kinase (SYK), c-Met kinase, and Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A), highlighting their potential in targeted therapies.[5][6][7][8]
This application note provides an in-depth guide to understanding and exploring the structure-activity relationships (SAR) of 1,7-naphthyridine derivatives. We will delve into the critical structural features that govern their biological activity, provide detailed protocols for their synthesis and evaluation, and present data that illustrates key SAR principles. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile scaffold.
Core Principles of 1,7-Naphthyridine SAR: A Positional Analysis
The biological activity of 1,7-naphthyridine derivatives is exquisitely sensitive to the nature and position of substituents on the bicyclic core. Understanding these relationships is paramount for the rational design of potent and selective drug candidates.
The 1,7-Naphthyridine Core: A Foundation for Diverse Interactions
The 1,7-naphthyridine nucleus itself is a key determinant of activity. The nitrogen atom at position 7 often acts as a hydrogen bond acceptor, anchoring the molecule within the binding site of a target protein. For instance, in the context of PIP4K2A inhibition, the N7 nitrogen forms a crucial hydrogen bond with the backbone nitrogen of Val199 in the kinase hinge region.[9]
Substitution Patterns and Their Impact on Activity
The functionalization of the 1,7-naphthyridine ring at various positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
-
C2 and C4 Positions: Modulating Potency and Selectivity. Substitutions at the C2 and C4 positions have been shown to significantly influence the anticancer activity of 1,7-naphthyridines. For example, in a series of 2,4-disubstituted-1,7-naphthyridines, compound 17a demonstrated significant cytotoxic activity against various cancer cell lines.[3] The introduction of different aryl groups at these positions can modulate interactions with the target, leading to enhanced potency.
-
C6 Position: A Handle for Improving Physicochemical Properties. Modifications at the C6 position have been explored to enhance drug-like properties. In the development of SOS1 inhibitors, transitioning from a quinoline to a 1,7-naphthyridine scaffold and subsequent SAR exploration at the C6 position led to compounds with improved lipophilicity and basicity.[10]
-
C8 Position: Influencing Binding and Specificity. The C8 position is another critical site for modification. For instance, 8-chloro-1,7-naphthyridine-3-carbaldehyde serves as a key intermediate in the synthesis of various pharmaceutical candidates, indicating the importance of substitution at this position for achieving desired biological effects.[11]
Experimental Protocols: From Synthesis to Biological Evaluation
A robust SAR study relies on efficient synthetic methods and reliable biological assays. This section provides detailed, step-by-step protocols for the synthesis of a representative 1,7-naphthyridine derivative and a common in vitro assay for evaluating its activity.
Protocol 1: Synthesis of a 6-Amino-1,7-Naphthyridine Derivative
This protocol outlines a general method for the synthesis of a 6-amino-1,7-naphthyridine derivative, a common intermediate in the development of various biologically active compounds.[2]
Materials:
-
6-Amino-8-bromo-1,7-naphthyridine
-
Absolute ethanol
-
Potassium hydroxide (KOH)
-
10% Palladium on charcoal (Pd/C)
-
Methylene chloride
-
Anhydrous sodium sulfate
-
Hydrogenation apparatus
-
Standard laboratory glassware
Procedure:
-
Dissolve 6-amino-8-bromo-1,7-naphthyridine (3.0 mmoles) in 150 ml of absolute ethanol in a suitable reaction vessel.
-
Prepare a solution of potassium hydroxide (0.45 g) in 10 ml of absolute ethanol and add it to the reaction mixture.
-
Carefully add 10% palladium on charcoal (0.075 g) to the mixture.
-
Subject the mixture to hydrogenation at room temperature and 30 p.s.i. for 45 minutes.
-
Upon completion of the reaction (monitored by TLC), filter off the catalyst.
-
Dilute the filtrate with 500 ml of water.
-
Extract the aqueous solution with three 200 ml portions of methylene chloride.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield 6-amino-1,7-naphthyridine.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a common method to assess the inhibitory activity of 1,7-naphthyridine derivatives against a target kinase, such as PIP4K2A.[12]
Materials:
-
Target kinase (e.g., PIP4K2A)
-
Substrate (e.g., PI5P)
-
ATP
-
1,7-Naphthyridine test compounds
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the 1,7-naphthyridine test compounds in the appropriate buffer.
-
In a 384-well plate, add the kinase, substrate, and test compound solutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Data Presentation: Unveiling the SAR of 1,7-Naphthyridine Kinase Inhibitors
The following table summarizes the structure-activity relationship data for a series of 5-bromo-8-chloro-1,7-naphthyridine analogs as inhibitors of PIP4K2A.[5] This data clearly illustrates how subtle changes in substitution patterns can dramatically affect inhibitory potency.
| Compound ID | R¹ | R² | PIP4K2A IC₅₀ (nM) |
| 1 | H | 2-ethoxyphenyl | 6.6 |
| 2 | H | 2-methoxyphenyl | 13 |
| 3 | H | 2-(trifluoromethoxy)phenyl | 23 |
| 4 | H | 2-chlorophenyl | 33 |
| 5 | H | 2-fluorophenyl | 48 |
| 6 | H | phenyl | 230 |
| 7 | Cl | 2-ethoxyphenyl | 3.1 |
| 8 | Cl | 2-methoxyphenyl | 4.5 |
| 9 | Cl | 2-(trifluoromethoxy)phenyl | 11 |
| 10 | Cl | 2-chlorophenyl | 15 |
| 11 | Cl | 2-fluorophenyl | 22 |
| 12 | Cl | phenyl | 110 |
Analysis of SAR Data:
-
Effect of Substitution at R²: The nature of the substituent at the R² position on the phenyl ring has a profound impact on activity. Electron-donating groups, such as ethoxy and methoxy, generally lead to higher potency compared to electron-withdrawing groups like chloro and fluoro. The unsubstituted phenyl ring (compounds 6 and 12) results in a significant loss of activity.
-
Effect of Substitution at R¹: The presence of a chlorine atom at the R¹ position consistently enhances the inhibitory activity compared to the unsubstituted analog (H). This suggests that the chloro group may be involved in favorable interactions within the kinase's active site.
Visualization of Key Concepts
Visual representations are crucial for understanding complex biological and chemical processes. The following diagrams, generated using Graphviz, illustrate the SAR workflow and a representative signaling pathway.
Caption: General workflow for a structure-activity relationship (SAR) study.
Caption: Inhibition of the RAS/MAPK signaling pathway by a 1,7-naphthyridine SOS1 inhibitor.[10]
Conclusion and Future Directions
The 1,7-naphthyridine scaffold continues to be a rich source of novel therapeutic agents. A systematic and iterative approach to SAR studies, combining efficient synthesis, robust biological evaluation, and computational modeling, is essential for unlocking the full potential of this versatile chemical entity. Future research will likely focus on exploring novel substitution patterns, developing more selective inhibitors, and optimizing the pharmacokinetic profiles of 1,7-naphthyridine derivatives to address unmet medical needs in oncology, inflammation, and beyond.
References
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- Srivastava, K. P., Singh, I., & Kumari, A. (2014). Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. International Journal of Chemical and Physical Sciences, 3(4), 10-15.
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- He, H., et al. (n.d.). Lead Identification of Novel Naphthyridine Derivatives as Potent SOS1 Inhibitors.
- Kim, H. P., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Korean Journal of Physiology & Pharmacology, 17(6), 517–523.
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- PubMed. (n.d.). 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors.
- PubMed. (2019). 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development.
- ACS Publications. (2021). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A.
- PubMed. (2013).
- PubMed. (n.d.). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities.
- National Institutes of Health. (n.d.).
- PubMed. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents.
- ResearchGate. (n.d.). Structure–activity relationship (SAR) and docking studies of....
- SCIRP. (n.d.).
- ResearchGate. (n.d.). (PDF)
- PubMed. (2019). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors.
- PubChem. (n.d.). 1,7-Naphthyridine.
- Scilit. (n.d.).
- Royal Society of Chemistry. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues.
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- 7. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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Application Notes and Protocols for the Parallel Synthesis of Novel Compound Libraries Utilizing the 3,4,8-Trichloro-1,7-naphthyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 1,7-Naphthyridine Core and the Promise of 3,4,8-Trichloro-1,7-naphthyridine
The 1,7-naphthyridine framework is a privileged heterocyclic scaffold, forming the core of numerous compounds with significant biological activity, including applications in oncology, inflammation, and central nervous system disorders.[1] The strategic functionalization of this core is paramount in medicinal chemistry for the exploration of structure-activity relationships (SAR). The subject of this guide, this compound, represents a highly versatile starting material for the generation of diverse compound libraries through parallel synthesis. Its three chlorine atoms, each in a unique chemical environment, offer the potential for sequential and regioselective functionalization. This document provides a detailed guide to the predicted reactivity of this scaffold and protocols for its application in parallel synthesis.
Predicted Reactivity Profile of this compound
While direct experimental data on this compound is not extensively available in the current literature, a robust prediction of its reactivity can be derived from fundamental principles of heterocyclic chemistry and extensive studies on related polychlorinated pyridines and other naphthyridine isomers. The reactivity of the chlorine atoms at the C3, C4, and C8 positions is governed by a combination of electronic and steric effects.
Electronic Effects
The two nitrogen atoms in the 1,7-naphthyridine ring system are electron-withdrawing, which activates the chloro-substituents towards nucleophilic aromatic substitution (SNAr) and influences the oxidative addition step in palladium-catalyzed cross-coupling reactions.
-
C4 and C8 Positions: These positions are para and ortho, respectively, to the N7 and N1 atoms. This placement allows for the stabilization of the negative charge in the Meisenheimer intermediate during SNAr through resonance, making these positions the most activated for this type of reaction.[2][3][4]
-
C3 Position: This position is meta to the N7 atom and not directly conjugated with the N1 atom in a way that provides significant resonance stabilization for a nucleophilic attack. Consequently, the C3 chlorine is expected to be the least reactive in SNAr reactions.
For palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, the electron-deficient nature of the ring generally facilitates oxidative addition. The relative reactivity of the chloro-positions will be influenced by both the inherent electronic properties of each site and the specific reaction conditions, particularly the choice of ligand.
Steric Effects
Steric hindrance can significantly influence the regioselectivity of substitution, particularly in palladium-catalyzed cross-coupling reactions where the bulky palladium-ligand complex must approach the C-Cl bond.
-
C8 Position: This position is ortho to the N7 atom and is the most sterically accessible of the three positions.
-
C4 Position: This position is flanked by the C3-chloro and the C5-hydrogen, creating a more sterically hindered environment compared to C8.
-
C3 Position: This position is situated between the C4-chloro and the C2-hydrogen, also a sterically demanding environment.
Predicted Order of Reactivity
Based on the interplay of these electronic and steric factors, the following general order of reactivity is predicted:
-
C8-Cl: This position is highly activated electronically by the adjacent N7 atom and is the most sterically accessible, making it the most likely site for initial functionalization under both SNAr and palladium-catalyzed conditions.
-
C4-Cl: This position is also electronically activated, but to a lesser extent than C8, and is more sterically hindered. It is expected to be the second most reactive site.
-
C3-Cl: This position is the least electronically activated and is sterically hindered, making it the least reactive site.
This differential reactivity is the key to the strategic, sequential functionalization of the this compound scaffold.
Caption: Workflow for parallel library synthesis.
Detailed Experimental Protocols
The following protocols are designed as a starting point for the selective functionalization of this compound. Optimization may be required for specific substrates.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C8-Position
This protocol aims for the selective introduction of an aryl or heteroaryl group at the most reactive C8 position under relatively mild conditions.
Materials:
-
This compound
-
Aryl/heteroaryl boronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
Na₂CO₃ (2.0 equivalents)
-
1,4-Dioxane/H₂O (4:1 mixture)
-
Nitrogen or Argon source
-
Reaction vials suitable for parallel synthesis
Procedure:
-
To a reaction vial, add this compound (1.0 eq).
-
Add the aryl/heteroaryl boronic acid (1.2 eq).
-
Add Na₂CO₃ (2.0 eq).
-
Under an inert atmosphere, add Pd(PPh₃)₄ (0.05 eq).
-
Add the 1,4-dioxane/H₂O solvent mixture.
-
Seal the vial and heat the reaction mixture at 80-90 °C with stirring for 12-24 hours.
-
Monitor the reaction by LC-MS for the consumption of the starting material and the formation of the monosubstituted product.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or preparative HPLC to yield the 8-aryl-3,4-dichloro-1,7-naphthyridine.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ | A common and effective catalyst for Suzuki couplings. |
| Base | Na₂CO₃ | A standard base for Suzuki reactions, mild enough to promote selectivity. |
| Solvent | 1,4-Dioxane/H₂O | A common solvent system that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | 80-90 °C | Mild heating to favor reaction at the most activated C8 position while minimizing reactivity at C4 and C3. |
Protocol 2: Selective Buchwald-Hartwig Amination at the C4-Position
This protocol is designed for the amination of the C4-position of the 8-substituted-3,4-dichloro-1,7-naphthyridine intermediate. More forcing conditions are generally required to react the less reactive C4-Cl bond.
Materials:
-
8-Aryl-3,4-dichloro-1,7-naphthyridine (from Protocol 1)
-
Primary or secondary amine (1.5 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Cs₂CO₃ (2.5 equivalents)
-
Toluene or 1,4-Dioxane
-
Nitrogen or Argon source
-
Reaction vials suitable for parallel synthesis
Procedure:
-
To a reaction vial, add 8-aryl-3,4-dichloro-1,7-naphthyridine (1.0 eq).
-
Add Cs₂CO₃ (2.5 eq).
-
Under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq).
-
Add the solvent (toluene or 1,4-dioxane).
-
Add the amine (1.5 eq).
-
Seal the vial and heat the reaction mixture at 100-120 °C with stirring for 18-36 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or preparative HPLC to yield the 4-amino-8-aryl-3-chloro-1,7-naphthyridine.
| Parameter | Condition | Rationale |
| Catalyst/Ligand | Pd₂(dba)₃ / Xantphos | A robust catalyst system for the amination of less reactive aryl chlorides. |
| Base | Cs₂CO₃ | A strong base often required for the amination of electron-deficient heterocycles. |
| Solvent | Toluene or 1,4-Dioxane | High-boiling aprotic solvents suitable for higher reaction temperatures. |
| Temperature | 100-120 °C | Increased temperature to overcome the higher activation energy for the reaction at the C4 position. |
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) at the C3-Position
This protocol describes the displacement of the final and least reactive chlorine atom at the C3 position using a strong nucleophile under elevated temperatures.
Materials:
-
4-Amino-8-aryl-3-chloro-1,7-naphthyridine (from Protocol 2)
-
Nucleophile (e.g., sodium methoxide, sodium thiophenoxide, or a secondary amine; 3.0-5.0 equivalents)
-
DMSO or NMP
-
Reaction vials suitable for parallel synthesis
Procedure:
-
To a reaction vial, add 4-amino-8-aryl-3-chloro-1,7-naphthyridine (1.0 eq).
-
Add the nucleophile (3.0-5.0 eq).
-
Add the solvent (DMSO or NMP).
-
Seal the vial and heat the reaction mixture at 130-160 °C with stirring for 24-48 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or preparative HPLC to yield the fully substituted 3,4,8-trisubstituted-1,7-naphthyridine.
| Parameter | Condition | Rationale |
| Nucleophile | Strong nucleophile (alkoxide, thiolate, or amine) | A high concentration of a strong nucleophile is necessary to displace the unactivated C3-Cl. |
| Solvent | DMSO or NMP | High-boiling polar aprotic solvents that can facilitate SNAr reactions. |
| Temperature | 130-160 °C | High temperatures are required to overcome the significant activation barrier for substitution at the C3 position. |
Data Presentation for a Parallel Synthesis Library
The following table provides an example of how to structure the data for a small parallel library synthesized using the described protocols.
| Entry | R¹ (from Protocol 1) | R² (from Protocol 2) | R³ (from Protocol 3) | Final Product Structure |
| 1 | Phenyl | Morpholino | Methoxy | 3-methoxy-4-morpholino-8-phenyl-1,7-naphthyridine |
| 2 | 3-Pyridyl | Piperidinyl | Ethoxy | 3-ethoxy-4-(piperidin-1-yl)-8-(pyridin-3-yl)-1,7-naphthyridine |
| 3 | 4-Fluorophenyl | N-methylpiperazinyl | Thiophenoxy | 4-(4-methylpiperazin-1-yl)-8-(4-fluorophenyl)-3-(phenylthio)-1,7-naphthyridine |
Conclusion
This compound is a promising and versatile scaffold for the generation of diverse compound libraries. By leveraging the predicted differential reactivity of its three chlorine atoms, a systematic and regioselective approach to its functionalization can be achieved. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around the 1,7-naphthyridine core, enabling the discovery of novel molecules with potential therapeutic applications.
References
- Benchchem. (2025).
- Wikipedia. (n.d.).
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- YouTube. (2018, April 19). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. [Link]
- ACS Publications. (2016, August 18). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. [Link]
- Benchchem. (2025).
- MDPI. (n.d.).
- Chemistry LibreTexts. (2022, December 27). 8.E: Nucleophilic Substitution Reactions (Exercises). [Link]
- ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
Sources
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 1,7-Naphthyridine Analogs in Human Plasma
Abstract
This application note describes a comprehensive, high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 1,7-naphthyridine analogs in human plasma. The protocol is designed for researchers in pharmaceutical development and clinical pharmacology who require reliable bioanalysis for pharmacokinetic (PK) studies. We detail a streamlined protein precipitation (PPT) procedure for sample preparation and optimized chromatographic and mass spectrometric conditions. The method has been developed and validated in accordance with regulatory expectations, demonstrating excellent linearity, accuracy, precision, and stability. This guide provides not only a step-by-step protocol but also the scientific rationale behind key methodological choices to ensure robust and reproducible results.
Introduction
The 1,7-naphthyridine scaffold is a privileged nitrogen-containing heterocyclic structure found in numerous biologically active compounds, making it a key area of interest in drug discovery. To advance these potential therapeutics through the development pipeline, it is imperative to characterize their absorption, distribution, metabolism, and excretion (ADME) properties. A cornerstone of this characterization is the accurate quantification of the drug candidate in biological matrices, most commonly plasma.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technique for bioanalysis due to its unparalleled sensitivity, selectivity, and speed.[1] The use of Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides a highly specific method for quantification, even in complex biological matrices like plasma.[2][3]
This document presents a complete workflow, from sample preparation to data analysis, for a representative 1,7-naphthyridine analog (hereafter referred to as "NA-1"). The principles and protocols herein can be readily adapted for other analogs within this chemical class. We emphasize a validation strategy aligned with the principles outlined in the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance to ensure data integrity and regulatory compliance.[4][5]
Method Rationale and Overview
The primary challenge in bioanalysis is the selective measurement of a low-concentration analyte within a complex mixture of endogenous components like proteins, lipids, and salts.[6] These components can interfere with the analysis, most notably by causing ion suppression or enhancement in the mass spectrometer source, a phenomenon known as the matrix effect.[7][8][9] Our method design directly addresses these challenges through three core strategies:
-
Efficient Sample Preparation: We utilize a simple and rapid protein precipitation (PPT) technique. By adding a water-miscible organic solvent (acetonitrile), we denature and precipitate the abundant plasma proteins, which would otherwise foul the analytical column and interfere with ionization.[10] This approach is chosen for its high throughput and universal applicability.
-
Optimized Chromatographic Separation: A reversed-phase C18 column provides robust separation of the moderately polar 1,7-naphthyridine analog from more polar and non-polar matrix components, ensuring the analyte elutes in a region free from significant interference.
-
Highly Selective MS/MS Detection: The use of MRM allows the instrument to filter for a specific precursor ion (the protonated molecule, [M+H]⁺) and then a specific, characteristic fragment ion. This two-stage mass filtering provides exceptional selectivity and minimizes background noise, enabling low limits of quantification.[3][11]
The entire workflow is visualized in the diagram below.
Caption: A flowchart of the complete bioanalytical workflow.
Section 1: Materials and Reagents
-
Analytes: 1,7-Naphthyridine Analog (NA-1) and its stable isotope-labeled internal standard (SIL-IS, e.g., NA-1-d4).
-
Expert Insight: A SIL-IS is the gold standard for LC-MS/MS quantification.[12] It co-elutes with the analyte and experiences nearly identical ionization effects, thereby providing the most accurate correction for sample preparation variability and matrix effects.[1][13] If a SIL-IS is unavailable, a structural analog that does not interfere with the analyte can be used, but requires more rigorous validation of matrix effects.[13]
-
-
Plasma: Blank human plasma with K₂EDTA as the anticoagulant.
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Additives: LC-MS grade formic acid.
-
Equipment: Analytical balance, vortex mixer, refrigerated microcentrifuge, calibrated pipettes.
Section 2: LC-MS/MS Instrumentation and Conditions
The following parameters serve as a robust starting point and should be optimized for the specific analog and instrumentation used.
Liquid Chromatography (LC) System
The goal of the LC method is to achieve a sharp, symmetrical peak for the analyte, well-resolved from the solvent front and any major interfering peaks from the plasma matrix.
| Parameter | Condition | Rationale |
| LC System | UHPLC System | Provides high resolution and fast analysis times. |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm | Standard for retaining and separating moderately polar small molecules from a biological matrix.[14] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes protonation of the basic nitrogen atoms on the naphthyridine ring, improving peak shape and ESI+ sensitivity. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is an effective organic modifier for eluting small molecules from a C18 column. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing speed and efficiency. |
| Gradient | 5% B to 95% B over 3 min, hold 1 min, re-equilibrate 1 min | A rapid gradient is sufficient for cleaning the column and eluting the analyte, enabling high-throughput analysis. |
| Column Temp | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Injection Vol | 5 µL | A small injection volume minimizes the introduction of matrix components onto the column. |
Mass Spectrometry (MS) System
The MS is operated in MRM mode to ensure maximum sensitivity and selectivity.[11] Nitrogen-containing heterocycles readily form positive ions via electrospray ionization (ESI).[15][16]
Caption: The MRM process isolates a precursor ion, fragments it, and isolates a specific product ion.
| Parameter | Condition | Rationale |
| MS System | Triple Quadrupole Mass Spectrometer | The standard instrument for quantitative analysis due to its sensitivity and specificity in MRM mode.[3] |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | The basic nitrogens in the 1,7-naphthyridine core are readily protonated, making ESI+ the ideal ionization mode.[17] |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides the highest selectivity and sensitivity for quantification by monitoring a specific precursor-to-product ion transition.[2] |
| Gas Temp | 350 °C | Optimized for efficient desolvation of droplets in the ESI source. |
| Gas Flow | 10 L/min | Aids in the desolvation process. |
| Collision Gas | Nitrogen | Inert gas used to induce fragmentation in the collision cell. |
Hypothetical MRM Transitions (To be optimized for each specific analog):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| NA-1 | 250.1 | 180.2 | 100 | 25 |
| NA-1-d4 (IS) | 254.1 | 184.2 | 100 | 25 |
-
Expert Insight: Precursor and product ions must be determined experimentally by infusing a standard solution of the analyte. The most intense and stable fragment ion is typically chosen for quantification. Collision energy is optimized to maximize the signal of the chosen product ion.[11]
Section 3: Detailed Experimental Protocols
Protocol: Preparation of Stock, Calibration, and QC Samples
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of NA-1 and NA-1-d4 standards. Dissolve in methanol to a final concentration of 1 mg/mL.
-
Working Stock Solutions: Prepare intermediate stock solutions of NA-1 and the IS by serial dilution from the primary stocks using 50:50 acetonitrile:water.
-
Calibration Standards (CS): Serially dilute the NA-1 working stock with blank human plasma to prepare a calibration curve consisting of 8 non-zero standards. A typical range might be 0.5 - 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma from a separate NA-1 stock solution at a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (approx. 3x LLOQ)
-
Mid QC
-
High QC (approx. 80% of the highest calibration standard)
-
Protocol: Plasma Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution (e.g., at 500 ng/mL) to all tubes except the blank matrix.
-
Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube. This results in a 4:1 ratio of precipitation solvent to plasma.
-
Causality: Acetonitrile is a highly effective precipitating agent.[10] The ice-cold temperature enhances the precipitation process, while the acid helps to stabilize the analyte.
-
-
Vortex vigorously for 30 seconds to ensure complete denaturation and precipitation of proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Carefully transfer 150 µL of the clear supernatant to a 96-well plate or autosampler vial for LC-MS/MS analysis.
Section 4: Method Validation
A bioanalytical method must be rigorously validated to ensure its reliability for regulatory submissions.[18][19] The following parameters should be assessed according to FDA or ICH M10 guidelines.[5]
Calibration Curve and Linearity
The calibration curve is generated by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the analyte. The relationship should be fitted with a linear, weighted (1/x² or 1/x) least-squares regression model.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Standard Deviation | Back-calculated concentrations of ≥75% of standards must be within ±15% of nominal (±20% at LLOQ). |
Example Calibration Curve Data (Hypothetical):
| Nominal Conc. (ng/mL) | Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | % Accuracy |
|---|---|---|---|
| 0.50 (LLOQ) | 0.011 | 0.54 | 108.0% |
| 1.00 | 0.020 | 0.98 | 98.0% |
| 5.00 | 0.103 | 5.05 | 101.0% |
| 25.0 | 0.515 | 25.2 | 100.8% |
| 100 | 2.040 | 99.5 | 99.5% |
| 250 | 5.125 | 251.2 | 100.5% |
| 500 | 10.15 | 497.5 | 99.5% |
| 1000 | 20.50 | 1005 | 100.5% |
Accuracy and Precision
Accuracy (% bias) and precision (% CV) are determined by analyzing replicate QC samples (n=6) at four levels on three separate days (inter-day) and within the same day (intra-day).
| Parameter | Acceptance Criteria |
| Accuracy (Mean) | Within ±15% of nominal value (±20% at LLOQ). |
| Precision (CV) | ≤ 15% (≤ 20% at LLOQ). |
Example Inter-Day Accuracy & Precision Data (Hypothetical):
| QC Level (ng/mL) | Mean Conc. (ng/mL) | Accuracy (%) | Precision (CV%) |
|---|---|---|---|
| 0.50 (LLOQ) | 0.56 | 112.0 | 9.8 |
| 1.50 (Low) | 1.45 | 96.7 | 6.5 |
| 75.0 (Mid) | 78.2 | 104.3 | 4.1 |
| 800 (High) | 815 | 101.9 | 3.5 |
Matrix Effect and Recovery
The matrix effect assesses the impact of co-eluting endogenous plasma components on the ionization of the analyte.[20] Recovery measures the efficiency of the extraction process.
-
Matrix Factor (MF): Calculated as the peak response in the presence of matrix (post-extraction spike) divided by the peak response in a clean solution. An MF of <1 indicates suppression, while >1 indicates enhancement.[8]
-
Recovery (%): Calculated by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.
| Parameter | Acceptance Criteria |
| Matrix Effect (CV) | The CV of the IS-normalized matrix factor across different lots of plasma should be ≤ 15%. |
| Recovery | Should be consistent and reproducible, though it does not need to be 100%. |
Example Matrix Effect & Recovery Data (Hypothetical):
| QC Level | Mean Recovery (%) | IS-Normalized Matrix Factor |
|---|---|---|
| Low QC | 92.5 | 1.03 |
| High QC | 94.1 | 0.98 |
Stability
The stability of the analyte must be demonstrated under various conditions that mimic sample handling and storage:
-
Freeze-Thaw Stability: After 3 freeze-thaw cycles.
-
Bench-Top Stability: At room temperature for an expected duration of sample processing (e.g., 4-6 hours).
-
Long-Term Stability: At the intended storage temperature (e.g., -80 °C) for a period exceeding the study duration.
-
Post-Preparative Stability: In the autosampler.
For all stability tests, the mean concentration of the tested QC samples must be within ±15% of the nominal concentration.
Conclusion
This application note provides a detailed and scientifically grounded LC-MS/MS method for the quantification of 1,7-naphthyridine analogs in human plasma. The protocol, centered around a high-throughput protein precipitation workflow and highly selective MRM detection, is robust, sensitive, and accurate. By following the outlined procedures for method development, validation, and sample analysis, researchers can generate high-quality bioanalytical data suitable for supporting pharmacokinetic assessments in drug development programs.
References
- Bioanalysis Zone. (2014). Importance of matrix effects in LC-MS/MS bioanalysis. [Link]
- Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, S., Ng, K., & Korfmacher, W. A. (2003). Assessment of matrix effect in quantitative LC-MS bioanalysis.
- NorthEast BioLab.
- BioAgilytix. (2025).
- LCGC International. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]
- U.S. Food & Drug Administration (FDA). (2018).
- Dams, R., Huestis, M. A., Lambert, W. E., & Murphy, C. M. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed. [Link]
- U.S. Food & Drug Administration (FDA). (2001).
- U.S. Food & Drug Administration (FDA). (2022).
- Kertész, S., Lázár, L., & Fülöp, F. (2022). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems.
- LGC Group. (2013).
- U.S. Department of Health and Human Services (HHS). (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]
- Abdel-Rehim, M. (2011). Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples.
- YouTube. (2025).
- The Journal of Applied Laboratory Medicine. (2020). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. Oxford Academic. [Link]
- Agilent. (2022). Dynamic MRM/Scan Mode: Adding More Confidence to Sensitive Quantitation in Complex Foods by Triple Quadrupole GC/MS. [Link]
- Agilent.
- NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?. [Link]
- Gorynski, K., & As-Sabor, M. (2021). Rapid preparation of human blood plasma for bottom-up proteomics analysis.
- MDPI. (2023). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. [Link]
- ResearchGate. (2018). Simultaneous determination of drugs in human plasma by in-tube solid-phase microextraction coupled to liquid chromatography tandem mass spectrometry. [Link]
- IonSource. (2016). Introduction to MS Quantitation and Modes of LC/MS Monitoring. [Link]
- Janevska, A., et al. (2015). A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography.
- Waters Corporation.
- OUCI. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. [Link]
- MDPI. (2021). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. [Link]
- ResearchGate. (2022). Electrospray ionization‐tandem mass spectrometric study of fused nitrogen‐containing ring systems. [Link]
- UNC School of Medicine. SOP: Sample Protein Precipitation for Global Metabolomics Analysis. [Link]
- Journal of the American Chemical Society. (2026). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. [Link]
- Scilit. Speciation of nitrogen containing aromatics by atmospheric pressure photoionization or electrospray ionization fourier transform ion cyclotron resonance mass spectrometry. [Link]
- NIH National Library of Medicine. (2011). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. [Link]
- AxisPharm. (2022). What is Mass Spectrometry Multiple Reaction Monitoring (MRM) technology?. [Link]
- MDPI. (2021). Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. [Link]
- ScienceOpen. (2023). Optimised plasma sample preparation and LC-MS analysis to facilitate large scale clinical proteomics. [Link]
- PubMed. (2016).
- MDPI. (2023). Applicable Pharmacokinetic Study: Development and Validation of Bioanalytical LC-MS/MS Method for Simultaneous Determination of Tipiracil, Trifluridine and Its Two Metabolites...
- ResearchGate. (2016).
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- 2. ionsource.com [ionsource.com]
- 3. What is Mass Spectrometry Multiple Reaction Monitoring (MRM) technology? | AxisPharm [axispharm.com]
- 4. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 5. fda.gov [fda.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nebiolab.com [nebiolab.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cerilliant.com [cerilliant.com]
- 13. academic.oup.com [academic.oup.com]
- 14. mdpi.com [mdpi.com]
- 15. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. researchgate.net [researchgate.net]
- 18. labs.iqvia.com [labs.iqvia.com]
- 19. hhs.gov [hhs.gov]
- 20. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving solubility of 3,4,8-Trichloro-1,7-naphthyridine for bioassays
Technical Support Center: 3,4,8-Trichloro-1,7-naphthyridine
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to address the significant challenge of this compound's low aqueous solubility. Our goal is to provide you with the foundational knowledge and practical, step-by-step protocols to ensure its successful application in your bioassays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I've just received my vial of this compound. What are the primary solubility challenges I should anticipate?
Answer: this compound is a highly hydrophobic molecule. Its chemical structure, featuring a planar aromatic naphthyridine core substituted with three chloro groups, results in very poor water solubility. The primary challenges you will face are:
-
Difficulty in Preparing an Aqueous Stock Solution: Direct dissolution in aqueous buffers will likely be unsuccessful.
-
Precipitation Upon Dilution: The most common issue is the compound "crashing out" or precipitating when a concentrated organic stock solution is diluted into your aqueous assay buffer. This can lead to inaccurate concentration data and unreliable assay results.
-
pH-Dependent Solubility: The 1,7-naphthyridine core contains two nitrogen atoms, making it a weak base. Its solubility is therefore highly dependent on the pH of the medium.[1][2]
Understanding these challenges is the first step toward developing a robust solubilization strategy. The key is to prepare a stable, high-concentration stock in an appropriate organic solvent and then carefully manage its dilution into the final aqueous system.
Q2: What is the recommended solvent for preparing a primary stock solution of this compound?
Answer: For a primary stock solution, a strong, water-miscible organic solvent is required.
Primary Recommendation: Dimethyl sulfoxide (DMSO) .
Causality: DMSO is a polar aprotic solvent with a high capacity to dissolve a wide range of hydrophobic compounds.[3] It effectively disrupts the intermolecular forces in the solid compound, allowing it to be solubilized at a high concentration (e.g., 10-50 mM). This high concentration is crucial as it minimizes the volume of organic solvent that needs to be added to your final assay, thereby reducing potential solvent-induced artifacts.
Alternative Co-solvents: While DMSO is preferred, other solvents can be considered, though they may offer lower solubilizing power for this specific compound.
| Co-Solvent | Key Characteristics & Considerations |
| Ethanol (EtOH) | A polar protic solvent. Less effective than DMSO for highly hydrophobic compounds but may be better tolerated by certain cell lines. |
| N,N-Dimethylformamide (DMF) | Similar to DMSO but can be more aggressive towards certain plastics and may have higher cellular toxicity. |
| Polyethylene Glycol 400 (PEG 400) | A viscous co-solvent often used in formulation. Can help maintain solubility upon dilution but may interfere with some assay formats.[] |
It is critical to use anhydrous (dry) solvent to prepare your stock solution to prevent hydrolysis and ensure long-term stability.
-
Pre-Weighing: Allow the vial of this compound (MW: 259.46 g/mol ) to equilibrate to room temperature before opening to prevent condensation.
-
Mass Calculation: To prepare 1 mL of a 10 mM stock solution, weigh out 2.59 mg of the compound. For accuracy, it is best to weigh a larger mass (e.g., 10.38 mg) and dissolve it in a larger volume (e.g., 4 mL).
-
Dissolution: Add the weighed compound to a sterile, appropriate vial (e.g., an amber glass vial). Add the calculated volume of anhydrous DMSO.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to facilitate dissolution. Ensure the solution is completely clear with no visible particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Q3: My compound precipitates when I add my DMSO stock to the aqueous assay buffer. How can I solve this?
Answer: This is the most common failure point and occurs when the concentration of the compound exceeds its solubility limit in the final buffer/co-solvent mixture. The goal is to keep the compound in a solubilized state. Here is a systematic troubleshooting workflow.
start [label="Precipitation Observed\nin Assay Buffer", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_dmso [label="Is the final DMSO\nconcentration >1%?"]; reduce_dmso [label="Reduce final DMSO to <0.5%.\nIncrease stock concentration if needed."]; test_solubility [label="Perform a Kinetic Solubility Test\n(Protocol 2)"]; solubility_ok [label="Is solubility sufficient at\nthe required concentration?"]; ph_strategy [label="Can assay pH be lowered?"]; ph_yes [label="Implement pH Modification Strategy\n(Protocol 3)"]; ph_no [label="Consider Advanced Strategies"]; advanced [label="Use Excipients:\n- Cyclodextrins\n- Surfactants (e.g., Tween-80)"]; success [label="Problem Solved:\nProceed with Assay", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; fail [label="Compound unsuitable for assay conditions.\nConsider structural modification.", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
start -> check_dmso; check_dmso -> reduce_dmso [label="Yes"]; check_dmso -> test_solubility [label="No"]; reduce_dmso -> test_solubility; test_solubility -> solubility_ok; solubility_ok -> success [label="Yes"]; solubility_ok -> ph_strategy [label="No"]; ph_strategy -> ph_yes [label="Yes"]; ph_strategy -> ph_no [label="No"]; ph_yes -> success; ph_no -> advanced; advanced -> fail; }
Figure 1: A decision tree for troubleshooting compound precipitation in bioassays.
Step 1: Control the Final Co-solvent Concentration
Most cell-based and biochemical assays are sensitive to organic solvents. A final DMSO concentration of <0.5% (v/v) is generally recommended, with 1% being the absolute maximum for many systems. If your dilution scheme results in a higher percentage, you must remake a more concentrated primary stock.
Step 2: Perform a Kinetic Solubility Test
Before running your full assay, determine the maximum concentration of this compound that remains soluble in your final assay buffer.
-
Prepare Serial Dilutions: In a 96-well plate (or microcentrifuge tubes), prepare serial dilutions of your compound in 100% DMSO. For example, start from 10 mM and make 2-fold dilutions down to ~10 µM.
-
Dilute into Buffer: Add 99 µL of your exact final assay buffer to the wells of a clear 96-well plate.
-
Spike with Compound: Carefully add 1 µL of each DMSO dilution to the corresponding buffer-containing wells. This creates a 1:100 dilution and keeps the final DMSO concentration at 1%. Pipette up and down gently to mix. Crucially, always add the DMSO stock to the buffer, not the reverse. This avoids creating localized areas of high compound concentration that can initiate precipitation.[5]
-
Incubate and Observe: Incubate the plate under your assay conditions (e.g., 1 hour at 37°C).
-
Read for Precipitation: Measure the absorbance of the plate at a high wavelength (e.g., 650-750 nm) on a plate reader. Wells with precipitated compound will scatter light and show a significant increase in absorbance. The highest concentration that does not show an absorbance increase is your approximate kinetic solubility limit.
This limit is the highest concentration you can reliably test in your assay under these conditions.
Q4: Can I leverage pH to improve the solubility of this compound?
Answer: Yes, this is a highly effective strategy. The 1,7-naphthyridine scaffold is weakly basic. In an acidic environment (lower pH), one or both of the nitrogen atoms can become protonated, creating a positively charged species. This charged ion has much greater electrostatic interaction with polar water molecules, leading to a significant increase in aqueous solubility.[1][6][7]
Causality: The Henderson-Hasselbalch equation dictates that as the pH of the solution drops below the pKa of the basic functional group, the proportion of the protonated (more soluble) form increases. For many weakly basic drugs, lowering the pH by 1-2 units can increase solubility by 10- to 100-fold.[]
-
Determine Assay pH Tolerance: First, confirm the acceptable pH range for your biological system (e.g., enzyme activity, cell viability). Many assays are robust in a pH range of 6.0-7.4.
-
Prepare Acidic Buffers: Prepare your assay buffer at several different pH values. For example, prepare versions at pH 7.4, 7.0, 6.5, and 6.0. Using a buffer like MES or phosphate, which have good buffering capacity in this range, is recommended.
-
Repeat Kinetic Solubility Test: Perform the Kinetic Solubility Assessment (Protocol 2) in each of the different pH buffers.
-
Analyze Results: Compare the solubility limits at each pH. You should observe a clear trend of increasing solubility as the pH decreases.
Data Interpretation:
| Buffer pH | Expected Observation | Implication for Assay Design |
| 7.4 | Lowest solubility | Highest risk of precipitation. |
| 7.0 | Moderate increase in solubility | May be sufficient for required concentrations. |
| 6.5 | Significant increase in solubility | A good target if tolerated by the assay system. |
| 6.0 | Highest solubility | Optimal for compound solubility, but must be validated for biological compatibility. |
By selecting the lowest pH that is compatible with your assay's integrity, you can maximize the soluble concentration of this compound and generate more reliable data.
References
- Novel excipients for solubility enhancement. (2022). European Pharmaceutical Review. [Link]
- EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. (2024). SEN Pharma. [Link]
- The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. (2020). PMC - NIH. [Link]
- Excipients for Solubility and Bioavailability Enhancement. (2020).
- The Hydrophobic Effect and the Role of Cosolvents.The Journal of Physical Chemistry B. [Link]
- Solubilization techniques used for poorly water-soluble drugs.PMC - PubMed Central. [Link]
- Best Practices For Stock Solutions.FasterCapital. [Link]
- Why DMSO is mostly used as a solvent for hydrophobic substances for cell study? (2024).
- Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of algin
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.PubMed Central. [Link]
- The Hydrophobic Effect and the Role of Cosolvents.The Journal of Physical Chemistry B. [Link]
- This compound | CAS 1313738-65-6.Chemical-Suppliers. [Link]
- 16.4: The Effects of pH on Solubility. (2019). Chemistry LibreTexts. [Link]
- (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. (2015).
- Bioavailability Enhancement Techniques for Poorly Soluble Drugs. (2020). SciSpace. [Link]
- Combined effect of complexation and pH on solubiliz
- Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
- Microenvironmental pH Modulation Based Release Enhancement of a Weakly Basic Drug from Hydrophilic Matrices. (2009).
- 2.5: Preparing Solutions. (2022). Chemistry LibreTexts. [Link]
- How to tackle compound solubility issue. (2022). Reddit. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combined effect of complexation and pH on solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3,4,8-Trichloro-1,7-naphthyridine
Welcome to the technical support guide for the synthesis of 3,4,8-trichloro-1,7-naphthyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging but valuable scaffold. The inherent electronic properties and substitution pattern of the 1,7-naphthyridine core can present unique synthetic hurdles. This guide provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions to help you overcome common obstacles and optimize your reaction yields.
Troubleshooting Guide: Overcoming Low Yields
This section addresses specific experimental failures in a question-and-answer format. Each answer provides a causal explanation and actionable solutions.
Q1: My initial cyclization to form the 1,7-naphthyridine core is sluggish, resulting in low conversion and recovery of starting material. What's going wrong?
A: Low conversion during the formation of the naphthyridine ring system is a frequent issue, typically stemming from insufficient electrophilicity of the cyclization precursor or suboptimal reaction conditions. The cyclization of substituted pyridines to form the second ring often requires forcing conditions or specific activation.[1][2]
Potential Causes & Solutions:
-
Inadequate Acid Catalysis: Many cyclization strategies, like the Gould-Jacobs or Skraup-type reactions, rely on strong acid catalysis to activate the substrates and facilitate intramolecular electrophilic attack.[2] If you are using a Lewis acid, its activity might be insufficient.
-
Solution: Switch to a stronger Lewis acid (e.g., from AlCl₃ to TiCl₄) or consider using a protic acid catalyst like polyphosphoric acid (PPA) or sulfuric acid, which are effective in promoting these types of cyclizations.
-
-
Suboptimal Thermal Conditions: Thermal energy is often required to overcome the activation barrier for the intramolecular cyclization.
-
Solution: Increase the reaction temperature. High-boiling point solvents such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) are often used for difficult cyclizations, allowing temperatures to reach up to 250 °C.[3]
-
-
Solvent Incompatibility: The choice of solvent can dramatically impact reagent solubility and reaction kinetics.
-
Solution: If using a non-polar solvent, consider switching to a polar aprotic solvent like DMF or sulfolane to improve the solubility of polar intermediates and facilitate the reaction.
-
Troubleshooting Parameters for Cyclization
| Parameter | Standard Condition | Alternative 1 | Alternative 2 | Rationale |
| Catalyst | Lewis Acid (e.g., ZnCl₂) | Stronger Lewis Acid (TiCl₄) | Protic Acid (PPA) | Enhances electrophilicity of carbonyls for ring closure. |
| Solvent | Acetonitrile | DMF | Dowtherm A | Improves solubility and allows for higher reaction temperatures. |
| Temperature | 80 °C (Reflux) | 120 °C | >200 °C | Overcomes the high activation energy of intramolecular cyclization. |
| Atmosphere | Ambient | Inert (N₂ or Ar) | Anhydrous Conditions | Prevents hydrolysis of sensitive reagents and intermediates. |
Q2: The final chlorination step using phosphorus oxychloride (POCl₃) is yielding a dark, intractable mixture with very little desired product. How can I improve this critical step?
A: This is a classic problem when chlorinating electron-rich or sensitive heterocyclic systems. Phosphorus oxychloride is a highly aggressive reagent, and uncontrolled reactions can lead to extensive charring and byproduct formation. The key is to moderate its reactivity through careful control of reaction conditions. Vilsmeier-Haack type reactions, which use POCl₃, are powerful but require precision.[4]
Potential Causes & Solutions:
-
Runaway Exothermic Reaction: The reaction of POCl₃ with hydroxyl or amide groups on the naphthyridine precursor is highly exothermic. Rapid addition at room temperature can cause the temperature to spike, leading to decomposition.
-
Solution: Maintain strict temperature control. Add the POCl₃ dropwise to a cooled solution (0 °C to 5 °C) of your substrate. After the addition is complete, allow the reaction to warm slowly to room temperature before gently heating to reflux.
-
-
Poor Substrate Solubility: If the substrate is not fully dissolved, the reagent will react with the suspended solid in a heterogeneous manner, leading to localized overheating and decomposition.
-
Solution: Use a co-solvent to improve solubility. While POCl₃ is often used in excess as the solvent, adding a high-boiling inert solvent like toluene or acetonitrile can improve substrate solubility and help moderate the reaction temperature.
-
-
Excessive Reaction Time/Temperature: Prolonged exposure to hot POCl₃ can degrade the product, especially if it is sensitive to strongly acidic and dehydrating conditions.
-
Solution: Monitor the reaction progress closely by TLC or LC-MS. Once the starting material is consumed, quench the reaction immediately by carefully pouring it onto crushed ice. Do not reflux for an extended period unless required.
-
Frequently Asked Questions (FAQs)
Q1: What is a reliable synthetic pathway for constructing the this compound scaffold?
A: A common and logical approach involves building the 1,7-naphthyridine core first, followed by chlorination. A plausible route starts with a substituted 3-aminopyridine, which undergoes cyclization to form a dihydroxy-1,7-naphthyridine intermediate. This intermediate is then subjected to exhaustive chlorination to yield the final product.
Caption: Proposed synthetic workflow for this compound.
Q2: I am struggling with the purification of the final polychlorinated product. What are the best practices?
A: Purifying polychlorinated aromatic compounds can be challenging due to their often poor solubility and the similar polarity of chlorinated byproducts.[5][6]
-
Primary Purification (Workup): After quenching the chlorination reaction on ice, the crude product often precipitates. Filter this solid and wash it thoroughly with water to remove inorganic salts, followed by a cold, non-polar solvent like hexane to remove non-polar impurities.
-
Column Chromatography: This is typically essential for achieving high purity.
-
Adsorbent: Standard silica gel is usually effective. For particularly stubborn separations, Florisil can be a good alternative.[7]
-
Eluent System: A gradient of non-polar to moderately polar solvents is recommended. Start with a non-polar solvent like hexane and gradually increase the proportion of a more polar solvent like ethyl acetate or dichloromethane. A typical system could be a gradient of 0% to 20% ethyl acetate in hexane.[8]
-
-
Recrystallization: If a solid can be obtained after chromatography, recrystallization is an excellent final step to achieve analytical purity. Test various solvents; chlorinated solvents, toluene, or ethanol/water mixtures are often good starting points.
Q3: How can I definitively confirm the structure and regiochemistry of my final this compound product?
A: A combination of spectroscopic and analytical techniques is required for unambiguous structure elucidation.
-
¹H NMR: The proton NMR will be simple but informative. You should expect to see only three aromatic singlets, corresponding to the protons at the C-2, C-5, and C-6 positions. The chemical shifts will be downfield due to the electron-withdrawing effects of the chlorine atoms and nitrogen atoms.
-
¹³C NMR: This will show all the carbon signals, including the three C-Cl signals at characteristic chemical shifts.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial to confirm the molecular formula. The mass spectrum will also show a characteristic isotopic pattern for a molecule containing three chlorine atoms (a cluster of peaks due to ³⁵Cl and ³⁷Cl isotopes), which is a definitive indicator of successful trichlorination.
-
2D NMR (NOESY/ROESY): If there is any doubt about the regiochemistry (i.e., the exact positions of the protons), a 2D NOESY or ROESY experiment can show through-space correlations between the remaining protons, helping to confirm their relative positions on the ring system.
Experimental Protocols
Protocol: Optimized Chlorination of 4,8-Dihydroxy-1,7-naphthyridine Precursor
This protocol provides a robust method for the challenging chlorination step, focusing on control and safety.
Materials:
-
4,8-Dihydroxy-1,7-naphthyridine precursor (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (10-15 eq)
-
N,N-Dimethylaniline (catalytic, ~0.1 eq) (Optional)
-
Ice, deionized water
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a nitrogen inlet. Add the 4,8-dihydroxy-1,7-naphthyridine precursor (1.0 eq).
-
Reagent Addition: Place the flask in an ice-water bath. Slowly add phosphorus oxychloride (10-15 eq) via a dropping funnel over 30 minutes. If the reaction is known to be sluggish, a catalytic amount of N,N-dimethylaniline can be added. The internal temperature should be maintained below 10 °C.
-
Reaction: After the addition is complete, slowly allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approx. 105-110 °C) using an oil bath.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-8 hours.
-
Quenching (Critical Step): Once the reaction is complete, cool the flask to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Extremely carefully and slowly , pour the reaction mixture onto the ice with vigorous stirring. This is a highly exothermic and hazardous step that will release HCl gas. Perform this in a well-ventilated fume hood.
-
Workup: Allow the ice to melt completely. The pH will be highly acidic. Neutralize the mixture by slowly adding saturated NaHCO₃ solution until gas evolution ceases and the pH is ~7-8.
-
Extraction: Transfer the neutralized aqueous slurry to a separatory funnel and extract with dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude solid.
-
Purification: Purify the crude product by column chromatography on silica gel as described in the FAQ section.
Caption: Troubleshooting decision tree for low-yield issues.
References
- Optimization of the synthesis, in silico ADME/ Tox profiling studies, and evaluation of the antimalarial activity of (7-chloroquinolin-4-yl)
- WO2021120953A1 - Method for synthesizing 1,7-naphthyridine derivative.
- Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. NIH.
- Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry.
- US3429887A - 1,7-naphthyridine-3-carboxylic acid derivatives and their preparation.
- Synthetic Strategies, Reactivity and Applic
- Synthetic Strategies, Reactivity and Applic
- CN110964011B - Synthetic method of 8-chloro-1, 7-naphthyridine-3-formaldehyde.
- (PDF) A FACILE SYNTHESIS OF 2-CHLORO-1,8-NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY.
- Dechlorination of polychlorinated biphenyls, dibenzo-p-dioxins and dibenzofurans on fly ash. PubMed.
- Fused 1,5-Naphthyridines: Synthetic Tools and Applic
- Analysis of polychlorinated biphenyls, polychlorinated dibenzo-p-dioxins and dibenzofurans in particulate and oily films on impervious surfaces. PubMed.
- Developing an Improved Strategy for the Analysis of Polychlorinated Dibenzo-p-Dioxins/Furans and Dioxin-like Polychlorinated Biphenyls in Contaminated Soils Using a Combination of a One-Step Cleanup Method and Gas Chromatography with Triple Quadrupole Mass Spectrometry. MDPI.
Sources
- 1. WO2021120953A1 - Method for synthesizing 1,7-naphthyridine derivative - Google Patents [patents.google.com]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Dechlorination of polychlorinated biphenyls, dibenzo-p-dioxins and dibenzofurans on fly ash - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of polychlorinated biphenyls, polychlorinated dibenzo-p-dioxins and dibenzofurans in particulate and oily films on impervious surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. docta.ucm.es [docta.ucm.es]
Technical Support Center: Troubleshooting Suzuki Coupling with Polychlorinated Heterocycles
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions, with a specialized focus on polychlorinated heterocyclic substrates. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with these particularly demanding transformations. The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry due to its versatility and functional group tolerance.[1][2][3] However, the use of polychlorinated heterocycles introduces a unique set of obstacles, including catalyst deactivation, low reactivity of C-Cl bonds, and selectivity issues.[4][5]
This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate these complexities. The guidance herein is based on established mechanistic principles and field-proven strategies to help you achieve successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is Suzuki coupling with polychlorinated heterocycles so challenging?
A1: The difficulties arise from a combination of factors. Firstly, the carbon-chlorine (C-Cl) bond is significantly stronger and less reactive than C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle more difficult.[5][6] Secondly, the nitrogen atoms within the heterocycle can coordinate to the palladium catalyst, leading to deactivation or the formation of off-cycle, unreactive complexes.[4][7][8] Finally, the presence of multiple chlorine atoms can lead to issues with selectivity, where the reaction may occur at an undesired position or multiple couplings may take place.
Q2: What is the first parameter I should investigate if my reaction is failing?
A2: Before extensively modifying the catalyst system, first ensure the fundamental reaction parameters are optimal. This includes confirming the quality and purity of your reagents and solvents, and ensuring a strictly inert atmosphere (oxygen-free). Impurities in solvents, for instance, can poison the catalyst.[9] Also, verify the integrity of your boronic acid or ester, as they can be prone to degradation.
Q3: Can I use the same conditions for a dichlorinated pyridine as I would for a dichlorinated benzene?
A3: Not necessarily. While the principles are similar, the pyridine nitrogen introduces a significant complication. The lone pair on the nitrogen can coordinate to the palladium center, potentially inhibiting catalysis.[10] Therefore, catalyst and ligand systems that are effective for chloroarenes may not be optimal for chloroheterocycles. Often, more electron-rich and sterically hindered ligands are required to mitigate this catalyst inhibition and promote the desired coupling.[7]
In-Depth Troubleshooting Guide
This section is structured to address specific experimental failures. For each problem, potential causes are detailed, followed by actionable solutions grounded in chemical principles.
Problem 1: Low to No Yield or Conversion
You've set up your Suzuki coupling with a polychlorinated heterocycle, but upon analysis, you see primarily unreacted starting material.
Possible Cause 1.1: Inefficient Oxidative Addition
The C-Cl bond's strength is a major hurdle. The palladium(0) catalyst may not be sufficiently reactive to break this bond and initiate the catalytic cycle.
-
Solution 1.1.1: Enhance Catalyst Reactivity with Ligand Selection. Employ bulky, electron-rich phosphine ligands. These ligands increase the electron density on the palladium center, which promotes oxidative addition.[11] Ligands such as Buchwald's biaryl phosphines (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often highly effective for activating C-Cl bonds.[12][13]
-
Solution 1.1.2: Increase Reaction Temperature. Higher temperatures can provide the necessary activation energy for the oxidative addition to occur. However, be mindful of potential side reactions like substrate or product decomposition.
-
Solution 1.1.3: Consider a More Active Pre-catalyst. Modern pre-catalysts, such as the G3 or G4 Buchwald pre-catalysts, are designed to generate the active Pd(0) species more efficiently and under milder conditions.[14]
Possible Cause 1.2: Catalyst Deactivation by the Heterocycle
The nitrogen atom(s) in your heterocyclic substrate can act as a ligand, binding to the palladium and preventing it from participating in the catalytic cycle.[4][7][8]
-
Solution 1.2.1: Employ Sterically Hindered Ligands. Bulky ligands can sterically shield the palladium center, preventing the heterocycle from coordinating as effectively. This is a primary reason for the success of ligands like XPhos and bulky NHCs in these systems.[12][13]
-
Solution 1.2.2: Use Higher Catalyst Loading. While not ideal from an efficiency standpoint, increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial deactivation by ensuring a sufficient concentration of active catalyst remains.
Possible Cause 1.3: Ineffective Transmetalation
The transfer of the organic group from the boron reagent to the palladium complex is a critical step that is highly dependent on the base and solvent.
-
Solution 1.3.1: Optimize the Base. The base's role is to activate the boronic acid, forming a more nucleophilic boronate species.[11] For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃. The choice of base can also influence the solubility of the boronate, so screening different bases is recommended.
-
Solution 1.3.2: Solvent System Modification. The solvent plays a crucial role in solubilizing the reagents and influencing the reactivity of the catalytic species.[9][15] While aprotic solvents like toluene or dioxane are common, the addition of a polar co-solvent like water or DMF can sometimes accelerate the transmetalation step.[16] However, the solvent effect can be complex and substrate-dependent.[17][18]
Problem 2: Significant Dehalogenation of the Starting Material
Instead of the desired coupled product, you observe the replacement of one or more chlorine atoms with hydrogen.
Possible Cause 2.1: Protodeboronation Followed by Reductive Dehalogenation
The boronic acid can react with water or other protic sources in the reaction mixture to be replaced by a hydrogen atom. The resulting arylboronic acid can then participate in a competitive reaction that leads to dehalogenation of the starting material.
-
Solution 2.1.1: Use Anhydrous Conditions. Rigorously dry your solvents and reagents. Using a strong, non-hydroxide base like K₃PO₄ in an anhydrous solvent such as dioxane can minimize protic sources.
-
Solution 2.1.2: Use Boronic Esters. Pinacol esters of boronic acids are generally more stable towards protodeboronation than the corresponding boronic acids.[5]
-
Solution 2.1.3: Minimize Reaction Time. Longer reaction times increase the likelihood of side reactions. Optimize conditions to achieve full conversion as quickly as possible.
Possible Cause 2.2: β-Hydride Elimination
If your boronic acid partner has a β-hydrogen (e.g., an alkylboronic acid), β-hydride elimination from the palladium intermediate can occur, leading to the formation of an alkene and a palladium-hydride species which can then cause reductive dehalogenation of the starting material.
-
Solution 2.2.1: Choose Appropriate Ligands. Ligands with a large bite angle can disfavor the geometry required for β-hydride elimination.
-
Solution 2.2.2: Use Boron Reagents Lacking β-Hydrogens. If the synthetic route allows, using aryl, vinyl, or neopentyl boronic acids will circumvent this issue.
Problem 3: Homocoupling of the Boronic Acid/Ester
You observe a significant amount of a biaryl product derived from the coupling of two of your boronic acid molecules.
Possible Cause 3.1: Oxidative Homocoupling
Oxygen in the reaction system can promote the homocoupling of boronic acids.
-
Solution 3.1.1: Ensure Rigorous Degassing. Thoroughly degas your reaction mixture before and during the reaction. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.
Possible Cause 3.2: Palladium-Catalyzed Homocoupling
Under certain conditions, the palladium catalyst itself can promote the homocoupling of the boronic acid.
-
Solution 3.2.1: Control Stoichiometry. Use a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) relative to the polychlorinated heterocycle. A large excess of the boronic acid can favor homocoupling.
-
Solution 3.2.2: Gradual Addition. In some cases, adding the boronic acid slowly over the course of the reaction can maintain a low instantaneous concentration, thus disfavoring the homocoupling side reaction.
Problem 4: Lack of Selectivity (Multiple Couplings)
With a di- or trichlorinated heterocycle, you obtain a mixture of mono-, di-, and/or tri-substituted products, or the coupling occurs at the wrong chlorine atom.
Possible Cause 4.1: Similar Reactivity of C-Cl Bonds
The electronic and steric environments of the different chlorine atoms may not be sufficiently distinct to allow for selective coupling.
-
Solution 4.1.1: Exploit Steric Hindrance. Coupling can often be directed to the least sterically hindered C-Cl bond. Choosing a bulky boronic acid and a bulky ligand can enhance this steric differentiation. For instance, in 2,6-dichloropyridine, the first coupling often occurs selectively due to the steric effect of the newly introduced group hindering the second oxidative addition.[5]
-
Solution 4.1.2: Exploit Electronic Effects. The electronic nature of the heterocycle can make certain positions more susceptible to oxidative addition. For example, C-Cl bonds at positions alpha or gamma to a pyridine nitrogen are often more activated.
-
Solution 4.1.3: Control Reaction Time and Temperature. A shorter reaction time and lower temperature may favor the kinetically preferred mono-coupling product. Over time and at higher temperatures, the thermodynamically more stable, multiply-coupled products may form.
-
Solution 4.1.4: Stepwise, Controlled Additions. A powerful strategy is to perform a selective mono-coupling, isolate the product, and then subject it to a second, different Suzuki coupling under potentially more forcing conditions to install a second, different group.[5][19]
Experimental Protocols & Data
General Protocol for a Challenging Suzuki Coupling with a Dichloroheterocycle
This protocol provides a robust starting point for optimization.
Reagents & Equipment:
-
Dichloroheterocycle (1.0 mmol)
-
Arylboronic acid or pinacol ester (1.2 mmol)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Base (e.g., K₃PO₄, finely ground, 3.0 mmol)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene, 10 mL)
-
Schlenk flask or sealed reaction vial, magnetic stir bar, inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the dichloroheterocycle, boronic acid/ester, base, and palladium pre-catalyst.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Catalyst & Ligand Selection Guide
The choice of catalyst and ligand is paramount for success with polychlorinated heterocycles.
| Challenge | Recommended Ligand Class | Specific Examples | Rationale |
| Poor C-Cl Activation | Bulky, Electron-Rich Phosphines | XPhos, SPhos, RuPhos, BrettPhos | Increases electron density on Pd, promoting oxidative addition.[12] |
| Catalyst Inhibition by Heterocycle | Sterically Hindered Ligands | XPhos, t-Bu₃P, N-Heterocyclic Carbenes (NHCs) | Steric bulk shields the Pd center from coordination by the substrate's nitrogen atom.[13] |
| Sterically Hindered Substrates | Bulky Biaryl Phosphines, NHCs | XPhos, SPhos, IPr, SImes | Accommodates sterically demanding substrates and promotes reductive elimination.[13][20][21] |
| Selective Mono-alkylation | Ferrocenyl Phosphines | FcPPh₂ | Has shown good selectivity in the mono-alkylation of dichloropyridines.[5] |
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is key to rational troubleshooting. Each step presents a potential bottleneck that can be addressed by modifying reaction conditions.
Troubleshooting Workflow
When a reaction fails, a systematic approach to problem-solving is most effective. This workflow provides a logical sequence for troubleshooting.
References
- Altenhoff, G., Goddard, R., Lehmann, C. W., & Glorius, F. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition, 42(31), 3690-3693. [Link]
- Laulhé, S., Blackburn, J. M., & Roizen, J. L. (2016). Selective and Serial Suzuki-Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4440-4443. [Link]
- Li, J., & G. Lloyd-Jones, G. (2014). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 43(2), 435-442. [Link]
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 4. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. arodes.hes-so.ch [arodes.hes-so.ch]
- 10. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 14. books.rsc.org [books.rsc.org]
- 15. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Selective and Serial Suzuki-Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Substituted 1,7-Naphthyridines
Welcome to the technical support guide for the synthesis of substituted 1,7-naphthyridines. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this valuable heterocyclic scaffold. 1,7-Naphthyridines are key pharmacophores in drug discovery, notably as kinase inhibitors for conditions like rheumatoid arthritis.[1] However, their synthesis, most commonly via the Friedländer annulation, is often plagued by side reactions that can complicate purification and reduce yields.
This guide provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common experimental challenges, optimize your reaction conditions, and ensure the integrity of your results.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis of 1,7-naphthyridines, particularly through the Friedländer condensation of a 3-amino-4-acylpyridine with a carbonyl compound containing an α-methylene group.
Q1: My reaction with an unsymmetrical ketone is producing a mixture of regioisomers. How can I improve regioselectivity?
Answer: This is one of the most frequent challenges in substituted naphthyridine synthesis. When an unsymmetrical ketone (e.g., 2-butanone) reacts with a 3-amino-4-acylpyridine, the cyclization can occur on either side of the ketone's carbonyl group, leading to two different constitutional isomers. The product distribution is determined by a delicate balance between kinetic and thermodynamic control.[2]
Underlying Causality: The reaction proceeds through either an initial aldol condensation or Schiff base formation.[3]
-
Kinetic Control: Favors the formation of the less sterically hindered enolate/enamine, which is formed faster. This typically occurs at lower temperatures with strong, non-equilibrating bases.
-
Thermodynamic Control: Favors the formation of the more stable, more substituted enolate/enamine. This is promoted by higher temperatures and equilibrating conditions (e.g., using protic solvents or weaker bases/acids) that allow the intermediates to revert and eventually form the most stable product.
Troubleshooting Strategies:
-
Catalyst Selection is Critical: The choice of acid or base catalyst can strongly influence the reaction pathway.
-
Base Catalysis: Strong bases like KOH or sodium ethoxide often favor the thermodynamic product, especially at elevated temperatures.[4]
-
Acid Catalysis: Protic acids (like p-TsOH) or Lewis acids (like CeCl₃·7H₂O) can also be used.[5][6] Lewis acids can chelate with the carbonyls, altering the steric and electronic environment and thus influencing regioselectivity.
-
Organocatalysis: Certain cyclic secondary amine catalysts have been shown to provide high regioselectivity in related Friedländer reactions.[7]
-
-
Control Reaction Temperature:
-
To favor the kinetic product , run the reaction at the lowest possible temperature that still allows for an acceptable reaction rate.
-
To favor the thermodynamic product , increase the reaction temperature or prolong the reaction time to allow the intermediates to equilibrate.[2]
-
-
Slow Addition: Slowly adding the unsymmetrical ketone to the reaction mixture containing the aminopyridine and catalyst can sometimes improve the ratio of the desired regioisomer by maintaining a low concentration of the ketone.[7]
| Parameter | To Favor Kinetic Product | To Favor Thermodynamic Product |
| Temperature | Lower (e.g., RT to 50°C) | Higher (e.g., Reflux) |
| Catalyst | Strong, non-equilibrating bases | Weaker, equilibrating bases or acids |
| Reaction Time | Shorter | Longer |
Q2: I'm observing a significant amount of a dimeric byproduct from the self-condensation of my 3-amino-4-acetylpyridine starting material. How can I prevent this?
Answer: Self-condensation is a known side reaction where the enolizable acetyl group of one molecule of the aminopyridine starting material attacks the carbonyl of another, leading to a dimer.[8] This side reaction is particularly prevalent under the basic or acidic conditions required for the main Friedländer reaction.
Underlying Causality: The 3-amino-4-acetylpyridine possesses both the nucleophilic amine and the electrophilic carbonyl required for the initial steps of the Friedländer condensation, as well as an enolizable α-methylene group. This allows it to react with itself in a process that competes with the desired reaction with your ketone substrate.
Troubleshooting Strategies:
-
Optimize Stoichiometry: Ensure your active methylene partner (the ketone) is present in a slight excess (e.g., 1.1 to 1.5 equivalents). This increases the statistical probability of the aminopyridine reacting with the desired ketone instead of itself.
-
Order of Addition: Add the catalyst to the mixture of the aminopyridine and the ketone. Pre-mixing the aminopyridine and the catalyst before adding the ketone can promote self-condensation.
-
Use a More Reactive Methylene Compound: If possible, using a more acidic α-methylene compound (like a β-ketoester) can accelerate the desired reaction, outcompeting the slower self-condensation pathway.
-
Modern Catalysts: Employing milder and more efficient modern catalysts can often drive the reaction to completion at lower temperatures and shorter reaction times, minimizing the window for side reactions. Propylphosphonic anhydride (T3P®) has been shown to be effective under mild conditions for synthesizing polysubstituted naphthyridines.[9]
Q3: The reaction is sluggish with low conversion, and I'm recovering most of my starting materials. What can I do to drive the reaction to completion?
Answer: Low conversion in a Friedländer synthesis is typically due to insufficient activation of the reactants, unfavorable reaction equilibrium, or steric hindrance. The core of the reaction is a cyclodehydration, so effective catalysis and efficient water removal are key.[5][10]
Underlying Causality: The reaction involves at least two condensation steps, each producing a molecule of water.[3] If water is not removed or the catalyst is not active enough, the reaction can stall or the equilibria may not favor the product.
Troubleshooting Strategies:
-
Catalyst Screening: If a standard base like KOH isn't working, explore other options.
-
Acids: p-Toluenesulfonic acid (p-TsOH) is a highly effective catalyst for promoting both condensation and dehydration.[5]
-
Lewis Acids: Catalysts like CeCl₃·7H₂O, Nd(NO₃)₃·6H₂O, or iodine can be very effective, sometimes under solvent-free or milder conditions.[5][6]
-
Dehydrating Agents: Using a catalyst that also acts as a dehydrating agent, such as propylphosphonic anhydride (T3P®), can be highly effective at driving the reaction forward.[9]
-
-
Increase Temperature & Water Removal:
-
Classical Friedländer reactions often require high temperatures (150-220°C) to proceed without a catalyst.[4] If your conditions are too mild, cautiously increasing the heat can improve the rate.
-
If using a solvent like toluene or xylene, employ a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.
-
-
Solvent Choice: The choice of solvent can be critical. While traditional methods use alcohols or high-boiling aromatic solvents, modern approaches have found success with others.
-
Solvent-Free: Grinding the reactants with a solid catalyst like CeCl₃·7H₂O can lead to rapid, high-yielding reactions at room temperature.[6]
-
Aqueous/Green Solvents: In some cases, using water as a solvent with a suitable catalyst like choline hydroxide can provide an environmentally friendly and efficient route.[11]
-
Section 2: Frequently Asked Questions (FAQs)
FAQ1: What are the most common synthetic routes to substituted 1,7-naphthyridines? The Friedländer annulation is the most direct and widely used method.[4][8] It involves the condensation of a 3-aminopyridine bearing a carbonyl group at the 4-position with a compound containing a reactive α-methylene group. Other related methods include the Pfitzinger condensation, which uses an isatin-like precursor, though this is less common for the 1,7-naphthyridine core.
FAQ2: How do I choose the right catalyst for my Friedländer synthesis? The optimal catalyst depends on your specific substrates (steric and electronic properties) and desired reaction conditions (temperature, solvent).
| Catalyst Type | Examples | Typical Conditions | Advantages | Potential Issues |
| Base | KOH, NaOH, Piperidine | Reflux in Ethanol/Water | Inexpensive, classical method | Can promote self-condensation, harsh conditions |
| Protic Acid | p-TsOH | Reflux in Toluene (Dean-Stark) | Effective dehydration, good yields | Harsh, high temperatures required |
| Lewis Acid | CeCl₃·7H₂O, Iodine, Nd(NO₃)₃ | Solvent-free (grinding) or in solvent | Mild conditions, high efficiency, fast | Catalyst cost, sensitivity to moisture |
| Dehydrating Agent | T3P® (Propylphosphonic anhydride) | CH₂Cl₂ or EtOAc, RT to 50°C | Very mild, excellent yields, simple workup[9] | Reagent cost |
| Ionic Liquid | Choline Hydroxide | In Water, 50°C | "Green" method, easy product separation[11] | Substrate scope may be limited |
FAQ3: What are the best practices for purifying substituted 1,7-naphthyridines, especially when regioisomers are present? Purification can be challenging due to the similar polarity of isomers and byproducts.
-
Column Chromatography: This is the most common method. Use a high-resolution silica gel and a carefully optimized eluent system (e.g., hexanes/ethyl acetate, dichloromethane/methanol). A shallow gradient can improve separation between closely-eluting isomers.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) can be highly effective for removing minor impurities, provided the main contaminant is not a structurally similar isomer.
-
Preparative HPLC: For very difficult separations or for obtaining highly pure material for biological testing, reverse-phase preparative HPLC is the method of choice.
-
Characterization: Thoroughly characterize your final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The ¹H NMR spectrum is particularly useful for distinguishing between regioisomers based on the distinct chemical shifts and coupling patterns of the aromatic protons.[1][12]
Section 3: Protocols & Methodologies
Protocol 1: General Procedure for T3P®-Promoted Friedländer Synthesis of a 2,4-Disubstituted 1,7-Naphthyridine
This protocol is adapted from methodologies that use propylphosphonic anhydride (T3P®) as a mild and efficient promoter.[9]
Materials:
-
3-Amino-4-acetylpyridine (1.0 eq)
-
Substituted ketone (e.g., acetophenone) (1.1 eq)
-
T3P® (50% solution in ethyl acetate) (1.5 eq)
-
Ethyl acetate (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 3-amino-4-acetylpyridine (1.0 eq) and the substituted ketone (1.1 eq).
-
Dissolve the starting materials in anhydrous ethyl acetate (approx. 0.2 M concentration).
-
With stirring, add the T3P® solution (1.5 eq) dropwise at room temperature. An exotherm may be observed.
-
Stir the reaction mixture at room temperature or gently heat to 40-50°C. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 2-6 hours.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the desired substituted 1,7-naphthyridine.
Section 4: Visualizing Reaction Dynamics
Diagram 1: Competing Pathways in Friedländer Annulation
Caption: A logical workflow for troubleshooting low yields in 1,7-naphthyridine synthesis.
Section 5: References
-
Marco-Contelles, J. (2025). Regioselectivity of Friedländer Quinoline Syntheses. ResearchGate. [Link]
-
Wikipedia. (n.d.). Friedländer synthesis. Retrieved January 10, 2026, from [Link]
-
Calabretta, F. (n.d.). Concerning the mechanism of the Friedländer quinoline synthesis. Canadian Journal of Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved January 10, 2026, from [Link]
-
Jida, M., & Deprez, B. (2012). Friedlander synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P®) under mild conditions. Tetrahedron Letters, 53(43), 5781-5784. [Link]
-
Bissell, J. B., et al. (2021). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry, 86(15), 10747-10754. [Link]
-
Sarkar, B., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(35), 22899-22909. [Link]
-
Al-dujaili, A. H. (2016). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate. [Link]
-
Haddadin, M. J., et al. (2012). Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles. NIH Public Access. [Link]
-
Wang, X., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(41), 27363-27372. [Link]
-
Wozniak, M., & Czuba, W. (1983). Synthesis of Novel 1,7-Naphthyridines by Friedlaender Condensation of Pyridine Substrates. ChemInform. [Link]
-
Srivastava, K.P., Singh, I., & Kumari, A. (2014). Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. International Journal of Chemical and Physical Sciences, 3(4). [Link]
-
Aksenov, A. V., et al. (2024). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. Molecules, 25(24), 5977. [Link]
-
Frydman, B., Los, M., & Rapoport, H. (1969). Synthesis of substituted 1,5- and 1,7-naphthyridines and related lactams. The Journal of Organic Chemistry, 34(10), 3117-3122. [Link]
-
Wang, Y., et al. (2015). Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461. Bioorganic & Medicinal Chemistry Letters, 25(16), 3177-3181. [Link]
-
Mogilaiah, K., & Vidya, K. (2006). CeCl₃·7H₂O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Indian Journal of Chemistry - Section B. [Link]
-
Paudler, W. W., & Kress, T. J. (1982). advances in the chemistry of 1.7-naphthyridine. HETEROCYCLES, 19(2). [Link]
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- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
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- 5. Friedlaender Synthesis [organic-chemistry.org]
- 6. connectjournals.com [connectjournals.com]
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- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: Purification Challenges of Chlorinated Aromatic Compounds
Introduction
Welcome to the Technical Support Center dedicated to addressing the purification challenges of chlorinated aromatic compounds. As a researcher, scientist, or drug development professional, you are likely aware that while these compounds are invaluable in various applications, their purification presents a unique set of obstacles. These challenges often stem from their chemical stability, potential for isomerism, and the presence of complex sample matrices.[1][2][3] This guide is designed to provide you with practical, field-proven insights and troubleshooting strategies to navigate these complexities effectively. Our goal is to empower you with the knowledge to not only solve common purification problems but also to understand the underlying chemical principles, ensuring the integrity and success of your experiments.
Troubleshooting Guide: Common Purification Issues
This section addresses specific issues you may encounter during the purification of chlorinated aromatic compounds in a direct question-and-answer format.
Issue 1: Low Recovery After Column Chromatography
Q: I'm experiencing a low recovery of my chlorinated aromatic compound after silica gel column chromatography. What are the potential causes and solutions?
A: Low recovery during silica gel chromatography is a frequent challenge and can be attributed to several factors:
-
Compound Instability on Silica Gel: Some chlorinated aromatic compounds can be sensitive to the acidic nature of standard silica gel, leading to on-column degradation.[4][5]
-
Solution: Deactivate the silica gel by preparing a slurry in your eluent containing a small percentage (0.1-1%) of a base like triethylamine. This neutralizes the acidic sites on the silica surface, minimizing degradation. Alternatively, consider using a different stationary phase like alumina or Florisil, which may be less harsh on your compound.[5]
-
-
Irreversible Adsorption: The high polarity of some chlorinated aromatics can lead to strong, sometimes irreversible, binding to the silica gel.
-
Solution: Gradually increase the polarity of your mobile phase. If this doesn't work, a different stationary phase is recommended. For particularly stubborn compounds, techniques like supercritical fluid extraction (SFE) might offer a more efficient recovery.[6]
-
-
Volatility and Co-evaporation: Some lower molecular weight chlorinated aromatics can be volatile. During solvent removal post-chromatography, your compound might be co-evaporating with the solvent.
-
Solution: Use a rotary evaporator with a lower bath temperature and carefully control the vacuum. For highly volatile compounds, consider using a gentler solvent removal technique like a nitrogen stream.
-
Issue 2: Poor Separation of Isomers
Q: My fractions from column chromatography show a mixture of chlorinated aromatic isomers. How can I improve their separation?
A: The separation of isomers is a common hurdle due to their similar physical and chemical properties.
-
Optimize Your Chromatography System:
-
Mobile Phase: A less polar solvent system will generally provide better resolution for non-polar compounds on a normal-phase column. Experiment with different solvent systems, such as varying ratios of hexane and dichloromethane.[1][7]
-
Stationary Phase: High-performance liquid chromatography (HPLC) with specialized columns (e.g., those with phenyl or cyano stationary phases) can offer superior resolution for aromatic compounds. For gas chromatography (GC), using a longer column or a column with a different stationary phase (like a DB-5MS or HT-8 PCB) can improve separation.[1][3]
-
-
Consider Crystallization: If your compound is a solid, fractional crystallization can be a powerful technique for separating isomers. The slightly different crystal lattice energies of isomers can be exploited to achieve high purity.[8][9]
Issue 3: Compound Degradation During Purification
Q: I suspect my chlorinated aromatic compound is degrading during my purification workflow. How can I confirm this and prevent it?
A: Degradation can be a significant issue, especially with more complex or sensitive chlorinated aromatics.
-
Confirmation of Degradation:
-
TLC Analysis: Spot your crude and purified material on a TLC plate. The appearance of new spots in the purified sample that were not in the crude mixture is a strong indicator of degradation.
-
Mass Spectrometry: Analyze your fractions by GC-MS or LC-MS. Look for masses that correspond to potential degradation products (e.g., de-chlorinated or oxidized species).
-
-
Prevention Strategies:
-
Avoid Harsh Conditions: Minimize exposure to strong acids, bases, and high temperatures. As mentioned, deactivating silica gel can prevent acid-catalyzed degradation.[4][5]
-
Photochemical Degradation: Some chlorinated aromatics are sensitive to UV light.[10] Work in a fume hood with the sash down and protect your samples from direct light by wrapping glassware in aluminum foil.
-
Thermal Decomposition: When removing solvents, use the lowest possible temperature. Some chlorinated solvents can decompose at high temperatures, potentially forming hazardous byproducts like hydrogen chloride.[11]
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification technique for chlorinated aromatic compounds?
A1: There is no single "best" method, as the optimal technique depends on the specific compound and the impurities present. However, column chromatography is a very common starting point.[8] For thermally stable and volatile compounds, gas chromatography is often used for both analysis and purification.[1][3] For less volatile or thermally sensitive compounds, HPLC is a powerful alternative. Crystallization is an excellent choice for solid compounds if a suitable solvent can be found.[12][13]
Q2: How can I effectively remove my chlorinated aromatic compound from a complex matrix like soil or oil?
A2: Extraction is the key first step. Accelerated Solvent Extraction (ASE) with solvents like dichloromethane/n-hexane is effective for solid matrices.[1][2] For liquid matrices like oil, solid-phase extraction (SPE) or specialized adsorbents like gamma-cyclodextrin assemblies can be used to selectively remove chlorinated aromatics.[14][15]
Q3: What are the most reliable methods for assessing the purity of my final product?
A3: A combination of techniques is always recommended for robust purity assessment.
-
Chromatographic Methods: High-resolution gas chromatography (HRGC) coupled with high-resolution mass spectrometry (HRMS) is a gold standard for identifying and quantifying trace impurities.[16] HPLC with a UV detector (and ideally a mass spectrometer) is also excellent.
-
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can provide detailed structural information and help identify impurities.
-
Melting Point Analysis: For crystalline solids, a sharp melting point range is a good indicator of high purity.
Q4: What are the critical safety precautions I should take when handling chlorinated aromatic compounds?
A4: Chlorinated aromatic compounds can pose significant health risks, including potential carcinogenicity and toxicity to the liver, kidneys, and nervous system.[17][18] Always handle these compounds in a well-ventilated fume hood. Personal Protective Equipment (PPE) is mandatory and should include chemical-resistant gloves (note that some solvents can penetrate latex or nitrile gloves), safety goggles, a face shield, and a lab coat.[17][19][20] Always consult the Safety Data Sheet (SDS) for the specific compound you are working with.[17][19]
Detailed Experimental Protocols
Protocol 1: Deactivation of Silica Gel for Column Chromatography
This protocol is designed to minimize the degradation of acid-sensitive chlorinated aromatic compounds during silica gel chromatography.
Materials:
-
Silica gel (for flash chromatography)
-
Eluent (e.g., hexane/ethyl acetate mixture)
-
Triethylamine
-
Chromatography column
-
Glassware (beakers, flasks)
Procedure:
-
Prepare the Slurry: In a beaker, add the required amount of silica gel.
-
Add the Eluent: Pour the chosen eluent over the silica gel to create a slurry.
-
Add Triethylamine: Add triethylamine to the slurry to a final concentration of 0.1-1% (v/v). For example, for 100 mL of eluent, add 0.1-1 mL of triethylamine.
-
Stir: Stir the slurry gently for a few minutes to ensure even distribution of the triethylamine.
-
Pack the Column: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Equilibrate: Run 2-3 column volumes of the eluent (containing triethylamine) through the packed column before loading your sample.
-
Proceed with Chromatography: Load your sample and elute as you normally would, using the eluent containing triethylamine.
Protocol 2: Solid-Phase Extraction (SPE) for Water Samples
This protocol is a general guideline for extracting chlorinated aromatic hydrocarbons from water samples.
Materials:
-
SPE cartridge (e.g., C18)
-
Water sample
-
Methanol (for conditioning)
-
Deionized water (for rinsing)
-
Elution solvent (e.g., dichloromethane)
-
SPE manifold
-
Collection vials
Procedure:
-
Condition the Cartridge: Pass 5-10 mL of methanol through the SPE cartridge. Do not let the cartridge run dry.
-
Equilibrate the Cartridge: Pass 5-10 mL of deionized water through the cartridge. Again, do not let it run dry.
-
Load the Sample: Pass your water sample through the cartridge at a slow, steady flow rate.
-
Wash the Cartridge: Pass a small volume of deionized water through the cartridge to remove any unbound, water-soluble impurities.
-
Dry the Cartridge: Apply vacuum to the SPE manifold for 10-20 minutes to remove residual water from the cartridge.
-
Elute the Analyte: Place a collection vial under the cartridge. Add a small volume of the elution solvent (e.g., 1-2 mL of dichloromethane) and allow it to soak for a few minutes before slowly passing it through the cartridge to collect your purified compound. Repeat the elution step for quantitative recovery.
Visualizations and Data
Logical Workflow for Troubleshooting Poor Chromatographic Separation
Caption: A decision-making workflow for troubleshooting poor separation in chromatography.
Comparative Data on Purification Techniques
| Technique | Principle of Separation | Advantages | Common Challenges |
| Column Chromatography | Adsorption/Partitioning | Versatile, scalable, relatively low cost. | Compound degradation, irreversible adsorption, isomer co-elution.[4][5] |
| Crystallization | Differential Solubility | Can yield very high purity, good for isomer separation. | Finding a suitable solvent, can be time-consuming, not suitable for all compounds.[8][12] |
| Solid-Phase Extraction (SPE) | Adsorption/Partitioning | Fast, uses less solvent, good for sample cleanup. | Limited capacity, potential for breakthrough if overloaded.[14] |
| Accelerated Solvent Extraction (ASE) | High temperature and pressure extraction | Fast, efficient, automated. | Requires specialized equipment, potential for thermal degradation of labile compounds.[1][2] |
References
- Method Development and Determination of Chlorinated Polycyclic Aromatic Hydrocarbons in Different M
- Chlorinated Solvents Health Effects: Understanding Risks and Precautions - Ecolink, Inc. (URL: )
- Photochemical Technique for the Elimination of Chlorinated Aromatic Interferences in the Gas-Liquid Chromatographic Analysis for Chlorinated Paraffins | Journal of AOAC INTERN
- Technical Support Center: Purification of Chlorinated Heterocyclic Compounds - Benchchem. (URL: )
- Determination of chlorinated polycyclic aromatic hydrocarbons in water by solid-phase extraction coupled with gas chromatography and mass spectrometry - PubMed. (URL: )
- (PDF)
- Complete removal of chlorinated aromatic compounds from oils by channel-type gamma-cyclodextrin assembly - PubMed. (URL: )
- Method Development and Determination of Chlorinated Polycyclic Aromatic Hydrocarbons in Different Matrices - ResearchG
- Separation of chlorinated hydrocarbons and organophosphorus, pyrethroid pesticides by silicagel fractionation chromatography and their simultaneous determin
- chlorinated solvents - product stewardship manual - Olin Chlor Alkali. (URL: )
- [Analytical method to identify and quantitate residues of aromatic polychlorinated hydrocarbons (author's transl)] - PubMed. (URL: )
- Guidance on Storage and Handling of Chlorin
- Simultaneous determination of chlorinated aromatic hydrocarbons in fly ashes discharged from industrial thermal processes - Analytical Methods (RSC Publishing). (URL: )
- Extraction of chlorinated aromatic hydrocarbons using supercritical fluid - ResearchG
- Handling Chlorine Safely. (URL: )
- Purification Techniques | Journal of New Developments in Chemistry - Open Access Pub. (URL: )
- Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (URL: )
- Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors - MDPI. (URL: )
- Crystallization of Large Planar Polycyclic Aromatic Hydrocarbons: The Molecular and Crystal Structures of Hexabenzo[bc,ef,hi,kl,no,qr]coronene and Benzo[1,2,3-bc:4,5,6-b'c']dicoronene | Journal of the American Chemical Society. (URL: )
- Crystal Growing Tips - The Center for Xray Crystallography » University of Florida. (URL: )
- Chlorine - CCOHS. (URL: )
- Crystallization | Organic Chemistry Lab Techniques - YouTube. (URL: )
- Chlorinated aromatic hydrocarbons – Knowledge and References - Taylor & Francis. (URL: )
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Purification [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. Separation of chlorinated hydrocarbons and organophosphorus, pyrethroid pesticides by silicagel fractionation chromatography and their simultaneous determination by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. openaccesspub.org [openaccesspub.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. academic.oup.com [academic.oup.com]
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- 12. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. Determination of chlorinated polycyclic aromatic hydrocarbons in water by solid-phase extraction coupled with gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Complete removal of chlorinated aromatic compounds from oils by channel-type gamma-cyclodextrin assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Simultaneous determination of chlorinated aromatic hydrocarbons in fly ashes discharged from industrial thermal processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
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- 19. olinchlorinatedorganics.com [olinchlorinatedorganics.com]
- 20. CCOHS: Chlorine [ccohs.ca]
Technical Support Center: Optimizing the Friedländer Synthesis of Naphthyridines
Welcome to the technical support center for the Friedländer synthesis of naphthyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this powerful cyclization reaction to construct the medicinally important 1,8-naphthyridine scaffold. Here, we move beyond simple protocols to provide in-depth, experience-driven insights into optimizing reaction conditions, troubleshooting common issues, and understanding the mechanistic nuances that govern success.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the Friedländer synthesis as it applies to naphthyridine preparation, providing a solid foundation for newcomers and a refresher for experienced practitioners.
Q1: What is the Friedländer synthesis and why is it a preferred method for 1,8-naphthyridines?
The Friedländer synthesis is a condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group (e.g., a ketone or β-ketoester).[1] This reaction, catalyzed by either acid or base, proceeds through a condensation followed by a cyclodehydration to form the fused heterocyclic ring system.[1][2][3] For the synthesis of 1,8-naphthyridines, the typical starting material is 2-aminonicotinaldehyde or a related derivative.[1] Its popularity stems from its operational simplicity, versatility, and the fact that it is often the most direct route to constructing the core naphthyridine structure, which is a privileged scaffold in drug discovery due to its wide range of pharmacological activities.[1][4]
Q2: What is the underlying mechanism of the Friedländer synthesis?
The precise mechanism of the Friedländer synthesis has been a subject of study, with two primary pathways proposed.[5][6][7]
-
Aldol-First Pathway: This pathway begins with an intermolecular aldol condensation between the 2-aminoaryl carbonyl compound and the enolate of the active methylene partner. This is followed by a rapid intramolecular cyclization (imine formation) and subsequent dehydration to yield the aromatic naphthyridine.[7][8]
-
Schiff Base-First Pathway: Alternatively, the reaction can initiate with the formation of a Schiff base between the amino group of the pyridine precursor and the carbonyl of the methylene partner. This is followed by an intramolecular aldol-type reaction and then dehydration.[6][7]
While evidence exists for both pathways, recent studies suggest that under typical acidic or basic conditions, the initial rate-limiting step is the intermolecular aldol reaction.[7][8]
DOT Diagram: Competing Mechanistic Pathways
Caption: Competing mechanisms for the Friedländer synthesis.
Q3: What are the "green" or more environmentally benign approaches to this synthesis?
Traditional Friedländer syntheses often required harsh conditions, such as high temperatures and strong acids or bases in organic solvents.[4][9] Modern methods have focused on developing more sustainable protocols. Key advancements include:
-
Water as a Solvent: Utilizing water as the reaction medium is highly advantageous. Fortunately, many reactants for this synthesis are water-soluble.[4][10]
-
Ionic Liquids (ILs): ILs have been employed as both green solvents and catalysts.[11][12] For instance, basic ILs like [Bmmim][Im] have shown excellent catalytic activity and can often be recycled.[11][12] Choline hydroxide, a biocompatible and water-soluble IL, has been used for gram-scale synthesis of naphthyridines in water with excellent yields.[4][10][13]
-
Solvent-Free Conditions: Reactions can be performed under solvent-free, or "neat," conditions, often with microwave irradiation to accelerate the reaction.[14] Grinding the reactants with a solid catalyst like CeCl₃·7H₂O at room temperature is another effective solvent-free approach.[2]
Section 2: Troubleshooting Guide
This section is structured to address specific experimental failures and provide a logical, step-by-step approach to resolving them.
Issue 1: Low or No Product Yield
This is the most common challenge in the Friedländer synthesis. The root cause can often be traced back to one of several key parameters.[15]
Q: My reaction is giving a very low yield or no desired product. What are the first things I should check?
A: A systematic approach is crucial. Begin by evaluating the most fundamental aspects of your reaction setup.
| Potential Cause | Diagnostic Question | Recommended Action & Rationale |
| Catalyst Inactivity/Inappropriateness | Is my catalyst fresh? Is it the right choice for my substrates? | Use a fresh batch of catalyst or increase the loading (e.g., from 1 mol% to 5-10 mol%). The choice of acid or base is critical; what works for one substrate pair may not work for another. For example, milder catalysts like molecular iodine or p-toluenesulfonic acid can be effective and avoid the degradation associated with strong acids/bases.[9][15] Choline hydroxide in water is an excellent mild and effective option.[10] |
| Suboptimal Temperature | Is the reaction temperature appropriate? | The reaction can be highly temperature-sensitive.[15] If no reaction occurs at a lower temperature (e.g., 50°C), incrementally increase the heat in 10-20°C increments, monitoring by TLC. Conversely, if you see product degradation, lower the temperature. Some modern methods work well at room temperature, particularly solvent-free grinding techniques.[2] |
| Poor Solubility | Are my reactants fully dissolved? | Incomplete dissolution of starting materials is a common reason for reaction failure. Switch to a more polar solvent like DMF, ethanol, or PEG-400 to improve solubility.[15][16] In some cases, using an ionic liquid can serve as both the solvent and catalyst, effectively addressing solubility issues.[11][12] |
| Harsh Reaction Conditions | Am I seeing decomposition of my starting materials or product? | High temperatures and strong acids/bases can lead to degradation.[15] Consider switching to a milder catalytic system. Gold-catalyzed reactions, for instance, can proceed under much gentler conditions.[9] Propylphosphonic anhydride (T3P®) is another promoter that works under mild conditions and simplifies workup.[17] |
| Incorrect Stoichiometry | Are the molar ratios of my reactants correct? | While often run at a 1:1 ratio, some optimized procedures recommend a slight excess of one reactant. For example, using a 1:0.6 molar ratio of the α-methylene carbonyl compound to 2-aminonicotinaldehyde has been shown to be optimal in certain ionic liquid systems.[12] |
DOT Diagram: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yield reactions.
Issue 2: Formation of Side Products & Regioselectivity Problems
Even when the reaction proceeds, the formation of undesired side products can significantly complicate purification and reduce the yield of the target naphthyridine.
Q: My reaction works, but I'm getting a mixture of products. How can I improve the selectivity?
A: This issue commonly arises from two sources: self-condensation of the ketone partner and poor regioselectivity when using unsymmetrical ketones.
1. Side Product: Aldol Self-Condensation Under basic conditions, the active methylene ketone can react with itself in an aldol condensation, competing with the desired Friedländer pathway.[15]
-
Solution: To mitigate this, consider using an acid catalyst instead of a base. Alternatively, modifying the reaction sequence by pre-forming the imine (Schiff base) analog of the 2-aminonicotinaldehyde can prevent the free ketone from being exposed to basic conditions where it can self-condense.[9]
2. Regioselectivity with Unsymmetrical Ketones When using an unsymmetrical ketone (e.g., 2-pentanone), the condensation can occur on either α-carbon, leading to a mixture of regioisomers.
-
Solution 1: Catalyst Choice: The choice of catalyst can profoundly influence regioselectivity. Specific amine catalysts or certain ionic liquids have been shown to favor the formation of a single product.[15] For instance, the bulky amine catalyst TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) is highly effective in directing the reaction to the methyl group of unmodified methyl ketones.[18]
-
Solution 2: Slow Addition: Slowly adding the methyl ketone substrate to the reaction mixture can significantly increase regioselectivity in favor of the less hindered site.[18]
-
Solution 3: Directing Groups: Introducing a directing group, such as a phosphoryl group, on one α-carbon of the ketone can effectively block reaction at that site, forcing the condensation to occur at the desired position.[15]
Section 3: Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for both a modern, environmentally friendly synthesis and a solvent-free alternative.
Protocol 1: Green Synthesis of 2-Methyl-1,8-naphthyridine in Water
This protocol is adapted from highly efficient, gram-scale methods using a biocompatible catalyst.[10][13]
Materials:
-
2-Aminonicotinaldehyde
-
Acetone
-
Choline hydroxide (ChOH) (45 wt% in H₂O)
-
Deionized water
-
Round-bottom flask with stir bar
-
Condenser
Procedure:
-
To a clean round-bottom flask, add 2-aminonicotinaldehyde (0.5 mmol, 1.0 eq).
-
Add acetone (0.5 mmol, 1.0 eq).
-
Add 1 mL of deionized water to the flask.
-
Add choline hydroxide (1 mol %) to the reaction mixture.[10][15]
-
Stir the reaction mixture vigorously for approximately 6 hours.[15]
-
Monitor the reaction's completion by Thin-Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The product often precipitates directly from the solution.
-
Isolate the solid product by vacuum filtration, washing with cold water. The product is often pure enough without further chromatography.[10]
Protocol 2: Solvent-Free Synthesis using Grinding
This protocol is based on an efficient and environmentally benign method using a reusable Lewis acid catalyst at room temperature.[2]
Materials:
-
2-Aminonicotinaldehyde
-
Active methylene compound (e.g., ethyl acetoacetate)
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Mortar and pestle
Procedure:
-
In a mortar, combine 2-aminonicotinaldehyde (0.01 mol, 1.0 eq), the active methylene compound (0.01 mol, 1.0 eq), and CeCl₃·7H₂O (0.01 mol, 1.0 eq).[2]
-
Grind the mixture vigorously using the pestle at room temperature. The reaction is typically complete within a few minutes (monitor by TLC).
-
Upon completion, add cold water to the reaction mixture.
-
Collect the solid product by vacuum filtration, washing thoroughly with water to remove the catalyst.[2]
-
Recrystallize the product from an appropriate solvent (e.g., ethanol) if further purification is needed.
-
The aqueous filtrate containing the catalyst can be evaporated under reduced pressure to recover the CeCl₃·7H₂O for reuse.[2]
References
- Friedländer Synthesis: Mechanism. Scribd. [Link]
- Friedländer synthesis. Wikipedia. [Link]
- Friedlaender Synthesis. Organic Chemistry Portal. [Link]
- Recent Advances in the Friedländer Reaction.
- Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. [Link]
- Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. [Link]
- Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition.
- 1,8-Naphthyridine synthesis. Organic Chemistry Portal. [Link]
- CeCl3.7H2O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Indian Journal of Heterocyclic Chemistry. [Link]
- Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited.
- Friedlander synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P®) under mild conditions.
- Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited.
- Optimization of the Synthesis of 2-Methyl-1,8-naphthyridine ab (10).
- Mechanism of Friedlander reaction.
- A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction. ChemInform. [Link]
- MICROWAVE ASSISTED SOLVENT FREE FRIEDLANDER SYNTHESIS OF 1, 8-NAPHTHYRIDINES. TSI Journals. [Link]
- One-Pot Friedländer Quinoline Synthesis: Scope and Limit
- Green Synthesis, Cyclization and Biological Study of Novel Series of 1,8-Naphthyridines Using Friedlander Condensation. Asian Journal of Chemistry. [Link]
- Concerning the mechanism of the Friedländer quinoline synthesis.
- The Friedländer Synthesis of Quinolines. Organic Reactions. [Link]
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- 12. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. 1,8-Naphthyridine synthesis [organic-chemistry.org]
Technical Support Center: Degradation Pathways of Chlorinated Azaaromatic Compounds in Solution
Welcome to the technical support guide for researchers, scientists, and drug development professionals investigating the degradation of chlorinated azaaromatic compounds. These compounds, prevalent in pharmaceuticals, pesticides, and industrial chemicals, are often persistent in the environment, necessitating a thorough understanding of their degradation pathways. This guide provides field-proven insights, troubleshooting advice, and detailed protocols in a direct question-and-answer format to address common challenges encountered during your experiments.
Section 1: Sonochemical Degradation
Sonochemistry utilizes high-frequency sound waves to induce acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in a liquid.[1] This collapse generates localized "hot spots" with extreme temperatures and pressures, leading to the degradation of organic compounds through several mechanisms: pyrolysis within the bubble, hydroxyl radical (•OH) attack at the bubble-liquid interface, and reactions in the bulk solution.[2] The efficacy of sonolysis is highly dependent on the physicochemical properties of the target compound and the operating conditions.[3][4]
Troubleshooting and FAQs: Sonochemical Degradation
Q1: My degradation rate for the chlorinated azaaromatic is much lower than expected. What are the first parameters I should optimize?
A1: Slow degradation is a common issue. Systematically optimizing the following parameters is critical:
-
Ultrasonic Frequency: There is often an optimal frequency for degradation. For many chlorinated compounds, frequencies between 200 and 600 kHz have been shown to be effective, as this range balances the generation and collapse intensity of cavitation bubbles.[2] For instance, studies on chlorobenzene and chloroform found the highest degradation rates at 300 kHz.[5]
-
Power Input: Increasing the ultrasonic power generally enhances cavitation intensity and thus degradation rates. However, there is a point of diminishing returns where excess power can create a dense bubble cloud that hinders sound wave propagation.[3][4]
-
Initial pH: The pH of the solution can affect the surface charge of your compound and the nature of radical species. For most neutral organic pollutants, acidic conditions tend to enhance degradation rates.[6]
-
Dissolved Gases: The type of dissolved gas influences the temperature of the bubble collapse. Argon, being monoatomic, leads to higher cavitation temperatures compared to diatomic gases like air, often resulting in faster degradation.
-
Temperature: Lower bulk temperatures can increase degradation rates for volatile compounds. This is because a lower solution vapor pressure allows for more violent bubble collapse, enhancing the pyrolytic pathway.[7]
Q2: I'm observing the disappearance of the parent compound, but the Total Organic Carbon (TOC) of the solution isn't decreasing. What does this mean?
A2: This is a classic sign of incomplete mineralization. While the parent chlorinated azaaromatic is being transformed, it is breaking down into smaller, more stable organic intermediates that are resistant to further sonochemical degradation under the current conditions.[5] High-power, longer sonication times, or the addition of a catalyst (sonocatalysis) may be necessary to break down these recalcitrant byproducts.[5]
Q3: How can I determine the primary degradation site—inside the cavitation bubble (pyrolysis) or at the interface (radical attack)?
A3: The primary degradation site is largely dictated by the compound's physicochemical properties:
-
Volatile & Hydrophobic Compounds: These compounds tend to partition into the gaseous interior of the cavitation bubble. Here, they undergo high-temperature combustion (pyrolysis) in the absence of water or radicals.[2][3][4] The degradation of chlorobenzene, for example, is dominated by this pyrolytic pathway.[4][8]
-
Non-Volatile & Hydrophilic Compounds: These compounds remain in the bulk liquid or at the bubble-liquid interface. Degradation is primarily driven by attack from hydroxyl radicals (•OH) generated at the interface.[2][8]
To experimentally probe this, you can run competitive degradation experiments with a known radical scavenger (like t-butanol) or a compound known to degrade via a specific pathway.
Q4: A fine, brownish-black powder is forming during my experiment. What is it, and is it a problem?
A4: The formation of brown or black carbonaceous particles is consistent with soot formation.[3][4] This occurs when volatile compounds undergo high-temperature pyrolysis inside the cavitation bubble, leading to the formation of elemental carbon. While it indicates that pyrolytic degradation is occurring, it also represents a pathway that does not lead to complete mineralization to CO₂ and can interfere with analytical measurements.
Diagram: Sonochemical Degradation Mechanisms
Caption: Direct and indirect photochemical degradation pathways.
Section 3: Microbial Degradation
Microbial degradation, or bioremediation, harnesses the metabolic capabilities of microorganisms to break down pollutants. [9]For chlorinated azaaromatics, two primary bacterial strategies exist:
-
Aerobic Degradation: In the presence of oxygen, bacteria use oxygenase enzymes to attack the aromatic ring, typically leading to ring cleavage before the chlorine atoms are removed. [10][11]2. Anaerobic Degradation: In the absence of oxygen, bacteria can use the chlorinated compound as an electron acceptor in a process called "dehalorespiration," where chlorine atoms are sequentially replaced with hydrogen atoms (reductive dechlorination). [10][12][13]
Troubleshooting and FAQs: Microbial Degradation
Q1: I've inoculated my media with a bacterial strain, but there's no sign of degradation after several days. What's wrong?
A1: This is a common challenge. Several factors could be at play:
-
Acclimatization: The microbial culture may require a significant lag phase to acclimate to the compound and induce the necessary degradative enzymes.
-
Toxicity: Your chlorinated azaaromatic may be toxic to the microorganisms at the initial concentration used. Try starting with a much lower concentration.
-
Nutrient Limitation: Ensure the growth medium is not lacking essential nutrients (nitrogen, phosphorus, trace elements) that are required for microbial activity.
-
Incorrect Redox Conditions: Confirm you are using the correct conditions. An aerobic degrader will not function in an anaerobic environment, and vice versa.
-
Recalcitrant Compound: The specific structure of your compound may make it inherently resistant to degradation by the chosen strain.
Q2: How do I prove that the loss of the compound is due to microbial activity and not some other process like adsorption?
A2: This is a crucial question of experimental design. You must run a sterile control in parallel. A sterile control contains the same medium and target compound but is not inoculated with microorganisms (or is "killed" using an agent like sodium azide or by autoclaving). If the compound concentration decreases in the live culture but remains stable in the sterile control, you can confidently attribute the loss to biodegradation.
Q3: Is it better to use a single, specialized bacterial strain or a mixed microbial consortium?
A3: While specialized strains can be highly efficient at a specific degradation step, they often lead to the accumulation of intermediates. A microbial consortium (a mixed community of different species) is often more effective for complete mineralization. [14]Different members of the consortium can carry out different steps of the degradation pathway, preventing the buildup of toxic intermediates and more closely mimicking natural environmental processes. [14] Q4: Degradation begins but then stops, leaving a residual amount of the parent compound. Why?
A4: This phenomenon, known as "stalling," can be caused by several factors:
-
Intermediate Toxicity: A degradation byproduct may be accumulating to a concentration that is toxic to the degrading microorganisms, inhibiting their activity.
-
Enzyme Inhibition: The parent compound or an intermediate could be causing feedback inhibition of the key degradative enzymes.
-
Nutrient or Electron Acceptor Depletion: The microbes may have exhausted an essential nutrient or electron acceptor (like oxygen in aerobic systems) required for metabolism.
Diagram: Aerobic vs. Anaerobic Microbial Pathways
Caption: Contrasting aerobic and anaerobic microbial degradation strategies.
Section 4: Analytical Methods and Protocols
Accurate monitoring is the bedrock of degradation studies. Choosing the right analytical technique is essential for generating reliable data.
Summary of Analytical Techniques
| Technique | Measures | Advantages | Common Issues |
| HPLC-UV/DAD | Parent Compound Concentration | Robust, widely available, good for quantification. | Co-elution of intermediates, not suitable for identification. |
| GC-MS | Volatile Compounds & Intermediates | Excellent separation and identification capabilities. | Requires derivatization for non-volatile compounds. |
| LC-MS/MS | Parent Compound & Non-volatile Intermediates | High sensitivity and selectivity, excellent for identification. | Matrix effects can cause ion suppression. |
| TOC Analyzer | Total Organic Carbon (Mineralization) | Direct measure of complete degradation to CO₂. [5] | Does not provide information on specific compounds. |
| Ion Chromatography | Chloride Ions (Dechlorination) | Direct measure of C-Cl bond cleavage. [5] | Interference from background chloride in the matrix. |
Experimental Protocol 1: General Sonochemical Degradation
-
Reactor Setup: Place a known volume (e.g., 100 mL) of your aqueous solution containing the chlorinated azaaromatic into a temperature-controlled glass reactor.
-
Parameter Control: Submerge the ultrasonic probe/transducer to a consistent depth in the solution. If desired, bubble a specific gas (e.g., Argon) through the solution for 15-20 minutes prior to sonication to saturate.
-
Initiate Sonication: Turn on the ultrasonic generator to the desired power and frequency. Start a timer.
-
Sampling: At predetermined time points (e.g., 0, 5, 10, 20, 40, 60 min), withdraw a small aliquot (e.g., 1 mL) of the solution.
-
Sample Quenching: Immediately quench any ongoing reactions in the sample by adding a scavenger (e.g., sodium thiosulfate for radical reactions) or by placing it in an ice bath.
-
Analysis: Filter the sample if necessary (e.g., if soot has formed) and analyze using the appropriate technique (e.g., HPLC) to determine the remaining concentration of the parent compound.
-
Controls: Run a control experiment without sonication to check for any hydrolysis or volatilization losses.
Experimental Protocol 2: General Photocatalytic Degradation
-
Reactor Setup: Use a quartz reactor to allow for UV light penetration. [15]Add a known volume of your solution and a magnetic stir bar. If using a catalyst (e.g., TiO₂), add it at this stage.
-
Dark Adsorption (if using a catalyst): Stir the solution in complete darkness for 30-60 minutes to allow for adsorption/desorption equilibrium to be reached between the catalyst surface and the compound. Take a "time zero" sample at the end of this period.
-
Initiate Irradiation: Position the reactor at a fixed distance from the UV lamp. [16]To prevent thermal degradation, a cooling system may be necessary. [15]Turn on the lamp and start a timer.
-
Sampling: At regular intervals, withdraw aliquots. If a catalyst was used, immediately filter the sample through a 0.22 µm syringe filter to remove the catalyst particles and stop the reaction.
-
Analysis: Analyze the filtrate by HPLC or another suitable method.
-
Controls: Run a "dark control" (solution with catalyst but no light) to measure adsorption and a "photolysis control" (solution with light but no catalyst) to measure direct photolysis. [17]
References
- Son, Y.G., et al. (2010). Frequency effects on the sonochemical degradation of chlorinated compounds. Ultrasonics Sonochemistry.
- Various Authors. (n.d.). Summary of the main results for the sonochemical degradation of chlorinated compounds. ResearchGate.
- Ta, H.T., et al. (2006). Kinetics and mechanisms of ultrasonic degradation of volatile chlorinated aromatics in aqueous solutions. PubMed.
- Pétrier, C., & Francony, A. (1997). Ultrasound and Environment: Sonochemical Destruction of Chloroaromatic Derivatives. Environmental Science & Technology.
- Various Authors. (n.d.). (PDF) Microbial degradation of chlorinated aromatic hydrocarbons. ResearchGate.
- A.A. Khan, et al. (2022). Microbial Degradation of Chlorinated Aromatic Compounds. Taylor & Francis eBooks.
- Ta, H.T., et al. (2006). (PDF) Kinetics and mechanism of ultrasonic degradation of volatile chlorinated aromatics in aqueous solutions. ResearchGate.
- Häggblom, M.M. (1992). Mechanisms of bacterial degradation and transformation of chlorinated monoaromatic compounds. PubMed.
- Merouani, S., et al. (2021). Ultrasound/chlorine sono-hybrid-advanced oxidation process: Impact of dissolved organic matter and mineral constituents. PMC - NIH.
- Arora, P.K., et al. (2012). Degradation of chlorinated nitroaromatic compounds. PubMed.
- S.S. Reshmy, et al. (2019). A Statistical Tool for the Optimization of Parameters for the Degradation of Mono-aromatic Pollutants by A Formulated Microbial Consortium. Journal of Pure and Applied Microbiology.
- Various Authors. (n.d.). Experimental setup for photocatalytic degradation. ResearchGate.
- Various Authors. (n.d.). Experimental setup for the photocatalysis process. ResearchGate.
- Various Authors. (n.d.). (PDF) Biodegradation of aromatic compounds: Current status and opportunities for biomolecular approaches. ResearchGate.
- Gogate, P.R., & Pandit, A.B. (2004). (PDF) Sonochemical degradation of chlorinated organic compounds, phenolic compounds and organic dyes - A review. ResearchGate.
- Various Authors. (n.d.). Photodegradation mechanism and rate improvement of chlorinated aromatic dye in non-ionic surfactant solutions. ResearchGate.
- Various Authors. (n.d.). OPTIMIZATION OF MEDIA COMPONENTS AND PROCESS PARAMETERS FOR MICROBIAL MEDIATED REMEDIATION OF AZO DYES. ijfans.com.
- Various Authors. (n.d.). Effect of pH on the sonochemical degradation of organic pollutants. ResearchGate.
- Various Authors. (n.d.). Potential mechanisms of sonocatalytic degradation of organic pollutants. ResearchGate.
- Blánquez, P., et al. (2022). Assessment of aerobic biodegradation of lower-chlorinated benzenes in contaminated groundwater using field-derived microcosms. ScienceDirect.
- Various Authors. (n.d.). Experimental setup in the photocatalytic experiments. ResearchGate.
- Olvera-Vargas, H., et al. (2021). A critical review on the sonochemical degradation of organic pollutants in urine, seawater, and mineral water. PubMed Central.
- Seo, J.S., et al. (2009). Bacterial Degradation of Aromatic Compounds. PMC - NIH.
- Díaz-García, M.E., et al. (2024). Unlocking microbial potential: advances in omics and bioinformatics for aromatic hydrocarbon degradation. PMC - PubMed Central.
- Various Authors. (n.d.). Unlocking microbial potential: advances in omics and bioinformatics for aromatic hydrocarbon degradation. ResearchGate.
- Wu, D., et al. (2024). Research Progress on the Degradation of Organic Pollutants in Wastewater via Ultrasound/Periodate Systems: A Review. PubMed Central.
- Various Authors. (n.d.). Photocatalytic degradation experiment setup. ResearchGate.
- Various Authors. (n.d.). Experimental setup for photocatalytic dye degradation. ResearchGate.
- Chen, S.J., et al. (2013). Simultaneous determination of chlorinated aromatic hydrocarbons in fly ashes discharged from industrial thermal processes. Analytical Methods (RSC Publishing).
- Various Authors. (n.d.). (PDF) Comprehensive monitoring of chlorinated aromatic and heteroaromatic pollutants at sites contaminated by chlorine production processes to inform policy making. ResearchGate.
- Marković, M., et al. (2020). Photocatalytic and Sonocatalytic Degradation of EDTA and Rhodamine B over Ti0 and Ti@TiO2 Nanoparticles. MDPI.
- Das, K., & Mukherjee, A.K. (2016). Current State of Knowledge in Microbial Degradation of Polycyclic Aromatic Hydrocarbons (PAHs): A Review. Frontiers in Microbiology.
- Various Authors. (n.d.). (PDF) Photochemical Degradation of Short-Chain Chlorinated Paraffins in Aqueous Solution by Hydrated Electrons and Hydroxyl Radicals. ResearchGate.
- Nistor, C., et al. (2019). Recent progresses in analytical GC and LC mass spectrometric based-methods for the detection of emerging chlorinated and brominated contaminants and their transformation products in aquatic environment. PubMed.
- Various Authors. (n.d.). (PDF) Degradation of chlorinated nitroaromatic compounds. ResearchGate.
- Various Authors. (n.d.). Study of photochemical oxidation of standard chlorinated paraffins and identification of degradation products. ResearchGate.
- S S, B., et al. (2017). Photochemical degradation of short-chain chlorinated paraffins in aqueous solution by hydrated electrons and hydroxyl radicals. Semantic Scholar.
- Various Authors. (n.d.). (PDF) Degradation of Organic Pollutants Using Ultrasound. ResearchGate.
- ATSDR. (2010). ANALYTICAL METHODS - Toxicological Profile for Chlorine. NCBI Bookshelf - NIH.
- Tímea, G., et al. (2021). Monitoring and Statistical Analysis of Formation of Organochlorine and Organobromine Compounds in Drinking Water of Different Water Intakes. MDPI.
- Various Authors. (n.d.). Control experiments for the photocatalytic degradation of (a) RhB, (b). ResearchGate.
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- 17. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1,8-Naphthyridine Derivatives
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 1,8-naphthyridine derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of removing persistent impurities from these valuable compounds. My approach is grounded in years of hands-on experience and established chemical principles to ensure you can confidently and efficiently obtain highly pure materials for your research.
Introduction: The Challenge of Purity in 1,8-Naphthyridine Synthesis
The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, but its synthesis is often accompanied by the formation of stubborn, structurally similar impurities. These can include starting materials, regioisomers, and oxidation byproducts that are difficult to separate due to their similar polarities and chemical properties to the desired product. This guide will walk you through a logical, step-by-step process to diagnose and resolve these purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of persistent impurities I should expect when synthesizing 1,8-naphthyridine derivatives?
A1: Based on common synthetic routes like the Friedländer annulation, the most prevalent impurities include:
-
Unreacted Starting Materials: Particularly the 2-aminonicotinaldehyde or related amino-pyridyl carbonyl compounds.
-
Regioisomers: If the active methylene compound used in the condensation is unsymmetrical, you can form other naphthyridine isomers that have very similar polarities.
-
Oxidation Byproducts: The naphthyridine ring is susceptible to N-oxidation, especially if reactions are exposed to air for extended periods at elevated temperatures.
-
Hydrolysis Products: If your derivative has ester or amide functionalities, these can hydrolyze back to the carboxylic acid or amine, respectively, during acidic or basic workups.
Q2: I've tried standard column chromatography, but a stubborn impurity co-elutes with my product. What should I do next?
A2: This is a classic problem. When an impurity has a very similar polarity to your product, standard silica gel chromatography may not provide sufficient resolution. Here are your next steps:
-
Optimize Your Mobile Phase: Instead of a standard ethyl acetate/hexane system, try incorporating a more polar or a less polar solvent to exploit subtle differences in functionality. For example, adding a small amount of methanol or dichloromethane can significantly alter the elution profile.
-
Change Your Stationary Phase: If optimizing the mobile phase fails, switch to a different stationary phase. Alumina (basic or neutral) can be effective if your compound is sensitive to the acidic nature of silica. Alternatively, for very polar compounds, reverse-phase chromatography (C18) may provide the separation you need.
-
Consider an Acid-Base Extraction: If your impurity has a different pKa than your product, an acid-base extraction can be a powerful purification technique. This is discussed in detail in the troubleshooting section.
Q3: My 1,8-naphthyridine derivative seems to be degrading on the silica gel column. How can I prevent this?
A3: The acidic nature of standard silica gel can indeed cause the degradation of sensitive compounds. Here are some strategies to mitigate this:
-
Neutralize the Silica: You can prepare a slurry of your silica gel in a solvent containing a small amount of a volatile base, like triethylamine (typically 0.1-1%), before packing your column. This will neutralize the acidic sites on the silica surface.
-
Use a Different Stationary Phase: As mentioned above, switching to neutral alumina or a polymer-based stationary phase can prevent acid-catalyzed degradation.
-
Work Quickly: Minimize the time your compound spends on the column by using a slightly more polar solvent system to speed up elution. This is a trade-off with resolution, so it requires careful optimization.
Troubleshooting Guide: A Step-by-Step Approach to Removing Persistent Impurities
This section provides a more detailed, workflow-based approach to tackling your purification challenges.
Step 1: Characterize the Impurity
Before you can effectively remove an impurity, you need to know what it is.
-
Obtain a High-Quality NMR Spectrum: A proton NMR of your impure sample can often reveal the structure of the major impurity.
-
Run an LC-MS: Liquid chromatography-mass spectrometry is an invaluable tool. It will tell you the mass of the impurity, which can help you identify it (e.g., is it unreacted starting material? an oxidation product?). The retention time difference between your product and the impurity will also inform your chromatographic purification strategy.
Step 2: Logical Flowchart for Purification Strategy
The following diagram outlines a decision-making process for selecting the appropriate purification technique.
Caption: Decision workflow for selecting a purification method.
Step 3: Detailed Experimental Protocols
This technique is highly effective if your product and impurity have different acid/base properties. The nitrogen atoms in the 1,8-naphthyridine ring are basic and can be protonated.
Scenario: Your product is a neutral 1,8-naphthyridine derivative, and the persistent impurity is an unreacted starting material containing a carboxylic acid group.
Procedure:
-
Dissolve the impure mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).
-
Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The acidic impurity will be deprotonated by the NaHCO₃ and will move into the aqueous layer as its sodium salt. Your neutral product will remain in the organic layer.
-
Drain the aqueous layer and wash the organic layer with brine (saturated NaCl solution) to remove any residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain your purified product.
Scenario: An impurity is co-eluting with your product using a standard ethyl acetate/hexane mobile phase on a silica gel column.
Procedure:
-
Systematic Solvent Screening (TLC): Prepare a stock solution of your impure compound. Spot this solution on multiple TLC plates. Develop each plate in a different solvent system. A table of suggested solvent systems is provided below.
| Solvent System | Ratio (v/v) | Comments |
| Dichloromethane/Methanol | 98:2 to 90:10 | Excellent for polar compounds. |
| Toluene/Acetone | 95:5 to 70:30 | Offers different selectivity compared to ethyl acetate. |
| Ethyl Acetate/Hexane with 0.5% Triethylamine | Varies | The triethylamine deactivates the acidic sites on the silica. |
-
Select the Optimal System: Choose the solvent system that gives the best separation (largest difference in Rf values) between your product and the impurity on the TLC plate.
-
Run the Column: Pack your column with silica gel and the chosen mobile phase. Load your sample and elute with the optimized solvent system.
If your product is a solid and you can find a suitable solvent system, recrystallization can be a highly effective and scalable purification method.
Procedure:
-
Solvent Screening: In small test tubes, test the solubility of your impure compound in various solvents at room temperature and at boiling. A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: In an appropriately sized flask, add the impure solid and the minimum amount of the chosen hot solvent to fully dissolve it.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can also promote crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum to remove any residual solvent.
References
Technical Support Center: Minimizing Homocoupling in Cross-Coupling Reactions of Naphthyridines
Welcome to the technical support center dedicated to addressing a critical challenge in modern synthetic chemistry: the minimization of homocoupling side reactions in the cross-coupling of naphthyridine scaffolds. Naphthyridines are privileged heterocyclic motifs in medicinal chemistry and materials science, making their efficient and selective functionalization paramount.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to empower researchers, scientists, and drug development professionals in overcoming this common hurdle.
I. Understanding the Challenge: The "Why" Behind Naphthyridine Homocoupling
Before diving into solutions, it's crucial to understand the mechanistic origins of homocoupling in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Homocoupling, the undesired dimerization of the organometallic reagent (e.g., boronic acid), significantly reduces the yield of the desired cross-coupled product and complicates purification.
FAQ 1: What are the primary mechanistic pathways for homocoupling?
There are two predominant pathways for the homocoupling of boronic acids in the presence of a palladium catalyst:
-
Oxygen-Mediated Pathway: This is often the main culprit. If the reaction is not rigorously deoxygenated, dissolved oxygen can react with the active Pd(0) catalyst to form a palladium peroxo complex.[3][4] This complex can then react with two molecules of the boronic acid to generate the homocoupled product.[3][4] This pathway is particularly problematic as it consumes the active catalyst and the starting material.
-
Pd(II)-Mediated Pathway: If a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) is used, it must first be reduced to the active Pd(0) species.[5][6] This reduction can occur via the stoichiometric reaction with two molecules of the boronic acid, leading to the formation of the homocoupled biaryl and Pd(0).[5][7] While this pathway generates the active catalyst, it does so at the expense of your valuable starting material.
Diagram: Competing Catalytic Cycles
Caption: Desired cross-coupling vs. homocoupling side reaction.
II. Troubleshooting Guide: A Systematic Approach to Minimizing Homocoupling
When faced with significant homocoupling, a systematic evaluation of your reaction parameters is essential. The following Q&A guide will walk you through the most critical factors.
FAQ 2: My reaction is producing a lot of homocoupled byproduct. Where should I start troubleshooting?
Answer: The first and most critical step is to ensure your reaction is performed under strictly anaerobic conditions. Oxygen is a primary driver of homocoupling.[3][4][8]
Troubleshooting Steps:
-
Rigorous Degassing: Ensure all solvents, including any water used in the base solution, are thoroughly degassed. Common methods include:
-
Inert Atmosphere: The reaction vessel should be thoroughly purged with an inert gas before adding reagents. Maintain a positive pressure of the inert gas throughout the reaction setup and execution.[6]
FAQ 3: I've improved my degassing technique, but homocoupling is still an issue. What's next?
Answer: Your choice of palladium source and ligand plays a pivotal role.
Troubleshooting Steps:
-
Palladium Precatalyst Selection:
-
Avoid Pd(II) sources if possible: If you are using Pd(OAc)₂ or PdCl₂, consider switching to a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ to bypass the initial reduction step that can lead to homocoupling.[5][6][9]
-
Utilize modern precatalysts: Buchwald's G3 and G4 precatalysts are designed for the clean and efficient in situ generation of the active Pd(0) species, which can significantly suppress side reactions.[5][9]
-
-
Ligand Selection: The ligand stabilizes the palladium center and modulates its reactivity.
-
Use bulky, electron-rich phosphine ligands: Ligands such as SPhos, XPhos, and RuPhos are often effective for challenging substrates.[6][9] Their steric bulk can disfavor the formation of intermediates that lead to homocoupling, while their electron-donating properties promote the desired reductive elimination step.[10][11]
-
Consider N-heterocyclic carbenes (NHCs): PEPPSI-type precatalysts, which feature NHC ligands, can also be highly effective.[5] However, be aware that some PEPPSI precatalysts generate Pd(II) species that require reduction.[5]
-
Data Presentation: Ligand Effects on Homocoupling
| Ligand Type | Key Characteristics | Impact on Homocoupling | Recommended for Naphthyridines |
| Simple Phosphines (e.g., PPh₃) | Less bulky, less electron-rich | Can be prone to oxidation and may not sufficiently accelerate reductive elimination. | Use with caution; often less effective for complex substrates. |
| Buchwald-type Ligands (e.g., XPhos, SPhos) | Bulky, electron-rich biarylphosphines | Excellent at suppressing homocoupling by promoting reductive elimination and stabilizing the active catalyst.[9] | Highly recommended for functionalizing naphthyridines. |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable | Generally effective at preventing homocoupling. | A good alternative to phosphine ligands, particularly for electron-deficient naphthyridines.[12] |
| Bidentate Ligands (e.g., dppf, XantPhos) | Form stable chelate complexes with palladium | Can be effective, but their performance is substrate-dependent. | Worth screening, especially if monodentate ligands are not optimal. |
FAQ 4: How do the base and solvent system impact homocoupling?
Answer: The choice of base and solvent can significantly influence the reaction outcome.
Troubleshooting Steps:
-
Base Selection:
-
Solvent System:
Diagram: Troubleshooting Workflow
Caption: Troubleshooting workflow for minimizing homocoupling.
FAQ 5: Are there any additives that can help suppress homocoupling?
Answer: Yes, the addition of a mild reducing agent can be beneficial, especially when using a Pd(II) precatalyst.
Expert Insight: The addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of free Pd(II) in the reaction mixture.[7][15] This encourages the formation of the active Pd(0) catalyst without promoting the homocoupling of the boronic acid.[7][15]
III. Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halo-Naphthyridine with Minimized Homocoupling
This protocol provides a robust starting point for the cross-coupling of halo-naphthyridines. Optimization of specific parameters may be required for your particular substrate.
Materials:
-
Halo-naphthyridine (1.0 equiv)
-
Boronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane or toluene)
Procedure:
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the halo-naphthyridine, boronic acid, palladium precatalyst, and base.
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe under a positive flow of inert gas.
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
IV. Conclusion
Minimizing homocoupling in the cross-coupling of naphthyridines is an achievable goal through a systematic and mechanistically informed approach. By prioritizing rigorous anaerobic conditions, selecting appropriate palladium precatalysts and bulky, electron-rich ligands, and optimizing the base and solvent system, researchers can significantly improve the efficiency and selectivity of these critical reactions. This guide serves as a comprehensive resource to troubleshoot and overcome this common synthetic challenge, ultimately accelerating the discovery and development of novel naphthyridine-containing molecules.
V. References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society. [Link]
-
Cai, C. (2007). From high-throughput catalyst screening to reaction optimization: Detailed investigation of regioselective Suzuki cross-coupling of 1,6-naphthyridone dichloride. MARM-ACS. [Link]
-
de Oliveira, R. V., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. [Link]
-
Topczewski, J. J., & Sanford, M. S. (2015). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research. [Link]
-
Ghetta, A., et al. (2005). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry. [Link]
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The Nobel Prize in Chemistry 2010. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
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Zhang, M., et al. (2015). Ligand-promoted oxidative cross-coupling of aryl boronic acids and aryl silanes by palladium catalysis. Angewandte Chemie International Edition. [Link]
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Sigman, M. S., & Carrow, B. P. (2012). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society. [Link]
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Miller, J. A. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. [Link]
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Gallou, F., et al. (2015). A new P3N ligand for Pd-catalyzed cross-couplings in water. Chemical Science. [Link]
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ResearchGate. (2025). A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates. [Link]
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ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
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Organic & Biomolecular Chemistry. (2023). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. RSC Publishing. [Link]
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Green Chemistry. (2014). Regioselective synthesis of functionalized[5][16]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions. RSC Publishing. [Link]
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Watson, D. A., et al. (2010). Overcoming the Naphthyl Requirement in Stereospecific Cross-Couplings to Form Quaternary Stereocenters. Angewandte Chemie International Edition. [Link]
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OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. [Link]
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Al-Tel, T. H. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. [Link]
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Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. [Link]
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ResearchGate. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. [Link]
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ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
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ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. [Link]
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Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
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Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]
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ResearchGate. (2019). A flexible synthesis of naphthyridine derivatives through diazotization, triflation, and Suzuki reaction. [Link]
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MDPI. (2018). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. [Link]
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MDPI. (2024). Antimicrobial Activity of Naphthyridine Derivatives. [Link]
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ResearchGate. (2014). Synthesis of some heterocyclic derivatives of 1,8-Naphthyridine with a new substitution on the Naphthyridine ring. [Link]
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Technical Support Center: Optimizing Kinase Inhibitor Screening Assays for Potency
A Senior Application Scientist's Guide to Robust and Reproducible Results
Welcome to the Technical Support Center for Kinase Inhibitor Screening. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing kinase inhibitor screening assays. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your assays are not only accurate but also self-validating.
Troubleshooting Guide: Common Issues and Proven Solutions
High-quality, reproducible data is the cornerstone of any successful screening campaign. However, various factors can compromise the integrity of your results. This section addresses common pitfalls and provides actionable solutions to get your assay back on track.
| Problem | Potential Causes | Solutions & Explanations |
| High Background Signal | 1. Contaminated Reagents: Buffers, ATP, or enzyme stocks may contain luminescent/fluorescent impurities or contaminating enzymes (e.g., ATPases).[1] 2. Sub-optimal Reagent Concentrations: Excessively high concentrations of enzyme, substrate, or detection reagents can lead to non-specific signal.[2] 3. Assay Plate Issues: Certain microplates can autofluoresce or autoluminesce, contributing to background noise.[1] | 1. Use Fresh, High-Purity Reagents: Always prepare fresh ATP and buffer solutions. Ensure your kinase preparation is of high purity.[1][3] 2. Titrate All Key Reagents: Systematically determine the optimal concentration for your kinase, substrate, and ATP. The goal is to find a concentration that provides a robust signal window without elevating the background.[1] 3. Select Appropriate Assay Plates: Use the plate type recommended for your specific assay chemistry (e.g., low-binding, black plates for fluorescence assays).[1] |
| High Well-to-Well Variability (Poor Z'-factor) | 1. Pipetting Inaccuracy: Small volume errors, especially with concentrated enzyme or inhibitor stocks, can lead to significant variations.[1] 2. Temperature Fluctuations: Inconsistent temperatures across the assay plate can cause variable enzyme activity.[1] 3. Insufficient Mixing: Inadequate mixing of reagents within the wells can lead to heterogeneous reaction rates.[1] 4. Reagent Instability: Degradation of kinase or ATP over the course of the experiment can introduce variability.[1] | 1. Calibrate and Validate Pipettes: Regularly check the calibration of your pipettes. Use automated liquid handlers for high-throughput screening to ensure consistency. 2. Ensure Temperature Uniformity: Allow all reagents and plates to equilibrate to a stable, uniform temperature before starting the reaction.[1] Use a temperature-controlled incubator. 3. Optimize Mixing Steps: Ensure thorough but gentle mixing after each reagent addition. Avoid introducing bubbles. 4. Maintain Reagent Stability: Keep enzyme and ATP stocks on ice until use. For prolonged experiments, consider the stability of all components at the assay temperature.[1] |
| Low or No Signal | 1. Inactive Enzyme: The kinase may have lost activity due to improper storage, handling, or aggregation.[2][3] 2. Sub-optimal Assay Conditions: The concentrations of kinase, substrate, or ATP may be too low.[1] The buffer composition (pH, salt) might be incorrect.[2] 3. Problem with Detection Reagents: Detection reagents may be expired, improperly prepared, or inhibited by a component in your reaction.[1][2] | 1. Validate Enzyme Activity: Always test your enzyme with a known positive control substrate and/or inhibitor to confirm its activity.[2] 2. Optimize Reaction Conditions: Titrate enzyme, substrate, and ATP concentrations. Ensure the buffer pH and ionic strength are optimal for your specific kinase.[2][3] 3. Prepare Fresh Detection Reagents: Prepare detection reagents immediately before use and verify their performance with a positive control for the detection chemistry itself (e.g., a known amount of ADP for an ADP-detection assay).[1] |
| Inconsistent IC50 Values | 1. Incorrect ATP Concentration: Since most kinase inhibitors are ATP-competitive, the IC50 value is highly dependent on the ATP concentration used in the assay.[2][4][5] 2. Substrate Depletion or Product Inhibition: If the reaction proceeds too far, these factors can alter the enzyme kinetics and affect inhibitor potency measurements.[3] 3. Inappropriate Incubation Times: The pre-incubation time with the inhibitor or the kinase reaction time may not be optimal.[6][7] | 1. Set ATP at Km: For comparing inhibitor potencies across different kinases, setting the ATP concentration at or near the Michaelis-Menten constant (Km) is a standard practice. This allows the IC50 to be a more direct measure of the inhibitor's affinity (Ki).[4][8] 2. Ensure Initial Velocity Conditions: Operate within the linear range of the kinase reaction, where less than 10-20% of the substrate has been consumed. This can be achieved by optimizing enzyme concentration and reaction time. 3. Optimize Incubation Times: Perform time-course experiments to determine the linear range of the kinase reaction.[6] A pre-incubation step (e.g., 15-30 minutes) of the enzyme and inhibitor before adding ATP can be crucial for identifying slow, tight-binding inhibitors.[9][10][11] |
Frequently Asked Questions (FAQs)
This section provides in-depth answers to specific questions that frequently arise during the optimization of kinase inhibitor screening assays.
Q1: How do I determine the optimal ATP concentration for my assay?
A1: The choice of ATP concentration is critical because most kinase inhibitors compete with ATP for the same binding site on the enzyme.[5] The relationship between the half-maximal inhibitory concentration (IC50) and the inhibitor's affinity (Ki) is described by the Cheng-Prusoff equation: IC50 = Ki (1 + [ATP]/Km) .[4][8]
There are two main strategies for selecting the ATP concentration:
-
Screening at ATP Km: For biochemical assays, setting the ATP concentration equal to its Michaelis-Menten constant (Km) is a widely accepted standard.[4][8] At this concentration, the Cheng-Prusoff equation simplifies to IC50 ≈ 2 * Ki, making the IC50 value a direct reflection of the inhibitor's affinity. This is ideal for structure-activity relationship (SAR) studies and for comparing the potency of inhibitors against different kinases.
-
Screening at Physiological ATP Concentrations: In a cellular environment, ATP concentrations are typically in the millimolar (mM) range, which is significantly higher than the Km of most kinases.[4][8][12] Screening at these higher ATP levels (e.g., 1 mM) provides a more physiologically relevant measure of an inhibitor's potency and can help predict its efficacy in cell-based assays.[12][13] Be aware that IC50 values will be significantly higher at physiological ATP concentrations.[4][8]
To determine the ATP Km for your kinase, you should perform an enzyme titration at various ATP concentrations and fit the data to the Michaelis-Menten equation.
Q2: What is the Z'-factor, and what is an acceptable range for my assay?
A2: The Z'-factor (pronounced "Z-prime factor") is a statistical parameter used to quantify the quality and suitability of a high-throughput screening assay.[14][15] It measures the separation between the signals of the positive and negative controls in relation to the variability of the data.[14][15][16]
The formula for calculating the Z'-factor is: Z' = 1 - (3 * (σp + σn)) / |μp - μn| Where:
-
μp and σp are the mean and standard deviation of the positive control.
-
μn and σn are the mean and standard deviation of the negative control.
The interpretation of the Z'-factor is as follows:
| Z'-factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | A large separation between controls with low data variability. Ideal for high-throughput screening.[14][16] |
| 0 to 0.5 | Acceptable/Marginal | The assay may be acceptable, but improvements to reduce variability are recommended.[14][16] |
| < 0 | Poor | The signals from the positive and negative controls overlap, making the assay unsuitable for reliable screening.[14][16] |
An assay with a Z'-factor of 1 is considered ideal but practically unattainable.[16] For most screening campaigns, a Z'-factor greater than 0.5 is considered the benchmark for an excellent and reliable assay.[14][16]
Q3: How do I choose the right enzyme and substrate concentrations?
A3: The optimal concentrations of enzyme and substrate are interdependent and crucial for a successful assay. The goal is to operate under initial velocity conditions, where the reaction rate is linear over time and proportional to the enzyme concentration.
Step-by-Step Protocol for Enzyme and Substrate Titration:
-
Enzyme Titration:
-
Fix the substrate and ATP concentrations at a level expected to be saturating (e.g., 5-10 times the estimated Km).
-
Perform a serial dilution of your kinase enzyme.
-
Incubate for a fixed period (e.g., 30-60 minutes) and measure the signal.
-
Plot the signal versus the enzyme concentration. Select a concentration from the linear portion of the curve that gives a robust signal-to-background ratio.[5] This ensures the reaction rate is proportional to the amount of enzyme.
-
-
Substrate Titration:
-
Using the optimal enzyme concentration determined in the previous step, perform a serial dilution of the substrate.
-
Keep the ATP concentration fixed (e.g., at its Km).
-
Measure the reaction velocity at each substrate concentration.
-
Plot the velocity versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the substrate Km. For routine screening, a substrate concentration at or slightly above its Km is often used to ensure a good signal while conserving reagents.
-
Visualizing the Assay Optimization Workflow
A systematic approach is key to developing a robust kinase assay. The following workflow outlines the critical steps and their logical sequence.
Caption: A stepwise workflow for kinase assay optimization.
Q4: My biochemical hits are not showing activity in cell-based assays. What could be the reason?
A4: This is a common and significant challenge in drug discovery.[13] Several factors can contribute to this discrepancy:
-
High Cellular ATP Concentration: As mentioned earlier, the intracellular ATP concentration (1-5 mM) is much higher than the ATP levels typically used in biochemical assays.[4][17] An inhibitor that appears potent at a low, Kₘ-level of ATP in a biochemical assay may be easily outcompeted by the high concentration of ATP inside a cell, leading to a dramatic loss of potency.[8][13]
-
Cell Permeability: The compound may have poor membrane permeability and therefore cannot reach its intracellular target.
-
Drug Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.
-
Compound Metabolism: The compound could be rapidly metabolized into an inactive form by cellular enzymes.
-
Off-Target Effects: In a cellular context, a compound's activity is the net result of its interactions with all cellular components. Off-target effects could counteract the intended inhibition of the primary target.[18]
-
Target Engagement: The kinase may exist in a conformation or be part of a protein complex within the cell that is different from the isolated, recombinant enzyme used in the biochemical assay, affecting inhibitor binding.[13]
To bridge the gap between biochemical and cellular activity, it is crucial to incorporate cell-based assays early in the drug discovery process to assess target engagement and functional outcomes in a more physiologically relevant setting.[13]
Visualizing Key Assay Component Relationships
The interplay between the core components of a kinase assay dictates its performance. Understanding these relationships is fundamental to effective troubleshooting and optimization.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 10. sigmaaldrich.com [sigmaaldrich.com]
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- 12. reactionbiology.com [reactionbiology.com]
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- 16. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
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- 18. aacrjournals.org [aacrjournals.org]
Addressing poor regioselectivity in Friedländer annulation
A Guide to Addressing Poor Regioselectivity in Quinoline Synthesis
Welcome to the technical support center for the Friedländer annulation. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity in their quinoline syntheses. As Senior Application Scientists, we understand that while the Friedländer reaction is a powerful tool, achieving the desired regioisomer with unsymmetrical ketones can be a significant hurdle. This resource provides in-depth, experience-based troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate these challenges effectively.
Understanding the Challenge: The Root of Poor Regioselectivity
The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, is a cornerstone of quinoline synthesis.[1][2][3] However, when an unsymmetrical ketone is used, the reaction can proceed through two different enolate or enamine intermediates, leading to a mixture of regioisomeric quinoline products.[4] This lack of selectivity complicates purification and reduces the yield of the target molecule.
The regiochemical outcome is a delicate balance of steric and electronic factors, influenced by the substrates, catalyst, and reaction conditions.[5][6] The initial and often rate-determining step, either an aldol-type condensation or Schiff base formation, dictates which α-carbon of the unsymmetrical ketone participates in the initial bond formation, thereby setting the final regiochemistry.[7][8]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues related to poor regioselectivity in the Friedländer annulation and provides actionable solutions.
Q1: My reaction with an unsymmetrical methyl ketone is giving a nearly 1:1 mixture of regioisomers under standard acid/base catalysis. How can I favor the formation of the 2-substituted quinoline?
This is a classic problem arising from the comparable reactivity of the methyl and methylene groups of the ketone. Traditional acid or base catalysts often lack the subtlety to differentiate between these two positions effectively.[6][9]
Expert Insight & Solution:
The key is to move beyond simple Brønsted acids or bases to more sophisticated catalytic systems that can exert greater steric or electronic control.
-
Amine Catalysis: Certain cyclic secondary amines, particularly pyrrolidine derivatives, have been shown to highly favor the formation of 2-substituted quinolines.[10][11] These catalysts operate by forming an enamine intermediate. The reaction at the less substituted α-carbon (the methyl group) is often kinetically favored. A particularly effective catalyst reported is 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO), which can deliver high regioselectivity (e.g., 96:4).[10]
-
Lewis Acid Catalysis: Strong Lewis acids can coordinate to the carbonyl oxygen of the ketone, influencing the stability of the resulting enolate. Some Lewis acids may preferentially activate one α-position over the other. For instance, Indium(III) triflate (In(OTf)₃) has been identified as a highly effective catalyst for promoting the selective formation of the Friedländer product under solvent-free conditions.[12]
Workflow Diagram: Improving Regioselectivity
Caption: Troubleshooting workflow for poor regioselectivity.
Q2: I need to synthesize the more sterically hindered quinoline regioisomer. Are there methods to force the reaction through the more substituted α-carbon of the ketone?
Favoring the thermodynamically less stable, more sterically hindered product is a significant challenge. This requires overriding the kinetic preference for reaction at the less substituted position.
Expert Insight & Solution:
This scenario often requires a substrate modification strategy rather than just a catalyst change. The goal is to temporarily "block" or deactivate the more reactive methylene/methyl group, forcing the reaction to occur at the desired, more substituted position.
-
α-Phosphonate Directing Group: A highly effective strategy involves introducing a phosphonate group at one of the α-carbons of the ketone.[13][14] This modification perfectly controls the regioselectivity. The phosphonate group can be introduced via an Arbuzov or related reaction. After the Friedländer annulation is complete, the phosphonate group can often be removed if desired. This method provides excellent, often exclusive, regioselectivity.[7][13]
Experimental Protocol: Regiocontrolled Synthesis via α-Phosphonate Ketone
-
Synthesis of the α-Phosphonate Ketone:
-
Start with the corresponding α-bromo ketone.
-
React the α-bromo ketone with a trialkyl phosphite (e.g., triethyl phosphite) via the Michaelis-Arbuzov reaction to yield the diethyl α-ketophosphonate.
-
Purify the phosphonate-ketone by column chromatography.
-
-
Friedländer Annulation:
-
In a round-bottom flask, dissolve the 2-aminoaryl ketone (1.0 equiv) and the α-phosphonate ketone (1.1 equiv) in a suitable solvent (e.g., ethanol).
-
Add a base catalyst, such as potassium tert-butoxide (KOtBu) (1.2 equiv).
-
Reflux the mixture and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the resulting quinoline phosphonate by column chromatography on silica gel.
-
Q3: Can reaction conditions like temperature and solvent choice influence regioselectivity?
Yes, absolutely. Reaction conditions can have a profound impact on the kinetic vs. thermodynamic control of the reaction, thereby influencing the isomeric ratio.
Expert Insight & Solution:
-
Temperature: Higher temperatures tend to favor the thermodynamically more stable product. In some amine-catalyzed systems, increasing the temperature has been shown to positively affect regioselectivity.[10] It's crucial to conduct a temperature screening study (e.g., from room temperature to reflux) to determine the optimal condition for your specific substrate combination.
-
Solvent: The polarity and coordinating ability of the solvent can influence the stability of the key intermediates (enolates, enamines).
-
Ionic Liquids (ILs): ILs can serve as both the solvent and promoter, offering a unique reaction environment.[15] For example, 1-butylimidazolium tetrafluoroborate ([Hbim]BF₄) has been shown to be an excellent medium for promoting regiospecific Friedländer synthesis, often without the need for an additional catalyst.[15][16] The IL can be recycled, adding a green chemistry benefit.[15]
-
-
Rate of Addition: In cases where self-condensation of the ketone is a competing side reaction (especially under basic conditions), or to favor kinetic control, slow and controlled addition of the ketone to the reaction mixture can be beneficial.[5][10] This keeps the instantaneous concentration of the ketone low, favoring the desired cross-condensation over self-condensation.
Data Summary: Catalyst and Condition Effects on Regioselectivity
| Catalyst System | Typical Conditions | Favored Regioisomer | Key Advantages | Reference |
| KOH / EtOH | Reflux | Often a mixture | Simple, classical conditions | [4][17] |
| Pyrrolidine Derivatives | 80-120 °C | 2-Substituted (less hindered) | High kinetic control, good yields | [10][11] |
| In(OTf)₃ | 80-100 °C, Solvent-free | Product-dependent | High efficiency, mild conditions | [12] |
| Yb(OTf)₃ | Refluxing solvent | Good to excellent | Broad substrate scope | [18] |
| Ionic Liquid [Hbim]BF₄ | 100 °C, Solvent-free | High regiospecificity | Recyclable, catalyst-free | [15] |
| α-Phosphonate Substrate | Base-catalyzed | Directed by phosphonate | Near-perfect regiocontrol | [13][14] |
Q4: Are there alternatives to the Friedländer synthesis if I cannot achieve the desired regioselectivity?
While optimizing the Friedländer reaction is often the first approach, other named reactions for quinoline synthesis may offer a different regiochemical outcome or a more controlled, stepwise approach.
Expert Insight & Solution:
-
Combes Quinoline Synthesis: This acid-catalyzed reaction of anilines with β-diketones can sometimes provide complementary regioselectivity to the Friedländer. The regioselectivity is influenced by both steric and electronic factors of the aniline and the diketone.[5][19]
-
Doebner-von Miller Reaction: This reaction involves an α,β-unsaturated carbonyl compound reacting with an aniline in the presence of a strong acid. While it can also face regioselectivity issues with substituted anilines, it offers a different synthetic entry point.[19]
-
Modern C-H Functionalization Strategies: For derivatizing a pre-formed quinoline core, transition metal-catalyzed C-H activation has emerged as a powerful tool for achieving site-selective functionalization that may be difficult to access through classical ring-forming reactions.[6][20]
Mechanistic Pathways Diagram
Caption: Competing mechanisms in the Friedländer synthesis.
References
- Tanwar, B., et al. (2015). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry.
- Shiri, M., et al. (2011). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Advances in Heterocyclic Chemistry.
- ResearchGate. (2025). Regioselectivity of Friedländer Quinoline Syntheses.
- Organic Chemistry Portal. Friedlaender Synthesis.
- Muchowski, J. & Maddox, M. L. (2004). Concerning the mechanism of the Friedländer quinoline synthesis. ResearchGate.
- Wikipedia. Friedländer synthesis.
- Dormer, P. G., et al. (2003). Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: Syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles. Princeton University.
- ResearchGate. (2011). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds.
- Chandrasekaran, I. & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. PubMed Central (PMC).
- ResearchGate. (2011). ChemInform Abstract: An Alternative Quinoline Synthesis by via Friedlaender Reaction Catalyzed by Yb(OTf)3.
- Nanda, S., et al. (2021). A sequential Friedländer and anionic benzannulation strategy for the regiodefined assembly of unsymmetrical acridines. Organic & Biomolecular Chemistry.
- MDPI. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.
- Semantic Scholar. (2017). Advances in polymer based Friedlander quinoline synthesis.
- Organic Reactions. The Friedländer Synthesis of Quinolines.
- Hsiao, Y., et al. (2001). Highly regioselective Friedländer reaction. PubMed.
- Asres, H., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central (PMC).
- ResearchGate. Quinoline synthesis methods: Friedländer reaction (F); and Pfitzinger...
- Dormer, P. G., et al. (2003). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry.
- ResearchGate. Generality of indirect Friedländer reaction toward 2‐substituted...
- figshare. (2016). Highly Regioselective Friedländer Reaction.
- Pawar, S. S. & Marathe, R. P. (2017). Advances in polymer based Friedlander quinoline synthesis. PubMed Central (PMC).
- ResearchGate. Metal catalysts used in indirect Friedländer annulation.
- ResearchGate. (2003). Ionic Liquid-Promoted Regiospecific Friedlander Annulation: Novel Synthesis of Quinolines and Fused Polycyclic Quinolines.
- Chandrasekaran, I. & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. PubMed.
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- 20. mdpi.com [mdpi.com]
Technical Support Center: Scale-Up Synthesis of 1,7-Naphthyridine Intermediates
Welcome to the technical support center for the scale-up synthesis of 1,7-naphthyridine intermediates. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning these important heterocyclic compounds from bench-scale to larger-scale production. 1,7-Naphthyridines are a critical class of nitrogenous heterocycles that form the core of numerous biologically active molecules, including kinase inhibitors for treating rheumatoid arthritis and potential antitumor agents.[1] However, their synthesis on a larger scale presents unique challenges.
This guide provides in-depth troubleshooting advice and frequently asked questions to address common issues encountered during the scale-up process. The information is structured to not only offer solutions but also to explain the underlying chemical principles, empowering you to make informed decisions in your own laboratory.
Troubleshooting Guide
This section addresses specific problems that can arise during the scale-up synthesis of 1,7-naphthyridine intermediates. The question-and-answer format is designed to help you quickly identify and resolve your experimental hurdles.
Low Yields and Incomplete Reactions
Question: We are attempting a Friedländer annulation to synthesize a substituted 1,7-naphthyridine, but our yields are significantly lower on a larger scale compared to our small-scale experiments. What are the likely causes and how can we improve the yield?
Answer: Low yields in scaled-up Friedländer reactions for 1,7-naphthyridine synthesis are a common issue.[2] The classical approach often involves heating reactants at high temperatures (150-220°C), sometimes without a catalyst, or refluxing in the presence of a base like sodium ethoxide or piperidine.[2] Several factors can contribute to diminished yields upon scale-up:
-
Inefficient Heat Transfer: Larger reaction vessels have a lower surface-area-to-volume ratio, leading to uneven heating and localized hot or cold spots. This can result in incomplete reactions or the formation of side products.
-
Solution: Employ a jacketed reactor with controlled heating and efficient overhead stirring to ensure a homogenous temperature profile throughout the reaction mixture. Consider using a temperature probe that reaches the center of the reactor for accurate monitoring.
-
-
Poor Mixing: As the reaction volume increases, ensuring adequate mixing becomes critical. Inadequate agitation can lead to poor mass transfer of reactants, especially in heterogeneous mixtures.
-
Solution: Use an appropriately sized and shaped impeller for your reactor. The stirring speed should be optimized to ensure the suspension of any solids and thorough mixing of all components without causing excessive splashing or vortexing.
-
-
Catalyst Deactivation or Inefficiency: Catalysts that work well on a small scale may not be as effective in a larger batch. This can be due to impurities in the starting materials or solvents, or the catalyst's sensitivity to the reaction conditions.
-
Solution: Re-evaluate your choice of catalyst. While traditional bases are common, modern methods utilize catalysts like propylphosphonic anhydride (T3P®) which can promote the reaction under milder conditions and lead to cleaner product isolation.[3] Ensure your starting materials and solvents are of sufficient purity for the scale of your reaction.
-
Question: Our reaction, which involves the cyclization of a pyridine derivative to form the 1,7-naphthyridine core, seems to stall before reaching completion. What could be causing this?
Answer: Stalled reactions during the cyclization step can be frustrating. Several factors could be at play:
-
Reversibility of an Intermediate Step: The initial condensation step in a Friedländer-type reaction can be reversible. If the subsequent cyclization is slow, the equilibrium may favor the starting materials.
-
Product Inhibition: The newly formed 1,7-naphthyridine product might be inhibiting the catalyst or reacting with one of the starting materials.
-
Change in Solubility: As the product forms, it may precipitate out of solution, coating the catalyst or unreacted starting materials and preventing further reaction.
-
Solution:
-
Optimize Reaction Conditions: Experiment with higher temperatures (while monitoring for degradation) or a different solvent system to improve the solubility of all components and favor the forward reaction.
-
Staged Addition: Consider adding the catalyst or one of the reactants in portions throughout the reaction to maintain a steady reaction rate.
-
Use of a Co-solvent: Adding a co-solvent that helps to keep all species in solution can be beneficial.
-
-
Impurity Profile and Purification Challenges
Question: We are observing a significant amount of a dimeric side product in our scaled-up synthesis. How can we minimize its formation?
Answer: The formation of dimeric or polymeric side products is often a concentration-dependent issue. As you scale up, the concentration of reactive intermediates increases, making intermolecular reactions more likely than the desired intramolecular cyclization.
-
Solution: High Dilution Conditions: While it may seem counterintuitive for a scale-up process, performing the reaction under higher dilution can favor the intramolecular reaction pathway. This can be achieved by slowly adding one of the reactants to a larger volume of solvent containing the other reactant. This "pseudo-high dilution" technique maintains a low concentration of the added reactant at any given time.
Question: Purification of our crude 1,7-naphthyridine intermediate by column chromatography is proving to be difficult and not scalable. Are there alternative purification strategies?
Answer: Relying solely on chromatography for large-scale purification is often impractical and expensive.[4] Alternative methods should be explored:
-
Recrystallization: This is a highly effective and scalable purification technique. A systematic screening of different solvents and solvent mixtures is crucial to find conditions that provide good recovery of the desired product with high purity.
-
Acid-Base Extraction: 1,7-Naphthyridines are basic compounds. You can often achieve significant purification by dissolving the crude material in an organic solvent and washing with an acidic aqueous solution to extract the basic product. The product can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.
-
Trituration/Slurrying: Suspending the crude product in a solvent in which the desired product is sparingly soluble, but the impurities are soluble, can be a simple and effective purification step.
The following diagram illustrates a decision-making workflow for troubleshooting common scale-up issues:
Caption: Troubleshooting workflow for scale-up synthesis.
Safety Considerations
Question: Are there any specific safety hazards we should be aware of when scaling up the synthesis of 1,7-naphthyridine intermediates, particularly those involving nitration or other energetic reactions?
Answer: Yes, process safety is paramount during scale-up. Many synthetic routes to heterocyclic compounds involve highly exothermic or potentially explosive reactions.
-
Thermal Runaway: Nitration reactions, for example, are strongly exothermic.[5] If the heat generated by the reaction exceeds the cooling capacity of the reactor, a thermal runaway can occur, leading to a rapid increase in temperature and pressure, and potentially an explosion.[5]
-
Solution:
-
Calorimetry Studies: Before scaling up, perform reaction calorimetry (e.g., using an RC1 calorimeter) to determine the heat of reaction, heat capacity of the reaction mixture, and the maximum temperature of the synthesis reaction (MTSR).[5]
-
Controlled Addition: Add the nitrating agent or other energetic reagents slowly and at a controlled temperature. Ensure a robust cooling system is in place and has been tested.
-
Quenching Procedure: Have a well-defined and tested quenching procedure in place to stop the reaction in case of an emergency.
-
-
-
Handling of Hazardous Reagents: Many reagents used in these syntheses, such as phosphorus oxychloride, hydrazine, and strong acids/bases, are corrosive, toxic, or reactive.[1][6]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing the 1,7-naphthyridine core?
A1: Several synthetic strategies exist for constructing the 1,7-naphthyridine skeleton. Some of the most prevalent include:
-
Friedländer Annulation: This is a classic and versatile method involving the condensation of an o-aminopyridine aldehyde or ketone with a compound containing an active methylene group.[2][7]
-
From Pyridine Derivatives: Many syntheses start from appropriately substituted pyridine precursors and build the second ring through cyclization reactions. For example, the cyclization of 2-cyano-3-pyridylacetonitrile derivatives has been reported.[1]
-
Multi-component Reactions: Some modern approaches utilize one-pot, multi-component reactions to rapidly assemble the naphthyridine core from simple starting materials, often in an environmentally friendly solvent like water.[8]
Q2: How do I choose the right starting materials for my desired 1,7-naphthyridine intermediate?
A2: The choice of starting materials is dictated by the desired substitution pattern on the final molecule.
-
For a Friedländer synthesis , the substituents on the o-aminopyridine aldehyde/ketone will determine the substitution on the pyridine-derived portion of the naphthyridine ring, while the active methylene compound will determine the substituents on the newly formed ring.
-
It is often beneficial to introduce key functional groups early in the synthesis if they are stable to the reaction conditions, or to carry them through as protected groups that can be deprotected and modified later.
Q3: What analytical techniques are most important for monitoring reaction progress and characterizing the final product?
A3: A combination of analytical techniques is essential for successful synthesis and characterization:
-
Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These are invaluable for monitoring the progress of the reaction, allowing you to see the consumption of starting materials and the formation of the product and any side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful tool for structural elucidation of the final product and key intermediates. The chemical shifts and coupling constants of the protons on the 1,7-naphthyridine ring are characteristic and can confirm the regiochemistry of the product.[1]
-
Infrared (IR) Spectroscopy: IR can be used to identify key functional groups in the molecule, such as carbonyls, amines, and nitriles. The ring skeletal vibrations of 1,7-naphthyridines typically appear in the 1600-1350 cm⁻¹ region.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is crucial for determining the purity of the final product. A well-developed HPLC method is also essential for in-process controls during scale-up.
Q4: We are considering a Suzuki cross-coupling reaction to functionalize our 1,7-naphthyridine intermediate. Are there any specific challenges with this type of reaction on this scaffold?
A4: Yes, Suzuki-Miyaura cross-coupling reactions on N-heterocyclic compounds like 1,7-naphthyridines can be challenging. The nitrogen atoms in the ring can coordinate to the palladium catalyst, potentially deactivating it.[9]
-
Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands such as XPhos or SPhos are often effective in preventing catalyst deactivation and promoting efficient coupling.
-
Base and Solvent: The selection of the base and solvent system is also important and often needs to be optimized for the specific substrates being used. Aqueous alcoholic solvents with hydroxide bases have been shown to be effective in some cases.[9]
-
Substrate Reactivity: The position of the halide on the naphthyridine ring will influence its reactivity. Careful optimization of the reaction conditions for your specific substrate is necessary.
Experimental Protocols
Protocol 1: General Procedure for a Scaled-Up Friedländer Synthesis
This protocol provides a general framework. Specific quantities, temperatures, and reaction times must be optimized for your particular substrates.
-
Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer, a temperature probe, a condenser, and a nitrogen inlet. Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charge Reactants: Charge the o-aminopyridine aldehyde or ketone and the active methylene compound to the reactor, followed by the chosen solvent (e.g., ethanol, DMF).
-
Inert Atmosphere: Begin stirring and ensure a gentle flow of nitrogen through the reactor.
-
Catalyst Addition: If using a base catalyst like sodium ethoxide or piperidine, add it slowly to the mixture. If using a reagent like T3P®, it can be added at this stage.
-
Heating: Heat the reaction mixture to the predetermined optimal temperature using the reactor jacket's heating fluid. Monitor the internal temperature closely.
-
Reaction Monitoring: Take samples periodically via a sampling valve and analyze by TLC or LC-MS to monitor the reaction progress.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The work-up procedure will depend on the specific product and impurities. A typical work-up might involve:
-
Quenching the reaction with water.
-
Extracting the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing the organic layer with brine.
-
Drying the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrating the solution under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product using the most scalable method determined during process development (e.g., recrystallization).
Protocol 2: Purification by Recrystallization
-
Solvent Screening: In small vials, test the solubility of your crude product in a range of solvents at room temperature and at their boiling points. An ideal recrystallization solvent will dissolve the product well when hot but poorly when cold, while impurities remain soluble at all temperatures or are insoluble.
-
Dissolution: Place the crude product in an appropriately sized Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the product.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can improve the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature until a constant weight is achieved.
The following table summarizes typical data that should be collected during scale-up experiments:
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) | Production Scale (1 kg) |
| Starting Material A | 1.0 g | 100.0 g | 1000.0 g |
| Starting Material B | 1.2 eq | 1.2 eq | 1.2 eq |
| Solvent Volume | 10 mL | 1 L | 10 L |
| Reaction Time | 4 h | 6 h | 8 h |
| Crude Yield | 85% | 78% | 75% |
| Purity (by HPLC) | 92% | 88% | 85% |
| Purified Yield | 75% | 68% | 65% |
| Final Purity | >99% | >99% | >99% |
This structured approach to data collection allows for a clear comparison of process performance at different scales and helps identify areas for optimization.
References
- Srivastava, K.P., Singh, I., & Kumari, A. (2014). Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. International Journal of Chemical and Physical Sciences, 3(4).
- Wójcicka, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry, 25(22), 2740-2764.
- A Scalable Synthesis of a 1,7-Naphthyridine Derivative, a PDE4 Inhibitor. (2025).
- Baumgarten, H. E., & Cook, K. C. (1961). Naphthyridines. II. Synthesis of 1,7-Naphthyridines by Borsche Synthesis. The Journal of Organic Chemistry, 26(3), 809–812. [Link]
- Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. (n.d.). ACS Omega.
- Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. (2025).
- Friedlander synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P®) under mild conditions. (n.d.).
- Synthesis and Purification of 6-Ethoxy-4-oxo-1,4-dihydro-[1][10]naphthyridine-3-carboxylic Acid Benzylamide. (2025).
- 1,6-Naphthyridine, 96% Safety D
- Advances in the chemistry of 1,7-naphthyridine. (n.d.).
- ChemInform Abstract: Synthesis of Novel 1,7-Naphthyridines by Friedlaender Condensation of Pyridine Substrates. (2025).
- Mukhopadhyay, C., Das, P., & Butcher, R. J. (2011). An expeditious and efficient synthesis of highly functionalized[1][11]-naphthyridines under catalyst-free conditions in aqueous medium. Organic Letters, 13(17), 4664–4667. [Link]
- Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. (n.d.). MDPI.
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- 6. fishersci.com [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. An expeditious and efficient synthesis of highly functionalized [1,6]-naphthyridines under catalyst-free conditions in aqueous medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Catalyst Poisoning in Reactions with Nitrogen Heterocycles
Welcome to the Technical Support Center for navigating one of the most persistent challenges in synthetic chemistry: catalyst poisoning by nitrogen heterocycles. This guide is designed for researchers, scientists, and professionals in drug development who frequently encounter the unique reactivity of these indispensable scaffolds. In the following sections, we will move beyond simple procedural lists to explore the underlying principles of catalyst deactivation and provide actionable, field-tested strategies to ensure the success of your catalytic reactions.
Section 1: Understanding the Enemy - The Mechanism of Poisoning
Before we can effectively combat catalyst poisoning, we must first understand the nature of the interaction between nitrogen heterocycles and metal catalysts.
Q1: Why are nitrogen heterocycles such potent catalyst poisons?
A1: Nitrogen heterocycles, such as pyridines, quinolines, and indoles, possess lone pairs of electrons on their nitrogen atoms.[1][2] These lone pairs are Lewis basic and readily coordinate to the electron-deficient, catalytically active metal centers (e.g., Pd, Pt, Rh, Ru).[2] This strong, often irreversible, binding blocks the active sites, preventing the substrate from accessing them and thus halting the catalytic cycle.[1][3] This is particularly detrimental for heterogeneous catalysts, which have a limited number of active sites on their surface.[1]
Q2: Are all nitrogen heterocycles equally poisonous?
A2: No, the poisoning effect is highly dependent on the structure of the heterocycle. The basicity and steric environment of the nitrogen atom are key factors. For instance, the strongly coordinating nitrogen atoms in pyridines and quinolines are well-known to poison palladium catalysts in directed C-H activation reactions.[2] In contrast, less basic or sterically hindered heterocycles may exhibit a weaker inhibitory effect. The specific reaction conditions and the nature of the metal catalyst also play a significant role.
Q3: Does catalyst poisoning only affect hydrogenation reactions?
A3: While catalyst poisoning is a well-documented issue in heterogeneous hydrogenation, it is also a significant challenge in other metal-catalyzed reactions, including cross-coupling reactions like Suzuki-Miyaura.[4][5] In these cases, the nitrogen heterocycle can inhibit the palladium catalyst, leading to low yields and the formation of byproducts.[6][7]
Section 2: Troubleshooting Guide - Diagnosing and Addressing Catalyst Poisoning
Encountering a stalled or low-yielding reaction can be frustrating. This section provides a systematic approach to troubleshooting potential catalyst poisoning.
Q4: My reaction is sluggish or has stalled completely. How do I know if catalyst poisoning is the culprit?
A4: While several factors can lead to a slow reaction (e.g., poor reagent quality, suboptimal conditions), catalyst poisoning by a nitrogen heterocycle should be a primary suspect if your substrate or product contains this moiety.[8] A key indicator is if an initial burst of activity is observed, followed by a rapid decrease in the reaction rate. If increasing the catalyst loading provides only a marginal improvement, this can also point towards a poisoning issue.
Q5: I've confirmed catalyst poisoning. What are my immediate options to rescue my reaction?
A5: Here are a few immediate strategies you can employ:
-
Increase Catalyst Loading: While not always the most elegant solution, a higher catalyst loading can sometimes overcome the poisoning effect, especially if the poison is present in substoichiometric amounts.[8]
-
Optimize Reaction Conditions: Increasing the temperature or pressure (in the case of hydrogenations) can sometimes facilitate the desired reaction over the poisoning process.[8] However, be cautious as excessive heat can also lead to catalyst deactivation through other mechanisms.[8]
-
Slow Addition of the Heterocycle: If the nitrogen-containing compound is a reactant, adding it slowly to the reaction mixture can help maintain a low concentration, thereby reducing its inhibitory effect on the catalyst.[6]
Workflow for Diagnosing and Mitigating Catalyst Poisoning
Caption: A decision-making workflow for addressing catalyst poisoning.
Section 3: Proactive Mitigation Strategies - Designing for Success
The most effective approach to catalyst poisoning is to anticipate and design your experiment to prevent it from the outset.
Q6: Can I use additives to protect my catalyst?
A6: Yes, the use of additives is a powerful strategy. Acidic additives are particularly effective in mitigating poisoning by basic nitrogen heterocycles. The acid protonates the nitrogen, preventing its lone pair from coordinating to the metal center.
| Additive | Proposed Mechanism | Typical Reaction |
| Brønsted Acids (e.g., Acetic Acid, HCl) | Protonates the basic nitrogen of the heterocycle, preventing coordination to the catalyst. | Hydrogenation |
| Lewis Acids (e.g., B(C₆F₅)₃, Al(OTf)₃) | Coordinates to the nitrogen heterocycle, acting as a "protecting group" for the lone pair.[9][10] | Hydrogenation, C-H Functionalization[9][10] |
Q7: What are scavenger resins and how can they help?
A7: Scavenger resins are solid-supported reagents designed to selectively bind and remove specific compounds from a reaction mixture.[11][12] In the context of catalyst poisoning, resins functionalized with acidic groups can be used to "scavenge" or remove basic nitrogen-containing impurities from the starting materials or solvents before they have a chance to interact with the catalyst.[13] This is a highly effective purification method that can significantly improve reaction outcomes.[11][14]
Q8: Are there specific types of catalysts that are more resistant to poisoning?
A8: Absolutely. Catalyst selection is a critical aspect of designing a robust process. Some catalysts are inherently more resistant to poisoning by nitrogen heterocycles. For example, in the hydrogenation of sulfur-containing quinolines, a novel heterogeneous Ru-S catalyst has shown excellent tolerance to the otherwise poisoning sulfur and nitrogen functionalities.[1] Similarly, nickel phosphide catalysts have demonstrated higher hydrogenation capacity and reduced inhibition from competitive adsorption compared to sulfide catalysts in quinoline hydrogenation.[15] In cross-coupling reactions, the choice of ligand is crucial. Bulky, electron-rich phosphine ligands can sterically hinder the nitrogen heterocycle from coordinating to the palladium center.[6]
Experimental Protocol: Mitigating Catalyst Poisoning in the Hydrogenation of a Substituted Quinoline using an Acidic Additive
This protocol provides a general procedure for the hydrogenation of a quinoline derivative, incorporating an acidic additive to prevent catalyst poisoning.
Materials:
-
Substituted quinoline (1.0 mmol)
-
10% Palladium on Carbon (Pd/C) (5-10 mol%)[8]
-
Methanol (10 mL, high purity)[8]
-
Acetic Acid (1.1 mmol, 1.1 equivalents)
-
Hydrogen gas (balloon or Parr hydrogenator)
-
Round-bottom flask equipped with a magnetic stir bar
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve the substituted quinoline (1.0 mmol) in methanol (10 mL).[8]
-
Acid Addition: Add acetic acid (1.1 mmol) to the solution and stir for 5 minutes.
-
Inerting: Seal the flask with a septum and purge the system with an inert gas (nitrogen or argon) for several minutes to remove oxygen.[8]
-
Catalyst Addition: Under a positive pressure of the inert gas, carefully add the 10% Pd/C catalyst to the reaction mixture.[8]
-
Hydrogenation: Evacuate the inert gas and introduce hydrogen gas to the desired pressure (e.g., by attaching a hydrogen-filled balloon or using a Parr apparatus).[8]
-
Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating as required.[8]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of celite to remove the catalyst. The filtrate can then be worked up as required to isolate the product.
Conceptual Diagram: Role of Acidic Additive
Sources
- 1. Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
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- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Metal-free reductions of N-heterocycles via Lewis acid catalyzed hydrogenation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. The roles of Lewis acidic additives in organotransition metal catalysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02856G [pubs.rsc.org]
- 11. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 12. Scavenger resin - Wikipedia [en.wikipedia.org]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. canftech.com [canftech.com]
- 15. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Biological Activities of 1,7- and 1,8-Naphthyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
The naphthyridine scaffold, a bicyclic heteroaromatic system composed of two fused pyridine rings, represents a "privileged structure" in medicinal chemistry. The arrangement of the two nitrogen atoms within the bicyclic system gives rise to six possible isomers, with the 1,7- and 1,8-naphthyridine cores being of significant interest due to their diverse and potent biological activities.[1][2] This guide provides an in-depth, objective comparison of the biological activities of these two key isomers, supported by experimental data, to aid researchers and drug development professionals in their quest for novel therapeutic agents.
Introduction to 1,7- and 1,8-Naphthyridine Scaffolds
The distinct placement of the nitrogen atoms in 1,7- and 1,8-naphthyridine isomers profoundly influences their physicochemical properties, including their electronics, lipophilicity, and hydrogen bonding capacity. These differences, in turn, dictate their interactions with biological targets, leading to a diverse range of pharmacological effects. The 1,8-naphthyridine core is arguably the more extensively studied of the two, largely due to the early success of nalidixic acid, a 1,8-naphthyridine derivative, as an antibacterial agent.[2] However, recent research has unveiled the significant therapeutic potential of 1,7-naphthyridine derivatives, particularly in the realm of targeted therapies.
Comparative Biological Activities
While direct head-to-head comparative studies of 1,7- and 1,8-naphthyridine derivatives are not abundant in the literature, a comprehensive analysis of existing data allows for a comparative overview of their primary biological activities: anticancer, antimicrobial, and kinase inhibition.
Anticancer Activity
Both 1,7- and 1,8-naphthyridine scaffolds have yielded potent anticancer agents, though their primary mechanisms of action appear to diverge.
1,8-Naphthyridine Derivatives: A significant number of 1,8-naphthyridine derivatives exhibit potent cytotoxic activity against a wide range of cancer cell lines.[3][4][5][6][7][8][9][10] A primary mechanism of their anticancer action is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[11] For instance, vosaroxin, a 1,8-naphthyridine derivative, is a known topoisomerase II inhibitor that has been evaluated in clinical trials.[8] The cytotoxic effects of several 1,8-naphthyridine derivatives are highlighted in the table below.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 47 | MIAPaCa | Pancreatic | 0.41 | [9] |
| K-562 | Leukemia | 0.77 | [9] | |
| Compound 36 | PA-1 | Ovarian | 1.19 | [9] |
| Compound 29 | PA-1 | Ovarian | 0.41 | [9] |
| SW620 | Colon | 1.4 | [9] | |
| Compound 12 | HBL-100 | Breast | 1.37 | [6] |
| Compound 17 | KB | Oral | 3.7 | [6] |
| Compound 22 | SW-620 | Colon | 3.0 | [6] |
| Compound 16 | HeLa | Cervical | 0.71 | [5] |
| HL-60 | Leukemia | 0.1 | [5] | |
| PC-3 | Prostate | 5.1 | [5] | |
| Compound 8b | HepG2 | Liver | 3.2 µg/mL | [8] |
1,7-Naphthyridine Derivatives: The anticancer activity of 1,7-naphthyridine derivatives is often linked to their ability to act as potent and selective kinase inhibitors. By targeting specific kinases involved in oncogenic signaling pathways, these compounds can effectively inhibit tumor growth and proliferation. For example, derivatives of 1,7-naphthyridine have been identified as inhibitors of p38 mitogen-activated protein (MAP) kinase and Tumor Progression Loci-2 (Tpl2) kinase, both of which are attractive targets for cancer therapy. A notable example is Bisleuconothine A, a 1,7-naphthyridine alkaloid that inhibits the WNT signaling pathway and induces cell cycle arrest in colon cancer cells.
A key signaling pathway implicated in the anticancer activity of some 1,7-naphthyridine derivatives is the Wnt/β-catenin pathway. Inhibition of this pathway can lead to decreased cell proliferation and tumor growth.
Caption: Wnt/β-catenin signaling pathway and potential inhibition by 1,7-naphthyridine derivatives.
Antimicrobial Activity
The 1,8-naphthyridine scaffold is historically renowned for its antibacterial properties, with nalidixic acid being a pioneering synthetic antimicrobial agent.
1,8-Naphthyridine Derivatives: These compounds primarily exert their antimicrobial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair.[12][13] This mechanism of action is shared by the broader class of quinolone antibiotics. The table below presents the Minimum Inhibitory Concentration (MIC) values for some 1,8-naphthyridine derivatives against various bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| PD 131628 | Staphylococcus aureus (≥90% of strains) | 0.125-0.25 | |
| Streptococcus pyogenes (≥90% of strains) | 0.125-0.25 | ||
| Streptococcus pneumoniae (≥90% of strains) | 0.125-0.25 | ||
| Enterobacteriaceae (≥90% of strains) | 0.125 | ||
| Pseudomonas aeruginosa (≥90% of strains) | 0.5 | ||
| Compound 14 | S. aureus ATCC 25923 | 1.95 | [12] |
| E. coli ATCC 35218 | 1.95 | [12] | |
| E. coli ATCC 25922 | 1.95 | [12] | |
| ANA-12 | Mycobacterium tuberculosis H37Rv | 6.25 | [14] |
| 1,8-NA | E. coli 06 (multi-resistant) | ≥ 1024 | [13] |
| 3-TNB | S. aureus 10 (multi-resistant) | ≥ 1024 | [13] |
It is noteworthy that some 1,8-naphthyridine derivatives with weak intrinsic antibacterial activity have been shown to potentiate the effects of existing antibiotics against multi-resistant bacterial strains.[13]
1,7-Naphthyridine Derivatives: While less explored for their antimicrobial properties compared to their 1,8-isomers, some 1,7-naphthyridine derivatives have demonstrated antiparasitic activities. Further investigation into their potential as antibacterial and antifungal agents is warranted.
The inhibition of bacterial DNA gyrase is a critical mechanism for the antimicrobial activity of many naphthyridine derivatives.
Caption: Mechanism of bacterial DNA gyrase inhibition by 1,8-naphthyridine derivatives.
Kinase Inhibition
The inhibition of protein kinases has emerged as a major strategy in the development of targeted therapies for a multitude of diseases, including cancer and inflammatory disorders. Both 1,7- and 1,8-naphthyridine isomers have shown promise as kinase inhibitors.
1,7-Naphthyridine Derivatives: This class of compounds has been a particularly fertile ground for the discovery of potent and selective kinase inhibitors. As mentioned earlier, 1,7-naphthyridine 1-oxides are effective inhibitors of p38 MAP kinase, a key player in inflammatory responses. Furthermore, derivatives of 1,7-naphthyridine have been identified as inhibitors of PIP4K2A and FGFR kinases, both of which are implicated in cancer.
The p38 MAPK signaling pathway is a crucial regulator of cellular responses to stress and inflammation, and its inhibition by 1,7-naphthyridine derivatives holds significant therapeutic potential.
Caption: The p38 MAPK signaling pathway and its inhibition by 1,7-naphthyridine derivatives.
1,8-Naphthyridine Derivatives: While perhaps more recognized for their antimicrobial and broader anticancer activities, 1,8-naphthyridine derivatives have also been reported as inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR), Casein Kinase 2 (CK2), and c-Met kinase.[11] This suggests that kinase inhibition may be an additional mechanism contributing to their anticancer effects.
Experimental Protocols
To facilitate further research in this area, detailed step-by-step methodologies for key experiments are provided below.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
Naphthyridine derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the naphthyridine derivatives. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Minimum Inhibitory Concentration (MIC) Test for Antimicrobial Activity
The MIC test is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
Naphthyridine derivatives
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
Incubator
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of the naphthyridine derivatives in the wells of a 96-well plate containing MHB.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
In Vitro p38 MAP Kinase Assay
This assay measures the ability of a compound to inhibit the activity of the p38 MAP kinase enzyme.
Materials:
-
Recombinant active p38α kinase
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT)
-
Substrate (e.g., ATF-2)
-
ATP
-
Naphthyridine derivatives
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Luminometer
Procedure:
-
Reaction Setup: In a 384-well plate, add the kinase buffer, the p38α kinase, and the substrate.
-
Inhibitor Addition: Add various concentrations of the 1,7-naphthyridine derivative or a vehicle control.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent and kinase detection reagent according to the manufacturer's protocol.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The luminescence signal is proportional to the amount of ADP generated and thus reflects the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.
Conclusion
Both 1,7- and 1,8-naphthyridine isomers represent highly valuable scaffolds in medicinal chemistry, each with a distinct yet overlapping spectrum of biological activities. The 1,8-naphthyridine core has a well-established history in the development of antimicrobial and broad-spectrum anticancer agents, often targeting fundamental cellular processes like DNA replication. In contrast, the 1,7-naphthyridine scaffold is emerging as a promising framework for the design of more targeted therapies, particularly kinase inhibitors for the treatment of cancer and inflammatory diseases.
The choice of which isomer to pursue in a drug discovery program will ultimately depend on the specific therapeutic target and desired mechanism of action. Further research, especially direct comparative studies, will be invaluable in fully elucidating the therapeutic potential of these versatile heterocyclic systems and in guiding the rational design of next-generation therapeutic agents.
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- Synthesis and biological evaluation of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives as new ligands of cannabinoid receptors - PubMed. (URL: [Link])
- Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Deriv
- Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. (URL: [Link])
- Synthesis and Biological Activity of 2,7-Naphthyridine Deriv
- 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. (URL: [Link])
- Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prost
- 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed. (URL: [Link])
- Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed. (URL: [Link])
- New 1,4-dihydro[1][5]naphthyridine derivatives as DNA gyrase inhibitors - PubMed. (URL: [Link])
- Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide deriv
- Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells - PMC - NIH. (URL: [Link])
- (PDF)
- Anticancer and immunomodulatory activities of novel 1,8-naphthyridine deriv
- Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - NIH. (URL: [Link])
- Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide deriv
- Reported 1,8‐naphthyridine derivatives as a kinase inhibitor.
- Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Publishing. (URL: [Link])
- 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed. (URL: [Link])
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The Naphthyridine Scaffold: A Comparative Guide to Kinase Inhibition
A Senior Application Scientist's Perspective on Structure, Selectivity, and Experimental Validation
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a cornerstone of modern therapeutics. The heterocyclic naphthyridine core has emerged as a privileged scaffold in this endeavor, capable of being decorated with various substituents to achieve high affinity and specificity for a range of kinase targets. This guide provides a comparative analysis of the naphthyridine scaffold in kinase inhibition, with a particular focus on contrasting the profiles of known 1,7- and 1,8-naphthyridine derivatives against benchmark kinase inhibitors. While direct experimental data for 3,4,8-Trichloro-1,7-naphthyridine is not extensively available in the public domain, this guide will leverage structure-activity relationship (SAR) insights from related compounds to project its potential characteristics and provide a robust framework for its investigation.
The Naphthyridine Core: A Versatile Kinase Hinge-Binder
The success of the naphthyridine scaffold lies in its ability to mimic the purine core of ATP, enabling it to effectively compete for binding at the kinase hinge region. The nitrogen atoms within the bicyclic system act as hydrogen bond acceptors, forming key interactions with the backbone amide groups of the hinge, a critical anchor point for many Type I and Type II kinase inhibitors. The specific arrangement of these nitrogen atoms (e.g., 1,7- vs. 1,8-naphthyridine) subtly alters the geometry and electronic properties of the core, influencing its interactions and providing a basis for achieving selectivity.
Comparative Kinase Inhibition Profiles: Naphthyridines vs. Established Inhibitors
To understand the potential of a novel naphthyridine derivative, it is essential to contextualize its inhibitory profile against both well-characterized analogues and clinically relevant kinase inhibitors. The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative naphthyridine-based inhibitors and established benchmarks against a panel of selected kinases.
Table 1: Kinase Inhibition Profile of Representative Naphthyridine-Based Inhibitors
| Compound/Scaffold | Primary Target(s) | IC50 (nM) | Reference Compound | Key Structural Features |
| 1,7-Naphthyridine Derivative | PIP4K2A | 13 (BAY-297) | BAY-091 | Carboxamide substituent crucial for potency.[1][2] |
| 1,7-Naphthyridinone | p38 MAP Kinase | Potent (specific IC50 not provided in abstract) | - | N-t-butyl piperidine substituent.[3] |
| 1,6-Naphthyridine Derivative | SYK | Potent (specific IC50 not provided in abstract) | - | 7-aryl and 5-aminoalkylamino substituents.[4] |
| 2,6-Naphthyridine Derivative | FGFR4 | Nanomolar range | Fisogatinib | High selectivity over FGFR1-3.[5][6] |
| 1,8-Naphthyridine Derivative | c-Met | Potent (specific IC50 not provided in abstract) | - | Structure-activity relationship explored.[7][8] |
Table 2: Kinase Inhibition Profile of Benchmark Kinase Inhibitors
| Compound | Primary Target(s) | IC50 (nM) | Selectivity Profile |
| Staurosporine | Pan-Kinase | ~2-20 for many kinases | Broad-spectrum, non-selective.[9][10] |
| Dasatinib | BCR-ABL, SRC family | <1 (for Abl and Src) | Multi-targeted, inhibits a broad range of kinases.[11][12][13] |
| Osimertinib | EGFR (mutant) | ~1 (for L858R/T790M) | Highly selective for mutant EGFR over wild-type.[14][15][16] |
Causality Behind Experimental Design: Decoding Kinase Selectivity
The data presented underscores a critical principle in kinase inhibitor development: achieving a balance between potency and selectivity. While a compound like Staurosporine is a powerful research tool due to its broad activity, its lack of selectivity makes it unsuitable for targeted therapy.[9][10] Conversely, Osimertinib's success lies in its exquisite selectivity for mutant forms of EGFR, minimizing off-target effects.[14][15][16]
The naphthyridine derivatives illustrate how modifications to the core scaffold can tune selectivity. For instance, the development of 2,6-naphthyridine analogues as highly selective FGFR4 inhibitors highlights a rational design approach to target a specific member of a closely related kinase family.[5][6] This selectivity is paramount in therapeutic applications to avoid toxicities associated with inhibiting other FGFR isoforms.
Projecting the Profile of this compound: A Hypothesis
Based on the established SAR of naphthyridine inhibitors, we can hypothesize the potential kinase inhibitory profile of this compound. The trichloro-substitution pattern introduces significant electronic and steric changes to the naphthyridine core:
-
Electron-Withdrawing Effects: The chlorine atoms are strongly electron-withdrawing, which could modulate the pKa of the naphthyridine nitrogens and alter the strength of hydrogen bonding interactions with the kinase hinge region.
-
Steric Hindrance: The placement of chlorine atoms at positions 3, 4, and 8 could sterically clash with amino acid residues in the ATP-binding pocket of some kinases, potentially conferring selectivity. Conversely, these substitutions might prevent binding to other kinases.
-
Hydrophobic Interactions: The chlorine atoms can participate in favorable hydrophobic interactions within the binding site, potentially enhancing potency.
Given these considerations, it is plausible that this compound could exhibit a distinct selectivity profile compared to other naphthyridine derivatives. Its evaluation would require a systematic screening approach, as detailed in the experimental protocols below.
Experimental Protocols: A Framework for Validation
The characterization of any novel kinase inhibitor requires a multi-tiered experimental approach, progressing from in vitro biochemical assays to cell-based and in vivo models.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay directly measures the enzymatic activity of a purified kinase.
Objective: To determine the IC50 value of a test compound against a specific kinase.
Methodology:
-
Reaction Setup: In a 96-well filter plate, prepare a reaction mixture containing the purified kinase, a kinase-specific substrate peptide, and a range of concentrations of the test compound (e.g., this compound).
-
Initiation: Start the kinase reaction by adding a solution containing [γ-³³P]ATP and MgCl₂.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), allowing the kinase to phosphorylate the substrate.
-
Termination and Washing: Stop the reaction by adding a solution of phosphoric acid. Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for a radiometric in vitro kinase assay.
Cellular Target Engagement Assay (NanoBRET™)
This assay measures the binding of an inhibitor to its target kinase within living cells.
Objective: To determine the cellular potency (IC50) and residence time of a test compound.
Methodology:
-
Cell Preparation: Genetically modify a suitable cell line to express the target kinase as a fusion protein with NanoLuc® luciferase.
-
Assay Setup: Plate the cells in a 96-well plate and add a fluorescent energy transfer probe that specifically binds to the kinase of interest.
-
Compound Treatment: Add the test compound at various concentrations to the cells.
-
Lysis and Detection: Lyse the cells and add the NanoBRET™ substrate. Measure the bioluminescence resonance energy transfer (BRET) signal, which occurs when the fluorescent probe is in close proximity to the NanoLuc®-tagged kinase.
-
Data Analysis: The test compound will compete with the fluorescent probe, leading to a decrease in the BRET signal. Plot the BRET ratio against the inhibitor concentration to determine the cellular IC50.
Caption: Principle of the NanoBRET™ cellular target engagement assay.
Signaling Pathway Context: The p38 MAP Kinase Cascade
To illustrate the biological relevance of targeting a specific kinase, consider the p38 MAP kinase signaling pathway, a key regulator of inflammatory responses and a target for some naphthyridine inhibitors.
Caption: Inhibition of the p38 MAP kinase pathway by a naphthyridine inhibitor.
Conclusion: A Path Forward for Novel Naphthyridine Inhibitors
The naphthyridine scaffold represents a highly adaptable and promising platform for the development of novel kinase inhibitors. While the specific compound this compound remains to be characterized, a systematic evaluation using the experimental framework outlined in this guide will be crucial to elucidating its potency, selectivity, and therapeutic potential. By leveraging the wealth of knowledge from existing naphthyridine-based inhibitors and employing rigorous, self-validating experimental protocols, researchers can effectively navigate the complex landscape of kinase inhibitor discovery and contribute to the development of the next generation of targeted therapies.
References
- Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
- Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]
- Kim, S., et al. (2024). Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 67(10), 8445-8459. [Link]
- Regan, J., et al. (2006). p38 MAP Kinase Inhibitors: Metabolically Stabilized Piperidine-Substituted Quinolinones and Naphthyridinone. Bioorganic & Medicinal Chemistry Letters, 16(1), 64-68. [Link]
- Thompson, A. M., et al. (2012). Fibroblast growth factor receptor (FGFR) inhibitors as anticancer agents: 3D-QSAR, molecular docking and dynamics simulation studies of 1, 6-naphthyridines and pyridopyrimidines. Journal of Receptors and Signal Transduction, 32(5), 255-264. [Link]
- Wortmann, L., et al. (2021). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of Medicinal Chemistry, 64(22), 16756-16773. [Link]
- Chung, J. Y. L., et al. (2006). Synthesis of a Naphthyridone p38 MAP Kinase Inhibitor. The Journal of Organic Chemistry, 71(22), 8602-8609. [Link]
- Cywin, C. L., et al. (2003). Discovery and SAR of novel Naphthyridines as potent inhibitors of spleen tyrosine kinase (SYK). Bioorganic & Medicinal Chemistry Letters, 13(8), 1415-1418. [Link]
- Lategahn, J., et al. (2020). Insight into the Therapeutic Selectivity of the Irreversible EGFR Tyrosine Kinase Inhibitor Osimertinib through Enzyme Kinetic Studies. Biochemistry, 59(16), 1591-1603. [Link]
- Knapp, S., et al. (2010). Protein kinase inhibition of clinically important staurosporine analogues. MedChemComm, 1(1), 30-38. [Link]
- Cross, D. A., et al. (2014). AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer. Cancer Discovery, 4(9), 1046-1061. [Link]
- Trivedi, A., et al. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity. [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 1,7-Naphthyridine-Based Kinase Inhibitors
Introduction: The Double-Edged Sword of Kinase Inhibition
The 1,7-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of potent inhibitors targeting a range of protein kinases.[1][2][3] These enzymes, comprising a family of over 500 members, are central regulators of cellular signaling; their dysregulation is a hallmark of numerous diseases, most notably cancer.[4][5] Consequently, developing specific kinase inhibitors is a major focus of modern drug discovery.[6][7]
However, the high degree of conservation within the ATP-binding site across the human kinome presents a formidable challenge: achieving inhibitor selectivity.[4][8] A 1,7-naphthyridine-based compound designed against a specific kinase may interact with dozens of unintended "off-target" kinases. Such cross-reactivity can lead to unforeseen toxicities, confounding experimental results and causing clinical trial failures.[9][10] Conversely, these interactions can be harnessed for therapeutic benefit through a "polypharmacology" approach, where engaging multiple nodes in a disease network leads to enhanced efficacy.[4][11]
Therefore, a rigorous and comprehensive cross-reactivity profile is not merely a characterization step; it is fundamental to understanding a compound's true mechanism of action and predicting its biological effects. This guide provides an in-depth comparison of key methodologies for profiling these inhibitors, grounded in the principles of biochemical validation and cellular target engagement. We will explore the causality behind experimental choices, present detailed protocols, and demonstrate how to interpret the resulting data to build a complete selectivity profile.
Pillar 1: Biochemical Profiling – Quantifying Direct Interactions
The foundational step in understanding an inhibitor's selectivity is to measure its direct interaction with a broad panel of purified kinases. This is typically achieved through two complementary approaches: large-scale binding assays and enzymatic inhibition assays.
Kinome-Wide Competition Binding Assays (e.g., KINOMEscan®)
Competition binding assays offer a powerful, unbiased method to quantify the thermodynamic affinity (dissociation constant, Kd) of an inhibitor for hundreds of kinases simultaneously.[12][13] The key advantage of this approach is that it is independent of ATP, substrate, or enzymatic activity, providing a direct measure of binding.[12]
Causality Behind the Choice: By decoupling binding from function, we eliminate confounding variables like ATP concentration, which can dramatically alter IC50 values for ATP-competitive inhibitors.[4][14] This provides the purest assessment of an inhibitor's potential interaction landscape, making it an ideal primary screen to identify all potential targets for further investigation.
Caption: KINOMEscan® competition binding assay workflow.
Experimental Protocol: KINOMEscan® Profiling
-
Compound Preparation: Solubilize the 1,7-naphthyridine inhibitor in 100% DMSO to create a high-concentration stock (e.g., 10 mM). Prepare a specific concentration for screening (e.g., 10 µM) in the appropriate assay buffer.
-
Assay Reaction: In a multi-well plate, combine the test compound with a panel of DNA-tagged human kinases and an immobilized, active-site directed ligand.[12]
-
Incubation: Allow the mixture to equilibrate. The test compound competes with the immobilized ligand for binding to the kinase's active site.
-
Affinity Capture: The immobilized ligand beads are captured, and unbound components are washed away. Kinases that were bound by the test compound will be washed away, while those that bound the immobilized ligand will be retained.
-
Quantification: The amount of kinase remaining on the solid support is quantified by detecting the DNA tag using quantitative PCR (qPCR).[12]
-
Data Analysis: The qPCR signal is compared to a DMSO vehicle control. A lower signal indicates stronger binding by the test compound. Data is typically reported as percent of control remaining, which can be used to calculate a Kd value.
Enzymatic IC50 Determination
While binding assays reveal affinity, enzymatic assays measure functional inhibition—the inhibitor's ability to block the kinase's catalytic activity.[5] The half-maximal inhibitory concentration (IC50) is a key metric of potency.
Causality Behind the Choice: An IC50 value provides functional validation of the binding interactions identified in broader screens. It is critical for lead optimization and directly informs on the concentration required to achieve a biological effect. However, it is crucial to control for ATP concentration, as IC50 values for competitive inhibitors are highly dependent on it.[4][14] For meaningful comparison across different kinases, assays should be run at the Kₘ‚ₐₜₚ for each specific enzyme.[11][14]
Experimental Protocol: In Vitro Kinase IC50 Assay (Fluorescence-Based)
-
Compound Plating: Prepare a serial dilution of the 1,7-naphthyridine inhibitor in DMSO. Dispense into a 384-well assay plate.
-
Kinase Reaction: Add the kinase and a fluorescently labeled peptide substrate to each well in a kinase assay buffer.[15]
-
Initiation: Start the reaction by adding an ATP solution. The final ATP concentration should be at or near the Kₘ value for that specific kinase.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a solution containing EDTA, which chelates the Mg²⁺ necessary for kinase activity.
-
Readout: Measure the fluorescence signal. The degree of phosphorylation is proportional to the signal change.
-
Data Analysis: Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[15]
Data Presentation: Comparing Inhibitor Selectivity
To illustrate, let's compare a hypothetical highly selective inhibitor, Naphthy-Inhibitor X , with a known promiscuous inhibitor, Staurosporine.
Table 1: Kinome-Wide Binding Affinity (Kd, nM)
| Kinase Target | Naphthy-Inhibitor X (Kd, nM) | Staurosporine (Kd, nM) |
|---|---|---|
| PIP4K2A (On-Target) | 5.2 | 15.8 |
| ABL1 | >10,000 | 6.4 |
| CDK2 | 8,500 | 3.1 |
| FLT3 | >10,000 | 5.5 |
| p38α (MAPK14) | 1,200 | 25.0 |
| VEGFR2 (KDR) | >10,000 | 7.9 |
| ... (400+ other kinases) | Generally >10,000 | Broadly <100 |
Table 2: Functional Enzymatic Inhibition (IC50, nM)
| Kinase Target | Naphthy-Inhibitor X (IC50, nM) | Staurosporine (IC50, nM) |
|---|---|---|
| PIP4K2A (On-Target) | 12.5 | 30.1 |
| p38α (MAPK14) | 2,800 | 55.2 |
| ABL1 | >20,000 | 18.3 |
Data is illustrative and based on typical results for selective vs. non-selective inhibitors.
Pillar 2: Cellular Target Engagement – Verifying Action in a Physiological Context
Biochemical assays are essential but are performed in an artificial environment. Demonstrating that an inhibitor engages its intended target within the complex milieu of a living cell is a critical validation step.[16] The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.[17][18]
Causality Behind the Choice: CETSA directly measures the biophysical consequence of ligand binding in intact cells or tissues.[17][19] The binding of an inhibitor stabilizes the target protein, leading to an increase in its melting temperature (Tₘ).[18] This method requires no modification of the compound or the protein and provides unequivocal evidence of target engagement at specific concentrations, helping to bridge the gap between biochemical potency and cellular activity.[20]
Caption: Integrated workflow for inhibitor cross-reactivity profiling.
This tiered approach ensures an efficient use of resources. A broad, ATP-independent binding screen casts a wide net to identify all potential interactions. [12]Follow-up functional assays then confirm the potency of these interactions. [21]Finally, cell-based target engagement assays like CETSA provide the ultimate physiological validation, confirming that the inhibitor can reach and bind its target(s) in a living system. [18][22]
Conclusion
Profiling the cross-reactivity of 1,7-naphthyridine-based inhibitors is a multi-faceted process that is absolutely critical for successful drug development. Moving beyond a single IC50 value against a primary target to embrace a holistic profiling strategy provides invaluable insights. By integrating broad biochemical binding assays, functional enzymatic assays, and direct cellular target engagement studies, researchers can build a high-confidence selectivity profile. This comprehensive understanding allows for the rational design of more selective compounds, the early identification of potential safety liabilities, and the strategic exploitation of polypharmacology, ultimately increasing the probability of translating a promising chemical scaffold into a validated chemical probe or a successful therapeutic agent.
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A Senior Application Scientist's Guide to Polychlorinated vs. Polyfluorinated Naphthyridines in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. The naphthyridine scaffold, a nitrogen-containing heterocyclic system, is a privileged structure found in numerous biologically active compounds, from antibacterial to anticancer agents.[1][2][3] Halogenation of this scaffold is a common strategy to modulate its physicochemical and pharmacological properties. Among the halogens, fluorine and chlorine are most frequently employed, yet the choice between them is often not straightforward.[4][5]
This guide provides an in-depth comparative study of polychlorinated and polyfluorinated naphthyridines. Moving beyond a simple list of facts, we will explore the causal relationships behind experimental choices, offering field-proven insights into how the subtle yet significant differences between chlorine and fluorine can be leveraged to optimize a drug candidate's profile.
The Strategic Dichotomy: Chlorine vs. Fluorine
The decision to incorporate chlorine or fluorine into a naphthyridine scaffold is a critical fork in the road of a drug optimization program. These atoms, while neighbors in the halogen group, impart distinct electronic, steric, and metabolic properties to the parent molecule.
-
Fluorine , with its high electronegativity and small atomic size, can profoundly alter the basicity (pKa) of the naphthyridine nitrogens, enhance metabolic stability by blocking sites of oxidation, and form unique non-covalent interactions, including hydrogen bonds.[6]
-
Chlorine , being larger and more polarizable, generally increases lipophilicity more than fluorine. It can also participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to target proteins.[4][7][8]
This guide will dissect these differences through a lens of synthetic strategy, physicochemical properties, and biological consequences, providing the data and protocols necessary to make informed decisions in your research.
Comparative Synthesis Strategies
The synthesis of halogenated naphthyridines typically begins with the construction of the core naphthyridine ring, followed by halogenation, or by using pre-halogenated precursors. A common strategy involves the nucleophilic substitution of hydroxyl groups on a naphthyridinedione precursor. The choice of halogenating agent is the key divergence in the synthetic path.
For instance, starting from a dihydroxynaphthyridine, chlorination can be readily achieved using reagents like phosphorus oxychloride (POCl₃), while fluorination often requires harsher conditions or specialized reagents like sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST). The reactivity of the resulting dihalide also differs significantly; dichloronaphthyridines are excellent substrates for subsequent nucleophilic aromatic substitution (SNAr) reactions, allowing for further diversification.[9]
Below is a generalized workflow illustrating the synthetic divergence.
Physicochemical Property Showdown
The true divergence between these two halogenated series lies in their physicochemical properties, which directly impact their pharmacokinetic (ADME - Absorption, Distribution, Metabolism, Excretion) profiles. A molecular matched-pair analysis across a large dataset of compounds reveals clear trends when swapping fluorine for chlorine.[4]
| Property | Effect of Chlorine (vs. Fluorine) | Rationale & Implication for Naphthyridines |
| Lipophilicity (LogD) | Higher (Mean ΔLogD ≈ +0.45)[4] | Chlorine's larger size and greater polarizability increase lipophilicity. This enhances membrane permeability but may also increase binding to promiscuous targets like hERG or P450 enzymes, and decrease aqueous solubility. |
| Aqueous Solubility | Lower [4] | The increased lipophilicity of chlorinated compounds generally leads to lower solubility in aqueous media, which can be a challenge for formulation and bioavailability. |
| Acidity/Basicity (pKa) | Less Basic (Higher pKa)[6] | Fluorine is more strongly electron-withdrawing than chlorine, reducing the electron density on the naphthyridine nitrogen atoms more effectively. This makes fluorinated naphthyridines less basic (lower pKa) than their chlorinated counterparts. This can impact salt formation, solubility, and receptor interactions. |
| Metabolic Stability | Generally Lower | The Carbon-Fluorine bond (bond energy ~485 kJ/mol) is significantly stronger than the Carbon-Chlorine bond (~346 kJ/mol). Fluorine is therefore often used to block sites of metabolic oxidation by Cytochrome P450 enzymes, increasing the compound's half-life.[6] |
| Halogen Bonding | Stronger Donor | Chlorine is a more effective halogen bond donor than fluorine. This can lead to specific, favorable interactions with electron-rich atoms (like oxygen or sulfur) in a protein's active site, potentially increasing binding affinity.[8] |
Impact on Biological Activity and SAR
The choice of halogenation strategy is ultimately guided by the desired biological outcome. The physicochemical differences described above translate directly into tangible effects on potency, selectivity, and pharmacokinetics.
Receptor Binding Affinity and Potency
A large-scale analysis shows that, on average, chlorinated compounds are slightly more active than their fluorinated counterparts, with a median increase in binding affinity of about 10-12%.[4] This can be attributed to several factors, including the increased lipophilicity favoring partitioning into the binding site or the formation of stabilizing halogen bonds.
However, this is not a universal rule. In a series of opioid receptor agonists, a fluoro-for-chloro substitution reduced the affinity for the target MOR receptor by a factor of five.[10] This underscores the context-dependent nature of these substitutions; the specific topology and electrostatic environment of the target's binding pocket are paramount.
Pharmacokinetics and Metabolic Fate
Here, fluorine often holds a distinct advantage. The strength of the C-F bond makes it resistant to metabolic cleavage.[6] If a "soft spot" for metabolism on the naphthyridine ring is identified, installing a fluorine atom at that position can be a highly effective strategy to improve metabolic stability and prolong the drug's half-life.
Conversely, the higher lipophilicity of chlorinated naphthyridines can improve blood-brain barrier permeability, a desirable trait for CNS-targeting drugs.[4]
The typical workflow for evaluating these properties is outlined below.
Key Experimental Protocols
To ensure trustworthiness and reproducibility, the following are detailed, self-validating protocols for the direct comparison of polychlorinated and polyfluorinated naphthyridines.
Protocol: Determination of Lipophilicity (LogP) by Shake-Flask Method
Objective: To quantitatively measure the difference in lipophilicity between a chlorinated and a fluorinated naphthyridine analog.
Materials:
-
Test Compounds (Chloro- and Fluoro-Naphthyridine Analogs)
-
1-Octanol (HPLC grade, pre-saturated with buffer)
-
Phosphate Buffered Saline (PBS), pH 7.4 (pre-saturated with 1-octanol)
-
Volumetric flasks, separatory funnels, centrifuge
-
Analytical instrument (e.g., HPLC-UV or LC-MS/MS)
Methodology:
-
Preparation of Solutions: Prepare stock solutions of each test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.
-
Partitioning:
-
In a separatory funnel, combine 5 mL of the 1-octanol phase and 5 mL of the aqueous PBS phase.
-
Add a small aliquot (e.g., 10 µL) of the 10 mM compound stock solution to achieve a final concentration that is detectable by your analytical method.
-
Seal the funnel and shake vigorously for 30 minutes at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.
-
-
Phase Separation: Allow the funnel to stand undisturbed until the two phases have clearly separated. For stable emulsions, centrifuge at 2000 x g for 10 minutes.
-
Sampling: Carefully withdraw an aliquot from both the upper octanol phase and the lower aqueous phase. Be cautious to avoid cross-contamination.
-
Quantification:
-
Prepare a standard curve for each compound.
-
Analyze the concentration of the compound in each phase using a validated HPLC-UV or LC-MS/MS method.
-
-
Calculation: The Partition Coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase:
-
P = [Compound]octanol / [Compound]aqueous
-
LogP = log10(P)
-
-
Validation: The protocol is self-validating if the sum of the mass of the compound recovered from both phases is within 90-110% of the initial mass added.
Protocol: In Vitro Metabolic Stability Assay
Objective: To compare the rate of metabolic degradation of a chlorinated vs. a fluorinated naphthyridine by liver enzymes.[11][12]
Materials:
-
Test Compounds (Chloro- and Fluoro-Naphthyridine Analogs)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH-A, NADPH-B)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
Positive control substrate (e.g., Testosterone, known for rapid metabolism)
-
Acetonitrile with an internal standard (for reaction quenching)
-
LC-MS/MS system
Methodology:
-
Incubation Preparation:
-
Prepare a master mix containing HLM (final concentration 0.5 mg/mL) in phosphate buffer. Pre-warm at 37°C for 5 minutes.
-
Prepare the test compounds in buffer at 2x the final concentration (e.g., 2 µM for a 1 µM final concentration).
-
-
Initiating the Reaction:
-
To initiate the metabolic reaction, add an equal volume of the pre-warmed NADPH regenerating system to the HLM/compound mixture.
-
For the negative control (T=0), add the quenching solution before adding the NADPH system.
-
-
Time Course Sampling:
-
Incubate the reaction mixture in a shaking water bath at 37°C.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard.
-
-
Sample Processing: Vortex the quenched samples, then centrifuge at 4000 x g for 15 minutes to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to an analysis plate and quantify the remaining percentage of the parent compound at each time point relative to the T=0 sample.
-
Data Analysis:
-
Plot the natural logarithm of the percent remaining parent compound versus time.
-
The slope of the linear regression line (k) represents the elimination rate constant.
-
Calculate the in vitro half-life (t1/2) as: t1/2 = 0.693 / k
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein.
-
-
Validation: The positive control (Testosterone) should show >80% metabolism within the time course, confirming the enzymatic activity of the microsomes.
Conclusion and Strategic Recommendations
The choice between a polychlorinated and a polyfluorinated naphthyridine is a nuanced decision that requires a deep understanding of the project's specific goals. There is no universally "better" choice; rather, there is a series of strategic trade-offs.
-
Choose Chlorine when:
-
The primary goal is to maximize binding affinity, and there is a suspected or known opportunity for a halogen bond in the target's active site.
-
Increased lipophilicity is needed to enhance membrane permeability (e.g., for CNS targets).
-
A handle for further chemical diversification via SNAr is desired.
-
-
Choose Fluorine when:
-
The primary goal is to enhance metabolic stability and increase the drug's half-life by blocking a known metabolic soft spot.
-
Lowering the basicity (pKa) of the naphthyridine core is required to modulate receptor interactions or improve physicochemical properties.
-
An increase in aqueous solubility is needed to overcome formulation or bioavailability challenges.
-
By leveraging the experimental data and protocols within this guide, researchers can navigate this critical decision point with confidence, systematically engineering naphthyridine derivatives with optimized profiles for the next generation of therapeutics.
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A Comparative Analysis of 3,4,8-Trichloro-1,7-naphthyridine Efficacy as a Potential Anticancer Agent
This guide provides a comprehensive evaluation of the investigational compound 3,4,8-Trichloro-1,7-naphthyridine, benchmarking its potential anticancer efficacy against established chemotherapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering an in-depth analysis of preclinical data and the methodologies used to ascertain cytotoxic potential.
The naphthyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, with numerous derivatives demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic placement of substituent groups on the naphthyridine core can significantly influence the compound's interaction with biological targets, leading to the development of potent therapeutic agents.[1] This guide focuses on the specific trichlorinated 1,7-naphthyridine derivative and its comparative standing in the landscape of cancer therapeutics.
Comparative Cytotoxicity Analysis
The primary measure of an anticancer agent's efficacy in preclinical studies is its half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by half. In this context, we present hypothetical in vitro cytotoxicity data for this compound against a panel of human cancer cell lines, compared with two widely used anticancer drugs, Doxorubicin and Paclitaxel. This data serves to illustrate the compound's potential potency and selectivity.
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) | Paclitaxel IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 2.5 | 0.8 | 0.01 |
| NCI-H460 | Lung Carcinoma | 1.8 | 0.5 | 0.005 |
| SF-268 | Glioblastoma | 3.2 | 1.2 | 0.02 |
| HCT-116 | Colon Carcinoma | 2.1 | 0.6 | 0.008 |
| PC-3 | Prostate Cancer | 4.5 | 2.0 | 0.03 |
Note: The IC50 values for this compound are illustrative and for comparative purposes within this guide.
Proposed Mechanism of Action: A Comparative Perspective
While the precise mechanism of action for this compound is yet to be fully elucidated, the broader class of naphthyridine derivatives has been reported to exert anticancer effects through various mechanisms. A prominent proposed mechanism is the inhibition of topoisomerase II, an enzyme critical for DNA replication and cell division.[1] By stabilizing the topoisomerase II-DNA complex, these compounds can induce DNA strand breaks, leading to cell cycle arrest and apoptosis.[3] This mode of action is shared with established chemotherapeutics like Doxorubicin.
To visualize this proposed pathway, the following diagram illustrates the potential mechanism of action.
Caption: Proposed mechanism of this compound via Topoisomerase II inhibition.
Experimental Protocols for Efficacy Evaluation
The determination of a compound's anticancer efficacy relies on robust and reproducible in vitro assays. These assays are fundamental in the early stages of drug discovery to screen and characterize potential therapeutic agents.[4][5]
Workflow for In Vitro Cytotoxicity Screening
The following diagram outlines a standard workflow for assessing the cytotoxic potential of a novel compound.
Caption: A generalized workflow for in vitro cytotoxicity screening of anticancer compounds.
Detailed Methodologies
1. Cell Culture and Maintenance:
-
Human cancer cell lines (e.g., MCF-7, NCI-H460, SF-268) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.[6]
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with serial dilutions of the test compound and control drugs for 48-72 hours.
-
MTT Addition: After incubation, MTT solution is added to each well and incubated for a further 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are used to generate a dose-response curve, from which the IC50 value is calculated.[6]
3. Sulforhodamine B (SRB) Assay: The SRB assay is a colorimetric method that estimates cell number by staining total cellular protein.[7]
-
Cell Seeding and Treatment: This follows the same initial steps as the MTT assay.
-
Cell Fixation: After treatment, cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with SRB dye.
-
Washing and Solubilization: Unbound dye is washed away, and the protein-bound dye is solubilized with a basic solution (e.g., Tris base).
-
Measurement and Analysis: The absorbance is read at approximately 510 nm, and the data is analyzed to determine the IC50.
4. Lactate Dehydrogenase (LDH) Cytotoxicity Assay: This assay quantifies cell death by measuring the activity of LDH released from damaged cells into the culture medium.[7]
-
Cell Seeding and Treatment: As with the other assays, cells are seeded and treated with the test compound.
-
Sample Collection: A sample of the culture medium is collected after the incubation period.
-
LDH Reaction: The collected medium is mixed with a reaction mixture containing lactate and a tetrazolium salt.
-
Measurement and Analysis: The amount of formazan produced, which is proportional to the amount of LDH released, is measured colorimetrically. The results are then used to quantify cytotoxicity.
References
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- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
- Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PubMed Central.
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- New Anticancer Agents: In Vitro and In Vivo Evaluation.
- An In-depth Technical Guide on the Mechanism of Action of 2-Amino-5-chloro-1,8-naphthyridine and its Derivatives - Benchchem.
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Unmasking the Molecular Culprits: A Comparative Guide to Target Identification and Validation for 1,7-Naphthyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
The 1,7-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potent anticancer and anti-inflammatory effects.[1][2] A critical step in the development of these promising compounds is the accurate identification and subsequent validation of their molecular targets. This guide provides an in-depth, comparative analysis of modern techniques for target deconvolution, tailored specifically to the unique considerations of 1,7-naphthyridine-based small molecules. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present supporting data to empower researchers in their quest to elucidate the mechanisms of action of these compelling therapeutic candidates.
The Central Challenge: From Phenotype to Target
The journey often begins with a phenotypic screen, where a 1,7-naphthyridine compound demonstrates a desirable biological effect, such as inducing cancer cell apoptosis. The crucial next step is to pinpoint the specific protein or proteins with which the compound interacts to elicit this response. This process, known as target identification or deconvolution, is a pivotal stage in drug discovery.[3] Accurate target identification is essential for optimizing lead compounds, understanding potential off-target effects, and developing robust biomarker strategies.
This guide will compare and contrast three orthogonal and powerful approaches for target identification and validation:
-
Affinity-Based Proteomics: A direct approach to "fish" for binding partners using a modified version of the 1,7-naphthyridine compound.
-
Cellular Thermal Shift Assay (CETSA): A label-free method to assess target engagement in a native cellular environment.
-
Genetic Approaches (CRISPR-Cas9): An indirect but powerful method to identify genes that modulate cellular sensitivity to the compound.
Section 1: Affinity-Based Proteomics: The Direct "Fishing" Expedition
Affinity-based proteomics is a classic and powerful technique for identifying the direct binding partners of a small molecule.[4][5] The core principle involves immobilizing a derivative of the 1,7-naphthyridine compound (the "bait") onto a solid support and using it to capture interacting proteins ("prey") from a cell lysate.
The Art of the Probe: Designing an Effective 1,7-Naphthyridine Affinity Probe
The success of this method hinges on the design and synthesis of an effective affinity probe. This involves attaching a linker to the 1,7-naphthyridine core, which is then conjugated to a tag (e.g., biotin) for immobilization.
Critical Considerations for 1,7-Naphthyridine Probe Design:
-
Preservation of Biological Activity: The attachment point of the linker is paramount. Structure-activity relationship (SAR) data for the 1,7-naphthyridine series is invaluable here.[6][7][8] The linker should be attached at a position that is not critical for target binding. For many kinase inhibitors, this often involves solvent-exposed regions of the molecule when bound to the target. Molecular docking studies can help predict suitable attachment points.[6]
-
Linker Length and Composition: The linker must be long enough to minimize steric hindrance from the solid support, allowing the target protein to access the 1,7-naphthyridine pharmacophore.[9][10] Polyethylene glycol (PEG) linkers are often preferred due to their hydrophilicity, which can reduce non-specific protein binding.[11]
-
Choice of Tag: Biotin is a widely used tag due to its exceptionally high affinity for streptavidin, which can be coated on beads for efficient pulldown.[12]
-
Photoreactive Crosslinkers (Optional but Recommended): To capture transient or weak interactions, a photoaffinity label (e.g., diazirine or benzophenone) can be incorporated into the probe.[13][14][15] Upon UV irradiation, this group forms a covalent bond with the target protein, enabling more stringent washing steps and the identification of less abundant interactors.
Caption: Structure of a 1,7-Naphthyridine Affinity Probe.
Experimental Workflow: From Probe to Protein ID
The general workflow for an affinity-based proteomics experiment is a multi-step process that requires careful optimization at each stage.
Caption: Affinity-Based Proteomics Workflow.
Protocol: Biotin-Streptavidin Pulldown for 1,7-Naphthyridine Targets
This protocol outlines a typical biotin-streptavidin pulldown experiment.
Materials:
-
Biotinylated 1,7-naphthyridine probe
-
Streptavidin-coated magnetic beads
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Mass spectrometer
Procedure:
-
Probe Immobilization:
-
Incubate the biotinylated 1,7-naphthyridine probe with streptavidin-coated magnetic beads for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads three times with wash buffer to remove unbound probe.
-
-
Cell Lysis and Incubation:
-
Lyse cultured cells (e.g., a cancer cell line sensitive to the parent 1,7-naphthyridine compound) in lysis buffer.
-
Clarify the lysate by centrifugation.
-
Incubate the clarified lysate with the probe-immobilized beads for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Wash the beads extensively (at least five times) with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise protein bands of interest or analyze the entire eluate using in-gel or in-solution tryptic digestion followed by LC-MS/MS analysis.[16]
-
Self-Validation:
-
Competition Assay: As a crucial control, perform a parallel pulldown where the cell lysate is pre-incubated with an excess of the non-biotinylated "free" 1,7-naphthyridine compound. True binding partners will be outcompeted by the free compound, leading to a significant reduction in their abundance in the eluate.
-
Negative Control Probe: Synthesize a structurally similar but biologically inactive 1,7-naphthyridine analog and use it as a negative control probe to identify proteins that bind non-specifically to the scaffold.
Section 2: Cellular Thermal Shift Assay (CETSA): A Glimpse into the Cellular Milieu
CETSA is a powerful technique that allows for the assessment of target engagement in the native, intact cellular environment, circumventing the need for compound modification.[3][17][18] The principle is based on the ligand-induced thermal stabilization of proteins. When a protein binds to a small molecule, it generally becomes more resistant to heat-induced denaturation.
The Power of Label-Free: Advantages of CETSA
-
Physiological Relevance: CETSA is performed in intact cells or even tissues, providing a more accurate representation of target engagement in a biological context.[19]
-
No Compound Modification: This method avoids the potentially confounding effects of attaching linkers and tags to the small molecule.
-
Versatility: CETSA can be adapted for high-throughput screening (HT-CETSA) and proteome-wide analysis (thermal proteome profiling or TPP).[18][20]
A notable case study demonstrated the use of CETSA to confirm the cellular target engagement of BAY-091 and BAY-297, two potent and highly selective 1,7-naphthyridine-based inhibitors of the kinase PIP4K2A.[7]
Experimental Workflow: Heating Things Up for Target Validation
CETSA experiments can be performed in two main formats: a melt curve to determine the melting temperature (Tm) of the target protein, and an isothermal dose-response (ITDR) experiment to quantify the potency of target engagement.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Protocol: Targeted CETSA using Western Blot
This protocol describes how to perform a CETSA melt curve experiment followed by Western blot detection.
Materials:
-
1,7-Naphthyridine compound of interest
-
Cell culture reagents
-
PBS with protease and phosphatase inhibitors
-
Lysis buffer
-
Antibody specific to the putative target protein
-
Western blotting reagents and equipment
Procedure:
-
Cell Treatment:
-
Treat cultured cells with the 1,7-naphthyridine compound at a fixed concentration or with a vehicle control (e.g., DMSO) for 1-2 hours.
-
-
Heat Treatment:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the samples in a thermal cycler with a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
-
Separation of Soluble Fraction:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
-
Western Blot Analysis:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Perform Western blotting to detect the amount of soluble target protein at each temperature.
-
-
Data Analysis:
-
Quantify the band intensities and plot them against the corresponding temperatures to generate a melt curve. A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement.
-
Self-Validation:
-
Isothermal Dose-Response (ITDR): To quantify the potency of target engagement, treat cells with a range of compound concentrations and heat them at a single, fixed temperature (typically the Tm in the absence of the compound). Plotting the amount of soluble target protein against the compound concentration will yield a dose-response curve from which an EC50 value can be determined.
-
Orthogonal Validation: The results from CETSA should ideally be confirmed by an independent method, such as an in vitro binding assay or by observing modulation of downstream signaling pathways.
Section 3: CRISPR-Cas9 Screening: A Genetic Approach to Unraveling Drug-Gene Interactions
CRISPR-Cas9-based genetic screens offer a powerful, albeit indirect, method for identifying genes that are essential for a compound's activity or that confer resistance when knocked out.[21] This approach does not directly identify the binding partner but rather the cellular machinery that is functionally linked to the compound's mechanism of action.
The Logic of Genetic Perturbation
-
Negative Selection (Drug Sensitization): A genome-wide knockout screen can identify genes whose loss makes cells more sensitive to the 1,7-naphthyridine compound. These "sensitizer" genes may be part of a parallel survival pathway that, when inactivated, makes the cells solely reliant on the pathway targeted by the compound.
-
Positive Selection (Drug Resistance): Conversely, a positive selection screen can identify genes whose knockout confers resistance to the compound.[7] The direct target of the drug is often a top hit in this type of screen, as its loss would render the compound ineffective. Other resistance genes may belong to pathways that can compensate for the inhibition of the primary target.
Experimental Workflow: From sgRNA Library to Hit Identification
A pooled CRISPR screen involves transducing a population of cells with a library of single-guide RNAs (sgRNAs), each targeting a specific gene for knockout. The cell population is then treated with the 1,7-naphthyridine compound, and changes in the representation of each sgRNA are quantified by next-generation sequencing.
Caption: CRISPR-Cas9 Screening Workflow.
Protocol: Pooled CRISPR-Cas9 Knockout Screen for Target Identification
This protocol provides a general outline for a positive/negative selection screen.
Materials:
-
Cas9-expressing cell line
-
Pooled sgRNA library (lentiviral format)
-
1,7-Naphthyridine compound
-
Next-generation sequencing platform
Procedure:
-
Lentiviral Library Transduction:
-
Transduce the Cas9-expressing cells with the sgRNA library at a low multiplicity of infection (MOI) to ensure that most cells receive only one sgRNA.
-
-
Selection and Expansion:
-
Select for transduced cells (e.g., using puromycin resistance encoded on the lentiviral vector).
-
Expand the cell population to ensure adequate representation of each sgRNA.
-
-
Compound Treatment:
-
Split the cell population into two groups: one treated with the 1,7-naphthyridine compound at a concentration that inhibits growth (e.g., IC50), and a control group treated with vehicle.
-
-
Cell Culture and Harvesting:
-
Culture the cells for a period that allows for the selection pressure to take effect (typically 14-21 days).
-
Harvest the cells at the end of the experiment.
-
-
Sequencing and Data Analysis:
-
Isolate genomic DNA from both the treated and control populations.
-
Amplify the sgRNA-encoding regions by PCR and perform next-generation sequencing.
-
Analyze the sequencing data to identify sgRNAs that are significantly enriched (positive selection) or depleted (negative selection) in the treated population compared to the control.[1] Algorithms such as MAGeCK are commonly used for this analysis.[13]
-
Self-Validation:
-
Individual Gene Knockouts: Validate the top hits from the screen by generating individual knockout cell lines for those genes and confirming their sensitivity or resistance to the 1,7-naphthyridine compound.
-
Orthogonal Assays: For hits that are putative direct targets, perform direct binding assays (e.g., CETSA or affinity pulldown) to confirm a physical interaction.
Comparative Analysis: Choosing the Right Tool for the Job
Each of these powerful techniques has its own set of strengths and weaknesses. The optimal choice depends on the specific research question, the available resources, and the properties of the 1,7-naphthyridine compound.
| Methodology | Principle | Pros | Cons | Best Suited For |
| Affinity-Based Proteomics | Direct "fishing" for binding partners using a modified compound.[22] | - Directly identifies binding partners.- Can capture transient interactions with photo-crosslinkers.[13] | - Requires synthesis of a functional probe.- Risk of false positives from non-specific binding.- May miss targets if the probe is inactive. | - Initial, unbiased identification of direct binding partners.- Validating hits from other screens. |
| Cellular Thermal Shift Assay (CETSA) | Measures ligand-induced thermal stabilization of proteins in their native environment.[17] | - Label-free and performed in intact cells.- Provides a measure of target engagement potency (EC50).- Can be adapted for high-throughput screening.[20] | - Not all binding events lead to a thermal shift.- Requires a specific antibody for targeted analysis.- Proteome-wide analysis (TPP) can be complex.[18] | - Validating target engagement in a physiological context.- Ranking compound potency in cells.- Confirming direct binding of hits from genetic screens. |
| CRISPR-Cas9 Screening | Identifies genes that functionally interact with the compound (sensitization or resistance).[21] | - Unbiased, genome-wide approach.- Does not require compound modification.- Can reveal novel pathways and resistance mechanisms. | - Indirect method; does not prove direct binding.- Can be time-consuming and expensive.- Data analysis can be complex. | - De novo target discovery when no prior knowledge exists.- Elucidating mechanisms of action and resistance.- Identifying synthetic lethal interactions. |
Conclusion: An Integrated Approach for Robust Target Identification
The most robust and reliable approach to target identification and validation for 1,7-naphthyridine compounds involves the strategic integration of multiple orthogonal methods. An ideal workflow might begin with a CRISPR-Cas9 screen to generate a list of high-confidence candidate genes. The top hits, particularly those from a positive selection screen, can then be validated for direct binding using CETSA. For a more in-depth understanding of the direct interactome, affinity-based proteomics can be employed, using the knowledge gained from the genetic screen and CETSA to guide the design of an effective affinity probe.
By combining the strengths of these diverse techniques, researchers can build a compelling and multi-faceted case for the identity of the molecular targets of their 1,7-naphthyridine compounds, paving the way for the rational design of next-generation therapeutics. The protocols and comparative data presented in this guide provide a solid foundation for embarking on this exciting and critical phase of drug discovery.
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A Head-to-Head Comparison of Synthetic Routes to 1,7-Naphthyridines: A Guide for Researchers
The 1,7-naphthyridine scaffold is a significant pharmacophore in modern drug discovery, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and central nervous system effects.[1] The strategic synthesis of this privileged heterocycle is a critical task for medicinal chemists. This guide provides an in-depth, objective comparison of the primary synthetic routes to 1,7-naphthyridines, offering experimental data and field-proven insights to inform your selection of the most appropriate methodology.
The Enduring Relevance of Classical Methodologies
Traditional methods for constructing the 1,7-naphthyridine core have remained mainstays in organic synthesis due to their reliability and the accessibility of starting materials. Two of the most prominent classical routes are the Friedländer Annulation and the Skraup-Doebner-von Miller synthesis.
The Friedländer Annulation: A Workhorse Condensation
The Friedländer synthesis is a powerful and versatile acid- or base-catalyzed condensation reaction between a 2-aminopyridine derivative bearing a carbonyl group (aldehyde or ketone) and a compound containing a reactive α-methylene group.[2][3] This reaction directly constructs the second pyridine ring onto the first, forming the bicyclic 1,7-naphthyridine system.
Mechanism and Strategic Considerations: The reaction proceeds via an initial aldol-type condensation, followed by a cyclodehydration to furnish the aromatic naphthyridine ring. The choice of catalyst (acid or base) is often substrate-dependent and can significantly influence reaction times and yields. While robust, a key limitation of the classical Friedländer synthesis can be the requirement for harsh reaction conditions, which may not be compatible with sensitive functional groups.[4]
Recent advancements have focused on developing milder and more environmentally benign protocols. For instance, the use of ionic liquids like choline hydroxide in water has demonstrated the potential for gram-scale synthesis under greener conditions.[4]
The Skraup-Doebner-von Miller Synthesis: A Variation on a Theme
Closely related to the Friedländer synthesis, the Skraup-Doebner-von Miller reaction provides an alternative route to quinolines and their nitrogenated analogs, including naphthyridines.[5][6][7] This method typically involves the reaction of an aminopyridine with α,β-unsaturated carbonyl compounds.[5][7] The reaction is often catalyzed by strong acids and may employ an oxidizing agent.
Causality in Reagent Choice: The in-situ generation of the α,β-unsaturated carbonyl from glycerol (in the Skraup variation) or from an aldol condensation of two carbonyl compounds (the Beyer method) offers flexibility in substrate selection.[5] However, the strongly acidic and oxidative conditions can lead to lower yields and the formation of side products, necessitating careful optimization for specific substrates.
The Rise of Modern Synthetic Approaches
In recent years, the synthetic chemist's toolbox has expanded significantly with the advent of transition-metal-catalyzed cross-coupling reactions and other novel methodologies. These modern approaches often offer milder reaction conditions, greater functional group tolerance, and access to a wider range of substituted 1,7-naphthyridines.
Transition-Metal Catalysis: Precision and Versatility
Palladium-, copper-, and silver-catalyzed reactions have emerged as powerful tools for the construction of the 1,7-naphthyridine scaffold.[8][9] These methods often involve the coupling of appropriately functionalized pyridine precursors. For example, a one-pot silver-catalyzed cyclization strategy has been reported for the synthesis of fused polycyclic 1,7-naphthyridines under mild conditions.[10]
Mechanistic Advantages: Transition-metal-catalyzed reactions proceed through well-defined catalytic cycles, often allowing for a high degree of regio- and stereoselectivity. This precision is particularly advantageous for the synthesis of complex, highly functionalized 1,7-naphthyridine derivatives that may be inaccessible through classical methods. Furthermore, these reactions are often amenable to gram-scale synthesis.[10]
[2+2+2] Cyclizations: Building Complexity Efficiently
Cobalt-catalyzed [2+2+2] cyclization reactions have proven to be a reliable method for the synthesis of benzannulated systems, including tetrahydronaphthyridines.[11] This approach allows for the construction of the second ring with control over the substitution pattern. While powerful, this method may require specialized catalysts and inert atmosphere techniques.
Head-to-Head Comparison of Synthetic Routes
To facilitate an informed decision, the following table summarizes the key performance indicators of the discussed synthetic routes.
| Synthetic Route | Typical Yields | Substrate Scope | Reaction Conditions | Key Advantages | Key Disadvantages |
| Friedländer Annulation | Moderate to Excellent | Broad, dependent on catalyst | Often requires strong acid or base, elevated temperatures | Well-established, readily available starting materials | Harsh conditions can limit functional group tolerance |
| Skraup-Doebner-von Miller | Variable, often moderate | Moderate | Strongly acidic, often requires an oxidizing agent | Flexible substrate choice through in-situ generation | Can produce significant byproducts, harsh conditions |
| Transition-Metal Catalysis | Good to Excellent | Broad, highly tunable | Generally mild, often room temperature or slightly elevated | High functional group tolerance, high selectivity, scalable | Catalyst cost and sensitivity, may require inert atmosphere |
| [2+2+2] Cyclization | Good | Moderate | Requires specific metal catalysts, often under microwave irradiation | Efficient construction of complex ring systems | Specialized reagents and equipment may be necessary |
Experimental Protocols
To provide a practical context, detailed, step-by-step methodologies for key synthetic routes are provided below.
Protocol 1: Microwave-Assisted Synthesis of 6-Amino-8-bromo-1,7-naphthyridine[12]
This protocol describes an efficient and environmentally benign synthesis of a 1,7-naphthyridine derivative.
Materials:
-
Ethyl-2-cyano-3-pyridylacetate
-
Dry ether
-
Anhydrous hydrogen bromide
-
Sodium bicarbonate
-
Commercial microwave oven
Procedure:
-
Dissolve 1.1 g of 2-Cyano-3-pyridylacetonitrile in 75 ml of dry ether and cool the solution to between -5°C and 0°C.
-
Bubble anhydrous hydrogen bromide through the solution for 2 hours.
-
Immediately pour the resulting mixture into a solution containing excess sodium bicarbonate.
-
Filter the yellow precipitate, wash with several small portions of water, and dry to yield 1.25 g (72.7%) of 6-amino-8-bromo-1,7-naphthyridine.
Protocol 2: Synthesis of 2-hydroxy-4-methyl-1,8-naphthyridine via Conrad-Limpach-Skraup approach[13]
This protocol details a classical synthesis of a substituted naphthyridine.
Materials:
-
Ethylacetoacetate (0.1 moles)
-
2-Aminopyridine (0.1 moles)
-
Concentrated sulfuric acid (5 mL)
-
Methanol-ether mixture
Procedure:
-
To a mixture of ethylacetoacetate and 2-aminopyridine, add 5 mL of concentrated sulfuric acid.
-
Reflux the reaction mixture at 135°C in an oil bath with occasional stirring for approximately 5 hours, monitoring completion by TLC.
-
Cool the reaction mixture to obtain the product.
-
Filter the product, dry it, and recrystallize from a methanol-ether mixture to yield 2-hydroxy-4-methyl-1,8-naphthyridine (63% yield).
Protocol 3: Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives[10]
This protocol exemplifies a modern, mild approach to synthesizing complex 1,7-naphthyridines.
Materials:
-
2-Aminobenzamide derivative
-
ortho-Alkynylquinoline carbaldehyde
-
Silver catalyst (e.g., AgOTf)
-
Solvent (e.g., Dioxane)
-
Celite
Procedure:
-
In a reaction vessel, combine the 2-aminobenzamide derivative, ortho-alkynylquinoline carbaldehyde, and the silver catalyst in the chosen solvent.
-
Stir the reaction mixture at the appropriate temperature (often mild conditions suffice) until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, perform a simple workup involving filtration through Celite to remove the catalyst.
-
Purify the crude product using standard column chromatography to obtain the desired functionalized 1,7-naphthyridine derivative.
Visualization of Synthetic Pathways
To further clarify the relationships between the starting materials and products in these key synthetic routes, the following diagrams are provided.
Caption: Friedländer Annulation Workflow.
Caption: Skraup-Doebner-von Miller Synthesis.
Caption: Transition-Metal-Catalyzed Synthesis.
Conclusion
The synthesis of 1,7-naphthyridines can be approached through a variety of effective methods, each with its own set of advantages and disadvantages. Classical methods like the Friedländer annulation and the Skraup-Doebner-von Miller synthesis remain valuable for their simplicity and the use of readily available starting materials. However, for the synthesis of highly functionalized and complex 1,7-naphthyridine derivatives, modern transition-metal-catalyzed methods often provide superior yields, milder conditions, and greater functional group tolerance. The choice of synthetic route should be guided by the specific target molecule, the availability of starting materials, and the desired scale of the reaction.
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- Synthesis of novel 1,7‐naphthyridines by Friedländer condensation of pyridine substr
- Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. International Journal of Chemical and Physical Sciences.
- Potential Biological Activities of 1,7-Naphthyridine Deriv
- Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega.
- Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cycliz
- ChemInform Abstract: Synthesis of Novel 1,7-Naphthyridines by Friedlaender Condensation of Pyridine Substrates.
- Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Royal Society of Chemistry.
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- Synthesis of substituted 1,5- and 1,7-naphthyridines and related lactams. The Journal of Organic Chemistry.
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- Doebner–Miller reaction. Wikipedia.
- Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry.
- Substrate scope with different benzo[c]pyrazolo[4,3-f]pyrimido[4,5,6-ij][12][14]naphthyridines 11a–f. Reaction conditions.
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- 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors. Bioorganic & Medicinal Chemistry Letters.
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The Translational Journey of Substituted Naphthyridine Derivatives: A Comparative Guide to In Vitro and In Vivo Efficacy
The quest for novel therapeutic agents has led researchers down many synthetic pathways, with nitrogen-containing heterocyclic compounds often emerging as privileged scaffolds. Among these, the naphthyridine core, a bicyclic system of two fused pyridine rings, has garnered significant attention.[1][2] Its structural versatility allows for a wide array of substitutions, leading to derivatives with a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] This guide provides a comparative analysis of the in vitro and in vivo efficacy of selected substituted naphthyridine derivatives, offering insights into the critical transition from promising laboratory findings to potential clinical applications. We will delve into the experimental data that underpins our understanding of these compounds, elucidating the scientific rationale behind the chosen methodologies and highlighting the structure-activity relationships that govern their therapeutic potential.
From Benchtop to Bedside: The Rationale of a Two-Pronged Approach
The development of any new drug candidate follows a rigorous pipeline, beginning with its performance in a controlled laboratory setting (in vitro) and progressing to its evaluation in a complex biological system (in vivo). This dual approach is fundamental to drug discovery for several key reasons:
-
In vitro assays provide a rapid and cost-effective means to screen large libraries of compounds for biological activity. By isolating specific molecular targets or using cultured cells, researchers can gain a mechanistic understanding of a compound's action and determine its potency, often measured as the half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC).
-
In vivo studies , typically conducted in animal models, are indispensable for evaluating a compound's overall efficacy and safety in a living organism. These studies provide crucial information on the compound's absorption, distribution, metabolism, and excretion (ADME), collectively known as pharmacokinetics.[6] Furthermore, they allow for the assessment of a compound's therapeutic effect in the context of a complex disease model, such as a tumor xenograft or a bacterial infection.
The correlation, or sometimes the disparity, between in vitro and in vivo results is a critical aspect of drug development. A compound that is highly potent in vitro may fail in vivo due to poor bioavailability, rapid metabolism, or unforeseen toxicity. Conversely, a compound with modest in vitro activity might exhibit significant efficacy in vivo if it is effectively delivered to the target site. Therefore, a comprehensive evaluation of both datasets is essential for making informed decisions about which drug candidates to advance.
Case Study 1: Naphthyridine Derivatives as Anticancer Agents
The anticancer potential of naphthyridine derivatives has been extensively explored, with several compounds demonstrating significant cytotoxicity against a range of human cancer cell lines.[7][8][9] A notable mechanism of action for some of these derivatives is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells.[8]
In Vitro Cytotoxicity: A First Look at Potency
A common initial step in assessing anticancer activity is to screen compounds against a panel of cancer cell lines using a cell viability assay, such as the MTT assay. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
One study synthesized a series of 1-propargyl-1,8-naphthyridine-3-carboxamide derivatives and evaluated their in vitro cytotoxicity.[5] The results, summarized in the table below, highlight the potent activity of several compounds against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) |
| 22 | Multiple | High Cytotoxicity |
| 31 | Multiple | High Cytotoxicity |
| 34 | Multiple | High Cytotoxicity |
| 47 | MIAPaCa (Pancreatic) | 0.41 |
| K-562 (Leukemia) | 0.77 | |
| 36 | PA-1 (Ovarian) | 1.19 |
Table 1: In Vitro Cytotoxicity of Selected 1,8-Naphthyridine-3-carboxamide Derivatives.[5][9] IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
The structure-activity relationship (SAR) analysis from such studies often reveals that the presence of specific substituents, such as electron-withdrawing groups and hydrogen bond donors, can significantly enhance cytotoxic effects.[7]
In Vivo Efficacy: The True Test in a Living System
Promising in vitro data warrants further investigation in animal models. A study on 1,6-naphthyridine-2-one derivatives as FGFR4 inhibitors for colorectal cancer provides an excellent example of this transition.[10] The lead compound, 19g , demonstrated not only potent in vitro kinase selectivity and cytotoxicity but also significant tumor inhibition in a HCT116 xenograft mouse model without apparent toxicity.[10]
Another study investigating C-3 modified 1,8-naphthyridine-3-carboxamide derivatives performed a thorough pharmacokinetic (PK) and pharmacodynamic (PK/PD) evaluation.[11] While several derivatives showed potent in vitro anticancer activity, only a subset (compounds 5, 6, 9, and 10 ) exhibited favorable ADME properties, such as metabolic stability and solubility.[11] Subsequent in vivo PK studies in rats revealed that compounds 9 and 10 had no detectable plasma levels, highlighting a potential bioavailability issue. In contrast, compounds 5 and 6 showed comparable PK profiles.[11] However, in a tumor-bearing mouse model, derivative 6 demonstrated a better tumor plasma index (TPI) than derivative 5 , suggesting superior tumor uptake.[11] This culminated in derivative 6 showing the highest tumor growth inhibition (TGI) of 33.6% in a human ovary cancer xenograft model.[11]
This example underscores the importance of integrating in vitro ADME and in vivo PK/PD data to select the most promising drug candidates for further development.
Case Study 2: Naphthyridine Derivatives as Antibacterial Agents
The rise of antibiotic resistance has created an urgent need for new antibacterial agents. Naphthyridine derivatives, with nalidixic acid being an early example, have long been recognized for their antibacterial properties, primarily through the inhibition of bacterial DNA gyrase.[1][12]
In Vitro Antibacterial Activity: Gauging the Spectrum of Action
The in vitro efficacy of antibacterial compounds is typically assessed by determining their minimum inhibitory concentration (MIC) against a panel of clinically relevant bacterial strains.
A novel naphthyridine derivative, AB206 , was shown to have potent antibacterial activity against gram-negative bacteria, being 4 to 18 times more active than nalidixic acid.[13][14] Importantly, AB206 also inhibited the growth of Staphylococcus aureus and Pseudomonas aeruginosa, which were resistant to nalidixic acid, and did not show cross-resistance with other antibiotics.[13][14]
| Bacterial Strain | MIC (µg/mL) of AB206 |
| Escherichia coli | Potent Activity |
| Klebsiella pneumoniae | Potent Activity |
| Proteus morganii | Potent Activity |
| Pseudomonas aeruginosa | Active |
| Staphylococcus aureus | Active |
Table 2: In Vitro Antibacterial Activity of AB206.[13][14] MIC values represent the lowest concentration of the compound that inhibits visible bacterial growth.
In Vivo Efficacy: Combating Infection in a Host
The ultimate test of an antibacterial agent is its ability to clear an infection in a living host. The chemotherapeutic effects of AB206 were evaluated in mice experimentally infected with E. coli, K. pneumoniae, and Proteus morganii.[13][14] When administered orally, AB206 was found to be two to four times more potent than nalidixic acid in these infection models.[13][14] This successful translation from potent in vitro activity to enhanced in vivo efficacy demonstrates the potential of this naphthyridine derivative as a promising new antibacterial drug.
Experimental Protocols: A Glimpse into the Methodology
To ensure the trustworthiness and reproducibility of the data presented, it is crucial to understand the underlying experimental protocols.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the naphthyridine derivatives for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
In Vivo Tumor Xenograft Model
-
Cell Implantation: Human cancer cells are injected subcutaneously into immunocompromised mice.
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Compound Administration: The mice are then treated with the naphthyridine derivative or a vehicle control, typically via oral gavage or intravenous injection, following a specific dosing schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Efficacy Evaluation: At the end of the study, the tumor growth inhibition (TGI) is calculated by comparing the tumor volumes of the treated group to the control group.
Visualizing the Path Forward
To better illustrate the concepts discussed, the following diagrams outline the typical experimental workflow and a simplified representation of a potential signaling pathway affected by these compounds.
Caption: A generalized workflow for the preclinical evaluation of substituted naphthyridine derivatives.
Caption: A simplified diagram of FGFR4 signaling inhibition by a naphthyridine derivative.
Conclusion: A Promising Scaffold with a Bright Future
The journey of substituted naphthyridine derivatives from chemical synthesis to potential therapeutic application is a testament to the power of a systematic and integrated drug discovery process. The compelling in vitro data, demonstrating potent activity against cancer cells and drug-resistant bacteria, provides a strong foundation for further investigation. However, it is the corroborating in vivo efficacy and favorable pharmacokinetic profiles that truly underscore the therapeutic potential of these compounds. The case studies presented herein illustrate that while in vitro potency is a crucial starting point, it is the successful navigation of the complexities of a living system that ultimately determines the clinical viability of a drug candidate. As research continues to unravel the full potential of the naphthyridine scaffold, we can anticipate the emergence of novel and effective therapies for a range of challenging diseases.
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A Senior Application Scientist's Guide: Orthogonal Assays to Confirm the Mechanism of Action of a Naphthyridine Inhibitor
Introduction: Beyond Potency—The Imperative for Mechanistic Certainty
In modern drug discovery, identifying a potent "hit" compound is merely the first step. For a novel molecule, such as our hypothetical naphthyridine inhibitor "NAP-X," demonstrating a low IC50 in a primary screen is encouraging but insufficient. True progress hinges on unequivocally proving that the compound's biological effect stems from its intended mechanism of action (MoA). Relying on a single assay is fraught with peril; artifacts, off-target effects, or assay-specific interference can lead research programs down costly and unproductive paths.[1][2]
This guide provides a framework for constructing a robust, multi-faceted validation strategy using orthogonal assays—independent methods that rely on different physical principles to interrogate the same biological question.[3] By building a self-validating system of experiments, we can move from correlation to causation, establishing with high confidence that NAP-X engages its target, modulates its activity in a cellular context, and produces the expected downstream functional consequences.
For this guide, we will hypothesize that NAP-X has been designed as an inhibitor of a critical oncogenic protein kinase, "Kinase-Y." We will outline a hierarchical approach, moving from direct biophysical interactions to complex cellular responses, to build an unshakeable case for its MoA.
The Orthogonal Validation Workflow: A Hierarchical Approach
A rigorous validation strategy should be layered, with each level of experimentation providing a different, complementary piece of the puzzle. Our approach will progress through three core stages: direct target engagement, cellular target engagement and activity, and finally, functional phenotypic outcomes.
Level 1: Does NAP-X Physically Bind to Purified Kinase-Y?
The foundational question is whether a direct, physical interaction occurs between the inhibitor and its purified target protein. Biophysical assays are the gold standard for this, providing quantitative data on binding affinity, kinetics, and thermodynamics.[4][]
Isothermal Titration Calorimetry (ITC): The Thermodynamic Benchmark
-
Principle: ITC directly measures the heat released or absorbed during the binding event between two molecules in solution.[6][7] By titrating the inhibitor (NAP-X) into a sample cell containing the purified target (Kinase-Y), a complete thermodynamic profile of the interaction is generated.[8]
-
Causality & Rationale: As a label-free, in-solution technique, ITC is considered a gold-standard method. It is less prone to artifacts from protein immobilization or fluorescent tags. It provides not just the binding affinity (KD), but also the stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction, offering deep mechanistic insight.[][9] A favorable enthalpy is often a hallmark of well-optimized drug candidates.
-
Data Presentation:
| Compound | Target | KD (nM) | n (Stoichiometry) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| NAP-X | Kinase-Y | 15.2 | 1.05 | -9.8 | -1.5 |
| Control-Cmpd | Kinase-Y | 250.6 | 0.98 | -5.5 | -3.2 |
| NAP-X | Kinase-Z (Off-target) | >10,000 | - | - | - |
-
Experimental Protocol: ITC
-
Preparation: Dialyze purified Kinase-Y and NAP-X extensively into the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP). Degas all solutions immediately before use.
-
Loading: Load the sample cell (≈200 µL) with Kinase-Y at a concentration of 10-20 µM. Load the injection syringe (≈40 µL) with NAP-X at a 10-15 fold higher concentration (100-300 µM).
-
Titration: Set the cell temperature to 25°C. Perform an initial 0.4 µL injection, followed by 19 subsequent 2 µL injections at 150-second intervals.
-
Analysis: Integrate the heat-change peaks for each injection and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a one-site binding model to derive KD, n, and ΔH.[8]
-
Surface Plasmon Resonance (SPR): Unveiling Binding Kinetics
-
Principle: SPR is a label-free optical technique that measures changes in refractive index on a sensor chip surface as an analyte (NAP-X) flows over and binds to an immobilized ligand (Kinase-Y).[10] This allows for real-time monitoring of both the association (on-rate, kon) and dissociation (off-rate, koff) of the interaction.[11][12]
-
Causality & Rationale: While ITC provides the thermodynamic endpoint, SPR reveals the kinetic journey. Two compounds can have the same affinity (KD = koff/kon) but vastly different kinetic profiles. A slow off-rate (long residence time) is often a highly desirable attribute for a drug, as it can lead to a more durable pharmacological effect.[13] Comparing SPR data with ITC provides strong orthogonal validation of binding affinity.
-
Data Presentation:
| Compound | Target | kon (1/Ms) | koff (1/s) | KD (nM) (koff/kon) |
| NAP-X | Kinase-Y | 2.5 x 105 | 4.0 x 10-3 | 16.0 |
| Control-Cmpd | Kinase-Y | 5.1 x 104 | 1.3 x 10-2 | 255.0 |
-
Experimental Protocol: SPR
-
Immobilization: Covalently immobilize purified Kinase-Y onto a CM5 sensor chip using standard amine coupling chemistry to a level of ~5000 response units (RU).[14] A reference flow cell is prepared by performing the activation and deactivation steps without protein.
-
Analyte Preparation: Prepare a serial dilution of NAP-X in running buffer (e.g., HBS-EP+ with 2% DMSO) ranging from 1 nM to 1 µM. Include a buffer-only (zero concentration) sample for double referencing.
-
Binding Assay: Inject the NAP-X dilutions over the Kinase-Y and reference surfaces at a flow rate of 30 µL/min for 180 seconds (association phase), followed by a 600-second flow of running buffer (dissociation phase).
-
Analysis: After subtracting the reference channel signal, fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine kon and koff. Calculate KD from the ratio of these rates.
-
Level 2: Does NAP-X Engage Kinase-Y in a Cellular Environment?
Confirming direct binding to a purified protein is essential, but it doesn't guarantee the compound can penetrate the cell membrane, avoid efflux pumps, and find its target in the crowded, complex intracellular milieu. Cellular target engagement assays bridge this critical gap.[1][15][16][17]
Cellular Thermal Shift Assay (CETSA®): Proving Target Engagement in Situ
-
Principle: CETSA is based on the principle of ligand-induced thermal stabilization.[18][19] When a protein binds to its ligand, its structure is often stabilized, increasing its resistance to heat-induced denaturation. In a CETSA experiment, intact cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble, non-denatured target protein remaining at each temperature is quantified.[20][21]
-
Causality & Rationale: This is the ultimate orthogonal test for the biophysical assays. It provides direct evidence that NAP-X engages Kinase-Y inside a living cell.[22][23] A positive result demonstrates cell permeability and target binding in its native, post-translationally modified state, surrounded by its natural binding partners. It rules out the possibility that NAP-X is simply a potent biochemical inhibitor that cannot reach its target in a biological system.
-
Data Presentation: The output is a "melting curve." A shift in this curve to a higher temperature in the presence of NAP-X indicates target stabilization and, therefore, engagement.
-
Experimental Protocol: CETSA (Western Blot readout)
-
Cell Treatment: Culture cells (e.g., a cancer cell line overexpressing Kinase-Y) to ~80% confluency. Treat cells with NAP-X (e.g., 1 µM) or vehicle (DMSO) for 1 hour at 37°C.
-
Harvesting & Aliquoting: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.
-
Heat Treatment: Place the tubes in a thermal cycler and heat for 3 minutes across a temperature gradient (e.g., 46°C to 64°C in 2°C increments), followed by 3 minutes at room temperature.[18]
-
Lysis: Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).
-
Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis: Carefully collect the supernatant (containing the soluble protein fraction). Analyze the amount of soluble Kinase-Y at each temperature point by Western Blot using a specific antibody.
-
Quantitative Phosphoproteomics: Mapping the Cellular Response
-
Principle: This mass spectrometry-based technique provides a global, unbiased snapshot of the phosphorylation changes across the entire proteome following inhibitor treatment.[24] Cells are treated with NAP-X, lysed, and proteins are digested into peptides. Phosphopeptides are then enriched and analyzed by LC-MS/MS to identify and quantify thousands of phosphorylation sites.[25]
-
Causality & Rationale: This is arguably the most powerful assay for MoA confirmation. It should reveal two key things: 1) a significant decrease in the autophosphorylation of Kinase-Y itself, and 2) decreased phosphorylation of known, direct downstream substrates of Kinase-Y.[26][27] This directly links target engagement to a functional inhibition of catalytic activity in the cell. Furthermore, the global nature of the analysis allows for an assessment of selectivity; if NAP-X is highly selective, we should see minimal changes in phosphorylation of substrates of other, unrelated kinases.[28]
-
Data Presentation:
| Phosphosite | Protein | Biological Process | Fold Change (NAP-X vs. Vehicle) | p-value |
| pY785 | Kinase-Y | Autophosphorylation | -12.5 | <0.0001 |
| pS221 | Substrate-A | Cell Proliferation | -8.2 | <0.0001 |
| pT451 | Substrate-B | Cell Migration | -6.9 | <0.001 |
| pS10 | Histone H3 | Mitosis (Off-target) | -1.1 | 0.45 |
Level 3: Do These Molecular Events Translate to a Functional Outcome?
The final step is to connect the confirmed molecular mechanism—inhibition of Kinase-Y phosphorylation—to a relevant cancer cell phenotype. This demonstrates that the MoA is not only valid but also therapeutically relevant.
Cell Proliferation and Cell Cycle Analysis
-
Principle: If Kinase-Y is a driver of cell proliferation, its inhibition by NAP-X should lead to a reduction in cell growth and/or an arrest at a specific phase of the cell cycle. Cell proliferation can be measured using assays like CellTiter-Glo® (which measures ATP as an indicator of metabolic activity), while cell cycle distribution is analyzed by flow cytometry of propidium iodide-stained cells.
-
Causality & Rationale: This is the ultimate biological validation. It confirms that the on-target activity demonstrated by phosphoproteomics translates into the desired anti-cancer effect. For instance, if Kinase-Y is known to regulate the G1/S transition, observing a G1 arrest with NAP-X treatment provides a powerful link between the molecular MoA and the cellular phenotype. This final piece of evidence allows us to confidently attribute the anti-proliferative effects of NAP-X to the inhibition of Kinase-Y.
Conclusion: A Unified, Evidence-Based MoA Narrative
By systematically progressing through this hierarchy of orthogonal assays, we construct a powerful, self-validating narrative. We begin by demonstrating direct, high-affinity binding with biophysical methods (ITC, SPR). We then prove that this interaction occurs within the complex environment of a living cell and functionally inhibits the target's catalytic activity (CETSA, Phosphoproteomics). Finally, we link this specific molecular action to a desired anti-cancer phenotype (proliferation and cell cycle assays).
This rigorous, multi-pronged approach provides the highest possible degree of confidence in the proposed mechanism of action for NAP-X. It minimizes the risk of being misled by artifacts and ensures that subsequent, costly development efforts are built on a solid, mechanistically validated foundation.
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A Senior Application Scientist's Guide to Comparative Molecular Field Analysis (CoMFA) of 1,7-Naphthyridine Derivatives
This guide provides an in-depth technical comparison and procedural walkthrough of applying Comparative Molecular Field Analysis (CoMFA), a potent 3D-Quantitative Structure-Activity Relationship (3D-QSAR) technique, to a series of 1,7-naphthyridine derivatives. We will explore the causality behind experimental choices, present validating data, and offer a framework for researchers aiming to optimize this privileged scaffold for enhanced biological activity.
The Strategic Imperative: Why CoMFA for 1,7-Naphthyridine Derivatives?
The 1,7-naphthyridine core is a recognized "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, and kinase inhibitory effects.[1][2] Specifically, they have been identified as inhibitors of critical oncology targets like the Fibroblast Growth Factor Receptor (FGFR) kinase family and PIP4K2A.[3][4]
When developing a new series of derivatives, the central challenge is to rationally design modifications that enhance potency and selectivity. This requires a deep understanding of the structure-activity relationship (SAR). While a high-resolution crystal structure of the ligand-receptor complex is the gold standard, it is often unavailable. This is where 3D-QSAR methods, particularly CoMFA, become indispensable.
CoMFA operates on a powerful premise: that changes in a molecule's biological activity correlate with variations in its surrounding 3D steric and electrostatic fields.[5] It provides a predictive model that not only estimates the activity of unsynthesized analogues but also generates intuitive 3D contour maps. These maps visualize regions where modifications to the molecule's shape and charge will likely lead to improved biological outcomes, thereby guiding the next synthesis cycle.
The CoMFA Experimental Workflow: A Self-Validating Protocol
The integrity of a CoMFA model hinges on a meticulously executed and validated workflow. Each step is designed to build upon the last, ensuring the final model is both statistically robust and chemically meaningful.
Experimental Protocol: Step-by-Step CoMFA Procedure
-
Dataset Curation & Preparation:
-
Action: Compile a dataset of 1,7-naphthyridine derivatives with a consistent biological activity endpoint (e.g., IC₅₀ values from the same assay). A spread of at least 2-3 orders of magnitude in activity is ideal.
-
Causality: A diverse and congeneric series, where all compounds are believed to share the same binding mode, is a critical precondition for a valid model.[6] The biological data is converted to a logarithmic scale (e.g., pIC₅₀ = -log(IC₅₀)) to linearize the relationship between structure and activity.
-
Validation: The dataset is partitioned into a training set (typically ~75-80% of compounds) to build the model and a test set to externally validate its predictive power.
-
-
Molecular Modeling:
-
Action: Generate 3D structures for all molecules. Assign atomic partial charges (e.g., using Gasteiger-Hückel or AM1-BCC methods). Perform a thorough conformational search and energy minimization for each structure.
-
Causality: The CoMFA fields are exquisitely sensitive to the 3D conformation. Using the lowest energy, or bioactive, conformation is crucial for generating relevant steric and electrostatic data.
-
-
Structural Alignment:
-
Action: Superimpose all molecules in the dataset based on a common substructure. For the 1,7-naphthyridine series, the rigid naphthyridine core is the logical choice for alignment.
-
Causality: This is the most critical step in CoMFA.[6] The alignment hypothesis dictates that the molecules are oriented in the 3D grid as they would be in the receptor's binding pocket. A poor alignment will lead to a non-predictive model, as the field values at each grid point will not correspond across the series.
-
-
CoMFA Field Generation:
-
Action: Encase the aligned molecules in a 3D cubic lattice. A probe atom (typically a sp³ carbon with a +1 charge) is systematically placed at each grid point (e.g., 2 Å spacing).[5]
-
Causality: At each point, the steric (Lennard-Jones potential) and electrostatic (Coulombic potential) interaction energies between the probe and the molecule are calculated.[7] This process generates thousands of descriptor variables, creating a comprehensive 3D map of each molecule's interaction potential.
-
-
Statistical Analysis & Model Validation:
-
Action: Use Partial Least Squares (PLS) regression to correlate the CoMFA field data (X variables) with the biological activity (Y variable).[8]
-
Causality: PLS is essential for handling the vast number of highly correlated CoMFA descriptors.
-
Validation: The model's robustness is assessed through:
-
Leave-One-Out (LOO) Cross-Validation (q²): A high q² (typically > 0.5) indicates good internal predictivity.
-
Non-Cross-Validated Correlation Coefficient (r²): A high r² indicates a good fit of the data.
-
External Prediction (r²_pred): The model's ability to predict the activity of the test set compounds is the ultimate validation of its real-world utility. A high predictive r² (r²_pred > 0.6) is desired.[9]
-
-
Below is a visualization of the described workflow.
Caption: The standardized workflow for a CoMFA study.
Performance Data: A Comparative Case Study
To illustrate the power of CoMFA, we will analyze a representative dataset of 1,7-naphthyridine derivatives evaluated for their cytotoxic activity against the HeLa human cervical cancer cell line.[9] The goal is to build a predictive model and understand the structural features driving potency.
Table 1: CoMFA Performance on Cytotoxic 1,7-Naphthyridine Derivatives
| Compound ID | Key Substituents (R¹, R²) | Experimental pIC₅₀ | Predicted pIC₅₀ (CoMFA) | Residual |
| Training Set | ||||
| Cmpd 1 | H, Phenyl | 5.10 | 5.15 | -0.05 |
| Cmpd 5 | H, 4-Methylphenyl | 5.30 | 5.38 | -0.08 |
| Cmpd 9 | H, 4-Methoxyphenyl | 5.46 | 5.41 | 0.05 |
| Cmpd 14 | H, 2-Naphthyl | 6.15 | 6.09 | 0.06 |
| Cmpd 16 | 7-CH₃, 2-Naphthyl | 6.15 | 6.20 | -0.05 |
| Cmpd 19 | 5,7-diCH₃, Phenyl | 4.82 | 4.80 | 0.02 |
| ... | ... | ... | ... | ... |
| Test Set | ||||
| Cmpd 4 | H, 4-Chlorophenyl | 5.25 | 5.31 | -0.06 |
| Cmpd 15 | 6-CH₃, 2-Naphthyl | 6.05 | 5.98 | 0.07 |
| ... | ... | ... | ... | ... |
Model Statistics:
-
PLS Components: 5
-
Cross-validated q²: 0.857
-
Conventional r²: 0.984
-
Predicted r² (Test Set): 0.966
Analysis: The statistical parameters for this CoMFA model are excellent. The high q² value indicates strong internal predictivity, and the near-perfect conventional r² shows a strong correlation between the fields and the observed activity.[9] Most importantly, the high predictive r² for the external test set demonstrates that this model is not merely descriptive but has genuine predictive power for new, untested 1,7-naphthyridine analogues.
Interpreting the Output: From Contour Maps to Chemical Insight
The true utility of CoMFA lies in its graphical output. The model generates 3D contour maps that highlight the regions in space where specific physicochemical properties are correlated with biological activity.
Caption: Interpreting CoMFA contour maps for lead optimization.
-
Steric Contour Maps:
-
Green Contours: These regions indicate where bulky substituents are favorable for activity. In the HeLa cytotoxicity model, a large green contour around the C-2 position of the naphthyridine ring explains why derivatives with a naphthyl group (e.g., Cmpd 14) are significantly more potent than those with a simple phenyl group (Cmpd 1).[9]
-
Yellow Contours: These regions highlight areas of steric hindrance, where bulky groups decrease activity. For instance, placing two methyl groups at both the C-5 and C-7 positions (Cmpd 19) leads to a substantial drop in potency, likely due to clashes with the receptor surface, which would be visualized as yellow contours in these areas.[9]
-
-
Electrostatic Contour Maps:
-
Blue Contours: These areas indicate that an increase in positive charge (or decrease in negative charge) is beneficial. A blue contour near a specific position would suggest that adding an electron-donating group like an amine could enhance activity.
-
Red Contours: These regions indicate that an increase in negative charge is favorable. A red contour would guide the researcher to add an electron-withdrawing group, such as a carbonyl or nitro group, to boost potency.
-
Comparison with Alternative Methodologies
While CoMFA is a powerful tool, it is essential to understand its place among other computational techniques.
-
CoMFA vs. CoMSIA (Comparative Molecular Similarity Indices Analysis): CoMSIA is an extension of CoMFA that calculates similarity indices using Gaussian-type functions. In addition to steric and electrostatic fields, it typically includes fields for hydrophobicity, and hydrogen bond donors and acceptors. For the naphthyridine cytotoxicity model, both CoMFA and CoMSIA produced highly predictive models, suggesting that steric and electrostatic properties are the dominant drivers of activity for this series.[9] CoMSIA's more detailed field maps can sometimes offer easier interpretation.
-
CoMFA vs. Machine Learning (ML) QSAR: Recent studies on 1,7-naphthyridine analogues as PIP4K2A inhibitors have employed ML algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN).[4][10] These methods can produce models with exceptional predictive accuracy, sometimes exceeding that of CoMFA.[10] However, many ML models function as "black boxes," making it difficult to extract the intuitive, visual SAR insights that are the primary strength of CoMFA's contour maps. A hybrid approach, using CoMFA for visual guidance and ML for predictive accuracy, can be a highly effective strategy.
Conclusion
Comparative Molecular Field Analysis is a robust, validated, and highly insightful technique for guiding the optimization of lead compounds like the 1,7-naphthyridine derivatives. By quantitatively correlating the 3D molecular fields with biological activity, CoMFA provides predictive statistical models and intuitive contour maps. These maps are not merely academic; they are actionable, three-dimensional roadmaps that empower medicinal chemists to make informed decisions, prioritize synthetic targets, and ultimately accelerate the journey from a promising scaffold to a potent drug candidate.
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A Comparative Benchmarking Guide to the ADMET Properties of Novel 1,7-Naphthyridine Analogs
Introduction: The Critical Role of ADMET Profiling in Modern Drug Discovery
The journey of a promising hit compound to a marketed drug is fraught with challenges, with a significant portion of candidates failing during preclinical and clinical development due to suboptimal Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[1] Early and comprehensive ADMET profiling is therefore not just a regulatory requirement but a cornerstone of efficient and successful drug discovery.[2] By identifying and mitigating potential liabilities at the lead optimization stage, researchers can significantly de-risk their programs, saving invaluable time and resources.[3]
The 1,7-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, with analogs demonstrating potent activity against a range of therapeutic targets, including various protein kinases.[4][5] However, to translate this promising biological activity into viable clinical candidates, a thorough understanding and optimization of their ADMET properties are paramount.
This guide provides a comprehensive framework for benchmarking the ADMET properties of novel 1,7-naphthyridine analogs. We will delve into the causality behind the selection of key in vitro assays, provide detailed, field-proven protocols, and present a comparative analysis of three hypothetical novel 1,7-naphthyridine analogs against the established kinase inhibitor, Gefitinib. This objective comparison, supported by experimental data, is designed to empower researchers, scientists, and drug development professionals to make informed decisions in their quest for safer and more effective medicines.
Comparative ADMET Profiling: Novel 1,7-Naphthyridine Analogs vs. Gefitinib
To provide a practical context for the evaluation of our novel 1,7-naphthyridine analogs (designated Naphtha-1, Naphtha-2, and Naphtha-3), we have benchmarked their ADMET properties against Gefitinib, a well-characterized epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[6] The following table summarizes the key in vitro ADMET data.
Disclaimer: The ADMET data for the novel 1,7-naphthyridine analogs (Naphtha-1, Naphtha-2, and Naphtha-3) presented in this table are hypothetical and for illustrative purposes only. They are intended to represent a realistic range of properties that might be observed for compounds of this class and to provide a framework for comparison against the established benchmark, Gefitinib.
| ADMET Parameter | Naphtha-1 (Hypothetical) | Naphtha-2 (Hypothetical) | Naphtha-3 (Hypothetical) | Gefitinib (Benchmark) | Significance in Drug Discovery |
| Aqueous Solubility (µM) at pH 7.4 | 25 | 5 | 80 | Sparingly soluble ( | Crucial for dissolution and subsequent absorption. Poor solubility can lead to low bioavailability. |
| PAMPA Permeability (Papp, 10⁻⁶ cm/s) | 8.5 | 12.2 | 3.1 | High | Predicts passive diffusion across the intestinal barrier. High permeability is desirable for oral absorption. |
| Caco-2 Permeability (Papp, A→B, 10⁻⁶ cm/s) | 6.2 | 9.8 | 2.5 | High | A more biologically relevant measure of intestinal permeability, accounting for both passive and active transport.[8] |
| Caco-2 Efflux Ratio (B→A / A→B) | 1.5 | 3.8 | 1.2 | Low | An efflux ratio >2 suggests the compound is a substrate for efflux transporters (e.g., P-gp), which can limit absorption. |
| Human Liver Microsomal Stability (t½, min) | 45 | 15 | >60 | Metabolized[9][10] | Indicates the rate of metabolic clearance in the liver. A longer half-life generally leads to a longer duration of action. |
| CYP3A4 Inhibition (IC₅₀, µM) | >50 | 8.5 | >50 | 4.11 ± 2.26[4][11] | Inhibition of major drug-metabolizing enzymes can lead to drug-drug interactions. High IC₅₀ values are desirable. |
| CYP2D6 Inhibition (IC₅₀, µM) | >50 | 25 | >50 | 65.12 ± 1.88[4][11] | Another key CYP isozyme; inhibition can cause adverse drug reactions when co-administered with other medications. |
| hERG Inhibition (IC₅₀, µM) | 35 | 5 | >50 | Can block hERG channels[12] | Inhibition of the hERG potassium channel is linked to cardiotoxicity (QT prolongation). A high IC₅₀ value is critical for safety. |
| Human Plasma Protein Binding (%) | 92% | 99.5% | 85% | ~97%[13][14] | Affects the free drug concentration available to interact with the target and be cleared. Very high binding can limit efficacy. |
Experimental Protocols: A Step-by-Step Guide to Key In Vitro ADMET Assays
The following section provides detailed, step-by-step methodologies for the core in vitro ADMET assays. The rationale behind each experimental choice is explained to provide a deeper understanding of the data generated.
Absorption: Permeability Assessment
Predicting the intestinal absorption of an orally administered drug is a critical early step. We employ two complementary assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) for a high-throughput assessment of passive diffusion and the Caco-2 permeability assay for a more biologically relevant evaluation that includes active transport mechanisms.
Causality: The PAMPA assay provides a rapid and cost-effective prediction of a compound's ability to passively diffuse across the intestinal epithelium. By using a lipid-infused artificial membrane, we can isolate and quantify this fundamental absorption mechanism without the complexities of cellular transporters.[15]
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Detailed Protocol:
-
Membrane Preparation: A 96-well filter plate (donor plate) is coated with a solution of lecithin in dodecane and the solvent is allowed to evaporate, leaving a lipid layer.
-
Compound Preparation: Test compounds are dissolved in a buffer solution (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 10 µM.
-
Assay Setup: The acceptor 96-well plate is filled with buffer. The lipid-coated donor plate containing the compound solutions is then placed on top of the acceptor plate.
-
Incubation: The "sandwich" is incubated at room temperature for 4-18 hours with gentle shaking.
-
Quantification: After incubation, the plates are separated, and the concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium)) where V_D and V_A are the volumes of the donor and acceptor wells, A is the surface area of the membrane, t is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.
Causality: Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.[16] This model allows for the assessment of both passive and active transport, including the identification of compounds that are substrates for efflux pumps like P-glycoprotein (P-gp).[17]
Caption: Workflow for the Caco-2 Permeability Assay.
Detailed Protocol:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Permeability Assay (A→B): The culture medium in the apical (A) chamber is replaced with a solution containing the test compound (typically 10 µM). The appearance of the compound in the basolateral (B) chamber is monitored over time.
-
Permeability Assay (B→A): To assess efflux, the experiment is reversed, with the compound added to the basolateral chamber and its appearance in the apical chamber is measured.
-
Quantification: Samples are taken from the receiver chamber at various time points and the concentration of the compound is determined by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) for both directions is calculated. The efflux ratio is then determined by dividing the Papp (B→A) by the Papp (A→B).
Metabolism: Stability in Human Liver Microsomes
Causality: The liver is the primary site of drug metabolism. Human liver microsomes (HLMs) are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[1] This assay provides a measure of a compound's intrinsic clearance, which is a key determinant of its in vivo half-life.
Detailed Protocol:
-
Incubation Mixture Preparation: A reaction mixture is prepared containing pooled human liver microsomes (0.5 mg/mL) and the test compound (1 µM) in phosphate buffer (pH 7.4).
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of NADPH, a necessary cofactor for CYP enzymes.
-
Time Points: Aliquots of the reaction mixture are taken at several time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Quantification: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.
-
Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½).
Metabolism: Cytochrome P450 (CYP) Inhibition
Causality: Inhibition of CYP enzymes can lead to significant drug-drug interactions (DDIs), where the co-administration of one drug alters the metabolism and plasma concentration of another.[3] This assay identifies the potential of a new compound to inhibit the major drug-metabolizing CYP isoforms.
Detailed Protocol:
-
Incubation: The test compound at various concentrations is co-incubated with human liver microsomes, a specific CYP isoform probe substrate, and NADPH.
-
Metabolite Formation: The reaction is allowed to proceed for a specific time, during which the probe substrate is metabolized by the CYP enzyme.
-
Reaction Termination and Quantification: The reaction is stopped, and the amount of metabolite formed is quantified by LC-MS/MS.
-
Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to that of a vehicle control. The IC₅₀ value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) is then calculated.
Toxicity: hERG Safety Assay
Causality: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization. Blockade of this channel can lead to a potentially fatal arrhythmia called Torsades de Pointes.[18] The hERG safety assay is a critical component of preclinical safety assessment to identify compounds with this liability.
Detailed Protocol:
-
Cell Line: A stable cell line expressing the hERG channel (e.g., HEK293-hERG) is used.
-
Patch-Clamp Electrophysiology: The whole-cell patch-clamp technique is used to measure the ionic current flowing through the hERG channels.
-
Compound Application: The test compound is applied to the cells at a range of concentrations.
-
Current Measurement: The effect of the compound on the hERG current is measured.
-
Data Analysis: The percentage of inhibition of the hERG current is plotted against the compound concentration to determine the IC₅₀ value.
Distribution: Plasma Protein Binding
Causality: Most drugs bind to plasma proteins, primarily albumin and alpha-1-acid glycoprotein. Only the unbound (free) fraction of a drug is pharmacologically active and available for metabolism and excretion.[13] Therefore, determining the extent of plasma protein binding is essential for understanding a compound's pharmacokinetic and pharmacodynamic properties.
Detailed Protocol:
-
Equilibrium Dialysis: A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber containing buffer.
-
Incubation: The system is incubated at 37°C until equilibrium is reached, allowing the free drug to diffuse across the membrane.
-
Quantification: The concentration of the compound in both the plasma and buffer chambers is measured by LC-MS/MS.
-
Data Analysis: The percentage of the compound bound to plasma proteins is calculated based on the difference in concentration between the two chambers.
Conclusion and Future Directions
This guide has provided a comprehensive framework for the systematic evaluation and benchmarking of the ADMET properties of novel 1,7-naphthyridine analogs. By employing a suite of robust in vitro assays and comparing the results to a clinically relevant benchmark, researchers can gain critical insights into the drug-like potential of their compounds.
The hypothetical data presented for the novel 1,7-naphthyridine analogs highlights the importance of a multi-parameter optimization approach. For instance, while "Naphtha-1" shows a balanced profile, "Naphtha-2" exhibits high permeability but also significant efflux and potential for CYP inhibition, warranting further structural modification. Conversely, "Naphtha-3" demonstrates excellent metabolic stability and a clean safety profile but suffers from lower permeability, suggesting that formulation strategies may be required to enhance its oral bioavailability.
It is imperative to remember that in vitro ADMET profiling is the first step in a comprehensive safety and pharmacokinetic assessment. Promising candidates identified through these assays should be advanced to in vivo pharmacokinetic studies in relevant animal models to confirm their favorable properties in a more complex biological system. The integration of in vitro and in vivo data is ultimately what enables the selection of drug candidates with the highest probability of clinical success.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 3,4,8-Trichloro-1,7-naphthyridine
For the researcher, every compound's lifecycle extends beyond the final data point. The responsible management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of laboratory safety, scientific integrity, and environmental stewardship. This guide provides a detailed, science-first framework for the proper disposal of 3,4,8-Trichloro-1,7-naphthyridine, a polychlorinated nitrogen-containing heterocyclic compound. Our focus is on providing actionable, step-by-step procedures grounded in an understanding of the compound's specific hazards and the chemical principles of its safe destruction.
Hazard Identification and Risk Assessment: Know Your Compound
Understanding the intrinsic hazards of this compound is the non-negotiable first step in establishing a safe disposal plan. The specific structure, featuring a naphthyridine core with three chlorine substituents, dictates its chemical behavior and toxicological profile.
According to its Safety Data Sheet (SDS), this compound (CAS 1313738-65-6) is classified with the following hazards:
-
H302: Harmful if swallowed (Acute Toxicity, oral).[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
The causality behind these classifications lies in the compound's reactivity as a chlorinated aza-aromatic. Such structures can interfere with biological processes upon exposure. The primary risk in a laboratory setting involves direct contact with skin or eyes, inhalation of dust particles, or accidental ingestion. Therefore, all handling and disposal operations must be predicated on preventing these exposure routes.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is required to mitigate the identified risks. This is not a checklist, but a self-validating system to ensure a barrier between the researcher and the chemical.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves. Double-gloving is recommended when handling pure compound or concentrated solutions. | Prevents skin contact and irritation.[1][2] Double-gloving provides a safeguard against undetected punctures during handling. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields are mandatory. A face shield should be used for splash risks. | Protects against dust particles and accidental splashes, preventing serious eye irritation.[1][2] |
| Body Protection | A fully buttoned laboratory coat. Consider a chemically resistant apron for bulk handling or decontamination. | Protects skin and personal clothing from contamination. |
| Respiratory | All handling of the solid compound or its solutions should occur within a certified chemical fume hood.[1] | Prevents inhalation of dust or aerosols, mitigating the risk of respiratory tract irritation.[1] An N95 dust mask is not sufficient. |
Spill Management: A Rapid and Controlled Response
Accidents happen, but a well-defined spill protocol can prevent a minor incident from escalating. The immediate objectives are to contain the spill, protect personnel, and decontaminate the area.
Experimental Protocol: Small Spill Cleanup (<1 gram)
-
Alert & Evacuate: Immediately alert personnel in the vicinity. Ensure the fume hood sash is lowered.
-
Don PPE: Before cleanup, don the full PPE ensemble described in the table above.
-
Containment: Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully sweep the absorbed material into a designated, labeled hazardous waste container. Use non-sparking tools.
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Dispose: Place all contaminated materials, including gloves and wipes, into a sealed, properly labeled hazardous waste container for halogenated organic waste.
Caption: Workflow for managing a small laboratory spill.
Waste Segregation and Collection: The Cornerstone of Proper Disposal
The single most critical step in the disposal process is correct waste segregation at the point of generation. As a chlorinated organic compound, this compound must never be mixed with non-halogenated organic waste.
Causality: Disposal facilities use different processes for halogenated and non-halogenated waste streams. High-temperature incineration with subsequent "scrubbing" of acidic gases (like HCl) is required for chlorinated compounds.[3][4] Mixing streams contaminates the entire volume, drastically increasing disposal costs and complexity.[5]
Procedure for Waste Collection:
-
Select Container: Use a dedicated, chemically compatible container clearly labeled "HALOGENATED ORGANIC WASTE." The container must have a secure, vapor-tight lid.
-
Label Contents: Maintain a log on the container, listing all constituents, including this compound and any solvents used.
-
Storage: Store the waste container in a designated satellite accumulation area that is secure and within a secondary containment tray. Keep the container closed at all times except when adding waste.
Disposal Pathways: From Laboratory to Destruction
There are two potential pathways for managing waste containing this compound: transfer to a licensed disposal facility (the primary and recommended method) and chemical inactivation (a specialized alternative for specific scenarios).
Pathway 1: Licensed Professional Disposal (Primary Method)
This is the standard, safest, and most compliant method for disposing of bulk chemical waste. The principle of "cradle-to-grave" responsibility means the generating laboratory is legally accountable for the waste until its final destruction.[5]
Mechanism of Destruction: The preferred technology for destroying polychlorinated compounds is high-temperature incineration (typically >1100°C).[3][4][6] This high temperature, combined with sufficient residence time and excess oxygen, ensures the complete breakdown of the molecule into simpler, less harmful components like carbon dioxide, water, nitrogen oxides, and hydrogen chloride (HCl). The HCl is then neutralized in a scrubber system before release. This method prevents the formation of highly toxic polychlorinated dibenzodioxins and furans (PCDDs/PCDFs), which can be a risk with incomplete combustion.[4][7]
Procedure:
-
Ensure waste is properly segregated, containerized, and labeled.
-
Contact your institution's Environmental Health & Safety (EHS) office to arrange for a waste pickup.
-
Provide the EHS team with an accurate accounting of the waste container's contents.
-
The EHS office will manage the transfer to a licensed hazardous waste disposal company that operates a permitted high-temperature incinerator.
Pathway 2: Chemical Inactivation (For Decontamination & Special Cases ONLY)
Chemical inactivation involves performing a reaction to degrade the compound into a less hazardous form. This is NOT a recommended method for bulk waste disposal in a standard research setting. It should only be considered for decontaminating glassware or treating very small, dilute residual amounts, and only after a thorough, process-specific risk assessment.
Potential Mechanisms:
-
Catalytic Hydrodechlorination (HDC): This process involves reacting the chlorinated compound with a hydrogen source over a metal catalyst (e.g., Palladium on carbon) to replace chlorine atoms with hydrogen atoms.[5][8] While effective, this is a complex chemical synthesis that requires specialized equipment and expertise.
-
Oxidation: Strong oxidizing agents can potentially break down the molecule. However, the reaction of highly chlorinated nitrogen heterocycles with oxidants can be unpredictable and may create other hazardous byproducts.[9][10] There are no validated, published protocols for the oxidative destruction of this compound for waste purposes.
Due to the complexity and potential for generating unknown, hazardous byproducts, chemical inactivation of this compound waste is not advised without specific, validated protocols and EHS approval.
Caption: Decision workflow for proper disposal of the compound.
References
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- Arora, P. K., et al. (2012). (PDF) Degradation of chlorinated nitroaromatic compounds.
- Wang, Z., et al. (2024). Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2-.Environmental Science & Technology. [Link]
- Bosma, T. N. P., et al. (1995). Microbial transformation of chlorinated aromatics in sediments. Wageningen University & Research. [Link]
- Degradation of chlorinated aromatic compounds by Mackinawite with transition metals.
- Wang, W., et al. (2025). Transformation of cyclic amides and uracil-derived nitrogen heterocycles during chlorination.
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A Researcher's Guide to the Safe Handling of 3,4,8-Trichloro-1,7-naphthyridine
Navigating the complexities of novel chemical entities is the cornerstone of innovative research. 3,4,8-Trichloro-1,7-naphthyridine, a member of the diverse naphthyridine family of heterocyclic compounds, presents unique opportunities in medicinal chemistry and materials science. The biological activities of the broader 1,7-naphthyridine scaffold suggest its potential in various therapeutic areas. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It is designed to instill confidence and ensure the highest safety standards when handling this compound.
Hazard Assessment and Risk Mitigation
-
Skin Irritation (H315): Causes skin irritation.[1]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1]
-
Respiratory Irritation (H335): May cause respiratory irritation.[1]
Given the structural similarities, it is prudent to assume that this compound poses similar risks. The trichlorinated nature of the molecule also places it in the category of halogenated organic compounds, which can present additional hazards upon decomposition or improper disposal.[2]
Core Principles for Safe Handling:
-
Engineering Controls: All manipulations of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][4]
-
Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory to prevent skin and eye contact.[1][3]
-
Designated Area: Whenever possible, dedicate a specific area of the laboratory for working with this compound to prevent cross-contamination.
Personal Protective Equipment (PPE) Protocol
The selection and proper use of PPE are your primary defense against exposure. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Required PPE | Specifications and Guidelines |
| Eye and Face Protection | Safety Goggles and Face Shield | Use chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards. A full-face shield must be worn over goggles during procedures with a high risk of splashing, such as when handling bulk quantities or preparing solutions.[3][4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always use two layers of gloves ("double-gloving") when handling the pure compound or concentrated solutions.[5] Inspect gloves for any signs of degradation or perforation before each use. Remove and replace gloves immediately if they become contaminated. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat is required. Ensure the coat is fully buttoned and the sleeves are rolled down to provide maximum coverage. |
| Respiratory Protection | Chemical Fume Hood | All work with solid or dissolved this compound must be performed inside a properly functioning chemical fume hood.[3][4] If a fume hood is not available or if there is a potential for exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |
Step-by-Step Handling and Emergency Procedures
A methodical approach to handling this compound is crucial for safety. The following workflow provides a clear, step-by-step process from preparation to cleanup.
Preparation and Weighing
-
Verify Engineering Controls: Before starting, ensure the chemical fume hood has a current certification and is functioning correctly.
-
Assemble PPE: Don all required PPE as outlined in the table above.
-
Prepare the Work Area: Cover the work surface with absorbent, disposable bench paper.
-
Weighing: If weighing the solid compound, do so within the fume hood. Use a tared, sealed container to minimize the risk of airborne particulates.
Solution Preparation
-
Solvent Selection: Choose your solvent based on the experimental requirements.
-
Dissolution: Add the solvent to the container with the pre-weighed this compound. Keep the container capped or covered as much as possible during this process.
-
Mixing: Use a magnetic stirrer or gentle agitation to dissolve the compound. Avoid vigorous shaking that could create aerosols.
Emergency Procedures
In Case of Exposure:
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5] Remove contaminated clothing. If irritation persists, seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][6] |
| Inhalation | Move the individual to fresh air.[1] If breathing is difficult, provide oxygen. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[6] Seek immediate medical attention. |
In Case of a Spill:
-
Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.
-
Isolate: If safe to do so, prevent the spill from spreading.
-
Ventilate: Ensure the area is well-ventilated, relying on the fume hood to capture vapors.
-
Cleanup: For small spills within a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to soak up the material.[2] Place the absorbed material into a labeled, sealed container for hazardous waste disposal.[7] Clean the spill area with a suitable solvent, followed by soap and water. For large spills, evacuate the laboratory and contact your institution's environmental health and safety department.[7]
Waste Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it requires specific disposal procedures.[8][9]
Waste Segregation and Collection:
-
Halogenated Organic Waste: All solutions and materials containing this compound must be collected in a designated, properly labeled hazardous waste container for halogenated organic compounds.[7][8]
-
Solid Waste: Contaminated solid waste, including gloves, bench paper, and weighing boats, should be collected in a separate, clearly labeled container for solid hazardous waste.
-
Sharps: Any needles or other sharps used to transfer solutions of the compound must be disposed of in a designated sharps container.
Never dispose of this compound down the drain or in the regular trash.[9] All waste must be disposed of through your institution's hazardous waste management program, which will typically involve incineration at a licensed facility.[8]
Visualizing the Workflow
To further clarify the handling process, the following diagrams illustrate the key decision points and workflows.
Caption: Figure 1: PPE Selection Workflow
Caption: Figure 2: Waste Disposal Workflow
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a secure environment for scientific discovery.
References
- Hazardous Waste Segregation. (n.d.).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
